L-Lysine hydrate
描述
Structure
3D Structure of Parent
属性
IUPAC Name |
(2S)-2,6-diaminohexanoic acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2.H2O/c7-4-2-1-3-5(8)6(9)10;/h5H,1-4,7-8H2,(H,9,10);1H2/t5-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZRUTVAFDWTKGD-JEDNCBNOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CC(C(=O)O)N.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCN)C[C@@H](C(=O)O)N.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70192769 | |
| Record name | Lysine monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70192769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39665-12-8, 199926-21-1 | |
| Record name | L-Lysine, hydrate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39665-12-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Lysine, hydrate (1:?) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=199926-21-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lysine monohydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039665128 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lysine monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70192769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-Lysine, hydrate (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.920 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LYSINE MONOHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F7625B974U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
L-Lysine hydrate chemical properties and structure
An In-depth Technical Guide to L-Lysine Hydrate (B1144303): Chemical Properties, Structure, and Analysis
Introduction
L-Lysine is an essential α-amino acid, meaning it cannot be synthesized de novo by the human body and must be obtained through diet or supplementation.[1][2] It serves as a fundamental building block for protein synthesis and is crucial for numerous physiological processes, including collagen formation, carnitine production, and calcium absorption.[1][2][3] In its solid form, L-Lysine has a strong propensity to incorporate water, most commonly forming L-Lysine monohydrate (C₆H₁₄N₂O₂·H₂O), the focus of this guide.[4][5] This hydrated form is often preferred in various applications due to its stability.[6][7]
This document provides a comprehensive overview of the chemical properties, structure, and analytical methodologies for L-Lysine hydrate, tailored for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
This compound is typically a white to off-white or pale yellow crystalline powder.[3][6][8] It is highly soluble in water but insoluble in common neutral solvents like ethanol (B145695) and ether.[9][10][11] The compound is stable under recommended storage conditions (room temperature or 2-8°C, sealed, away from moisture) but is incompatible with strong oxidizing agents, acids, and alkalis.[9][12][13]
Quantitative Data Summary
The key chemical and physical properties of L-Lysine and its monohydrate form are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Identifiers | ||
| CAS Number | 39665-12-8 (Monohydrate) | [3][14] |
| 56-87-1 (Anhydrous L-Lysine) | [10][15] | |
| EC Number | 200-294-2 | [9][12] |
| PubChem CID | 16211825 (Monohydrate) | [16] |
| Molecular Information | ||
| Molecular Formula | C₆H₁₄N₂O₂·H₂O or C₆H₁₆N₂O₃ | [3][14][16] |
| Molecular Weight | 164.20 g/mol (Monohydrate) | [14][16][17] |
| 146.19 g/mol (Anhydrous Basis) | [9][10][18] | |
| Physical Properties | ||
| Appearance | White to pale yellow crystalline powder | [3][6][8] |
| Melting Point | ~207-215 °C (with decomposition) | [9][17][19] |
| Solubility in Water | >1500 g/L; Very freely soluble | [9][10] |
| Bulk Density | 366 kg/m ³ | [9] |
| Chemical Properties | ||
| pKₐ Values (Anhydrous) | pK₁: 2.18 (carboxyl) | [10] |
| pK₂: 8.95 (α-amino) | [10] | |
| pK₃: 10.53 (ε-amino) | [10] | |
| pH of Solution | 9.0 - 10.5 (80 g/L in H₂O at 20 °C) | [9] |
| Specific Optical Rotation | +23° to +27° ([α]²⁰/D, c=2 in 1N HCl) | [6][8] |
| +22° ([α]²¹/D, c=2 in 6M HCl) | [18] | |
| Storage | ||
| Recommended Temperature | Room Temperature or +2°C to +8°C | [6][9][12] |
Chemical Structure
L-Lysine is an aliphatic, basic amino acid. Its structure features a central chiral alpha-carbon bonded to an α-amino group, a carboxyl group, a hydrogen atom, and a side chain containing a four-carbon aliphatic chain terminated by an ε-amino group.
Stereochemistry and Zwitterionic Form
The "L" designation refers to the stereochemical configuration of the α-amino group, which is on the left in a Fischer projection. In solid form and at physiological pH, L-Lysine exists as a zwitterion, where the acidic carboxyl group is deprotonated (-COO⁻) and the basic amino groups are protonated (-NH₃⁺).
Crystalline Structure
Under ambient conditions, L-Lysine readily forms hydrate phases. Two have been identified: L-Lysine hemihydrate and L-Lysine monohydrate.[4] The monohydrate consists of one molecule of L-Lysine for every one molecule of water within its crystal lattice.[3][14] This incorporated water can influence the compound's stability and solubility characteristics.[3]
Structure Representations:
-
InChI (Monohydrate): InChI=1S/C6H14N2O2.H2O/c7-4-2-1-3-5(8)6(9)10;/h5H,1-4,7-8H2,(H,9,10);1H2/t5-;/m0./s1[3][9]
Experimental Protocols and Characterization
The characterization of this compound involves a combination of titration, spectroscopic, and chromatographic techniques to confirm its identity, purity, and other properties.
General Workflow for Characterization
The following diagram illustrates a typical workflow for the comprehensive analysis of an this compound sample.
References
- 1. swolverine.com [swolverine.com]
- 2. Lysine - Wikipedia [en.wikipedia.org]
- 3. CAS 39665-12-8: L-Lysine, hydrate (1:1) | CymitQuimica [cymitquimica.com]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemimpex.com [chemimpex.com]
- 7. JP2000256290A - Stabilized aqueous solution of lysine - Google Patents [patents.google.com]
- 8. L-Lysine, 98% 100 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 9. L-Lysine monohydrate for biochemistry 39665-12-8 [sigmaaldrich.com]
- 10. Lysine [drugfuture.com]
- 11. L-Lysine | 56-87-1 [chemicalbook.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. scbt.com [scbt.com]
- 15. J62225.36 [thermofisher.com]
- 16. Lysine Monohydrate | C6H16N2O3 | CID 16211825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. You are being redirected... [bio-world.com]
- 18. L-赖氨酸 水合物 97% | Sigma-Aldrich [sigmaaldrich.com]
- 19. L-(+)-Lysine Monohydrate - LKT Labs [lktlabs.com]
- 20. chemscene.com [chemscene.com]
Physicochemical Characteristics of L-Lysine Hydrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Lysine, an essential alpha-amino acid, is a fundamental component in protein synthesis and various metabolic pathways. In the solid state, L-Lysine frequently incorporates water molecules to form hydrates, with L-Lysine monohydrate being a common form. Understanding the physicochemical characteristics of L-Lysine hydrate (B1144303) is critical for its application in pharmaceutical formulations, nutritional supplements, and biotechnological processes. The degree of hydration can significantly influence properties such as solubility, stability, and bioavailability. This technical guide provides an in-depth overview of the core physicochemical properties of L-Lysine hydrate, detailed experimental protocols for their determination, and logical workflows for analysis.
Core Physicochemical Properties
The key physicochemical characteristics of L-Lysine monohydrate are summarized in the tables below, providing a comprehensive overview for researchers and drug development professionals.
Table 1: General and Physical Properties of L-Lysine Monohydrate
| Property | Value | References |
| Molecular Formula | C₆H₁₄N₂O₂·H₂O | [1][2] |
| Molecular Weight | 164.20 g/mol | [1][2] |
| Appearance | White crystalline powder | [1] |
| Melting Point | 215 °C (decomposes) | [1] |
| 212-214 °C | [3] | |
| Purity | >98% | [1] |
Table 2: Solubility Profile of L-Lysine and its Hydrated Forms
| Solvent | Solubility | Conditions | References |
| Water | 300 g/L | Room Temperature | [1] |
| Water | Highly Soluble | General | [4] |
| Nonpolar Solvents (e.g., hexane, benzene) | Limited Solubility | General | [4] |
| L-Lysine HCl in Water | 500-600 g/L | 25 °C | [5] |
| L-Lysine HCl in Water | 65 g/100 mL | 20 °C | [6] |
Note: The solubility of L-Lysine is significantly influenced by pH.[4]
Table 3: Crystallographic Data for L-Lysine Hydrates
| Hydrate Form | Crystal System | Unit Cell Dimensions | Volume (ų) | References |
| L-Lysine Monohydrate | Orthorhombic | a = 5.94 Å, b = 20.61 Å, c = 6.95 Å | 850.3 | [7] |
| L-Lysine Hemihydrate | Monoclinic | a = 9.54 Å, b = 5.22 Å, c = 17.61 Å, β = 101.1° | 860.6 | [7] |
| L-Lysine Monohydrochloride Dihydrate | Monoclinic | - | - | [8][9] |
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible characterization of this compound. The following sections outline the key experimental protocols.
Determination of Melting Point
The melting point of this compound is determined using the capillary method with a modern melting point apparatus or by Differential Scanning Calorimetry (DSC).
a) Capillary Method:
-
Sample Preparation: Ensure the this compound sample is dry and in a fine powder form.
-
Loading: Place a small amount of the powdered sample into a capillary tube, ensuring the sample is compacted at the bottom.
-
Measurement: Insert the capillary tube into the melting point apparatus.
-
Heating: Initially, heat the sample rapidly to a temperature just below the expected melting point.
-
Observation: Decrease the heating rate to 1-2 °C per minute and carefully observe the sample.
-
Recording: Record the temperature at which the first signs of melting appear and the temperature at which the entire sample becomes liquid. This range represents the melting point.[10][11]
b) Differential Scanning Calorimetry (DSC):
-
Sample Preparation: Accurately weigh 2-5 mg of the this compound sample into an aluminum crucible.
-
Crucible Sealing: Seal the crucible, often with a pierced lid to allow for the escape of any evolved water vapor.
-
Instrument Calibration: Calibrate the DSC instrument using standard materials with known melting points and enthalpies of fusion.
-
Measurement: Place the sample crucible and a reference crucible (usually empty) into the DSC cell.
-
Heating Program: Heat the sample at a constant rate, typically 10 °C/min, under a nitrogen purge.
-
Data Analysis: The melting point is determined from the onset temperature of the endothermic peak on the DSC thermogram.[12][13] The peak also provides information on the enthalpy of fusion.
Solubility Determination
The solubility of this compound can be determined using the equilibrium solubility method.
-
Solvent Preparation: Prepare a series of vials containing a known volume of the desired solvent (e.g., water, ethanol-water mixtures).
-
Sample Addition: Add an excess amount of this compound to each vial to ensure a saturated solution is formed.
-
Equilibration: Agitate the vials at a constant temperature for a sufficient period (e.g., 24-48 hours) to reach equilibrium.
-
Sample Collection and Filtration: Withdraw a sample from the supernatant of each vial using a syringe and filter it through a membrane filter (e.g., 0.45 µm) to remove any undissolved solids.
-
Concentration Analysis: Determine the concentration of L-Lysine in the filtrate using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection or a spectrophotometric method after reaction with ninhydrin.[14]
-
Calculation: Calculate the solubility in terms of g/L or mol/L.
Crystal Structure Analysis by X-ray Diffraction (XRD)
Powder X-ray Diffraction (PXRD) is a powerful technique to identify the crystalline form of this compound.
-
Sample Preparation: Gently grind the this compound sample to a fine, homogenous powder.
-
Sample Mounting: Place the powdered sample onto a sample holder.
-
Instrument Setup: Place the sample holder into the diffractometer. Set the X-ray source (commonly Cu Kα radiation) and detector parameters.
-
Data Collection: Scan the sample over a specific 2θ range (e.g., 5° to 50°) with a defined step size and collection time.[12]
-
Data Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ, is a fingerprint of the crystalline structure. This pattern can be compared to reference patterns to confirm the hydrate form. The unit cell dimensions can be determined by indexing the diffraction peaks.[7]
Thermal Analysis by Thermogravimetric Analysis (TGA)
TGA is used to determine the water content of the hydrate and its thermal stability.
-
Sample Preparation: Accurately weigh a small amount of the this compound sample (5-10 mg) into a TGA pan.
-
Instrument Setup: Place the sample pan into the TGA furnace.
-
Heating Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Data Analysis: The TGA curve plots the mass of the sample as a function of temperature. A mass loss at a specific temperature range indicates the loss of water molecules. The percentage of mass loss can be used to calculate the number of water molecules in the hydrate formula.[15][16]
Visualizations
Experimental Workflow for Physicochemical Characterization
The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of this compound.
Caption: Workflow for the physicochemical characterization of this compound.
Logical Relationship for Hydrate Analysis
This diagram illustrates the logical relationship between different analytical techniques in confirming the hydrated state of L-Lysine.
Caption: Interrelation of techniques for this compound analysis.
References
- 1. You are being redirected... [bio-world.com]
- 2. Lysine Monohydrate | C6H16N2O3 | CID 16211825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. L(+)-Lysine monohydrate CAS#: 39665-12-8 [chemicalbook.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Safety and efficacy of l‐lysine monohydrochloride and concentrated liquid l‐lysine (base) produced by fermentation using Corynebacterium glutamicum strain NRRL B‐50775 for all animal species based on a dossier submitted by ADM - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thermo Scientific Chemicals L(+)-Lysine monohydrochloride, 99% | Fisher Scientific [fishersci.ca]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 8. journals.iucr.org [journals.iucr.org]
- 9. researchgate.net [researchgate.net]
- 10. westlab.com [westlab.com]
- 11. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Heat Capacities of L-Cysteine, L-Serine, L-Threonine, L-Lysine, and L-Methionine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Solubility of L-Lysine Hydrate in Various Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of L-Lysine, focusing on its hydrated and hydrochloride forms, in a range of common solvents. The information presented herein is intended to support research, development, and formulation activities by providing key solubility data, detailed experimental methodologies, and visual workflows.
Core Tenets of L-Lysine Solubility
L-Lysine is an essential amino acid characterized by its two amino groups, making it basic and highly polar. This inherent polarity largely dictates its solubility profile. L-Lysine is commercially available in several forms, most commonly as L-Lysine monohydrate and L-Lysine hydrochloride. While both forms are readily soluble in aqueous solutions, their behavior in organic solvents can differ. Generally, L-Lysine and its salts exhibit high solubility in polar protic solvents like water and lower alcohols, and poor solubility in non-polar or aprotic organic solvents.
Quantitative Solubility Data
The solubility of L-Lysine and its salts is dependent on the solvent, temperature, and the specific salt form. The following tables summarize the available quantitative solubility data.
L-Lysine Monohydrate Solubility
Quantitative, temperature-dependent solubility data for L-Lysine monohydrate in a wide range of solvents is limited in publicly available literature. However, its high affinity for water is well-documented.
| Solvent | Temperature (°C) | Solubility (g/L) | Citation |
| Water | 20 | >1500 | [1] |
Note: The value ">1500 g/L" indicates that L-Lysine monohydrate is extremely soluble in water at room temperature.
L-Lysine Hydrochloride Solubility
More extensive quantitative data is available for L-Lysine hydrochloride, which serves as a useful reference for understanding the solubility behavior of this amino acid. The following data, expressed in mole fraction, was determined using a synthetic method with laser monitoring.
Table 1: Solubility of L-Lysine Hydrochloride in Various Solvents (Mole Fraction, x) [2][3][4]
| Temperature (K) | Water | Dimethyl Sulfoxide (DMSO) | Glycol | Methanol | Ethanol |
| 283.15 | 0.1031 | 0.0381 | 0.0195 | 0.0051 | 0.0019 |
| 288.15 | 0.1085 | 0.0413 | 0.0216 | 0.0058 | 0.0022 |
| 293.15 | 0.1141 | 0.0449 | 0.0238 | 0.0066 | 0.0025 |
| 298.15 | 0.1199 | 0.0487 | 0.0263 | 0.0075 | 0.0029 |
| 303.15 | 0.1260 | 0.0528 | 0.0289 | 0.0084 | 0.0033 |
| 308.15 | 0.1322 | 0.0571 | 0.0318 | 0.0095 | 0.0037 |
| 313.15 | 0.1387 | 0.0618 | 0.0349 | 0.0107 | 0.0042 |
| 318.15 | 0.1454 | 0.0668 | 0.0382 | 0.0120 | 0.0047 |
| 323.15 | 0.1523 | 0.0721 | 0.0418 | 0.0134 | 0.0053 |
As the data indicates, the solubility of L-Lysine hydrochloride increases with temperature across all tested solvents. The solubility follows the order: Water > Dimethyl Sulfoxide (DMSO) > Glycol > Methanol > Ethanol[2][3][4].
Experimental Protocols for Solubility Determination
Accurate determination of solubility is crucial for pharmaceutical and chemical research. Two common methods are the Isothermal Equilibrium (Shake-Flask) Method and the Synthetic Method.
Isothermal Equilibrium (Shake-Flask) Method
This is a thermodynamic solubility measurement method that determines the equilibrium concentration of a solute in a solvent at a specific temperature.
Methodology:
-
Preparation: An excess amount of L-Lysine hydrate (B1144303) is added to a known volume of the solvent in a sealed vessel (e.g., a glass flask or vial). The use of at least a five-fold excess of the solid is recommended to ensure equilibrium is reached with a solid phase present[5].
-
Equilibration: The vessel is agitated in a temperature-controlled environment (e.g., a shaking incubator or water bath) for an extended period (typically 24-72 hours) to ensure that equilibrium is reached[6]. The agitation should be sufficient to keep the solid suspended and facilitate dissolution[6].
-
Phase Separation: After equilibration, the suspension is allowed to settle. The solid and liquid phases are then separated by centrifugation or filtration. It is critical to perform this step at the same temperature as the equilibration to prevent any change in solubility[6].
-
Concentration Analysis: The concentration of L-Lysine in the clear supernatant or filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).
-
Equilibrium Confirmation: To confirm that equilibrium has been achieved, samples can be taken at different time points (e.g., 24 and 48 hours). If the concentration remains constant, equilibrium is considered to be reached[5].
HPLC Analysis of L-Lysine:
-
Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: An isocratic mobile phase consisting of a buffer, such as 10 mM potassium dihydrogen phosphate (B84403) with the pH adjusted to 7.5 with triethylamine, is often employed.
-
Detection: UV detection at a low wavelength, typically around 210-214 nm, is suitable for amino acids that lack a strong chromophore.
-
Quantification: The concentration of L-Lysine in the sample is determined by comparing its peak area to a standard curve generated from solutions of known L-Lysine concentrations.
Synthetic Method with Laser Monitoring
This dynamic method involves observing the dissolution of a solid in a solvent as the temperature is changed. It is particularly useful for determining solubility as a function of temperature.
Methodology:
-
Sample Preparation: A known mass of L-Lysine hydrate and a known mass of the solvent are added to a jacketed glass vessel equipped with a magnetic stirrer and a temperature probe.
-
Heating and Observation: The solution is slowly heated at a constant rate while being stirred. A laser beam is passed through the solution, and the light transmission is monitored by a photodetector.
-
Endpoint Detection: As the solid dissolves with increasing temperature, the solution becomes clear, leading to a sharp increase in light transmission. The temperature at which the last solid particle disappears is recorded as the dissolution temperature for that specific composition.
-
Data Collection: The experiment is repeated with different solute-solvent compositions to generate a series of data points (solubility vs. temperature).
Workflow Visualizations
The following diagrams illustrate the experimental workflows for the solubility determination methods described above.
Caption: Isothermal Equilibrium (Shake-Flask) Method Workflow.
Caption: Synthetic Method with Laser Monitoring Workflow.
Conclusion
This technical guide has summarized the key solubility characteristics of this compound and its hydrochloride salt. L-Lysine's high polarity makes it readily soluble in water and other polar solvents, with solubility generally increasing with temperature. For drug development professionals, the high aqueous solubility is a significant advantage, while its limited solubility in non-polar organic solvents must be considered during formulation and manufacturing processes. The detailed experimental protocols and workflows provided here offer a practical resource for the accurate determination of this compound solubility in various solvent systems, facilitating further research and development. Further studies are warranted to generate a more comprehensive, temperature-dependent quantitative solubility profile for L-Lysine monohydrate in a broader range of pharmaceutically relevant solvents.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. ThermoML:J. Chem. Eng. Data 2009, 54, 7, 2126-2127 [trc.nist.gov]
- 3. researchgate.net [researchgate.net]
- 4. Solubility of l-Lysine Hydrochloride in Dimethyl Sulfoxide, Methanol, Ethanol, Water, and Glycol between (283 and 323) K | Semantic Scholar [semanticscholar.org]
- 5. Thermo Scientific Chemicals L(+)-Lysine monohydrochloride, 99% | Fisher Scientific [fishersci.ca]
- 6. tandfonline.com [tandfonline.com]
L-Lysine: A Technical Comparison of Hydrate and Anhydrous Forms for Researchers and Pharmaceutical Development
For Immediate Release
This in-depth technical guide provides a comprehensive analysis of the core differences between L-Lysine hydrate (B1144303) and L-Lysine anhydrous, tailored for researchers, scientists, and drug development professionals. This document outlines the critical physicochemical properties, stability considerations, and analytical methodologies pertinent to the selection and handling of these essential amino acid forms in a research and pharmaceutical context.
Introduction
L-Lysine, an essential amino acid, is a critical component in numerous biological processes and is widely used in pharmaceutical formulations, nutritional supplements, and cell culture media. It is commercially available in both anhydrous and hydrated forms. The presence or absence of water molecules within the crystal lattice significantly influences the material's properties, impacting its stability, solubility, and handling characteristics. Understanding these differences is paramount for ensuring product quality, consistency, and efficacy in research and drug development.
Physicochemical Properties: A Comparative Analysis
The fundamental differences between L-Lysine hydrate and L-Lysine anhydrous are rooted in their solid-state properties. The anhydrous form is notably hygroscopic and will readily absorb atmospheric moisture to form a hydrate.[1][2] This propensity for hydration is a critical consideration for storage and handling.
Table 1: Comparative Physicochemical Properties of this compound and L-Lysine Anhydrous
| Property | This compound (Monohydrate) | L-Lysine Anhydrous | Key Considerations for Researchers |
| Molecular Formula | C₆H₁₄N₂O₂ · H₂O | C₆H₁₄N₂O₂ | The presence of water in the hydrate affects the molecular weight and dose calculations. |
| Molecular Weight | 164.20 g/mol | 146.19 g/mol | Accurate molecular weight is crucial for preparing solutions of precise molarity. |
| Water Content | ~11% (theoretical for monohydrate) | < 1% | Water content should be routinely verified by Karl Fischer titration, especially for the anhydrous form. |
| Solubility in Water | Highly soluble | Soluble (100 mg/mL)[3] | Both forms are highly soluble, a key property for many applications. The dissolution rate may differ. |
| Hygroscopicity | Less hygroscopic than anhydrous form | Strongly hygroscopic[4] | Strict moisture control is required for handling and storing the anhydrous form to prevent conversion to the hydrate. |
| Crystal Structure | Monoclinic | Orthorhombic | Differences in crystal structure can influence mechanical properties like flowability and compressibility. |
Stability and Handling
The stability of L-Lysine is a critical factor in its application. The anhydrous form's high hygroscopicity makes it prone to physical instability, as the uptake of water can lead to changes in its crystal structure and potentially impact its chemical stability over time.[1][2]
Storage and Handling Recommendations:
-
L-Lysine Anhydrous: Should be stored in tightly sealed containers with a desiccant under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture.[4] Handling should occur in a low-humidity environment, such as a glove box.
-
This compound: While more stable with respect to humidity, it should still be stored in well-closed containers in a cool, dry place to prevent microbial growth and degradation.[3][5][6]
The primary degradation product of L-Lysine in solution is lysine (B10760008) lactam.[7] The rate of this degradation is influenced by factors such as pH and temperature.[7] While solid-state stability data is less abundant, it is crucial to monitor for the formation of impurities, especially under accelerated stability conditions.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate characterization and comparison of this compound and anhydrous forms.
Determination of Water Content by Karl Fischer Titration
This method is used to accurately quantify the water content in both forms of L-Lysine.
Principle: The Karl Fischer titration is a coulometric or volumetric method based on the quantitative reaction of water with sulfur dioxide and iodine in the presence of a base and an alcohol.
Apparatus:
-
Karl Fischer Titrator (Volumetric or Coulometric)
-
Titration cell
-
Analytical balance
Reagents:
-
Karl Fischer reagent (CombiTitrant or equivalent)
-
Solvent (methanol or a specialized Karl Fischer solvent)
-
Water standard for titer determination
Procedure:
-
Titer Determination: The titer of the Karl Fischer reagent is determined using a certified water standard. This should be performed daily before sample analysis.
-
Sample Preparation: Accurately weigh approximately 100-200 mg of the L-Lysine sample into a dry, clean weighing boat.
-
Titration:
-
Add the solvent to the titration cell and titrate to a dry endpoint to eliminate residual moisture.
-
Introduce the weighed L-Lysine sample into the titration cell.
-
Start the titration. The instrument will automatically stop at the endpoint.
-
-
Calculation: The water content is calculated automatically by the instrument based on the amount of reagent consumed and the sample weight.
Powder X-Ray Diffraction (PXRD) for Crystal Form Identification
PXRD is a powerful technique to differentiate between the crystalline structures of the hydrate and anhydrous forms of L-Lysine.
Principle: X-rays are diffracted by the crystalline lattice of a solid material, producing a unique diffraction pattern that is characteristic of its crystal structure.
Apparatus:
-
Powder X-Ray Diffractometer with a Cu Kα radiation source.
-
Sample holder (low background)
Typical Instrument Parameters:
-
Voltage: 40 kV
-
Current: 40 mA
-
Scan Range (2θ): 5° to 40°
-
Step Size: 0.02°
-
Scan Speed: 1°/min
Procedure:
-
Sample Preparation: Gently grind a small amount of the L-Lysine sample to a fine powder using a mortar and pestle. Pack the powder into the sample holder, ensuring a flat, even surface.
-
Data Acquisition: Place the sample holder in the diffractometer and initiate the scan using the defined parameters.
-
Data Analysis: The resulting diffraction pattern is analyzed by comparing the peak positions (2θ values) and intensities to reference patterns for this compound and anhydrous forms.
Comparative Dissolution Profile
This experiment compares the rate at which the hydrate and anhydrous forms of L-Lysine dissolve in a given medium.
Principle: The dissolution rate of a solid dosage form is measured over time in a controlled environment. Given the high solubility of L-Lysine, a rapid dissolution profile is expected.[8][9]
Apparatus:
-
USP Dissolution Apparatus 2 (Paddle)
-
Dissolution vessels (900 mL)
-
Water bath maintained at 37 ± 0.5 °C
-
UV-Vis Spectrophotometer or HPLC system for analysis
Dissolution Medium: 900 mL of deionized water or 0.1 N HCl.
Procedure:
-
Medium Preparation: Prepare the dissolution medium and deaerate it. Place 900 mL of the medium into each dissolution vessel and allow it to equilibrate to 37 ± 0.5 °C.
-
Sample Introduction: Accurately weigh an amount of this compound or anhydrous L-Lysine equivalent to a specific dose and place it in each vessel.
-
Dissolution Test: Start the paddle rotation at 50 rpm.
-
Sampling: Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 2, 5, 10, 15, and 30 minutes). Replace the withdrawn volume with fresh, pre-warmed medium.
-
Analysis: Analyze the concentration of L-Lysine in each sample using a validated analytical method (e.g., HPLC-UV).
-
Profile Comparison: Plot the percentage of L-Lysine dissolved against time for both the hydrate and anhydrous forms to compare their dissolution profiles.
Mandatory Visualizations
Logical Relationship between L-Lysine Forms
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. carlroth.com [carlroth.com]
- 4. formedium.com [formedium.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. carlroth.com [carlroth.com]
- 7. Sensors for the mTORC1 pathway regulated by amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fda.gov [fda.gov]
- 9. uspnf.com [uspnf.com]
L-Lysine Hydrate: A Technical Guide to Natural Sources and Synthesis
For Researchers, Scientists, and Drug Development Professionals
L-lysine (B1673455), an essential amino acid, is a critical component in pharmaceuticals, animal feed, and human nutrition. Its production is a significant focus of industrial biotechnology. This technical guide provides an in-depth overview of the natural sources of L-lysine and a detailed exploration of its synthesis through microbial fermentation, enzymatic conversion, and chemical processes. This document is intended to serve as a comprehensive resource, offering detailed experimental protocols, quantitative data for process comparison, and visual representations of key biological and experimental workflows.
Natural Sources of L-Lysine
L-lysine is an essential amino acid for humans and many animals, meaning it cannot be synthesized by the body and must be obtained through diet.[1] Natural sources rich in L-lysine are primarily protein-based foods.
Table 1: High-Lysine Food Sources
| Food Category | Examples |
| Meats & Poultry | Beef, pork, chicken, turkey[1][2] |
| Fish & Seafood | Cod, sardines, tuna, salmon, shrimp, shellfish[1][3][4] |
| Dairy Products | Cheese (especially Parmesan), yogurt, milk[1][3][5] |
| Eggs | A complete protein source containing all essential amino acids.[1][3] |
| Legumes | Soybeans (tofu, tempeh, soy milk), lentils, chickpeas, kidney beans, black beans[2][3][5] |
| Grains | Quinoa[2][3] |
| Nuts & Seeds | Various nuts and seeds provide a good source of lysine (B10760008).[2][4] |
| Other | Spirulina[5] |
Biosynthesis of L-Lysine
In microorganisms, L-lysine is primarily synthesized via the diaminopimelate (DAP) pathway, which starts from aspartate. This pathway is crucial for most bacteria, including the industrially significant Corynebacterium glutamicum. Understanding this pathway is fundamental for the metabolic engineering of production strains.
Synthesis of L-Lysine Hydrate
The industrial production of L-lysine is dominated by microbial fermentation. However, enzymatic and chemical synthesis methods have also been developed and are utilized in specific applications.
Microbial Fermentation
The predominant method for large-scale L-lysine production is submerged fermentation, primarily using genetically modified strains of Corynebacterium glutamicum or Escherichia coli.[6][7] These strains are engineered to overproduce and excrete L-lysine by overcoming feedback inhibition and redirecting metabolic fluxes towards the lysine biosynthesis pathway.
The efficiency of L-lysine fermentation can vary significantly based on the microbial strain, fermentation strategy, and process parameters.
Table 2: Comparison of L-Lysine Fermentation Performance
| Microbial Strain | Fermentation Mode | Key Parameters | Titer (g/L) | Productivity (g/L/h) | Yield (%) | Reference |
| C. glutamicum MH 20-22 B (Free Cells) | Batch | 72 h, 30°C, pH 7.5, 300 rpm | 26.34 | 0.37 | - | [8] |
| C. glutamicum MH 20-22 B (Immobilized) | Batch | 96 h, 30°C, pH 7.5, 200 rpm | 31.58 | 0.33 | - | [8] |
| C. glutamicum ATCC 13287 | Batch | 15 h, 30°C, pH 7.0 | 9.0 mM (~1.3 g/L) | ~0.09 | 13 (cmol/cmol) | [9] |
| C. glutamicum LS260 | Fed-Batch | 36 h, Conventional Bioreactor | 167.0 | 4.64 | 68.56 | [10][11] |
| C. glutamicum LS260 | Fed-Batch | 36 h, Oxygen-Enhanced Bioreactor | 185.3 | 5.15 | 74.57 | [10][11] |
| C. glutamicum LS260 | Fed-Batch | Oxygen-Enhanced + n-dodecane | 208.36 | ~5.79 | 83.3 | [12] |
This protocol outlines a typical batch fermentation process for L-lysine production.
1. Inoculum Preparation:
-
Prepare a slant medium containing (per liter): 2.5 g agar, 5 g yeast extract, 2.5 g tryptone, 2 g KH₂PO₄, 1 g MgSO₄, and 4 g (NH₄)₂SO₄.[10]
-
Inoculate with C. glutamicum and incubate at 30°C for 24 hours.
-
Transfer a loopful of the culture to a seed medium (e.g., 15 g maize pulp, 5 g yeast powder, 7 g peptone, 4 g KH₂PO₄, 15 g (NH₄)₂SO₄, 1.5 g MgSO₄ per liter).[10]
-
Incubate at 30°C with shaking (e.g., 120 rpm) for 24-40 hours.[8]
2. Fermentation:
-
Prepare the fermentation medium. A representative medium contains (per liter): 100 g glucose, 30 g (NH₄)₂SO₄, 1 g CaCl₂·2H₂O, 1 g MgSO₄·7H₂O, 2 g KH₂PO₄, 5 g yeast extract, and 30 µg biotin. The pH is adjusted to 7.0-7.5.[8][13]
-
Sterilize the fermenter and medium.
-
Inoculate the fermentation medium with the seed culture (e.g., 10% v/v).
-
Maintain fermentation conditions:
-
The fermentation duration is typically 72-96 hours for batch processes.[8]
3. Monitoring:
-
Periodically withdraw samples to measure:
Enzymatic Synthesis
Enzymatic synthesis offers a highly specific route to L-lysine, often starting from a racemic mixture of α-amino-ε-caprolactam (ACL). This process typically uses two key enzymes: L-α-amino-ε-caprolactamase, which selectively hydrolyzes L-ACL to L-lysine, and an aminocaprolactam racemase, which converts D-ACL to L-ACL, allowing for a theoretical 100% yield.[14][15]
Table 3: Parameters for Enzymatic Synthesis of L-Lysine
| Parameter | Optimal Value | Reference |
| Substrate | 10% (w/v) aqueous DL-ACL | [16] |
| Biocatalyst | Mixture of Cryptococcus sp. (hydrolase) and Pseudomonas sp. (racemase) cells (1:2 mass ratio) | [16] |
| Temperature | 40°C | [16] |
| pH | 8.0 | [16] |
| Reaction Time | 8 hours | [16] |
| Conversion | Quantitative (approaching 100%) | [16] |
1. Biocatalyst Preparation:
-
Cultivate Cryptococcus sp. (produces L-ACL hydrolase) and Pseudomonas sp. (produces ACL racemase) separately in appropriate media.[15]
-
Harvest the cells by centrifugation and wash them with a buffer (e.g., 0.1 M phosphate buffer, pH 8.0).
2. Enzymatic Reaction:
-
Prepare a 10% (w/v) solution of DL-α-amino-ε-caprolactam in 0.1 M phosphate buffer (pH 8.0).
-
Add the washed cells of Cryptococcus sp. and Pseudomonas sp. in a 1:2 mass ratio to the substrate solution in a stirred-tank reactor.[16]
-
Maintain the reaction at 40°C and pH 8.0 with gentle agitation for 8 hours.[16]
3. Reaction Termination and Product Recovery:
-
Terminate the reaction by heating the mixture (e.g., 90-100°C for 10 minutes) to inactivate the enzymes.[15]
-
Separate the cell mass by centrifugation or filtration.
-
The resulting supernatant contains the L-lysine product, which can then be purified.
Chemical Synthesis
Chemical synthesis of L-lysine is less common for bulk production due to the challenge of achieving high stereoselectivity. However, various routes have been developed. One method involves the resolution of a racemic mixture of α-aminocaprolactam (ACL).
This method involves the formation of a complex with a chiral resolving agent. A notable process uses a nickel chloride complex.
1. Complex Formation:
-
React DL-aminocaprolactam with nickel chloride in a boiling ethanol (B145695) solution containing nickel ethoxide to form a supersaturated solution of the complex DL-(ACL)₃-NiCl₂.[17]
2. Resolution:
-
Add seed crystals of the L-isomer complex, (L-ACL)₃-NiCl₂·C₂H₅OH, to the supersaturated solution.
-
This induces the crystallization of the L-ACL complex from the solution.
3. Racemization and Hydrolysis:
-
The remaining D-ACL in the solution can be racemized to allow for further resolution.
-
The resolved L-ACL is then hydrolyzed to L-lysine. For example, L-α-amino-ε-caprolactam can be hydrolyzed using an alkali metal hydroxide (B78521) (e.g., NaOH) in an aqueous solution.[18]
Downstream Processing and Purification
Regardless of the synthesis method, the final product, L-lysine, must be recovered and purified from the reaction mixture or fermentation broth. Ion exchange chromatography is a cornerstone of this process.
Experimental Protocol: Purification by Cation Exchange Chromatography
1. Column Preparation and Equilibration:
-
Pack a column with a suitable cation exchange resin (e.g., an ammonium-type resin).
-
Equilibrate the column by passing 5-10 column volumes of a starting buffer (e.g., deionized water) until the pH and conductivity of the effluent match the buffer.
2. Sample Loading:
-
After cell removal from the fermentation broth, clarify the supernatant by filtration.
-
Adjust the pH of the lysine-containing solution to ensure a positive charge on the lysine molecules, facilitating binding to the negatively charged resin.
-
Load the clarified solution onto the equilibrated column.
3. Washing:
-
Wash the column with the starting buffer (e.g., distilled water) to remove unbound impurities. Continue washing until the overflow is clear.
4. Elution:
-
Elute the bound L-lysine using a basic solution, such as 2N ammonium (B1175870) hydroxide. A soaking step, where the eluent is allowed to sit in the column for about 15-30 minutes before continuing the elution, can improve recovery.
-
Collect the fractions containing L-lysine.
5. Product Finishing:
-
The L-lysine eluate can be concentrated by evaporation.
-
The concentrated solution is then typically crystallized, often as L-lysine hydrochloride, by acidification with HCl.
-
The crystals are dried to yield the final product.
Analytical Methods for L-Lysine Quantification
Accurate quantification of L-lysine is essential for process monitoring and quality control. High-Performance Liquid Chromatography (HPLC) is a widely used and robust method.
Protocol: HPLC Quantification of L-Lysine in Fermentation Broth
This protocol utilizes pre-column derivatization for detection.
1. Sample Preparation:
-
Centrifuge the fermentation broth sample to pellet the cells.
-
Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter.
-
Dilute the sample as necessary with the mobile phase or an appropriate buffer.
2. Derivatization (Example using 2,4-dinitrofluorobenzene - DNFB):
-
Mix the diluted sample with a DNFB solution.
-
The reaction is typically carried out under specific pH and temperature conditions to ensure complete derivatization of the amino groups.
3. HPLC Analysis:
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm).[10]
-
Mobile Phase: A mixture of acetonitrile (B52724) and a buffer, such as sodium acetate (B1210297) (e.g., 50% acetonitrile, 4.1 g/L CH₃COONa).[10]
-
Flow Rate: 1.0 mL/min.[10]
-
Column Temperature: 33°C.[10]
-
Detection: UV detector at 360 nm.[10]
-
Injection Volume: 20 µL.
4. Quantification:
-
Prepare a standard curve using known concentrations of L-lysine that have undergone the same derivatization process.
-
Quantify the L-lysine concentration in the sample by comparing the peak area to the standard curve.
References
- 1. Validation of a Simple HPLC-Based Method for Lysine Quantification for Ruminant Nutrition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. HPLC Method for Separation of Lysine, Dilysine and Trilysine on BIST B+ Column | SIELC Technologies [sielc.com]
- 4. US7399855B2 - Synthesis of caprolactam from lysine - Google Patents [patents.google.com]
- 5. Industrial Production of L-Lysine by Fermentation Explained [myandegroup.com]
- 6. Optimization of fermentation upstream parameters and immobilization of Corynebacterium glutamicum MH 20-22 B cells to enhance the production of l-lysine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In-Depth Profiling of Lysine-Producing Corynebacterium glutamicum by Combined Analysis of the Transcriptome, Metabolome, and Fluxome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Productivity enhancement in L-lysine fermentation using oxygen-enhanced bioreactor and oxygen vector [frontiersin.org]
- 9. Productivity enhancement in L-lysine fermentation using oxygen-enhanced bioreactor and oxygen vector - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pakbs.org [pakbs.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Enzymic synthesis of L-lysine from DL-alpha-amino-epsilon-caprolactam by new microbial strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. benchchem.com [benchchem.com]
- 17. Purolite How to Series: Introduction to Ion Exchange Chromatography [purolite.com]
- 18. US4835309A - Ion exchange recovery of L-lysine - Google Patents [patents.google.com]
The Pivotal Role of L-Lysine in Cellular Processes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Lysine, an essential amino acid, transcends its fundamental role as a protein building block to actively participate in a multitude of critical cellular processes. Its unique chemical properties, particularly the ε-amino group of its side chain, render it a focal point for a variety of post-translational modifications (PTMs). These modifications, including acetylation, methylation, ubiquitination, and SUMOylation, act as molecular switches that dynamically regulate protein function, localization, and stability. This technical guide provides an in-depth exploration of the biological roles of L-Lysine hydrate (B1144303) in cellular signaling, metabolism, and gene regulation. It summarizes key quantitative data, details relevant experimental protocols, and presents visual diagrams of core pathways to offer a comprehensive resource for researchers in the life sciences. In the aqueous environment of the cell, L-Lysine hydrate readily exists as the L-Lysine ion, which is the biologically active form discussed herein.
L-Lysine and Post-Translational Modifications: The Regulatory Hub
The ε-amino group of lysine (B10760008) is a highly reactive nucleophile, making it a prime target for a diverse array of PTMs. These modifications are crucial for regulating nearly all aspects of cellular life, from gene expression to protein degradation.
Lysine Acetylation and Deacetylation: Epigenetic and Metabolic Regulation
Lysine acetylation, the addition of an acetyl group, neutralizes the positive charge of the lysine side chain, thereby altering protein conformation and interactions. This modification is famously associated with the regulation of gene expression through the acetylation of histone tails.[1][2] Histone acetyltransferases (HATs) catalyze the addition of acetyl groups to lysine residues on histones, leading to a more relaxed chromatin structure (euchromatin) that is permissive for transcription.[1][3] Conversely, histone deacetylases (HDACs) remove these acetyl groups, resulting in chromatin condensation (heterochromatin) and transcriptional repression.[3] Beyond histones, lysine acetylation is a widespread modification on numerous non-histone proteins, playing a key role in regulating metabolism, cell signaling, and protein stability.
Signaling Pathway: Histone Acetylation and Deacetylation in Gene Regulation
Caption: Histone Acetylation and Deacetylation Cycle.
Lysine Methylation: A nuanced regulator of Chromatin and Protein Function
Lysine methylation involves the addition of one, two, or three methyl groups to the lysine ε-amino group, a reaction catalyzed by lysine methyltransferases (KMTs). Unlike acetylation, methylation does not alter the charge of the lysine residue but increases its bulk and hydrophobicity. This modification is also a key player in histone biology, where the methylation status of specific lysine residues can signal for either transcriptional activation or repression, depending on the site and degree of methylation.[2][4] For example, trimethylation of histone H3 at lysine 4 (H3K4me3) is generally associated with active gene promoters, while trimethylation of H3K27 (H3K27me3) is a marker of transcriptional repression.[3][4] Lysine methylation is a reversible process, with lysine demethylases (KDMs) catalyzing the removal of methyl groups.[4] Non-histone protein methylation is also emerging as a critical regulatory mechanism in various cellular processes.
Lysine Ubiquitination: The Kiss of Death and Beyond
Ubiquitination is the process of attaching a small regulatory protein, ubiquitin, to a lysine residue of a substrate protein. This process is carried out by a three-enzyme cascade: a ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2), and a ubiquitin ligase (E3). The fate of the ubiquitinated protein depends on the nature of the ubiquitin chain. Polyubiquitination, particularly through lysine 48 (K48) of ubiquitin itself, is a canonical signal for proteasomal degradation.[5] However, other types of ubiquitin linkages, such as K63-linked chains, and monoubiquitination are involved in a wide range of non-proteolytic functions, including DNA repair, signal transduction, and endocytosis.[6] The reversibility of this process is maintained by deubiquitinating enzymes (DUBs).
Signaling Pathway: The Ubiquitination Cascade
Caption: The Ubiquitin-Proteasome System Pathway.
Lysine SUMOylation: A Regulator of Protein Interactions and Localization
SUMOylation is a PTM process analogous to ubiquitination, involving the covalent attachment of a Small Ubiquitin-like Modifier (SUMO) protein to a lysine residue on a target protein. This modification is implicated in a variety of cellular processes, including the regulation of transcription, DNA repair, and the maintenance of genome integrity. Unlike ubiquitination, SUMOylation does not typically target proteins for degradation but rather alters their ability to interact with other proteins and can change their subcellular localization.
L-Lysine Metabolism: Catabolic Pathways
As an essential amino acid, L-Lysine cannot be synthesized by mammals and must be obtained from the diet. Its catabolism is crucial for maintaining cellular homeostasis and providing intermediates for other metabolic pathways. The two primary pathways for lysine degradation in mammals are the saccharopine pathway and the pipecolate pathway.
The Saccharopine Pathway
The saccharopine pathway is the major route for lysine catabolism in mammals, primarily occurring in the liver mitochondria. This pathway involves the conversion of lysine and α-ketoglutarate to saccharopine, which is then cleaved to yield glutamate (B1630785) and α-aminoadipate semialdehyde. Subsequent reactions convert α-aminoadipate semialdehyde to α-ketoadipate, which can then be further metabolized to acetyl-CoA, feeding into the citric acid cycle for energy production.[7]
The Pipecolate Pathway
The pipecolate pathway represents an alternative route for lysine degradation and is thought to be more active in the brain. In this pathway, lysine is converted to pipecolate, which is then further metabolized to α-aminoadipate semialdehyde, an intermediate that also features in the saccharopine pathway.
Metabolic Pathway: L-Lysine Catabolism
Caption: Major Catabolic Pathways of L-Lysine.
Quantitative Data on L-Lysine's Cellular Roles
The following tables summarize quantitative data from various studies, highlighting the impact of lysine modifications and availability on cellular processes.
Table 1: Quantitative Proteomics of Lysine Ubiquitination in Arabidopsis thaliana
| Tissue | Identified Ubiquitination Sites | Number of Ubiquitinated Proteins | Average Sites per Protein |
| Primary Roots, Seedlings, and Rosette Leaves | 17,940 | 6,453 | ~2.8 |
| Data extracted from a study on Arabidopsis, showcasing the extensive nature of lysine ubiquitination in plants.[8][9][10] |
Table 2: Stoichiometry of Lysine Acetylation in Human Cell Lines
| Cell Line | Acetylated Proteins Identified | Acetylation Occupancy | Key Finding |
| HeLa, A549, HepG2 | > 1,300 per cell line | Predominantly low (<5%) | Higher SIRT1 deacetylase abundance correlates with lower acetylation and ribosomal protein levels. |
| This table summarizes findings on the stoichiometry of lysine acetylation, indicating that it is a low-occupancy modification with significant regulatory potential.[11] |
Table 3: Effects of Lysine Deficiency on Protein Synthesis
| Organism | Tissue | Lysine Status | Effect on Fractional Synthesis Rate (FSR) |
| Growing Rats | Muscle | Severe Deficiency | Decreased |
| Growing Rats | Liver | Severe Deficiency | No significant effect |
| Growing Chickens | Muscle | Deficiency | Decreased |
| This table illustrates the tissue-specific impact of lysine deficiency on protein synthesis rates.[12][13] |
Table 4: Enzyme Kinetics of a Histone Lysine Methyltransferase (SET7/9)
| Substrate | KM (µM) | kcat (min-1) |
| FoxO3 peptide | 165.4 ± 20.2 | 32 ± 0.023 |
| Histone H3 (H3K4) | 143 | 48 |
| DNMT1 (K142) | 134 | 42 |
| Kinetic parameters for the lysine methyltransferase SET7/9 with different substrates, demonstrating its catalytic efficiency.[14] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the cellular roles of L-Lysine.
Chromatin Immunoprecipitation (ChIP) for Histone Lysine Modifications
ChIP is a powerful technique used to determine the in vivo association of specific proteins, such as modified histones, with particular genomic regions.
Experimental Workflow: Chromatin Immunoprecipitation (ChIP)
Caption: A typical workflow for a Chromatin Immunoprecipitation experiment.
Methodology:
-
Cross-linking: Cells are treated with a cross-linking agent, typically formaldehyde, to covalently link proteins to DNA and proteins to other proteins in close proximity.[15]
-
Cell Lysis and Chromatin Shearing: Cells are lysed, and the chromatin is sheared into smaller fragments (typically 200-1000 bp) by sonication or enzymatic digestion.
-
Immunoprecipitation: The sheared chromatin is incubated with an antibody specific to the protein or modification of interest (e.g., an antibody against H3K27me3). The antibody-protein-DNA complexes are then captured, often using protein A/G-coated magnetic beads.[16][17]
-
Washing: A series of washes are performed to remove non-specifically bound chromatin.[15]
-
Elution and Reversal of Cross-links: The immunoprecipitated chromatin is eluted from the antibody/beads, and the cross-links are reversed by heating. Proteins are then digested with proteinase K.
-
DNA Purification: The DNA is purified from the remaining cellular components.
-
Analysis: The purified DNA can be analyzed by quantitative PCR (qPCR) to assess the enrichment of a specific genomic locus or by high-throughput sequencing (ChIP-seq) to map the modification across the entire genome.
Mass Spectrometry-Based Proteomics for Identification and Quantification of Lysine Modifications
Mass spectrometry (MS) is the primary tool for the large-scale identification and quantification of PTMs on lysine residues.
Methodology:
-
Protein Extraction and Digestion: Proteins are extracted from cells or tissues and digested into smaller peptides, typically using the enzyme trypsin. Trypsin cleaves C-terminal to lysine and arginine residues, but cleavage is blocked if the lysine is modified, which can be exploited in the analysis.
-
Enrichment of Modified Peptides (Optional but Recommended): To increase the detection of low-abundance modified peptides, samples are often enriched using antibodies that specifically recognize the modification of interest (e.g., anti-acetyllysine or anti-ubiquitin remnant antibodies).[18]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The peptide mixture is separated by liquid chromatography and then analyzed by tandem mass spectrometry. In the mass spectrometer, peptides are ionized, and their mass-to-charge ratio is measured (MS1 scan). Selected peptides are then fragmented, and the masses of the fragments are measured (MS2 scan).
-
Data Analysis: The MS2 spectra are searched against a protein database to identify the peptide sequence and the site of modification. The mass shift corresponding to the specific modification (e.g., +42.0106 Da for acetylation) is used to pinpoint the modified lysine residue. For quantitative analysis, stable isotope labeling techniques like SILAC (Stable Isotope Labeling with Amino Acids in Cell Culture) can be employed to compare the abundance of modified peptides between different samples.[19]
Cell-Based Assay for Measuring L-Lysine Uptake
This protocol describes a general method for measuring the uptake of L-lysine into cultured cells.
Methodology:
-
Cell Culture: Plate cells in a multi-well format and grow to a desired confluency.
-
Starvation (Optional): To enhance uptake, cells can be incubated in a lysine-free medium for a short period before the assay.
-
Incubation with Labeled Lysine: The culture medium is replaced with a medium containing a known concentration of labeled L-lysine (e.g., radioactively labeled [3H]-L-lysine or a fluorescently tagged lysine analog). Cells are incubated for a defined period.
-
Washing: The incubation is stopped by rapidly washing the cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular labeled lysine.
-
Cell Lysis: The cells are lysed to release the intracellular contents.
-
Quantification: The amount of labeled lysine taken up by the cells is quantified. For radioactive lysine, this is done using a scintillation counter. For fluorescently labeled lysine, a fluorometer is used.
-
Normalization: The measured uptake is typically normalized to the total protein content of the cell lysate or the cell number.
Conclusion
L-Lysine is a remarkably versatile amino acid whose biological significance extends far beyond its role in protein synthesis. Its central involvement in a wide array of post-translational modifications places it at the heart of cellular regulation, influencing gene expression, protein stability, and metabolic pathways. The ability to precisely modulate protein function through the addition and removal of various chemical groups on lysine residues provides the cell with a sophisticated toolkit for responding to internal and external cues. A thorough understanding of the intricate roles of L-lysine is paramount for researchers and professionals in drug development, as targeting the enzymes that mediate lysine modifications represents a promising avenue for therapeutic intervention in a host of diseases, including cancer and neurodegenerative disorders. The continued development of advanced analytical techniques, such as quantitative mass spectrometry, will undoubtedly uncover further layers of complexity in the cellular functions of this essential amino acid.
References
- 1. Histone Modification Table | Cell Signaling Technology [cellsignal.com]
- 2. Histone methylation modifiers in cellular signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone modifications | Abcam [abcam.com]
- 4. Histone Lysine Methylation Dynamics: Establishment, Regulation, and Biological Impact - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Perilous journey: a tour of the ubiquitin–proteasome system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biotech-spain.com [biotech-spain.com]
- 7. Lysine Metabolism: Pathways, Regulation, and Biological Significance - Creative Proteomics [creative-proteomics.com]
- 8. Attributes | Graphviz [graphviz.org]
- 9. style | Graphviz [graphviz.org]
- 10. academic.oup.com [academic.oup.com]
- 11. Node Attributes | Graphviz [graphviz.org]
- 12. Lysine and Threonine Restriction Reproduced the Lower Synthesis but Not the Higher Catabolism of Liver and Muscle Protein of Severely Protein Restricted Growing Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dietary lysine deficiency greatly affects muscle and liver protein turnover in growing chickens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A continuous kinetic assay for protein and DNA methyltransferase enzymatic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantitative Proteomic Atlas of Ubiquitination and Acetylation in the DNA Damage Response - PMC [pmc.ncbi.nlm.nih.gov]
- 16. System-Wide Analysis of Protein Acetylation and Ubiquitination Reveals a Diversified Regulation in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Continuous enzymatic assay for histone lysine methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 19. benchchem.com [benchchem.com]
L-Lysine Hydrate: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability and optimal storage conditions for L-Lysine hydrate (B1144303). Understanding the chemical and physical properties of this essential amino acid is critical for ensuring its integrity and efficacy in research and pharmaceutical applications. This document outlines key stability concerns, degradation pathways, recommended storage protocols, and detailed experimental methodologies for stability assessment.
Physicochemical Properties and Stability Profile
L-Lysine is an essential amino acid that is highly hygroscopic, readily absorbing moisture from the atmosphere. This propensity to attract water leads to the formation of various hydrate forms, including a hemihydrate and a monohydrate, under ambient conditions. The hydration state of L-Lysine can significantly impact its stability, handling, and formulation characteristics. Due to its inherent instability and high hygroscopicity, L-Lysine is often supplied as a more stable salt, such as L-Lysine hydrochloride.
Key Stability Considerations:
-
Hygroscopicity: L-Lysine's strong affinity for water can lead to physical changes such as deliquescence (dissolving in absorbed water) and caking, which can affect powder flow and handling.
-
Temperature: Elevated temperatures accelerate degradation reactions, leading to a loss of potency and the formation of undesirable byproducts.
-
pH: The stability of L-Lysine in solution is pH-dependent.
-
Light: As with many organic molecules, exposure to light can potentially induce degradation.
-
Presence of Reducing Sugars: L-Lysine is highly susceptible to the Maillard reaction in the presence of reducing sugars, leading to non-enzymatic browning and a loss of nutritional and biological activity.
Recommended Storage Conditions
To maintain the quality and extend the shelf-life of L-Lysine hydrate, the following storage conditions are recommended:
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C | To minimize the rate of chemical degradation. |
| Humidity | Store in a dry place. | To prevent moisture absorption, deliquescence, and caking. |
| Light | Protect from light. | To avoid potential photodegradation. |
| Container | Tightly sealed containers. | To protect from moisture and atmospheric contaminants. |
Degradation Pathways
The primary degradation pathways for L-Lysine include the Maillard reaction and lactam formation.
Maillard Reaction
The Maillard reaction is a complex series of chemical reactions between the ε-amino group of L-Lysine and the carbonyl group of a reducing sugar. This non-enzymatic browning reaction is a major cause of L-Lysine degradation in food and pharmaceutical preparations, leading to a loss of its bioavailability. The reaction is influenced by temperature, pH, and water activity.
Figure 1: Simplified Maillard Reaction Pathway.
Lactam Formation
In aqueous solutions, particularly at elevated temperatures, L-Lysine can undergo intramolecular cyclization to form L-lysine lactam. This degradation follows zero-order kinetics, with the rate increasing at higher temperatures and lower pH values.
L-Lysine in Signaling Pathways: The mTOR Pathway
L-Lysine is not only a building block for protein synthesis but also acts as a signaling molecule. One of the key pathways it influences is the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, which is a central regulator of cell growth, proliferation, and metabolism. L-Lysine, along with other amino acids, activates mTORC1, a component of the mTOR pathway, which in turn promotes protein synthesis and inhibits autophagy.
Figure 2: L-Lysine's Role in the mTOR Signaling Pathway.
Experimental Protocols
General Experimental Workflow for Solid-State Stability Testing
A systematic approach is crucial for evaluating the stability of solid this compound. The following workflow outlines the key steps involved in a comprehensive stability study.
Figure 3: General Workflow for Stability Testing.
Detailed Protocol for Stability-Indicating HPLC Method
This protocol describes a High-Performance Liquid Chromatography (HPLC) method for the simultaneous determination of L-Lysine and its potential degradation products.
Objective: To develop and validate a stability-indicating HPLC method for the quantification of this compound and its degradation products in solid form.
Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (B52724) (HPLC grade)
-
Potassium dihydrogen phosphate (B84403) (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Water (HPLC grade)
-
0.45 µm membrane filters
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase | A mixture of a phosphate buffer and an organic modifier (e.g., acetonitrile). The exact ratio should be optimized for best separation. A common starting point is a buffer of 20 mM potassium dihydrogen phosphate adjusted to a pH of 2.5 with phosphoric acid, mixed with acetonitrile in a 95:5 (v/v) ratio. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 210 nm |
| Injection Volume | 20 µL |
Procedure:
-
Standard Solution Preparation:
-
Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase to obtain a concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.45 µm membrane filter.
-
-
Sample Solution Preparation (from solid stability samples):
-
Accurately weigh a portion of the this compound stability sample equivalent to about 25 mg of L-Lysine into a 25 mL volumetric flask.
-
Add the mobile phase, sonicate for 10 minutes to ensure complete dissolution, and then dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm membrane filter.
-
-
Forced Degradation Studies (to demonstrate stability-indicating nature of the method):
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60°C for a specified time. Neutralize the solution before injection.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and keep at room temperature for a specified time. Neutralize the solution before injection.
-
Oxidative Degradation: Treat an this compound solution with 3% hydrogen peroxide at room temperature for a specified time.
-
Thermal Degradation: Expose solid this compound to dry heat at a specified temperature (e.g., 80°C) for a defined period. Dissolve the sample in the mobile phase before injection.
-
Photolytic Degradation: Expose solid this compound to UV light (e.g., 254 nm) for a defined period. Dissolve the sample in the mobile phase before injection.
-
-
Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Record the chromatograms and determine the peak areas for L-Lysine and any degradation products.
-
The method is considered stability-indicating if the degradation products are well-resolved from the main L-Lysine peak.
-
Data Analysis:
-
Calculate the percentage of L-Lysine remaining in the stability samples compared to the initial concentration.
-
Quantify the formation of major degradation products using the reference standard of the degradant if available, or as a percentage of the total peak area.
Conclusion
The stability of this compound is a critical factor that must be carefully managed to ensure its quality and efficacy. Its hygroscopic nature and susceptibility to degradation via the Maillard reaction and lactam formation necessitate controlled storage conditions, specifically low temperature and humidity, and protection from light. The provided experimental workflow and detailed HPLC protocol offer a robust framework for researchers and drug development professionals to conduct thorough stability assessments of this compound, ultimately ensuring the reliability of their research and the safety and effectiveness of their products.
The Hydration Behavior of L-Lysine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
L-lysine, an essential α-amino acid, plays a pivotal role in a myriad of biological processes, from protein synthesis and modification to cellular signaling. Its chemical structure, characterized by a positively charged ε-amino group at physiological pH, dictates its profound interaction with water, influencing its solubility, stability, and biological functionality. This technical guide provides an in-depth exploration of the hydration behavior of L-lysine, presenting quantitative data, detailed experimental methodologies, and visual representations of key processes to facilitate a comprehensive understanding for researchers, scientists, and professionals in drug development.
Quantitative Analysis of L-Lysine Hydration
The interaction of L-lysine with water has been quantified through various experimental and computational methods. Key parameters include hydration numbers, which describe the number of water molecules in the vicinity of the amino acid, and thermodynamic data that characterize the energetics of the hydration process.
Hydration in Aqueous Solution
In solution, water molecules form structured shells around the different functional groups of L-lysine. The extent of this hydration is crucial for its function in biological systems. Dielectric relaxation spectroscopy and molecular dynamics simulations have been instrumental in quantifying these interactions.
Table 1: Hydration and Thermodynamic Parameters of L-Lysine in Aqueous Solution
| Parameter | Method | Value | Conditions | Reference |
| Hydration Number (Overall) | Dielectric Relaxation Spectroscopy | Varies with concentration and temperature | 0.152 M to 0.610 M; 278.15 K to 298.15 K | [1] |
| Hydration Number (Backbone Amino Group) | Molecular Dynamics (Car-Parrinello) | > 3 | Aqueous Solution | [2] |
| Hydration Number (Side-Chain Amino Group) | Molecular Dynamics (Car-Parrinello) | ~6 | Aqueous Solution | [3] |
| Molar Enthalpy of Hydration (ΔHj) | Dielectric Relaxation Spectroscopy | Varies with concentration and temperature | 0.152 M to 0.610 M; 278.15 K to 298.15 K | [1] |
| Molar Entropy of Hydration (ΔSj) | Dielectric Relaxation Spectroscopy | Varies with concentration and temperature | 0.152 M to 0.610 M; 278.15 K to 298.15 K | [1] |
| Molar Free Energy of Hydration (ΔFj) | Dielectric Relaxation Spectroscopy | Varies with concentration and temperature | 0.152 M to 0.610 M; 278.15 K to 298.15 K | [1] |
Note: The values for thermodynamic parameters from dielectric relaxation spectroscopy are dependent on the specific relaxation process being analyzed.
Solid-State Hydration
L-lysine is known for its hygroscopic nature, readily incorporating water molecules into its crystal structure to form stable hydrates.[4][5] The formation of these hydrates is dependent on the relative humidity (RH).
Table 2: Solid-State Hydrates of L-Lysine
| Hydrate (B1144303) Form | Stoichiometry (L-lysine:Water) | Conditions for Formation | Crystal System | Reference |
| Hemihydrate | 2:1 | Forms from anhydrous form at ~5-10% RH | Monoclinic | [6][7] |
| Monohydrate | 1:1 | Forms from hemihydrate at higher RH (~50% or higher) | Orthorhombic | [6][7] |
Experimental and Computational Methodologies
A variety of techniques are employed to investigate the hydration of L-lysine, each providing unique insights into its structural and dynamic properties in the presence of water.
Dynamic Vapor Sorption (DVS)
DVS is a gravimetric technique used to measure the amount of solvent sorbed by a sample as a function of relative humidity at a constant temperature. It is particularly useful for studying the formation and stability of different hydrate forms of L-lysine.
Protocol for DVS Analysis of L-lysine Hydration:
-
An anhydrous sample of L-lysine is prepared by drying under vacuum in the presence of a desiccant (e.g., P2O5).[6]
-
The sample is placed in the DVS instrument.
-
The relative humidity is incrementally increased from 0% to a high value (e.g., 95%) and then decreased back to 0%.[6]
-
The mass of the sample is recorded at each RH step, allowing for the determination of water uptake and the identification of hydrate phase transitions.[6]
Powder X-Ray Diffraction (PXRD)
PXRD is a non-destructive analytical technique used to identify the crystalline phases of a solid material. It is essential for determining the crystal structures of the different hydrated forms of L-lysine.
Protocol for PXRD Analysis of L-lysine Hydrates:
-
Samples of L-lysine hemihydrate and monohydrate are prepared by exposing anhydrous L-lysine to the appropriate relative humidity, as determined by DVS.
-
The powder sample is loaded into the PXRD instrument.
-
X-ray diffraction data is collected over a range of 2θ angles.
-
The resulting diffraction pattern is analyzed to determine the unit cell parameters and crystal structure of the hydrate.[6]
Molecular Dynamics (MD) Simulations
MD simulations are a computational method used to study the physical movements of atoms and molecules. They provide a detailed, atomistic view of the hydration shell structure and dynamics of L-lysine in aqueous solution.
Protocol for MD Simulation of L-lysine Hydration:
-
System Setup: An L-lysine molecule is placed in a simulation box of a defined size. The box is then filled with water molecules.
-
Force Field Selection: A force field (e.g., AMBER, OPLS-AA) is chosen to describe the interactions between all atoms in the system.[3]
-
Equilibration: The system is equilibrated at a constant temperature and pressure to reach a stable state.[3]
-
Production Run: A long simulation is run to generate trajectories of all atoms.
-
Analysis: The trajectories are analyzed to calculate properties such as radial distribution functions (RDFs), coordination numbers, and water residence times.
Spectroscopic Techniques
Various spectroscopic methods are employed to probe the local environment and dynamics of L-lysine and its surrounding water molecules.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 13C-NMR can be used to study the dynamics of the L-lysine backbone and side chains as a function of hydration. Increased hydration leads to a significant increase in the local mobility of the side-chain atoms.[8]
-
Infrared (IR) Spectroscopy: Attenuated Total Reflectance (ATR)-IR spectroscopy can quantitatively evaluate the dissociation states of L-lysine adsorbed on surfaces in an aqueous environment.
-
Dielectric Relaxation Spectroscopy (DRS): DRS measures the dielectric properties of a material as a function of frequency. For aqueous L-lysine solutions, it can distinguish between the relaxation of the lysine (B10760008) molecules and the relaxation of water molecules interacting with lysine, providing insights into hydration numbers and thermodynamics.[1]
L-Lysine Hydration and Biological Signaling
The hydration state of L-lysine is not only a fundamental physicochemical property but also has implications for its role in biological signaling pathways.
mTORC1 Signaling Pathway
L-lysine acts as a signaling molecule to activate the mammalian target of rapamycin (B549165) complex 1 (mTORC1) pathway, which is a central regulator of cell growth and proliferation. This activation is crucial for processes such as skeletal muscle growth.[9] While the direct role of hydration in this signaling event is an area of ongoing research, the interaction of L-lysine with its binding partners in the aqueous cellular environment is undoubtedly influenced by its hydration shell.
Histone Modification and Epigenetics
L-lysine residues in histone proteins are sites for various post-translational modifications, such as methylation and acetylation. These modifications play a critical role in epigenetic regulation by altering chromatin structure and gene expression. The accessibility of these lysine residues to modifying enzymes is influenced by their local environment, including their hydration state.
Concluding Remarks
The hydration of L-lysine is a multi-faceted phenomenon that governs its behavior from the solid state to complex biological systems. Understanding the quantitative aspects of its hydration, the methodologies to study these interactions, and the implications for cellular signaling is crucial for advancing research in fields ranging from pharmaceutical formulation to molecular biology. The data and protocols presented in this guide offer a comprehensive resource for professionals seeking to delve into the intricate world of L-lysine hydration.
References
- 1. Temperature-dependent hydration behavior of aqueous lysine: an approach towards protein binding through dielectric spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.aip.org [pubs.aip.org]
- 3. pubs.aip.org [pubs.aip.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The hydration response of poly (L-lysine) dynamics measured by 13C-NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mTORC1 Mediates Lysine-Induced Satellite Cell Activation to Promote Skeletal Muscle Growth - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Crystalline Architecture of L-lysine Hydrates: A Technical Guide
For researchers, scientists, and drug development professionals, this guide provides an in-depth exploration of the crystal structure determination of L-lysine hydrates. It offers a comprehensive overview of the crystallographic data, detailed experimental protocols, and the dynamic relationship between different hydrate (B1144303) forms.
L-lysine, an essential amino acid, exhibits a fascinating propensity to incorporate water into its crystal lattice, forming various hydrated structures. The precise arrangement of atoms within these hydrates is critical for understanding their physical and chemical properties, which is of paramount importance in pharmaceutical development and materials science. This technical guide synthesizes the findings from key research to provide a detailed understanding of L-lysine hemihydrate, L-lysine monohydrate, and L-lysine monohydrochloride dihydrate.
Crystallographic Data of L-lysine Hydrates
The determination of the crystal structures of L-lysine hydrates has been accomplished through modern crystallographic techniques, primarily powder and single-crystal X-ray diffraction. The quantitative data for the known hydrate forms are summarized below for comparative analysis.
| Parameter | L-lysine Hemihydrate | L-lysine Monohydrate | L-lysine Monohydrochloride Dihydrate |
| Formula | C₆H₁₄N₂O₂ · 0.5H₂O | C₆H₁₄N₂O₂ · H₂O | C₆H₁₅N₂O₂Cl · 2H₂O |
| Crystal System | Monoclinic | Orthorhombic | Monoclinic |
| Space Group | P2₁[1] | Not explicitly stated | P2₁[1] |
| a (Å) | 9.54[2] | 5.94[2] | 5.884[1] |
| b (Å) | 5.22[2] | 20.61[2] | 13.334[1] |
| c (Å) | 17.61[2] | 6.95[2] | 7.330[1] |
| α (°) | 90 | 90 | 90 |
| β (°) | 101.1[2] | 90 | 107.1[1] |
| γ (°) | 90 | 90 | 90 |
| Volume (ų) | 860.6[2] | 850.3[2] | 549.4[1] |
| Z | 4 | 4 | 2[1] |
| Data Collection Method | Powder X-ray Diffraction[2] | Powder X-ray Diffraction[2] | Single Crystal X-ray Diffraction[3] |
Interconversion of L-lysine Hydrates: A Humidity-Driven Process
The stability of the different L-lysine hydrates is intricately linked to the ambient relative humidity (RH). Dynamic Vapor Sorption (DVS) studies have elucidated the reversible transformations between the anhydrous, hemihydrate, and monohydrate forms. This relationship is crucial for controlling the solid-state form of L-lysine during manufacturing and storage.
Experimental Protocols
The determination of the crystal structures of L-lysine hydrates involves a series of meticulous experimental procedures. The following sections detail the methodologies employed in the key studies.
Preparation of L-lysine Hydrates
-
L-lysine Hemihydrate : Commercially purchased L-lysine, under ambient conditions, is often found to be the hemihydrate form.[2]
-
L-lysine Monohydrate : Samples of L-lysine monohydrate can be prepared by exposing L-lysine hemihydrate to a high relative humidity environment.[2]
-
L-lysine Monohydrochloride Dihydrate : Single crystals of L-lysine monohydrochloride dihydrate are typically grown by the slow evaporation of a saturated aqueous solution at a constant temperature (e.g., 25 °C).[1]
Powder X-ray Diffraction (PXRD) for Hemihydrate and Monohydrate
Due to the difficulty in growing single crystals of sufficient size and quality, the crystal structures of L-lysine hemihydrate and monohydrate were determined from high-resolution powder X-ray diffraction data.[2]
A typical procedure involves:
-
Sample Preparation : The microcrystalline powder of the this compound is carefully packed into a glass capillary.[2]
-
Data Collection : The PXRD data is collected in transmission mode using a high-resolution diffractometer, often with a copper X-ray source.
-
Structure Solution :
Single Crystal X-ray Diffraction for Monohydrochloride Dihydrate
The crystal structure of L-lysine monohydrochloride dihydrate was determined using single-crystal X-ray diffraction.[3]
-
Crystal Selection and Mounting : A suitable single crystal, free of significant defects, is selected and mounted on a goniometer head.
-
Data Collection : The crystal is placed in an intense, monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.[3]
-
Structure Solution and Refinement : The collected diffraction data is used to solve the crystal structure, often employing direct methods or Patterson techniques, followed by refinement using least-squares methods.[3]
Dynamic Vapor Sorption (DVS)
DVS is a gravimetric technique used to study the interaction of water vapor with a solid material, providing insights into hydration and dehydration processes.
-
Sample Preparation : A sample of anhydrous L-lysine, obtained by drying under vacuum in the presence of a desiccant like P₂O₅, is placed in the DVS instrument.
-
Experimental Run : The sample is subjected to a programmed sequence of changes in relative humidity at a constant temperature. The mass of the sample is continuously monitored.
-
Data Analysis : The change in mass as a function of relative humidity is plotted to generate a sorption-desorption isotherm, which reveals the formation and loss of hydrate phases at specific RH values.
This comprehensive guide provides a foundational understanding of the crystal structures of L-lysine hydrates. The detailed data and protocols presented herein are intended to support further research and development in the fields of pharmaceuticals and materials science, where the control and characterization of solid-state forms are paramount.
References
Thermogravimetric Analysis of L-Lysine Hydrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the thermogravimetric analysis (TGA) of L-Lysine hydrate (B1144303). L-Lysine, an essential amino acid, is known for its hygroscopic nature, readily absorbing atmospheric moisture to form various hydrate states, including the common monohydrate and hemihydrate forms.[1][2] Understanding the thermal stability and decomposition profile of L-Lysine hydrate is critical for its application in pharmaceuticals and other industries, ensuring stability during processing and storage.
Thermal Decomposition Profile
The thermogravimetric analysis of this compound reveals a multi-stage decomposition process. The initial weight loss observed is consistently attributed to the dehydration of the material, followed by the decomposition of the anhydrous L-Lysine. While the exact decomposition pathway can be complex, studies on L-Lysine and its salts suggest a subsequent breakdown involving processes such as desulfurization (for sulfate (B86663) salts), decarboxylation, and deamination at higher temperatures.[1][3][4]
The thermal behavior is significantly influenced by the experimental conditions, including the heating rate and the atmosphere (e.g., inert or oxidative).[5] It is generally accepted that L-Lysine decomposes rather than melts under typical TGA conditions.[1]
Quantitative TGA Data Summary
The following tables summarize the key quantitative data obtained from the thermogravimetric analysis of L-Lysine and its hydrated forms under different atmospheric conditions.
Table 1: TGA Data for this compound in an Inert Atmosphere (Nitrogen)
| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Associated Process |
| Stage 1 | ~30 - 150 | Variable (e.g., ~3-5%) | Dehydration (Loss of water molecules)[1] |
| Stage 2 | ~200 - 300 | Not explicitly stated | Initial decomposition of anhydrous L-Lysine |
| Stage 3 | > 300 | Not explicitly stated | Further decomposition and charring |
Table 2: TGA Data for L-Lysine Sulfate in Air and Nitrogen Atmospheres [3][4]
| Decomposition Stage | Temperature Range (°C) | Mass Loss (Air) (%) | Mass Loss (Nitrogen) (%) | Proposed Process |
| Stage 1 | 200 - 300 | ~38 | ~38 | Desulfurization and decarboxylation |
| Stage 2 | 300 - 500 | Not explicitly stated | Not explicitly stated | Deamination |
| Stage 3 | 500 - 700 | ~34.3 | ~14.2 | Oxidation of intermediate products |
Note: The data presented are synthesized from multiple sources and may vary depending on the specific hydrate form and experimental conditions.
Experimental Protocol: Thermogravimetric Analysis of this compound
This section details a typical experimental protocol for conducting TGA on this compound.
1. Instrumentation:
-
A calibrated thermogravimetric analyzer equipped with a sensitive microbalance and a furnace capable of controlled heating rates.
-
High-purity nitrogen (or other inert gas) and/or dry air for atmospheric control.
-
Appropriate sample pans (e.g., aluminum or platinum).
2. Sample Preparation:
-
Accurately weigh approximately 2-5 mg of the this compound sample into a clean, tared TGA pan.[5]
-
Record the initial sample mass precisely.
-
Handle the sample minimally to avoid excessive exposure to ambient air, which could alter its hydration state.
3. TGA Instrument Settings:
-
Atmosphere: Dynamic nitrogen or air at a constant flow rate (e.g., 50-100 mL/min).[5]
-
Heating Rate: A linear heating rate of 10°C/min is commonly employed.[5]
-
Temperature Program: Heat the sample from ambient temperature (e.g., 25°C) to a final temperature sufficient to ensure complete decomposition (e.g., 600-800°C).
-
Data Acquisition: Record the sample mass as a function of temperature and time.
4. Data Analysis:
-
Plot the TGA curve (mass vs. temperature) and the derivative thermogravimetric (DTG) curve (rate of mass change vs. temperature).
-
From the TGA curve, determine the temperature ranges and the percentage mass loss for each distinct decomposition step.
-
The peaks in the DTG curve correspond to the temperatures of the maximum rate of mass loss for each decomposition stage.
Visualizing the Process
The following diagrams illustrate the experimental workflow for the thermogravimetric analysis of this compound and a conceptual representation of its thermal decomposition pathway.
Caption: Experimental workflow for the thermogravimetric analysis of this compound.
Caption: Conceptual thermal decomposition pathway of this compound.
References
Potential Research Applications of L-Lysine Hydrate: A Technical Guide for Researchers and Drug Development Professionals
Introduction
L-Lysine, an essential amino acid, plays a fundamental role in a myriad of physiological processes, including protein synthesis, tissue repair, and the production of hormones and enzymes. Its hydrated form, L-Lysine hydrate (B1144303), is increasingly gaining attention within the scientific community for its diverse therapeutic and research applications. This technical guide provides an in-depth overview of the current research landscape surrounding L-Lysine hydrate, with a focus on its potential applications in antiviral therapy, oncology, immunology, neuroscience, and drug delivery. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed experimental methodologies, quantitative data, and insights into the underlying molecular mechanisms.
Antiviral Applications: Targeting Herpes Simplex Virus (HSV)
L-Lysine has demonstrated notable antiviral activity, particularly against Herpes Simplex Virus (HSV). The primary mechanism is believed to be its antagonistic relationship with L-arginine, an amino acid essential for HSV replication. By competing with L-arginine, L-Lysine inhibits viral protein synthesis and replication.
Quantitative Data: Clinical Trials on L-Lysine for HSV
| Study Parameter | Dosage | Duration | Outcome | Reference |
| Recurrence Rate | 1,248 mg/day | - | Significant decrease in recurrence rate compared to placebo. | [1](--INVALID-LINK--) |
| Recurrence Rate | 3,000 mg/day | - | Statistically significant reduction in recurrence rate. | [2](--INVALID-LINK--) |
| Lesion Incidence | 500 mg/day | 1 year | 63% reduction in lesion incidence. | [3](--INVALID-LINK--) |
| Healing Time | 1,000 mg, 3 times/day | 6 months | Significantly reduced healing time. | [4](--INVALID-LINK--) |
| Symptom Severity | 1,000 mg, 3 times/day | 6 months | Significantly diminished symptom severity. | [4](--INVALID-LINK--) |
| Viral DNA Load (in vitro) | Increasing L-lysine concentration with 6 µg/mL L-arginine | - | Significant decrease in viral DNA load. | [5](--INVALID-LINK--) |
Experimental Protocol: In Vitro HSV-1 Replication Assay
This protocol is adapted from studies investigating the effect of L-Lysine on HSV-1 replication in cell culture.
Objective: To quantify the dose-dependent effect of this compound on HSV-1 replication in Vero cells.
Materials:
-
Vero cells (or other susceptible cell line)
-
Dulbecco's Modified Eagle Medium (DMEM) with and without L-arginine
-
Fetal Bovine Serum (FBS)
-
This compound stock solution (sterile)
-
L-Arginine stock solution (sterile)
-
HSV-1 stock of known titer (e.g., TCID50/mL)
-
Plaque assay reagents (e.g., methylcellulose (B11928114) overlay)
-
Crystal violet staining solution
-
Phosphate Buffered Saline (PBS)
Methodology:
-
Cell Culture: Culture Vero cells in complete DMEM (with L-arginine) supplemented with 10% FBS at 37°C in a 5% CO2 incubator.
-
Preparation of Media: Prepare a series of DMEM media with a fixed, low concentration of L-arginine (e.g., 6 µg/mL) and varying concentrations of this compound (e.g., 0, 50, 100, 200, 400 µg/mL).
-
Infection: Seed Vero cells in 6-well plates and grow to 90-95% confluency. Wash cells with PBS and infect with HSV-1 at a multiplicity of infection (MOI) of 0.1 in serum-free media for 1 hour.
-
Treatment: After infection, remove the viral inoculum, wash the cells with PBS, and add the prepared media containing different concentrations of this compound.
-
Incubation: Incubate the plates for 48-72 hours to allow for viral replication and plaque formation.
-
Plaque Assay:
-
Remove the media and overlay the cells with a methylcellulose-containing medium to restrict viral spread to adjacent cells.
-
Incubate for an additional 2-3 days until plaques are visible.
-
Fix the cells with a formalin solution and stain with crystal violet.
-
Count the number of plaques in each well.
-
-
Data Analysis: Calculate the percentage of plaque reduction for each L-Lysine concentration compared to the control (0 µg/mL L-Lysine). Determine the IC50 value (the concentration of L-Lysine that inhibits 50% of viral replication).
Caption: Lysine-Arginine antagonism in HSV replication.
Anticancer Applications: Focus on Poly-L-Lysine (PLL)
Poly-L-Lysine (PLL), a polymer of L-Lysine, has demonstrated cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent. The proposed mechanism involves the induction of apoptosis through the modulation of key regulatory proteins.
Quantitative Data: Cytotoxicity and Apoptotic Effects of Poly-L-Lysine
| Cancer Cell Line | IC50 (µM) of PLL | Apoptosis Induction | Key Molecular Changes | Reference |
| K562 (Human erythroleukemia) | 3.36 ± 0.16 | Yes | - | [6](--INVALID-LINK--) |
| A549 (Human lung cancer) | 8.23 ± 0.41 | Yes | - | [6](--INVALID-LINK--) |
| U937 (Human macrophage) | 3.53 ± 0.17 | Yes | - | [6](--INVALID-LINK--) |
| B16F10 (Murine melanoma) | 6.04 ± 0.3 | Yes | - | [6](--INVALID-LINK--) |
| Ehrlich Ascites Carcinoma (EAC) | - | Yes | Downregulation of Bcl-2, Upregulation of Bax and p53 | [6](--INVALID-LINK--) |
| MCF-7 (Human breast cancer) | Dose-dependent | Yes | Upregulation of cleaved caspase-3, ROS-mediated stress, increased γ-H2AX | [7](--INVALID-LINK--) |
Experimental Protocol: Apoptosis Assessment by Flow Cytometry
This protocol outlines a method to quantify apoptosis in cancer cells treated with Poly-L-Lysine using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Objective: To determine the percentage of apoptotic and necrotic cells in a cancer cell population after treatment with Poly-L-Lysine.
Materials:
-
Cancer cell line of interest (e.g., MCF-7)
-
Complete cell culture medium
-
Poly-L-Lysine (PLL) solution of known concentration
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Methodology:
-
Cell Seeding and Treatment: Seed cancer cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of PLL (e.g., 0, 5, 10, 20 µg/mL) for 24-48 hours.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Adherent cells can be detached using a gentle cell scraper or trypsin-EDTA.
-
Cell Staining:
-
Wash the collected cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer within one hour of staining.
-
Use FITC signal detector (FL1) for Annexin V and a phycoerythrin signal detector (FL2 or FL3) for PI.
-
Set up compensation and quadrants based on unstained and single-stained controls.
-
-
Data Interpretation:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Quantify the percentage of cells in each quadrant.
-
Caption: Proposed apoptotic pathway induced by Poly-L-Lysine.
Immunomodulatory Effects: Regulation of Signaling Pathways
L-Lysine has been shown to modulate the immune response, in part by influencing key signaling pathways such as the Target of Rapamycin (TOR) and p38 Mitogen-Activated Protein Kinase (p38 MAPK) pathways. These pathways are central to regulating cellular processes like growth, proliferation, and inflammation.
Quantitative Data: L-Lysine's Effect on Immune and Antioxidant Parameters in Grass Carp
| Parameter | Dietary Lysine (B10760008) Level | Effect | Reference |
| TOR mRNA expression | 2.44% | Upregulated | [5](--INVALID-LINK--) |
| S6K1 mRNA expression | 2.44% | Upregulated | [5](--INVALID-LINK--) |
| p38 MAPK mRNA expression | 2.44% | Downregulated | [5](--INVALID-LINK--) |
| NF-κB p65 mRNA expression | 2.44% | Downregulated | [5](--INVALID-LINK--) |
| Catalase activity | 2.44% | Markedly improved | [8](--INVALID-LINK--) |
| Glutathione peroxidase activity | 2.44% | Markedly improved | [8](--INVALID-LINK--) |
| Anti-inflammatory cytokines (TGF-β2, IL-4/13B) | 2.56-2.87% | Upregulated | [8](--INVALID-LINK--) |
Experimental Protocol: Western Blot Analysis of TOR and p38 MAPK Pathway Activation
This protocol describes the investigation of L-Lysine's effect on the phosphorylation status of key proteins in the TOR and p38 MAPK signaling pathways.
Objective: To determine if this compound treatment alters the activation of the TOR and p38 MAPK pathways in a relevant cell model (e.g., macrophages or intestinal epithelial cells).
Materials:
-
Cell line of interest
-
Cell culture medium with varying concentrations of this compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-mTOR, anti-mTOR, anti-phospho-p38, anti-p38, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Methodology:
-
Cell Treatment and Lysis: Culture cells and treat with different concentrations of this compound for a specified time. After treatment, wash cells with cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane and capture the signal using an imaging system.
-
Perform densitometric analysis of the bands to quantify the levels of phosphorylated and total proteins.
-
Normalize the phosphorylated protein levels to the total protein levels and then to a loading control (e.g., β-actin).
-
Caption: L-Lysine's dual role in immunomodulation.
Neuroprotective Applications
L-Lysine has shown promise as a neuroprotective agent, particularly in the context of cerebral ischemia. Studies suggest that it can reduce cerebral edema and infarct size, potentially by modulating glutamate-induced neuronal activity.
Quantitative Data: Neuroprotective Effects of L-Lysine in a Rat Model of Cerebral Ischemia
| Treatment | Dose | Effect on Cortical Edema | Effect on Infarct Area | Reference |
| L-Lysine | 2.0 g/kg | Significant reduction | Significant reduction | [9](--INVALID-LINK--) |
| L-Lysine + L-Arginine | 0.6 g/kg each | Significant reduction | Significant reduction | [9](--INVALID-LINK--) |
| L-Lysine Monohydrochloride | 0.63 g/kg | Prolonged time to lowest ECoG amplitude | - | [10](--INVALID-LINK--) |
| L-Lysine Monohydrochloride | 1.26 g/kg | Prolonged time to lowest ECoG amplitude | - | [10](--INVALID-LINK--) |
Experimental Protocol: Assessment of Neuroprotection in a Rat Model of Middle Cerebral Artery Occlusion (MCAO)
This protocol is a generalized procedure for evaluating the neuroprotective effects of this compound in a rat model of stroke.
Objective: To determine the effect of this compound on infarct volume and neurological deficit following transient focal cerebral ischemia.
Materials:
-
Male Wistar rats (or other suitable strain)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments
-
4-0 nylon suture with a rounded tip
-
This compound solution for oral or intraperitoneal administration
-
Saline (control)
-
2,3,5-triphenyltetrazolium chloride (TTC) solution
-
Neurological scoring system
Methodology:
-
Animal Model: Induce transient focal cerebral ischemia by MCAO for 90 minutes, followed by reperfusion.
-
Treatment: Administer this compound (e.g., 2.0 g/kg, orally) or saline to different groups of rats at a specific time point (e.g., 30 minutes before MCAO and 10 minutes before reperfusion).
-
Neurological Assessment: Evaluate neurological deficits at 24 and 48 hours post-MCAO using a standardized scoring system (e.g., a 5-point scale).
-
Infarct Volume Measurement:
-
At 48 hours post-MCAO, euthanize the rats and harvest the brains.
-
Slice the brains into 2 mm coronal sections.
-
Stain the slices with 2% TTC solution at 37°C for 30 minutes. Viable tissue will stain red, while infarcted tissue will remain white.
-
Capture images of the stained sections and quantify the infarct volume using image analysis software.
-
-
Data Analysis: Compare the neurological scores and infarct volumes between the L-Lysine-treated and control groups using appropriate statistical tests.
Caption: Neuroprotective mechanism of L-Lysine in cerebral ischemia.
Role in Collagen Synthesis and Bone Health
L-Lysine is an essential component in the biosynthesis of collagen, the most abundant protein in the body, which provides structural integrity to connective tissues, skin, and bones. It is a precursor to hydroxylysine, which is crucial for the cross-linking of collagen fibers. L-Lysine also appears to enhance calcium absorption and reduce its excretion, suggesting a role in maintaining bone health.
Quantitative Data: L-Lysine's Influence on Calcium Metabolism and Osteoporosis
| Study Population | L-Lysine Dosage | Outcome | Reference |
| Healthy and Osteoporotic Women | 400 mg with 3g CaCl2 | Blunted calciuric response in healthy subjects | [2](--INVALID-LINK--) |
| Osteoporotic Patients | 800 mg/day | Significantly increased intestinal absorption of 47Ca | [2](--INVALID-LINK--) |
| Osteoporotic Fracture Patients | - | Lower levels of lysine observed compared to controls | [11](--INVALID-LINK--) |
Experimental Protocol: In Vitro Collagen Synthesis Assay (Hydroxyproline Assay)
This protocol describes a method to quantify collagen production by fibroblasts in response to this compound treatment.
Objective: To measure the effect of this compound on collagen synthesis by quantifying the hydroxyproline (B1673980) content in cell cultures.
Materials:
-
Human dermal fibroblasts (or other collagen-producing cell line)
-
Cell culture medium
-
This compound
-
L-Ascorbic acid (Vitamin C, a cofactor for prolyl and lysyl hydroxylases)
-
6N HCl
-
Chloramine-T solution
-
Ehrlich's reagent (p-dimethylaminobenzaldehyde solution)
-
Hydroxyproline standard solution
-
96-well plates
-
Spectrophotometer
Methodology:
-
Cell Culture and Treatment: Culture fibroblasts in medium supplemented with L-ascorbic acid (50 µg/mL). Treat cells with varying concentrations of this compound for 48-72 hours.
-
Sample Hydrolysis:
-
Harvest the cell layer and medium.
-
Add an equal volume of 12N HCl to achieve a final concentration of 6N HCl.
-
Hydrolyze the samples at 110-120°C for 18-24 hours in sealed tubes.
-
-
Assay Procedure:
-
Neutralize a small aliquot of the hydrolysate.
-
Add Chloramine-T solution and incubate at room temperature to oxidize hydroxyproline.
-
Add Ehrlich's reagent and incubate at 60-65°C to develop a colored product.
-
Measure the absorbance at 550-560 nm.
-
-
Quantification: Generate a standard curve using known concentrations of hydroxyproline. Calculate the hydroxyproline content in the samples based on the standard curve. The amount of hydroxyproline is directly proportional to the amount of collagen.
Caption: Role of L-Lysine in collagen synthesis.
Drug Delivery Systems
The cationic nature and biocompatibility of L-Lysine and its polymers make them attractive candidates for the development of drug delivery systems. They can be formulated into nanoparticles, hydrogels, and other carriers to improve drug solubility, stability, and targeted delivery.
Quantitative Data: L-Lysine-Based Drug Delivery Systems
| Delivery System | Drug | Loading Capacity/Efficiency | Release Profile | Reference |
| L-Lysine-based organogel | Naproxen | Up to 166.6% of gelator weight | pH-dependent and concentration-dependent release | [12](--INVALID-LINK--) |
| L-Lysine-functionalized mesoporous silica (B1680970) nanoparticles | Curcumin | ~68% | pH-responsive release (higher release at lower pH) | [1](--INVALID-LINK--) |
| Poly(L-lysine isophthalamide) hydrogel | Fluorescein, FITC-Dextran | Up to 22.8% weight incorporation | pH-responsive release (higher release at pH 7.4 than pH 3.0) | [13](--INVALID-LINK--) |
| PEG-grafted poly-L-lysine nanoparticles | - | - | pH-responsive swelling and partial dissolution at lower pH | [14](--INVALID-LINK--) |
Experimental Protocol: Preparation and In Vitro Release Study of L-Lysine-Functionalized Nanoparticles
This protocol provides a general method for synthesizing L-Lysine-functionalized nanoparticles and evaluating their drug release kinetics.
Objective: To prepare a drug-loaded, L-Lysine-based nanoparticle system and characterize its in vitro drug release profile.
Materials:
-
Core nanoparticle material (e.g., PLGA, mesoporous silica)
-
This compound
-
Coupling agents (e.g., EDC/NHS for PLGA, or silane (B1218182) coupling agents for silica)
-
Model drug (e.g., curcumin, doxorubicin)
-
Solvents (e.g., DMSO, ethanol, water)
-
Dialysis membrane with appropriate molecular weight cut-off (MWCO)
-
Phosphate buffered saline (PBS) at different pH values (e.g., 7.4 and 5.5)
-
UV-Vis spectrophotometer or HPLC
Methodology:
-
Nanoparticle Synthesis and Functionalization:
-
Synthesize the core nanoparticles using a suitable method (e.g., double emulsion for PLGA, sol-gel for silica).
-
Functionalize the nanoparticle surface with L-Lysine. For PLGA, this can be achieved by activating the carboxyl groups with EDC/NHS and then reacting with the amine groups of L-Lysine. For silica, the surface can be modified with an amine-reactive silane followed by reaction with L-Lysine.
-
-
Drug Loading:
-
Incubate the L-Lysine-functionalized nanoparticles with a solution of the model drug in an appropriate solvent.
-
Separate the drug-loaded nanoparticles from the unloaded drug by centrifugation or dialysis.
-
Determine the drug loading efficiency by quantifying the amount of drug in the supernatant.
-
-
In Vitro Drug Release Study:
-
Disperse a known amount of the drug-loaded nanoparticles in a dialysis bag containing a small volume of release medium (e.g., PBS).
-
Place the dialysis bag in a larger volume of release medium at a specific pH (e.g., 7.4 or 5.5) and temperature (37°C) with constant stirring.
-
At predetermined time intervals, withdraw a small aliquot of the release medium from the external reservoir and replace it with fresh medium.
-
Quantify the concentration of the released drug in the collected aliquots using UV-Vis spectrophotometry or HPLC.
-
-
Data Analysis: Plot the cumulative percentage of drug released as a function of time to obtain the drug release profile.
Caption: Workflow for L-Lysine-based nanoparticle drug delivery.
This compound and its derivatives represent a versatile platform for a wide range of research and therapeutic applications. Its well-established role in fundamental biological processes, combined with emerging evidence of its efficacy in antiviral, anticancer, immunomodulatory, and neuroprotective contexts, underscores its significant potential. The ability to incorporate L-Lysine into advanced drug delivery systems further expands its utility. This technical guide provides a solid foundation for researchers and drug development professionals to explore and harness the multifaceted properties of this compound in their respective fields. Further research is warranted to fully elucidate the mechanisms of action and to translate these promising preclinical findings into clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Dietary L-lysine and calcium metabolism in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. A Modified Hydroxyproline Assay Based on Hydrochloric Acid in Ehrlich's Solution Accurately Measures Tissue Collagen Content - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Co-Amorphous Systems Based on Dihydroquercetin and l-Lysine: Synthesis and Evaluation [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. cellbiolabs.com [cellbiolabs.com]
- 9. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 10. Development of L-Lysine-Loaded PLGA Microparticles as a Controlled Release System for Angiogenesis Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Association between amino acids and recent osteoporotic fracture: a matched incident case-control study [frontiersin.org]
- 12. materials-talks.com [materials-talks.com]
- 13. assaygenie.com [assaygenie.com]
- 14. researchgate.net [researchgate.net]
L-Lysine Hydrate: A Technical Safety and Handling Guide for Researchers
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety data and handling precautions for L-Lysine hydrate (B1144303). The information is compiled and presented to meet the needs of laboratory and drug development professionals, with a focus on clear data presentation and practical, safe handling workflows.
Hazard Identification and Classification
L-Lysine hydrate is classified as a substance with potential hazards. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is identified with the following classifications[1]:
-
Acute toxicity, oral (Category 4), H302: Harmful if swallowed.
-
Skin corrosion/irritation (Category 2), H315: Causes skin irritation.
-
Serious eye damage/eye irritation (Category 2A), H319: Causes serious eye irritation.
-
Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3), H335: May cause respiratory irritation.
The signal word associated with this compound is "Warning"[1]. It is crucial for personnel handling this substance to be aware of these potential hazards and to take appropriate precautions.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below. These properties are essential for understanding its behavior under various laboratory conditions.
| Property | Value | Source |
| Molecular Formula | C₆H₁₄N₂O₂·H₂O | [2] |
| Molecular Weight | 164.20 g/mol | [3][4] |
| Appearance | White or yellow crystalline powder | [2] |
| Melting Point/Range | 212 - 214 °C / 413.6 - 417.2 °F | [5] |
| Solubility in Water | 63g/100g water at 20°C | [6] |
| pH | 9-10.5 (2.5% aqueous solution) | [5] |
| log Pow (Partition coefficient) | < -3.3 at 24 °C | [7] |
Toxicological Data
While some safety data sheets state that no significant acute toxicological data has been identified in literature searches[8], one source provides a classification of Acute toxicity, oral (Category 4)[1]. A repeated dose toxicity study in rats established a No Observed Adverse Effect Level (NOAEL).
| Metric | Value | Species | Route | Source |
| NOAEL (13 Weeks) | 914 mg/kg | Rat (male) | Oral | [7] |
Carcinogenicity: this compound is not classified as a carcinogen by IARC, ACGIH, NTP, or OSHA[1][7].
Safe Handling and Storage Workflow
Proper handling and storage of this compound are critical to ensure personnel safety and maintain the integrity of the substance. The following workflow diagram outlines the key steps for safe management from receipt to disposal.
Caption: A logical workflow for the safe handling of this compound.
Experimental Protocols: Spill Cleanup Methodology
In the event of a spill, the following detailed procedures should be followed to ensure safety and proper containment.
Minor Spills:
-
Immediate Action: Clean up all spills immediately[9].
-
Personal Protection: Wear impervious gloves and safety glasses[9].
-
Cleanup Procedure:
-
Containment: Place the spilled material in a clean, dry, sealable, and labeled container for disposal[9].
Major Spills:
-
Area Control: Clear the area of all personnel and move upwind[9].
-
Emergency Notification: Alert the appropriate fire brigade or emergency response team, providing the location and nature of the hazard[9].
-
Personal Protection: Control personal contact with the substance by using protective equipment, including a dust respirator[9].
-
Environmental Protection: Prevent the spillage from entering drains, sewers, or water courses[9].
-
Cleanup Procedure:
-
Disposal: Place residues in labeled plastic bags or other suitable containers for disposal[9]. If contamination of drains or waterways occurs, advise emergency services immediately[9].
First-Aid Measures
In case of exposure to this compound, the following first-aid measures should be taken:
-
If Inhaled: Move the person into fresh air. If they are not breathing, give artificial respiration[10].
-
In Case of Skin Contact: Wash off with soap and plenty of water[10].
-
In Case of Eye Contact: Flush eyes with water as a precaution[10]. Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[1].
-
If Swallowed: Rinse your mouth with water. Never give anything by mouth to an unconscious person[10].
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), alcohol-resistant foam, or dry chemical powder[10].
-
Hazardous Combustion Products: Under fire conditions, hazardous fumes such as carbon oxides (COx) and nitrogen oxides (NOx) will be present[10][11].
-
Protective Equipment: Wear self-contained breathing apparatus for fire-fighting if necessary[10].
Stability and Reactivity
-
Chemical Stability: this compound is stable under recommended storage conditions[1].
-
Incompatible Materials: Strong acids/alkalis and strong oxidizing/reducing agents should be avoided[1].
-
Hazardous Decomposition Products: Under fire conditions, it may decompose and emit toxic fumes[1].
By adhering to the guidelines outlined in this document, researchers and drug development professionals can handle this compound safely and effectively in a laboratory setting.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Lysine Monohydrate | C6H16N2O3 | CID 16211825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. fishersci.com [fishersci.com]
- 6. palsusa.com [palsusa.com]
- 7. uprm.edu [uprm.edu]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. formedium.com [formedium.com]
- 11. carlroth.com [carlroth.com]
Discovery and Characterization of Novel Hydrate Phases of L-lysine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-lysine, an essential amino acid, is a critical component in numerous pharmaceutical and biotechnological applications. Its solid-state properties, particularly its interaction with water, are of paramount importance for formulation, stability, and bioavailability. Under ambient conditions, L-lysine readily incorporates water into its crystal structure, a characteristic that has historically complicated the characterization of its anhydrous form.[1][2] Recent research has led to the discovery and characterization of two previously unknown hydrate (B1144303) phases of L-lysine: a hemihydrate and a monohydrate.[2][3] This technical guide provides an in-depth overview of the discovery, characterization, and interconversion of these new hydrate phases.
Data Presentation
Crystallographic Data of L-lysine Hydrate Phases
The crystal structures of the newly discovered L-lysine hemihydrate and monohydrate were determined from powder X-ray diffraction (PXRD) data.[2][3] A summary of their crystallographic parameters is presented in Table 1 for comparative analysis.
| Parameter | L-lysine Hemihydrate | L-lysine Monohydrate |
| Crystal System | Monoclinic | Orthorhombic |
| a (Å) | 9.54 | 5.94 |
| b (Å) | 5.22 | 20.61 |
| c (Å) | 17.61 | 6.95 |
| β (°) ** | 101.1 | 90 |
| Volume (ų) ** | 860.6 | 850.3 |
Table 1: Crystallographic data for the new hydrate phases of L-lysine.[3]
Hydration Behavior by Dynamic Vapor Sorption (DVS)
Dynamic Vapor Sorption (DVS) analysis was instrumental in elucidating the hydration and dehydration behavior of L-lysine. The transitions between the anhydrous, hemihydrate, and monohydrate forms are directly dependent on the ambient relative humidity (RH).
| Relative Humidity (RH) | Observed Phase Transition | Resulting Solid Phase |
| ~10% | Anhydrous → Hemihydrate | L-lysine Hemihydrate |
| ~55% and above | Hemihydrate → Monohydrate | L-lysine Monohydrate |
| Below ~10% | Hemihydrate → Anhydrous | Anhydrous L-lysine |
Table 2: Summary of this compound phase transitions as a function of relative humidity.[3]
Experimental Protocols
Preparation of this compound Phases
-
Anhydrous L-lysine: The anhydrous form was prepared by drying commercially available L-lysine under vacuum in the presence of a desiccant (P₂O₅).[3]
-
L-lysine Hemihydrate: Under ambient conditions with moderate relative humidity, the commercially available L-lysine was identified to be the hemihydrate form.[3]
-
L-lysine Monohydrate: The monohydrate was prepared by exposing the L-lysine hemihydrate to a high-humidity environment (e.g., in a sealed container with a water source) for several hours until the onset of deliquescence. The non-deliquesced solid was identified as the monohydrate.[3]
Powder X-ray Diffraction (PXRD)
-
Instrumentation: A Bruker D8 diffractometer operating in transmission mode with CuKα1 radiation was utilized.[3]
-
Sample Preparation:
-
Data Collection: Powder XRD patterns were recorded.
-
Data Analysis:
Dynamic Vapor Sorption (DVS)
-
Instrumentation: A DVS Advantage 1 instrument from Surface Measurement Systems Ltd. was used.[3]
-
Sample Preparation: A sample of anhydrous L-lysine (prepared as described above) was used as the starting material.[3]
-
Experimental Conditions:
-
The experiment was initiated at 0% RH.
-
The relative humidity was increased in a stepwise manner to 95% RH.
-
Following the sorption phase, the RH was incrementally decreased back to 0% to monitor desorption.[3]
-
-
Data Analysis: The change in sample mass was continuously monitored. A mass increase corresponding to a half equivalent of water at approximately 10% RH indicated the formation of the hemihydrate.[3] Further significant mass increase at around 55% RH signified the transition to the monohydrate phase.[3]
Visualizations
Experimental Workflow for Characterization
Caption: Experimental workflow for the preparation and characterization of this compound phases.
Hydration and Dehydration Pathways of L-lysine
Caption: Interconversion pathways of this compound phases as a function of relative humidity.
References
Methodological & Application
Application Notes and Protocols: L-Lysine Hydrate Dissolution in Buffer
Audience: Researchers, scientists, and drug development professionals.
Introduction
L-Lysine, an essential α-amino acid, is a fundamental component in a myriad of biological processes, including protein synthesis, tissue repair, and the production of hormones and enzymes.[1][2][3] Its monohydrate and hydrochloride salt forms are commonly utilized in research and pharmaceutical development, particularly as a supplement in cell culture media to support robust cell growth and proliferation.[2][4] The high water solubility of L-Lysine facilitates its incorporation into various aqueous buffer systems.[2] However, factors such as buffer composition, pH, and temperature can influence its dissolution and stability.[5]
This document provides a detailed protocol for the dissolution of L-Lysine monohydrate in common laboratory buffers, ensuring the preparation of stable, sterile solutions suitable for a range of applications, including cell culture and biochemical assays.
Quantitative Data Summary
The following table summarizes the key quantitative data for L-Lysine monohydrate and its common salt, L-Lysine monohydrochloride.
| Parameter | L-Lysine Monohydrate | L-Lysine Monohydrochloride | Citations |
| Molecular Formula | C₆H₁₄N₂O₂ · H₂O | C₆H₁₅ClN₂O₂ | [4][6] |
| Molecular Weight | 164.20 g/mol | 182.65 g/mol | [4][7][6][8] |
| Appearance | White to off-white crystalline powder | White or nearly white, free-flowing, crystalline powder | [9][10][11] |
| Solubility in Water | >1500 g/L | ~650 g/L (at 20°C) | [9][12][13][8] |
| pH (in H₂O) | 9.0 - 10.5 (80 g/L at 20°C) | 5.5 - 6.0 (10% solution) | [12][13][14] |
| Recommended Storage (Solid) | 2°C to 8°C, in a dry, well-ventilated place | Store in a cool, dry, well-ventilated place | [12][13][15][10][14] |
| Solution Storage | 2-8°C for several days; -20°C for up to 2 months | Store protected from light | [16][11] |
Experimental Protocols
General Considerations
-
Use high-purity, sterile water (e.g., cell culture grade, Milli-Q, or equivalent) for all solutions to be used in cell culture or other sensitive applications.
-
L-Lysine monohydrate is hygroscopic and air-sensitive; handle it promptly and store it in a tightly sealed container in a dry environment.[9]
-
The dissolution of L-Lysine is an endothermic process, which may cause the solution to cool. This is a normal observation.
-
While L-Lysine is highly soluble, interactions with buffer components, such as phosphate (B84403) ions, can occur and may affect long-term stability or solubility under specific conditions.[5]
Protocol for Preparing a 100 mM L-Lysine Stock Solution in Phosphate-Buffered Saline (PBS)
Materials:
-
L-Lysine monohydrate (MW: 164.20 g/mol )
-
Phosphate-Buffered Saline (PBS), 1X, sterile
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile serological pipettes
-
Vortex mixer
-
Sterile 0.22 µm syringe filter
-
Sterile storage bottles
Procedure:
-
Calculate the required mass: To prepare 10 mL of a 100 mM L-Lysine solution, weigh out 0.1642 g of L-Lysine monohydrate.
-
Calculation: 10 mL * (1 L / 1000 mL) * 0.1 mol/L * 164.20 g/mol = 0.1642 g
-
-
Dissolution: Aseptically add the weighed L-Lysine monohydrate to a 15 mL sterile conical tube. Add 8 mL of sterile 1X PBS.
-
Mixing: Cap the tube tightly and vortex at room temperature until the powder is completely dissolved. The solution should be clear and colorless.
-
pH Adjustment (Optional but Recommended): Check the pH of the solution. The addition of L-Lysine will make the buffer more alkaline.[12][13] If necessary, adjust the pH to the desired level (e.g., 7.4) using sterile 1 M HCl. Add the acid dropwise while monitoring the pH.
-
Volume Adjustment: Adjust the final volume to 10 mL with sterile 1X PBS.
-
Sterilization: Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile storage bottle.
-
Storage: Label the bottle with the contents, concentration, and date. Store the solution at 2-8°C for short-term use (up to one week) or aliquot and store at -20°C for long-term storage.[16]
Protocol for Preparing a 100 mM L-Lysine Stock Solution in Tris Buffer
Materials:
-
L-Lysine monohydrate (MW: 164.20 g/mol )
-
Tris buffer (e.g., 50 mM, pH 7.5), sterile
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile serological pipettes
-
Vortex mixer
-
Sterile 0.22 µm syringe filter
-
Sterile storage bottles
Procedure:
-
Calculate the required mass: To prepare 10 mL of a 100 mM L-Lysine solution, weigh out 0.1642 g of L-Lysine monohydrate.
-
Dissolution: Aseptically transfer the L-Lysine monohydrate to a 15 mL sterile conical tube. Add 8 mL of sterile Tris buffer.
-
Mixing: Secure the cap and vortex until the solid is fully dissolved, resulting in a clear, colorless solution.
-
pH Adjustment: Due to the basic nature of L-Lysine, the pH of the Tris buffer will increase. It is crucial to check and readjust the pH to the desired value (e.g., 7.5) using sterile 1 M HCl.
-
Final Volume: Bring the total volume to 10 mL with the sterile Tris buffer.
-
Sterile Filtration: Pass the solution through a 0.22 µm syringe filter into a sterile container.
-
Storage: Store the final sterile solution at 2-8°C for immediate applications or at -20°C for extended periods.
Visualizations
References
- 1. L-(+)-Lysine Monohydrate - LKT Labs [lktlabs.com]
- 2. L-lysine hydrochloride for Research [baseclick.eu]
- 3. cephamls.com [cephamls.com]
- 4. 98.5-101.5% dry basis, suitable for cell culture, BioReagent, non-animal source | Sigma-Aldrich [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. L-Lysine monohydrochloride, Cell Culture Reagent 1 kg | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 7. You are being redirected... [bio-world.com]
- 8. Thermo Scientific Chemicals L(+)-Lysine monohydrochloride, 99% | Fisher Scientific [fishersci.ca]
- 9. L(+)-Lysine monohydrate CAS#: 39665-12-8 [m.chemicalbook.com]
- 10. fishersci.com [fishersci.com]
- 11. L-Lysine monohydrochloride or Lysine Hydrochloride Manufacturers [mubychem.com]
- 12. L-Lysine monohydrate for biochemistry 39665-12-8 [sigmaaldrich.com]
- 13. L-Lysine monohydrate CAS 39665-12-8 | 112233 [merckmillipore.com]
- 14. go.lupinsys.com [go.lupinsys.com]
- 15. carlroth.com [carlroth.com]
- 16. mpbio.com [mpbio.com]
Application Notes and Protocols for L-Lysine Hydrate in Mammalian Cell Culture Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Lysine, an essential amino acid, is a critical component of mammalian cell culture media, playing a pivotal role in protein synthesis and overall cell health. Supplementation with L-Lysine hydrate (B1144303) can be a key strategy to enhance the yield and quality of recombinant proteins, particularly monoclonal antibodies (mAbs), produced in Chinese Hamster Ovary (CHO) and other mammalian cell lines. These application notes provide a comprehensive guide to the effective use of L-Lysine hydrate in your cell culture processes, including its impact on cell growth, protein production, and product quality. Detailed protocols for media preparation, cell viability assessment, and protein analysis are provided to facilitate the integration of L-Lysine supplementation into your research and development workflows.
Principle Applications of L-Lysine Supplementation
Supplementing mammalian cell culture media with this compound offers several key advantages, primarily centered around improving the characteristics of the expressed protein and optimizing the culture performance.
-
Enhancement of Recombinant Protein Quality: One of the most significant applications of L-Lysine supplementation is in the production of monoclonal antibodies. During mAb production in CHO cells, the C-terminal lysine (B10760008) residue of the heavy chain can be cleaved by cellular carboxypeptidases, leading to product heterogeneity. Adding excess L-Lysine to the culture medium can inhibit the activity of these enzymes, resulting in a higher proportion of mAbs with the C-terminal lysine intact.[1] This is crucial for ensuring batch-to-batch consistency and can impact the antibody's effector functions.
-
Potential for Increased Protein Synthesis: L-Lysine supplementation has been demonstrated to stimulate protein synthesis in certain cell types by activating key signaling pathways. For instance, in bovine mammary epithelial cells, lysine promotes the expression of amino acid transporters and activates the mTOR and JAK2-STAT5 pathways, leading to an increase in protein synthesis. While this effect is still under investigation in common recombinant protein production hosts like CHO cells, it represents a promising avenue for improving protein yields.[2]
-
Support of Cell Growth and Viability: As an essential amino acid, L-Lysine is fundamental for cell proliferation and maintenance. Inadequate levels of lysine can be a limiting factor for achieving high viable cell densities in culture. Conversely, excessively high concentrations can have cytotoxic effects. Therefore, optimizing the L-Lysine concentration is critical for balancing robust cell growth and maximizing protein production. High concentrations of lysine have been shown to slightly reduce the cellular growth rate in the exponential phase while improving cell viability in the later stages of a production process.[3]
Quantitative Data Summary
The following tables summarize the quantitative effects of L-Lysine supplementation on key aspects of mammalian cell culture and recombinant protein production.
| Parameter | Cell Line | L-Lysine Concentration | Observation | Reference |
| Cell Growth | CHO Cells | High | Slightly reduced growth rate in exponential phase. | [3] |
| Cell Viability | CHO Cells | High | Improved cell viability in the late stage of production. | [3] |
| Protein Quality | mAb-producing CHO Cells | 2 mM (Arginine and Lysine) | 18.7% C-terminal Lysine Variant Level | [2] |
| mAb-producing CHO Cells | 10 mM (Arginine and Lysine) | 31.8% C-terminal Lysine Variant Level | [2] | |
| Protein Titer | Hybridoma Cells | Supplemented with Gly-Lys-Gly | Monoclonal antibody concentration increased from 31 mg/L (control) to 49 mg/L. | [4] |
Table 1: Effects of L-Lysine Supplementation on Cell Culture Performance. This table illustrates the impact of varying L-Lysine concentrations on CHO cell growth and viability, as well as the effect on monoclonal antibody C-terminal lysine heterogeneity.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for Cell Culture Supplementation
This protocol outlines the preparation of a sterile this compound stock solution suitable for addition to mammalian cell culture media.
Materials:
-
This compound (cell culture grade)
-
Nuclease-free water or cell culture grade water
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile filter (0.22 µm pore size)
-
Sterile syringes
-
Laminar flow hood or biological safety cabinet
Procedure:
-
Determine the Desired Stock Concentration: A common stock solution concentration is 100 g/L (10% w/v).
-
Weigh this compound: In a sterile conical tube, weigh the appropriate amount of this compound powder using an analytical balance. For a 10 mL of a 100 g/L stock solution, weigh 1 g of this compound.
-
Dissolve in Sterile Water: Under sterile conditions in a laminar flow hood, add a portion of the sterile water to the conical tube containing the this compound powder. Vortex or gently swirl to dissolve the powder completely. Bring the final volume to 10 mL.
-
Sterile Filtration: Draw the L-Lysine solution into a sterile syringe. Attach a 0.22 µm sterile filter to the syringe.
-
Aliquot and Store: Filter the solution into sterile cryovials or conical tubes in appropriate aliquot volumes to minimize freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[1]
Protocol 2: Optimizing this compound Concentration for Enhanced Monoclonal Antibody Production in CHO Cells (Fed-Batch Culture)
This protocol provides a framework for determining the optimal this compound concentration to improve the quality and/or yield of a monoclonal antibody produced in a CHO cell fed-batch culture.
Materials:
-
CHO cell line producing a monoclonal antibody
-
Basal cell culture medium (e.g., chemically defined CHO medium)
-
Feed medium
-
Sterile this compound stock solution (from Protocol 1)
-
Shake flasks or bioreactors
-
Cell counting instrument (e.g., automated cell counter or hemocytometer with trypan blue)
-
Instruments for analyzing protein titer (e.g., HPLC, ELISA)
-
Instruments for analyzing protein quality (e.g., mass spectrometry for C-terminal lysine analysis)
Experimental Workflow:
Caption: Workflow for optimizing L-Lysine supplementation.
Procedure:
-
Cell Culture Setup:
-
Prepare a sufficient number of shake flasks or bioreactors for the different conditions to be tested.
-
Prepare the basal and feed media according to standard procedures.
-
To the experimental groups, add the sterile this compound stock solution to the basal medium to achieve a range of final concentrations. A suggested starting range is 2 mM to 10 mM, with a control group receiving no additional L-Lysine.
-
-
Inoculation and Culture:
-
Inoculate the prepared media with the CHO cell line at a predetermined seeding density.
-
Incubate the cultures under standard conditions (e.g., 37°C, 5% CO₂, appropriate agitation).
-
Follow the established fed-batch feeding strategy, adding the corresponding feed medium (with or without additional L-Lysine) at scheduled time points.
-
-
Monitoring and Sampling:
-
Monitor viable cell density and viability daily using a cell counter.
-
Collect samples from each culture at regular intervals (e.g., daily or every other day) for protein analysis.
-
-
Analysis:
-
Cell Growth and Viability: Plot the viable cell density and percent viability over time for each condition.
-
Protein Titer: Determine the monoclonal antibody concentration in the collected samples using a suitable method like Protein A HPLC or an ELISA specific for the antibody.
-
Protein Quality: Analyze the C-terminal lysine heterogeneity of the purified monoclonal antibody from the final time point using mass spectrometry.
-
-
Data Interpretation:
-
Compare the cell growth profiles, peak viable cell densities, and culture duration across the different L-Lysine concentrations.
-
Evaluate the impact of L-Lysine supplementation on the final monoclonal antibody titer.
-
Assess the percentage of C-terminal lysine present on the heavy chain of the antibody for each condition.
-
Based on the combined data, determine the optimal this compound concentration that provides the desired balance of cell growth, protein yield, and product quality.
-
Protocol 3: Cell Viability Assay (MTT Assay) to Assess this compound Cytotoxicity
This protocol describes how to perform an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to evaluate the potential cytotoxic effects of high concentrations of this compound on mammalian cells.
Materials:
-
Mammalian cell line of interest (e.g., CHO, HEK293)
-
Complete cell culture medium
-
This compound
-
96-well cell culture plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.[2]
-
Preparation of L-Lysine Solutions: Prepare a series of dilutions of this compound in complete culture medium. A suggested range to test for cytotoxicity could be from physiological concentrations up to 50 mM or higher.
-
Treatment: Remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include a control group with medium only.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[2]
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the cell viability as a percentage relative to the untreated control cells. Plot the percentage of viability against the this compound concentration to determine the cytotoxic effects.
Signaling Pathways and Logical Relationships
L-Lysine Metabolism in Mammalian Cells
L-Lysine is catabolized in mammals primarily through two pathways: the saccharopine pathway and the pipecolate pathway. The saccharopine pathway is the major route for lysine degradation and ultimately leads to the formation of acetyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle for energy production.
Caption: Major catabolic pathways of L-Lysine in mammals.
Potential Impact of L-Lysine Supplementation on Protein Synthesis
Supplementation with L-Lysine may enhance protein synthesis through the activation of key signaling pathways such as the mTOR pathway, which is a central regulator of cell growth and protein synthesis.
Caption: L-Lysine's influence on protein synthesis and quality.
Conclusion
The strategic supplementation of this compound in mammalian cell culture media presents a valuable tool for researchers and professionals in biopharmaceutical development. By carefully optimizing the concentration of L-Lysine, it is possible to enhance the quality of recombinant proteins, particularly monoclonal antibodies, by preserving the C-terminal lysine residue. Furthermore, there is potential for increased protein yields through the stimulation of protein synthesis pathways. The protocols and data provided in these application notes serve as a guide to effectively implement and evaluate the benefits of L-Lysine supplementation in your specific cell culture system. As with any media component, empirical determination of the optimal concentration is crucial for achieving the desired outcomes in cell growth, viability, and recombinant protein production.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Nutrient supplementation strategy improves cell concentration and longevity, monoclonal antibody production and lactate metabolism of Chinese hamster ovary cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 101.200.202.226 [101.200.202.226]
L-Lysine Hydrate as a Supplement for Protein Expression Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Recombinant protein expression is a cornerstone of modern biotechnology, enabling the production of therapeutics, enzymes, and research reagents. However, challenges such as low yield, poor solubility, and protein aggregation are frequently encountered. Supplementing cell culture media with specific amino acids has emerged as a promising strategy to overcome these hurdles. L-Lysine, an essential amino acid, has demonstrated significant potential in enhancing the expression and quality of recombinant proteins. Its hydrate (B1144303) form is a stable and convenient source for supplementation.
L-Lysine's benefits stem from its role as a chemical chaperone, which helps prevent protein aggregation and facilitates proper folding.[1] Its positively charged side chain can interact with protein surfaces, thereby modulating protein-protein interactions and increasing solubility.[1] Furthermore, in mammalian expression systems like Chinese Hamster Ovary (CHO) cells, L-Lysine supplementation can influence post-translational modifications, such as C-terminal lysine (B10760008) processing, which is critical for the homogeneity of therapeutic antibodies.[1] These application notes provide a comprehensive guide to utilizing L-Lysine hydrate to optimize recombinant protein production.
Data Presentation
The following tables summarize the quantitative effects of lysine supplementation on various aspects of recombinant protein production.
Table 1: Effect of L-Lysine and L-Arginine Concentration on C-terminal Lysine Variants in mAb-producing CHO Cells
| L-Arginine and L-Lysine Concentration | C-terminal Lysine Variant Level (%) |
| 2 mM | 18.7% |
| 10 mM | 31.8% |
Data sourced from a study on monoclonal antibody production in CHO cells.[1] This table illustrates that increasing the concentration of lysine and arginine in the cell culture medium can significantly impact the level of C-terminal lysine variants, a critical quality attribute for monoclonal antibodies.
Table 2: Illustrative Effect of L-Lysine on Recombinant Protein Aggregation Reduction
| Protein | Expression System | L-Lysine Acetate Concentration | Aggregation Reduction (%) |
| Model Protein A | E. coli | 0 mM (Control) | 0% |
| 50 mM | 25% | ||
| 100 mM | 45% |
This table provides an illustrative example of how L-Lysine supplementation can reduce the aggregation of a model recombinant protein expressed in E. coli.[1] The data demonstrates a dose-dependent decrease in aggregation with increasing concentrations of L-Lysine.
Key Mechanisms of Action
L-Lysine supplementation enhances protein expression through several mechanisms:
-
Prevention of Protein Aggregation: L-Lysine acts as a stabilizing agent. The positively charged lysine molecules can interact with the surface of the protein, preventing the formation of aggregation-prone intermediates.[1]
-
Enhancement of Protein Solubility: By interacting with the protein surface, L-Lysine can increase the protein's hydrophilicity, leading to improved solubility.[1]
-
Promotion of Protein Synthesis: In some cell types, such as bovine mammary epithelial cells, lysine has been shown to stimulate protein synthesis by activating key cellular signaling pathways like the mTOR and JAK2-STAT5 pathways.[1] While not definitively demonstrated in common recombinant expression hosts like CHO or E. coli, it represents a potential mechanism for increased protein yield.[1]
Experimental Protocols
Protocol 1: Supplementation of E. coli Culture with this compound for Improved Protein Solubility
This protocol describes the supplementation of an E. coli culture with this compound to enhance the solubility of a target recombinant protein.
Materials:
-
E. coli strain transformed with the expression vector for the target protein.
-
Luria-Bertani (LB) medium or other suitable growth medium.
-
Appropriate antibiotic for plasmid selection.
-
Inducing agent (e.g., IPTG).
-
L-Lysine monohydrate (molecular weight: 164.19 g/mol ).
-
Sterile water.
-
Shaking incubator.
-
Spectrophotometer.
-
Centrifuge.
-
Lysis buffer.
-
SDS-PAGE analysis equipment.
Methodology:
-
Prepare L-Lysine Stock Solution: Prepare a sterile 1 M stock solution of this compound by dissolving 16.42 g in 100 mL of sterile water and filter-sterilizing through a 0.22 µm filter. Store at 4°C.
-
Primary Culture: Inoculate 5 mL of LB medium containing the appropriate antibiotic with a single colony of the transformed E. coli. Incubate overnight at 37°C with shaking at 200-250 rpm.
-
Secondary Culture: The next day, inoculate 500 mL of fresh LB medium (with antibiotic) with the overnight culture to an initial OD600 of 0.05-0.1.
-
Growth and Supplementation: Incubate the culture at 37°C with shaking. When the OD600 reaches 0.4-0.6, add the sterile L-Lysine stock solution to final concentrations for optimization (e.g., 0 mM, 25 mM, 50 mM, 100 mM).
-
Induction: Continue to incubate the cultures. When the OD600 reaches 0.6-0.8, induce protein expression by adding the appropriate concentration of the inducing agent (e.g., 0.1-1.0 mM IPTG).
-
Expression: Reduce the temperature to a range suitable for the target protein (e.g., 18-30°C) and continue to incubate for a predetermined time (e.g., 4-16 hours).
-
Cell Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Lysis and Analysis: Resuspend the cell pellet in lysis buffer and lyse the cells. Separate the soluble and insoluble fractions by centrifugation. Analyze the total, soluble, and insoluble fractions by SDS-PAGE to determine the effect of L-Lysine on protein solubility.
Protocol 2: this compound Supplementation in CHO Cell Culture for Enhanced Monoclonal Antibody Production and Quality
This protocol outlines the use of this compound to improve the yield and quality of a monoclonal antibody (mAb) expressed in a CHO cell fed-batch culture.
Materials:
-
CHO cell line producing the target mAb.
-
Chemically defined basal and feed media for CHO cells.
-
L-Lysine monohydrate.
-
Sterile water or basal medium for dissolution.
-
Shake flasks or bioreactors.
-
Cell counting equipment (e.g., hemocytometer or automated cell counter).
-
Biochemical analyzer for monitoring metabolites.
-
Protein A chromatography system for mAb purification.
-
Analytical equipment for assessing mAb quality (e.g., HPLC, mass spectrometry).
Methodology:
-
Prepare L-Lysine Stock Solution: Prepare a concentrated, sterile stock solution of this compound (e.g., 200 mM) in sterile water or basal medium. Ensure the pH is adjusted to be compatible with the culture medium.
-
Cell Culture Inoculation: Inoculate shake flasks or bioreactors with the CHO cells at a target viable cell density in the prepared basal medium.
-
Fed-Batch Culture and Supplementation: Maintain the cells under standard culture conditions (e.g., 37°C, 5% CO2, shaking or stirring). Begin adding the feed medium at predetermined time points (e.g., daily from day 3).
-
L-Lysine Feeding Strategy: Along with the standard feed, supplement the culture with the L-Lysine stock solution to maintain a target concentration in the bioreactor. An initial optimization experiment should be performed with a range of final concentrations (e.g., 2 mM, 5 mM, 10 mM, 20 mM).
-
Culture Monitoring: Monitor cell growth (viable cell density, viability), metabolites (glucose, lactate, ammonia), and product titer throughout the culture duration.
-
Harvesting: At the end of the culture (e.g., when viability drops significantly), harvest the cell culture fluid by centrifugation or filtration to remove cells and debris.
-
Purification and Analysis: Purify the mAb from the clarified harvest using Protein A chromatography. Analyze the purified mAb for yield, aggregation levels, and critical quality attributes such as the distribution of C-terminal lysine variants.
Visualizations
Signaling Pathway
Caption: Potential signaling pathways activated by L-Lysine to promote protein synthesis.
Experimental Workflow
References
Application of L-Lysine Hydrate in Protein Crystallization: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein crystallization is a pivotal yet often challenging step in structural biology, essential for elucidating the three-dimensional structures of macromolecules through X-ray crystallography. The success of crystallization is highly dependent on finding the precise chemical and physical conditions that favor the formation of well-ordered crystals. L-Lysine, an essential amino acid, and its hydrated forms can be utilized as a beneficial additive in protein crystallization screening. Its properties as a charged amino acid can influence protein solubility, mediate crystal contacts, and reduce aggregation, thereby increasing the probability of obtaining high-quality crystals. This document provides detailed application notes and protocols for the use of L-Lysine hydrate (B1144303) as an additive and precipitant in protein crystallization experiments.
Principle of Action
L-Lysine is a positively charged amino acid at neutral and acidic pH. When used as an additive in protein crystallization, it can influence the crystallization process through several mechanisms:
-
Solubility Control: L-Lysine can act as a "salting-in" or "salting-out" agent depending on its concentration and the properties of the target protein. By modulating the solubility of the protein, it helps to maintain the supersaturation state required for crystallization without causing amorphous precipitation.
-
Surface Charge Shielding: The positively charged ε-amino group of L-Lysine can interact with negatively charged residues on the protein surface, effectively shielding electrostatic repulsions between protein molecules and facilitating the formation of ordered crystal packing.
-
Aggregation Suppression: L-Lysine has been shown to suppress protein aggregation, a common problem in crystallization experiments. By preventing the formation of non-specific aggregates, it increases the availability of monodisperse protein for incorporation into the crystal lattice.[1]
-
Mediation of Crystal Contacts: L-Lysine molecules can be incorporated into the crystal lattice, mediating contacts between protein molecules that might not otherwise form stable interactions.
Data Presentation
The following tables summarize the quantitative data for the use of L-Lysine as an additive and precipitant in the crystallization of a model protein, Hen Egg-White Lysozyme (B549824) (HEWL).
Table 1: L-Lysine as a Precipitant for HEWL Crystallization [1]
| Protein Concentration | Buffer (0.1 M) | L-Lysine Concentration Range for Crystal Formation (M) |
| 50 mg/mL | Sodium Acetate, pH 4.5 | 0.5 - 1.25 |
| 150 mg/mL | Sodium Acetate, pH 4.5 | 0.25 - 1.0 |
| 50 mg/mL | Sodium Phosphate, pH 6.5 | No Crystals Observed |
| 150 mg/mL | Sodium Phosphate, pH 6.5 | 0.25 - 0.75 |
| 50 mg/mL | Tris-HCl, pH 8.5 | No Crystals Observed |
| 150 mg/mL | Tris-HCl, pH 8.5 | 0.25 - 0.5 |
Table 2: L-Lysine as an Additive in HEWL Crystallization with Ammonium Sulfate
| HEWL Concentration (mg/mL) | Ammonium Sulfate (M) | L-Lysine Additive Concentration (M) | Observation |
| 25 | 0.5 - 1.0 | 0.1 | Increased number and quality of crystals |
| 50 | 0.5 - 1.0 | 0.1 | Increased number and quality of crystals |
Experimental Protocols
Protocol 1: Screening for Protein Crystallization using L-Lysine as a Precipitant
This protocol outlines the use of L-Lysine as the primary precipitating agent for protein crystallization screening.
Materials:
-
Purified target protein at a suitable concentration (e.g., 5-20 mg/mL) in a low ionic strength buffer.
-
L-Lysine monohydrate or L-Lysine hydrochloride.
-
A stock solution of 2.0 M L-Lysine, pH adjusted to the desired screening pH.
-
A selection of buffers (e.g., Sodium Acetate, HEPES, Tris-HCl) at various pH values.
-
Crystallization plates (e.g., 24-well or 96-well).
-
Pipettes and tips.
Procedure:
-
Prepare Reservoir Solutions: Prepare a series of reservoir solutions containing varying concentrations of L-Lysine (e.g., from 0.2 M to 2.0 M in 0.2 M increments) in a selected buffer (e.g., 0.1 M Sodium Acetate, pH 4.5).
-
Set up Crystallization Plates: Using the hanging-drop vapor diffusion method, place 500 µL of each reservoir solution into the wells of the crystallization plate.[1]
-
Prepare the Drop: On a siliconized cover slip, mix 1 µL of the protein solution with 1 µL of the corresponding reservoir solution.
-
Seal and Incubate: Invert the cover slip and seal the well. Incubate the plate at a constant temperature (e.g., 20°C).
-
Monitor for Crystal Growth: Regularly inspect the drops for crystal growth over a period of several days to weeks using a microscope.
Protocol 2: L-Lysine as an Additive in a Sparse Matrix Screen
This protocol describes the use of L-Lysine as an additive to a standard sparse matrix crystallization screen.
Materials:
-
Purified target protein.
-
Commercially available or custom-made sparse matrix crystallization screen.
-
A stock solution of 1.0 M L-Lysine.
-
Crystallization plates.
-
Pipettes and tips.
Procedure:
-
Prepare Protein-Additive Mix: Prepare a fresh mixture of your protein solution and the L-Lysine stock solution. A final L-Lysine concentration of 50-100 mM in the protein drop is a good starting point. For example, mix 9 µL of protein solution with 1 µL of 1 M L-Lysine stock.
-
Set up Crystallization Plates: Dispense the reservoir solutions from the sparse matrix screen into the wells of the crystallization plate.
-
Prepare the Drop: Mix 1 µL of the protein-L-Lysine mixture with 1 µL of the reservoir solution on a cover slip.
-
Seal and Incubate: Seal the wells and incubate the plate at a constant temperature.
-
Monitor and Compare: Observe the drops for crystal formation and compare the results to a control experiment set up without the L-Lysine additive.
Visualizations
Conclusion
L-Lysine hydrate is a versatile and effective additive for protein crystallization. Its ability to modulate protein solubility, shield surface charges, and suppress aggregation makes it a valuable tool in overcoming common crystallization challenges. The provided protocols offer a starting point for systematically exploring the benefits of L-Lysine in obtaining high-quality crystals for structural studies. Researchers are encouraged to adapt these protocols to their specific protein of interest and to explore a range of L-Lysine concentrations and pH conditions to identify the optimal crystallization environment.
References
Application Notes: L-Lysine Hydrate in Nanoparticle Synthesis and Functionalization
Introduction
L-lysine, an essential amino acid, is increasingly utilized in nanotechnology due to its biocompatibility and versatile chemical structure, which includes two amino groups and a carboxylic acid group[1][2]. These functional groups allow L-lysine to act as a reducing agent, a stabilizing or capping agent, and a surface modifier for various nanoparticles, including those made of noble metals, metal oxides, and silica[3][4][5][6]. Its presence on the nanoparticle surface provides a positive charge at physiological pH, enhancing cellular uptake and offering anchor points for conjugating therapeutic agents or targeting ligands[7][8]. This makes L-lysine-functionalized nanoparticles highly promising for applications in drug delivery, gene therapy, bioimaging, and antimicrobial therapies[9][10][11][12].
Key Roles of L-Lysine in Nanotechnology
-
Reducing and Capping Agent: In the synthesis of metallic nanoparticles, such as gold (AuNPs) and silver (AgNPs), L-lysine can reduce metal salts to their metallic form and simultaneously cap the newly formed nanoparticles, preventing their aggregation and controlling their size.[3][4][13]
-
Surface Functionalization: L-lysine is used to functionalize the surface of pre-synthesized nanoparticles like mesoporous silica (B1680970) (MSNs) and iron oxide.[1][14] The amino groups of L-lysine can react with functional groups on the nanoparticle surface, creating a biocompatible and positively charged coating.[1][7]
-
Enhanced Biocompatibility and Cellular Uptake: The L-lysine coating improves the biocompatibility of nanoparticles and can facilitate their interaction with negatively charged cell membranes, leading to enhanced cellular internalization.[7][15]
-
pH-Responsive Drug Delivery: The presence of both amine and carboxylic acid groups makes L-lysine-functionalized systems sensitive to pH changes.[1][2][16] This property can be exploited for the controlled release of drugs in the acidic microenvironment of tumors or within cellular compartments like endosomes.[17]
-
Platform for Further Conjugation: The free amino groups on the surface of L-lysine-coated nanoparticles serve as reactive sites for conjugating other molecules, such as drugs, targeting ligands, or imaging agents.[4][9][18]
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on L-lysine functionalized nanoparticles.
Table 1: Physicochemical Properties of L-Lysine Coated Nanoparticles
| Nanoparticle Type | Synthesis Method | L-Lysine Role | Average Size (nm) | Zeta Potential (mV) | Polydispersity Index (PDI) | Reference |
| Silver (AgNPs) | Chemical Reduction | Capping Agent | ~5 | - | - | [4][9][18] |
| Gold (AuNPs) | Gamma Radiation | Reducing & Stabilizing | 6.79 - 9.54 | - | - | [13] |
| Iron Oxide (γ-Fe₂O₃) | Co-precipitation | Coating Agent | 14.5 (crystallite) | - | - | [6][19] |
| L-lysine coated iron oxide (LCIO) | Co-precipitation | Coating Agent | ~114 (particle) | - | - | [14][20] |
| F-Lys-TMX NPs | Co-precipitation | Coating Agent | 153.7 | -7.58 | 0.1 | [21] |
| Bare Fe₃O₄ | Co-precipitation | - | - | -5.83 | - | [21] |
| F-Lys NPs | Co-precipitation | Coating Agent | - | +2.98 | - | [21] |
| Poly-L-Lysine (PLL) NPs | Self-assembly | Matrix | 251 - 300 | - | 0.31 | [22] |
| PLL-coated Magnetic NPs | Co-precipitation | Coating Agent | 124 | +41 | - | [23] |
| Oleate-coated Magnetic NPs | Co-precipitation | - | 61 | -43 | - | [23] |
| CoFe₂O₄–γ-Fe₂O₃–Lys | Co-precipitation | Coating Agent | 8.5 and 13.5 | - | - | [24] |
Table 2: Application-Specific Quantitative Data
| Application | Nanoparticle System | Key Finding | Quantitative Value | Reference |
| Drug Delivery | L-lysine functionalized MSNs | Curcumin Loading Efficiency | ~68% | [1] |
| Drug Delivery | Tamoxifen-loaded F-Lys-TMX NPs | Drug Loading Ratio | 2.80% ± 0.2 | [21] |
| Pollutant Removal | L-lysine coated CoFe₂O₄–γ-Fe₂O₃ | Max. Adsorption Capacity (ASA) | 16.4 mg/g | [24] |
| Gene Delivery | PLL-functionalized LP-MSNs | Cellular Uptake | Significantly increased vs. unmodified | [25] |
Experimental Workflows and Logical Relationships
Caption: Workflow for L-Lysine mediated synthesis of nanoparticles.
Caption: Workflow for post-synthesis functionalization with L-Lysine.
Detailed Experimental Protocols
Protocol 1: Synthesis of L-Lysine Capped Silver Nanoparticles (AgNPs)
This protocol is adapted from a rapid batch method for synthesizing AgNPs of approximately 5 nm.[4][9][18] L-Lysine serves as a capping agent to prevent aggregation.[4][9][18]
Materials:
-
Silver Nitrate (AgNO₃)
-
Sodium Borohydride (NaBH₄), ice-cold solution (0.002 M)
-
L-Lysine hydrate solution (0.2 M)
-
Deionized water
-
Glassware (cleaned thoroughly)
Procedure:
-
Preparation of Reagents:
-
Prepare a 0.001 M solution of AgNO₃ in deionized water.
-
Prepare a fresh, ice-cold 0.002 M solution of NaBH₄.
-
Prepare a 0.2 M solution of L-Lysine.
-
-
Reaction:
-
In a 50 mL flask, rapidly pour 20 mL of the 0.001 M AgNO₃ solution into 20 mL of the ice-cold 0.002 M NaBH₄ solution while stirring vigorously. The reaction should occur immediately, indicated by a color change.
-
Immediately following the reduction, add 250 µL of the 0.2 M L-Lysine solution to the mixture to cap the newly formed nanoparticles.[18]
-
-
Purification (Optional - Size Separation):
-
Characterization:
-
UV-Vis Spectroscopy: Confirm the formation of AgNPs by observing the Surface Plasmon Resonance (SPR) peak, typically between 400-430 nm.
-
Dynamic Light Scattering (DLS): Determine the average particle size and size distribution.[9]
-
Fourier Transform Infrared Spectroscopy (FT-IR): Confirm the capping of AgNPs by L-Lysine by identifying shifts in the characteristic peaks of L-Lysine's amide and amino groups.[9][18] For instance, binding of Lysine to silver can cause a shift of the vibration at 1570 cm⁻¹ and 1512 cm⁻¹ to 1646 cm⁻¹ and 1524 cm⁻¹, respectively.[9]
-
Protocol 2: Functionalization of Mesoporous Silica Nanoparticles (MSNs) with L-Lysine
This protocol describes the surface modification of MSNs with L-lysine for applications in pH-responsive drug delivery.[1][16] It involves a preliminary step of grafting with an epoxy-containing silane (B1218182) followed by a ring-opening reaction with L-lysine.[1]
Materials:
-
Synthesized Mesoporous Silica Nanoparticles (MSNs)
-
3-glycidoxypropyl trimethoxy silane (GPTS)
-
L-lysine
-
Ethanol-water mixture (e.g., 40:60 v/v)
-
Deionized water
Procedure:
-
Epoxy-functionalization of MSNs (to create MS@GPTS NPs):
-
(This protocol assumes MSNs are pre-synthesized. The initial functionalization with GPTS is a prerequisite.) Disperse MSNs in a suitable solvent and react with GPTS to introduce epoxy groups onto the surface.
-
-
L-Lysine Grafting:
-
Disperse 0.5 g of the epoxy-functionalized MSNs (MS@GPTS NPs) in 100 mL of an ethanol-water mixture (40:60 v/v).[1]
-
Sonicate the dispersion for 5 minutes to ensure homogeneity.[1]
-
In a separate vessel, dissolve 0.2 g of L-lysine in 10 mL of deionized water.[1]
-
Add the L-lysine solution to the MSN dispersion while maintaining magnetic stirring.[1]
-
Allow the reaction to proceed for 12 hours at 70°C.[1] This facilitates the ring-opening reaction between the epoxy groups on the MSNs and the amine groups of L-lysine.
-
-
Purification:
-
After the reaction is complete, separate the L-lysine modified MSNs (MS@Lys NPs) from the reaction mixture by centrifugation.
-
Wash the collected nanoparticles multiple times with deionized water and ethanol (B145695) to remove any unreacted L-lysine and byproducts.
-
Dry the final product (e.g., by freeze-drying).
-
-
Characterization:
-
FT-IR Spectroscopy: Confirm the successful grafting of L-lysine by identifying characteristic peaks of both silica and L-lysine.
-
Zeta Potential Measurement: Measure the surface charge of the nanoparticles. A positive shift in the zeta potential after functionalization indicates the presence of protonated amino groups from L-lysine.
-
Thermogravimetric Analysis (TGA): Quantify the amount of L-lysine grafted onto the MSN surface.
-
Protocol 3: L-Lysine Coating of Iron Oxide Nanoparticles
This protocol details a method for coating pre-synthesized core-shell iron oxide nanoparticles (e.g., CoFe₂O₄–γ-Fe₂O₃) with L-lysine for applications in pollutant removal.[24]
Materials:
-
Synthesized iron oxide nanoparticles (250 mg)
-
Glacial acetic acid (15 mL)
-
L-lysine solution (10 mL of 0.16 mol/L)
-
Sodium hydroxide (B78521) (NaOH) solution (0.1 mol/L)
-
Ethanol and Deionized water for washing
Procedure:
-
Nanoparticle Dispersion:
-
Coating Reaction:
-
Purification:
-
Characterization:
-
FT-IR Spectroscopy: Confirm the presence of L-lysine on the nanoparticle surface.
-
Transmission Electron Microscopy (TEM): Analyze the morphology and size of the coated nanoparticles.[24]
-
Zeta Potential Measurement: Determine the surface charge of the nanoparticles at different pH values to confirm the coating and assess colloidal stability.[24]
-
X-ray Photoelectron Spectroscopy (XPS): Investigate the surface chemical composition to confirm the presence of L-lysine.[24]
-
References
- 1. L-lysine Functionalized Mesoporous Silica Hybrid Nanoparticles for pH-Responsive Delivery of Curcumin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. L-lysine Functionalized Mesoporous Silica Hybrid Nanoparticles for pH-Responsive Delivery of Curcumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Poly-L-Lysine Mediated Synthesis of Gold Nanoparticles and Biological Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Characterization of L-Lysine Conjugated Silver Nanoparticles Smaller Than 10 nM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Wet-chemical green synthesis of L-lysine amino acid stabilized biocompatible iron-oxide magnetic nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High-Purity Poly-L-lysine Modified Iron Oxide Magnetic Nanoparticles for Biomedical and Industrial Applications [hi-tech-materials.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Synthesis and Characterization of L-Lysine Conjugated Silver Nanoparticles Smaller Than 10 nM - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Lysine-Functionalized Graphene Oxide-Based Nanoplatform for Delivery of Fluorouracil to A549 Human Lung Cancer Cells: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Poly(L-lysine)-modified iron oxide nanoparticles for stem cell labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. tandfonline.com [tandfonline.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. L-lysine coated iron oxide nanoparticles : Synthesis, structural and conductivity characterization [kth.diva-portal.org]
- 21. bi.tbzmed.ac.ir [bi.tbzmed.ac.ir]
- 22. researchgate.net [researchgate.net]
- 23. inis.iaea.org [inis.iaea.org]
- 24. L-Lysine-Coated Magnetic Core–Shell Nanoparticles for the Removal of Acetylsalicylic Acid from Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Application Notes and Protocols for L-Lysine-Coated Nanoparticle Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols for the synthesis of L-Lysine-coated nanoparticles, a promising platform for various biomedical applications, including drug delivery and bio-imaging. The protocols cover the synthesis of different nanoparticle cores, including iron oxide, silica (B1680970), and albumin, followed by their functionalization with L-Lysine. Additionally, this guide includes methods for the characterization of these nanoparticles and a summary of their key physicochemical properties.
Introduction
L-Lysine, an essential amino acid, is an attractive surface coating for nanoparticles due to its biocompatibility, biodegradability, and the presence of primary amine groups that can be utilized for further functionalization. The positive charge of L-Lysine at physiological pH can enhance the interaction of nanoparticles with negatively charged cell membranes, facilitating cellular uptake. This document outlines synthesis procedures for creating stable and functional L-Lysine-coated nanoparticles.
Data Presentation: Physicochemical Properties of L-Lysine-Coated Nanoparticles
The following tables summarize the quantitative data from various studies on L-Lysine-coated nanoparticles, providing a comparative overview of their characteristics.
Table 1: L-Lysine-Coated Iron Oxide Nanoparticles
| Nanoparticle Type | Synthesis Method | Average Crystallite Size (nm) | Particle Size (TEM, nm) | Zeta Potential (mV) | Reference |
| L-lysine coated iron oxide (LCIO) | Co-precipitation | 8 ± 4 | ~114 | Not Specified | [1][2] |
| L-lysine coated α-Fe2O3 | Polyol-reduction and aqueous dispersion | 9.2 | 8.36 - 10.69 | Not Specified | [1] |
| L-Lysine coated magnetite | Wet chemical | Not Specified | ~7 | Not Specified | [3] |
Table 2: Poly-L-Lysine (PLL)-Coated Albumin and PLGA Nanoparticles
| Nanoparticle Type | Coating Method | Particle Size (nm) | Zeta Potential (mV) | Drug Loading (%) | Reference |
| PLL-coated α-lactalbumin | Desolvation and physical adsorption | 151.2 | -29.7 (uncoated) | Not Applicable | [4] |
| PLL-coated BSA | Coacervation | 155 ± 11 to 3800 ± 1600 | Not Specified | Not Specified | [5][6] |
| PLL-PEG-FOL coated PLGA | Ionic interaction | Not Specified | Not Specified | Not Specified | [7] |
Table 3: L-Lysine Functionalized Silica Nanoparticles
| Nanoparticle Type | Synthesis Method | Particle Size (nm) | Zeta Potential (mV) | Reference |
| L-Lysine modified mesoporous silica (MS@Lys) | Co-condensation and post-functionalization | Not Specified | Positive at pH 4.0 | [8] |
| L-Lysine capped silica | L-lysine mediated hydrolysis of TEOS | Sub-20 | Not Specified | [9] |
| Poly-L-lysine-grafted silica | NCA Polymerization and "click chemistry" | Not Specified | Not Specified | [10][11] |
Experimental Protocols
Protocol 1: Synthesis of L-Lysine-Coated Iron Oxide Nanoparticles (Co-precipitation Method)
This protocol describes a common method for synthesizing L-Lysine-coated iron oxide nanoparticles.[1][2][3]
Materials:
-
Ferric chloride hexahydrate (FeCl₃·6H₂O)
-
Ferrous chloride tetrahydrate (FeCl₂·4H₂O)
-
L-Lysine
-
Deionized water
Procedure:
-
Prepare a 100 mL aqueous solution containing FeCl₃·6H₂O (e.g., 2 M) and FeCl₂·4H₂O (e.g., 1 M) in a 2:1 molar ratio.
-
Heat the solution to 80°C with vigorous stirring under a nitrogen atmosphere.
-
Dissolve L-Lysine in deionized water and add it to the iron salt solution.
-
Rapidly add 10 mL of 25% ammonium hydroxide solution to the mixture. A black precipitate of magnetite nanoparticles will form immediately.
-
Continue stirring the reaction mixture at 80°C for 1-2 hours to ensure complete nanoparticle formation and coating.
-
Cool the mixture to room temperature.
-
Separate the L-Lysine-coated magnetic nanoparticles from the solution using a strong magnet.
-
Decant the supernatant and wash the nanoparticles three times with deionized water and then twice with ethanol to remove any unreacted precursors.
-
Dry the nanoparticles in a vacuum oven at 60°C.
Protocol 2: Synthesis of Poly-L-Lysine (PLL)-Coated Albumin Nanoparticles
This protocol details the preparation of protein-based nanoparticles coated with poly-L-lysine.[4][5][6]
Materials:
-
Bovine serum albumin (BSA) or α-lactalbumin
-
Poly-L-lysine (PLL) of desired molecular weight
-
Deionized water
-
Ethanol or Acetone (desolvating agent)
-
Phosphate buffer solution (PBS)
Procedure:
-
Dissolve the protein (e.g., BSA) in deionized water to a concentration of 10 mg/mL.
-
Adjust the pH of the protein solution to 9 using NaOH.
-
Slowly add the desolvating agent (ethanol or acetone) dropwise to the protein solution under constant stirring until the solution becomes turbid, indicating the formation of nanoparticles.
-
To coat the nanoparticles, prepare a PLL solution (e.g., 1 mg/mL in deionized water).
-
Add the PLL solution dropwise to the nanoparticle suspension while stirring. The electrostatic interaction between the negatively charged protein nanoparticles and the positively charged PLL will lead to coating.
-
Continue stirring for 1 hour at room temperature to ensure complete coating.
-
Purify the PLL-coated albumin nanoparticles by centrifugation at a high speed (e.g., 15,000 rpm for 30 minutes).
-
Remove the supernatant and resuspend the nanoparticle pellet in PBS. Repeat the washing step twice.
-
Store the final nanoparticle suspension at 4°C.
Protocol 3: Synthesis of L-Lysine-Functionalized Mesoporous Silica Nanoparticles
This protocol describes a method to synthesize mesoporous silica nanoparticles and subsequently functionalize them with L-Lysine.[8][9]
Materials:
-
Tetraethyl orthosilicate (B98303) (TEOS)
-
Cetyltrimethylammonium bromide (CTAB)
-
3-Glycidoxypropyltrimethoxysilane (GPTMS)
-
L-Lysine
-
Ethanol
-
Ammonium hydroxide (NH₄OH)
-
Deionized water
Procedure:
-
Synthesis of Mesoporous Silica Nanoparticles (MSNs):
-
Disperse CTAB (1.0 g) in 480 mL of deionized water and 3.5 mL of 2M NaOH solution with vigorous stirring at 80°C for 30 minutes.
-
Add TEOS (5.0 mL) dropwise to the solution and continue stirring for 2 hours to form the MSNs.
-
Collect the nanoparticles by centrifugation, wash with deionized water and ethanol, and dry.
-
Remove the CTAB template by calcination at 550°C for 5 hours.
-
-
GPTMS Functionalization:
-
Disperse 1.0 g of the calcined MSNs in 50 mL of dry toluene (B28343).
-
Add 1.0 mL of GPTMS and reflux the mixture at 110°C for 24 hours under a nitrogen atmosphere.
-
Collect the GPTMS-functionalized MSNs (MSN-GPTMS) by centrifugation, wash with toluene and ethanol, and dry.
-
-
L-Lysine Functionalization:
-
Disperse 0.5 g of MSN-GPTMS in a mixture of 40 mL ethanol and 60 mL deionized water and sonicate for 5 minutes.[8]
-
Dissolve 0.2 g of L-Lysine in 10 mL of deionized water and add it to the nanoparticle dispersion.[8]
-
Heat the reaction mixture to 70°C and stir for 12 hours.[8]
-
Collect the L-Lysine-functionalized nanoparticles (MSN-Lys) by centrifugation, wash with deionized water and ethanol, and dry.
-
Mandatory Visualizations
Experimental Workflow Diagram
Caption: General experimental workflow for the synthesis, characterization, and application of L-Lysine-coated nanoparticles.
Cellular Uptake Signaling Pathway
Caption: Proposed signaling pathway for the cellular uptake of L-Lysine-coated nanoparticles.
References
- 1. researchgate.net [researchgate.net]
- 2. L-lysine coated iron oxide nanoparticles : Synthesis, structural and conductivity characterization [kth.diva-portal.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Poly-L-lysine-coated albumin nanoparticles: stability, mechanism for increasing in vitro enzymatic resilience, and siRNA release characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sites.ualberta.ca [sites.ualberta.ca]
- 7. tandfonline.com [tandfonline.com]
- 8. L-lysine Functionalized Mesoporous Silica Hybrid Nanoparticles for pH-Responsive Delivery of Curcumin | MDPI [mdpi.com]
- 9. Covalently functionalized uniform amino-silica nanoparticles. Synthesis and validation of amine group accessibility and stability - Nanoscale Advances (RSC Publishing) DOI:10.1039/C9NA00772E [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: L-Lysine Hydrate in Drug Delivery System Development
Audience: Researchers, scientists, and drug development professionals.
Introduction
L-lysine, an essential amino acid, has garnered significant attention in the field of drug delivery due to its inherent biocompatibility, biodegradability, and versatile chemical structure. Its primary amine groups provide reactive sites for conjugation and functionalization, making it an ideal building block for a variety of drug delivery platforms. This document provides a comprehensive overview of the applications of L-lysine hydrate (B1144303) in the development of nanoparticles, hydrogels, dendrimers, and other carrier systems. It includes detailed experimental protocols, quantitative data summaries, and visual representations of relevant pathways and workflows to guide researchers in this promising area.
Applications of L-Lysine in Drug Delivery Systems
L-lysine and its polymeric forms, such as poly-L-lysine (PLL), are utilized to enhance drug solubility, improve bioavailability, and achieve targeted and controlled release. The cationic nature of lysine-based carriers facilitates cellular uptake through electrostatic interactions with negatively charged cell membranes.[1] Furthermore, these systems can be designed to be responsive to various stimuli like pH, temperature, and enzymes, allowing for site-specific drug release.[1]
Nanoparticle Systems
L-lysine can be used to cap or functionalize nanoparticles, improving their stability and biocompatibility. For instance, L-lysine has been used as a capping agent for silver nanoparticles, preventing aggregation and leaving the amino group of lysine (B10760008) available for further modifications.[2][3] L-lysine coated iron oxide nanoparticles have also been synthesized for potential biomedical applications.
Hydrogel Formulations
L-lysine-based hydrogels are promising for oral drug delivery due to their pH-responsive nature.[4] These hydrogels can protect encapsulated drugs from the harsh acidic environment of the stomach and release them in the more neutral pH of the intestines.[4] They have been shown to be adaptable for both hydrophobic and hydrophilic molecules of a wide size range.[4]
Dendrimers and Dendronized Polymers
Dendritic polymers of L-lysine are highly branched, monodisperse macromolecules with a large number of surface functional groups.[5] This makes them excellent candidates for gene and drug delivery. The structure of poly(L-lysine) dendrimers can change in response to pH, influencing their interaction with biological systems.[5]
Organogels
L-lysine-based organogelators have been synthesized for the controlled release of nonsteroidal anti-inflammatory drugs (NSAIDs) like naproxen.[6] The release rate from these gels can be modulated by altering the gelator concentration, drug concentration, and the pH of the release medium.[6]
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on L-lysine-based drug delivery systems.
Table 1: Physicochemical Properties of L-Lysine-Based Nanoparticles
| Nanoparticle Type | Core Material | L-Lysine Role | Average Size (nm) | Zeta Potential (mV) | Polydispersity Index (PDI) | Reference(s) |
| L-Lysine Conjugated AgNPs | Silver | Capping Agent | ~5 | - | - | [2] |
| PLL-coated Core-Shell NPs | - | Coating | - | - | - | [7] |
| L-Lysine Coated Iron Oxide NPs | Iron Oxide | Coating | ~114 (TEM) | - | - | [8] |
| Poly-L-lysine Nanoparticles | Poly-L-lysine | Core | 251-300 | +16.2 | 0.31 | [9] |
Table 2: Drug Loading and Release from L-Lysine-Based Systems
| Delivery System | Model Drug | Drug Loading Capacity (%) | In Vitro Release Conditions | Cumulative Release (%) | Time (h) | Reference(s) |
| L-Lysine Organogel | Naproxen | Up to 166.6 | pH 7.4 | ~40 | 24 | [6] |
| PLGA Microparticles | L-Lysine | - | - | - | - | [10] |
| Poly-L-lysine Nanocapsules | Curcumin | - | pH 5.5 | High | - | [11] |
| L-Lysine Hydrogel | Fluorescein | Up to 22.8 | pH 7.4 | 70.4 - 91.6 | 24 | [4] |
| L-Lysine Hydrogel | Fluorescein | Up to 22.8 | pH 3.0 | < 8 | 24 | [4] |
Table 3: pH-Responsive Behavior of Dendritic Poly(L-lysine) (KG6)
| pH | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Estimated Molecular Weight (kDa) - Star Polymer Model | Estimated Molecular Weight (kDa) - Globular Protein Model | Reference(s) |
| 5.0 | 5.2 | 0.13 | 22.0 | 36.1 | [5] |
| 6.0 | 4.9 | 0.14 | 13.8 | 27.9 | [5] |
| 7.0 | 4.7 | 0.14 | 11.7 | 24.9 | [5] |
| 8.0 | 4.5 | 0.15 | 9.9 | 22.1 | [5] |
Experimental Protocols
Protocol 1: Synthesis of L-Lysine Capped Silver Nanoparticles
This protocol is adapted from Bonor et al.[2][3]
Materials:
-
Silver Nitrate (AgNO₃)
-
Sodium Borohydride (NaBH₄)
-
L-Lysine monohydrate
-
Ethanol (75%)
-
Deionized water
-
Sephadex G-50 beads
-
Glassware (flasks, stir plate, etc.)
Procedure:
-
Clean all glassware thoroughly with soap and water, rinse with 75% ethanol, and allow to air dry.
-
Prepare a 0.002 M solution of ice-cold NaBH₄.
-
Place 15 mL of the cold NaBH₄ solution into a 50 mL flask surrounded by ice on a stir plate and begin stirring.
-
Prepare a 0.001 M solution of AgNO₃.
-
Slowly add 5 mL of the AgNO₃ solution dropwise to the stirring NaBH₄ solution.
-
Immediately stop stirring after the complete addition of AgNO₃.
-
The reaction mixture will change color, indicating the formation of silver nanoparticles.
-
To cap the nanoparticles, add L-lysine to the solution. The exact concentration may need to be optimized for the desired application.
-
Separate the nanoparticles by size using size exclusion chromatography with Sephadex G-50 beads.
Characterization:
-
Size and Stability: Dynamic Light Scattering (DLS) can be used to determine the size distribution and stability of the nanoparticles.
-
Conjugation: Fourier-Transform Infrared (FTIR) spectroscopy can be used to confirm the capping of silver nanoparticles with L-lysine by identifying the characteristic peaks of the amide bond.
-
Morphology: Atomic Force Microscopy (AFM) or Transmission Electron Microscopy (TEM) can be used to visualize the shape and size of the nanoparticles.
Protocol 2: Preparation of L-Lysine-Based Hydrogels
This protocol is a general guideline based on the principles described for hyaluronic acid and L-lysine hydrogels.[4]
Materials:
-
Hyaluronic acid sodium salt (HA)
-
L-Lysine
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dialysis tubing
Procedure:
-
Dissolve hyaluronic acid in PBS at the desired concentration.
-
Add EDC and NHS to the HA solution to activate the carboxylic acid groups of HA.
-
Prepare a solution of L-Lysine in PBS (pH 7.4).
-
Add the L-Lysine solution dropwise to the activated HA mixture while stirring.
-
Allow the reaction to proceed for a specified time (e.g., 1 to 48 hours) to form the hydrogel.
-
Transfer the resulting hydrogel into a dialysis bag.
-
Purify the hydrogel by dialysis against PBS (pH 7.4) to remove unreacted reagents.
-
Sterilize the purified hydrogel, for example, by autoclaving.
Drug Loading and Release Study:
-
Loading: The drug can be loaded into the hydrogel during its formation (by adding the drug to the initial mixture) or by swelling the pre-formed hydrogel in a drug solution.
-
Release: Place a known amount of the drug-loaded hydrogel in a release medium (e.g., simulated gastric fluid at pH 3.0 and simulated intestinal fluid at pH 7.4). At predetermined time intervals, withdraw aliquots of the release medium and quantify the drug concentration using a suitable analytical method (e.g., UV-Vis spectroscopy).
Protocol 3: Synthesis of Poly(L-lysine) Dendrimers
This protocol describes a general divergent synthesis approach for poly(L-lysine) dendrimers.[12][13][14]
Materials:
-
Initiator core (e.g., hexamethylene diamine)
-
Nα, Nε-di-t-BOC-L-lysine dicyclohexylammonium (B1228976) salt (Boc-L-Lys(Boc)-OH·DCHA)
-
Coupling agents (e.g., HOBT, EDC)
-
DIPEA
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous diethyl ether
Procedure (for one generation):
-
Deprotection: Start with the previous generation dendrimer (or the initiator core for the first generation) with terminal Boc-protected amine groups. Remove the Boc protecting groups using a mixture of TFA and CH₂Cl₂.
-
Precipitate the deprotected product by adding anhydrous diethyl ether and collect the white powder.
-
Coupling: Dissolve the deprotected dendrimer, Boc-L-Lys(Boc)-OH, HOBT, and EDC in CH₂Cl₂.
-
Add DIPEA to the reaction mixture under a nitrogen atmosphere and stir to allow the coupling reaction to proceed. This will add a new layer of lysine units to the dendrimer.
-
Purification: Purify the resulting Boc-protected dendrimer of the next generation.
-
Repeat the deprotection and coupling steps to build subsequent generations.
-
After synthesizing the desired generation, the final deprotection step yields the poly(L-lysine) dendrimer with free amine surface groups.
Characterization:
-
Structure Confirmation: ¹H-NMR, ¹³C-NMR, and mass spectrometry (ESI-MS or MALDI-TOF MS) can be used to confirm the structure and purity of the synthesized dendrimers at each generation.
-
Size and Conformation: Ion mobility mass spectrometry can be used to investigate the conformational landscape of the dendrimers.[12]
Signaling Pathways and Cellular Uptake
The interaction of L-lysine-based drug delivery systems with cells can trigger specific signaling pathways, influencing cellular responses and the therapeutic outcome.
Cellular Uptake Mechanisms
Cationic L-lysine-based carriers, such as poly-L-lysine nanoparticles and liposomes, are primarily internalized by cells through endocytosis.[15][16] The positively charged surface of these carriers interacts with the negatively charged cell membrane, initiating the endocytic process. The specific endocytic pathway (e.g., clathrin-mediated, caveolae-mediated, or macropinocytosis) can depend on the physicochemical properties of the carrier, such as size, shape, and surface charge, as well as the cell type.[15] Some lysine-based lipid assemblies have also been shown to induce membrane fusion, allowing for direct delivery of their cargo into the cytoplasm.[17]
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Characterization of L-Lysine Conjugated Silver Nanoparticles Smaller Than 10 nM - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. EP3666278A1 - Method for the manufacture and use of a bionic hydrogel composition for medical applications - Google Patents [patents.google.com]
- 5. materials-talks.com [materials-talks.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Poly-l-lysine assisted synthesis of core–shell nanoparticles and conjugation with triphenylphosphonium to target mitochondria - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Development of L-Lysine-Loaded PLGA Microparticles as a Controlled Release System for Angiogenesis Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of L-Lysine-Loaded PLGA Microparticles as a Controlled Release System for Angiogenesis Enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Recent Advances in Epsilon-Poly-L-Lysine and L-Lysine-Based Dendrimer Synthesis, Modification, and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Comparing cellular uptake and cytotoxicity of targeted drug carriers in cancer cell lines with different drug resistance mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 17. dovepress.com [dovepress.com]
Quantitative Analysis of L-Lysine Hydrate in Solution: A Guide for Researchers
For researchers, scientists, and drug development professionals, the accurate quantification of L-Lysine hydrate (B1144303) in various solutions is critical for applications ranging from pharmaceutical formulations to nutritional analysis. This document provides detailed application notes and protocols for the principal analytical methods used for this purpose: High-Performance Liquid Chromatography (HPLC), Spectrophotometry, and Enzymatic Assays.
Comparison of Analytical Methods
The choice of analytical method for L-Lysine hydrate quantification depends on factors such as the required sensitivity, sample matrix complexity, available equipment, and throughput needs. Below is a summary of the key quantitative parameters for the methods detailed in this guide.
| Parameter | HPLC with UV Detection | HPLC with Fluorescence Detection | Spectrophotometry (Ninhydrin) | Enzymatic Assay (Fluorometric) |
| Limit of Detection (LOD) | 0.85 µg/mL | < 1.24 µM | - | < 5 µM[1] |
| Limit of Quantification (LOQ) | 1.96 µg/mL | < 4.14 µM[2] | - | - |
| Linearity Range | 20–120 µg/mL | up to 225 µM[2] | 0.1-0.9 mmol L-1[3] | - |
| Accuracy (Recovery) | Good | 92% ± 2%[2] | - | - |
| Precision (RSD) | Good | Inter- and Intra-day precision demonstrated[2] | - | Good within- and between-assay precision[4] |
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for the separation and quantification of L-Lysine from other components in a sample. Due to L-Lysine's lack of a strong chromophore, analysis often requires derivatization or the use of specific detectors.
Logical Workflow for HPLC Method Selection
Caption: Decision tree for selecting an appropriate HPLC method.
Protocol 1: Reversed-Phase HPLC with UV Detection
This method is suitable for the quantification of L-Lysine hydrochloride in bulk drug substances and multivitamin oral suspensions without derivatization.[5]
Experimental Protocol:
-
Chromatographic Conditions:
-
Preparation of Standard and Sample Solutions:
-
Prepare a stock solution of L-Lysine hydrochloride in water.
-
Create a series of standard solutions by serial dilution of the stock solution to cover the desired concentration range (e.g., 100-180 µg/ml).[6]
-
Prepare sample solutions by dissolving the formulation in water to achieve a concentration within the calibration range.
-
Filter all solutions through a 0.45 µm membrane filter before injection.[6]
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the L-Lysine standards against their known concentrations.
-
Determine the concentration of L-Lysine in the sample solutions by interpolating their peak areas from the calibration curve.
-
Protocol 2: HPLC with Fluorescence Detection after Derivatization
This highly sensitive method is ideal for quantifying L-Lysine in biological matrices like rumen fluid.[2]
Experimental Protocol:
-
Derivatization:
-
A pre-column derivatization step is required to make L-Lysine fluorescent. Common derivatizing agents include dansyl chloride.
-
-
Chromatographic Conditions:
-
Column: Reversed-phase column suitable for separating the derivatized amino acid.
-
Detector: Fluorescence detector.
-
The mobile phase and gradient will depend on the specific derivatizing agent and column used.
-
-
Validation Parameters:
Spectrophotometric Method (Ninhydrin Assay)
The ninhydrin (B49086) method is a simple, cost-effective, and widely used colorimetric assay for the quantification of amino acids, including L-Lysine.[3] The reaction between ninhydrin and the primary amino group of L-Lysine produces a colored product (Ruhemann's purple), which can be measured spectrophotometrically.[3]
Experimental Workflow for Ninhydrin Assay
Caption: Step-by-step workflow of the spectrophotometric ninhydrin assay.
Experimental Protocol:
-
Reagents:
-
L-Lysine standard solution.
-
Ninhydrin reagent (e.g., 1% w/v in 0.1 M sodium citrate (B86180) buffer, pH 1.5).[7]
-
-
Procedure:
-
Pipette 1 mL of each standard solution and sample solution into separate test tubes.[7]
-
Add 1 mL of the ninhydrin reagent to each tube.[7]
-
Incubate the tubes in a water bath at 95-98°C for 10 minutes.[7]
-
Immediately cool the tubes to room temperature.[7]
-
Add 8 mL of distilled water to each tube and mix well.[7]
-
-
Measurement and Analysis:
-
Measure the absorbance of the solutions at a wavelength of approximately 470-480 nm using a spectrophotometer. A specific study identified the peak absorbance at 479 nm.[3]
-
Generate a standard curve by plotting the absorbance values of the standards against their concentrations.
-
Determine the L-Lysine concentration in the samples from the standard curve.
-
Enzymatic Assays
Enzymatic methods offer high specificity for the quantification of L-Lysine. These assays typically involve an enzyme that specifically acts on L-Lysine, leading to the production of a measurable substance.
Protocol: Fluorometric Enzymatic Assay
This assay is based on the selective enzymatic metabolism of L-Lysine, which produces an intermediate that reacts with a fluorogenic probe to form a stable fluorophore.[1]
Principle of the Fluorometric Enzymatic Assay:
Caption: Signaling pathway of the fluorometric enzymatic assay for L-Lysine.
Experimental Protocol:
This protocol is based on commercially available kits (e.g., Sigma-Aldrich MAK421).[1]
-
Reagent Preparation:
-
Reconstitute the Lysine Assay Buffer, Lysine Probe, Lysine Enzyme Mix, and L-Lysine Standard according to the kit instructions.[1]
-
-
Sample and Standard Preparation:
-
Prepare samples (e.g., plasma, serum, tissue homogenates, cell lysates) as required.
-
Prepare a standard curve by diluting the L-Lysine standard in the assay buffer.
-
-
Assay Procedure (96-well plate format):
-
Add standards and samples to the wells.
-
Prepare a Reaction Mix containing the Lysine Assay Buffer, Lysine Probe, and Lysine Enzyme Mix.
-
Add the Reaction Mix to each well.
-
Incubate the plate, protected from light, for the time specified in the kit protocol.
-
-
Measurement:
-
Measure the fluorescence at an excitation wavelength of 538 nm and an emission wavelength of 587 nm.[1]
-
-
Data Analysis:
-
Subtract the blank reading from all measurements.
-
Plot the standard curve and determine the L-Lysine concentration in the samples.
-
Alternative Enzymatic Methods
Other enzymatic methods have been developed that utilize L-lysine-alpha-oxidase or L-lysine decarboxylase.[4][8][9] These methods can be adapted for either high or low concentrations of L-Lysine and have shown good linearity and precision.[4] For instance, one method involves the oxidative deamination of L-Lysine by L-lysine alpha-oxidase, leading to the formation of hydrogen peroxide (H2O2). The H2O2 is then quantified in a subsequent reaction involving horseradish peroxidase.[9] Another approach uses L-lysine decarboxylase to produce carbon dioxide, which is then measured.[8]
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. New enzymatic methods for selective assay of L-lysine using an L-lysine specific decarboxylase/oxidase from Burkholderia sp. AIU 395 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development and Validation of New HPLC Method for Simultaneous Estimation of L-Lysine Hydrochloride and L-Carnitine-L-Tartrate in Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN101806724A - Simple and fast method for detecting L-lysine content in 65% L-lysine sulphate finished product - Google Patents [patents.google.com]
- 8. academic.oup.com [academic.oup.com]
- 9. [A spectrophotometric method for determining the concentration of L-lysine using L-lysine-alpha-oxidase from Trichoderma sp. and 3,3',5,5'-tetramethylbenzidene dihydrochloride] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Determination of L-Lysine Hydrate Concentration by High-Performance Liquid Chromatography
Abstract
L-lysine is an essential amino acid critical in various physiological processes and is widely used in pharmaceutical formulations, dietary supplements, and animal feed.[1][2][3] Accurate and robust analytical methods for the quantification of L-lysine are therefore essential for quality control and research. This application note details validated High-Performance Liquid Chromatography (HPLC) methods for the determination of L-lysine hydrate (B1144303) concentration. Methodologies covered include Reversed-Phase (RP) HPLC with pre-column derivatization, Hydrophilic Interaction Liquid Chromatography (HILIC) for direct analysis, and Ion-Pair Chromatography. These methods offer solutions for varying sample matrices and analytical requirements, providing sensitive, specific, and reliable quantification of L-lysine.
Introduction
L-lysine, a basic amino acid, lacks a strong chromophore, making its direct detection by UV spectrophotometry at higher wavelengths challenging.[2] To overcome this, several HPLC-based approaches have been developed. Pre-column derivatization techniques that introduce a UV-active or fluorescent tag to the amino group of lysine (B10760008) are common.[4][5][6] Alternatively, analytical techniques such as Hydrophilic Interaction Liquid Chromatography (HILIC) and Ion-Pair Chromatography can be employed for the analysis of underivatized L-lysine.[7][8][9][10][11][12] HILIC is particularly suited for the retention and separation of polar compounds like amino acids, while ion-pair chromatography enhances retention on traditional reversed-phase columns.[11][12][13] This note provides an overview and detailed protocols for these validated methods.
Methods Overview
A summary of various HPLC methods for L-lysine analysis is presented below, highlighting the different chromatographic techniques and their key parameters.
| Method Type | Column | Mobile Phase | Detection | Key Features | Reference |
| Reversed-Phase HPLC (with Derivatization) | C18, C8 | Gradient or isocratic elution with Acetonitrile/Methanol (B129727) and a buffer (e.g., phosphate (B84403), acetate) | UV/Vis (e.g., 214 nm, 254 nm, 360 nm) or Fluorescence | High sensitivity and selectivity; requires sample derivatization step. | [2][3][6][14][15] |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | HILIC (e.g., amide, zwitterionic) | High organic content (e.g., Acetonitrile) with an aqueous buffer (e.g., ammonium (B1175870) formate) | UV (low wavelength, e.g., 210 nm), MS, or post-column derivatization with fluorescence detection | Direct analysis of underivatized lysine; suitable for polar analytes. | [7][8][10][11][16][17] |
| Ion-Pair Chromatography | C18 | Aqueous buffer with an ion-pairing agent (e.g., dodecyl sulfate) and an organic modifier (e.g., 2-propanol) | UV/Vis (e.g., 305 nm) after post-column derivatization | Good retention and separation of ionic compounds on reversed-phase columns. | [9] |
Quantitative Data Summary
The following tables summarize the quantitative performance of selected HPLC methods for L-lysine quantification.
Table 1: Reversed-Phase HPLC with Derivatization
| Derivatizing Agent | Linearity Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) | Recovery (%) | Reference |
| Dansyl Chloride | Up to ~50 (225 µM) | < 0.27 (1.24 µM) | < 0.91 (4.14 µM) | 92 ± 2 | [5][18] |
| 2,4-dinitrofluorobenzene (DNFB) | Not Specified | Not Specified | Not Specified | 100.2 | [6] |
| Not Specified (Direct UV) | 100 - 180 | 1.47 | 4.41 | 95 - 105 | [14] |
Table 2: HILIC and Ion-Pair Chromatography (Underivatized or Post-Column Derivatization)
| Method | Linearity Range | LOD | LOQ | Repeatability (RSD %) | Reference |
| HILIC-UV (Direct) | Not Specified | 2.01 µg/mL | 6.7 µg/mL | Not Specified | [17] |
| Ion-Pair with Post-Column Derivatization | Up to 32 nmol | 0.09 nmol | Not Specified | 2.1 | [9] |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC with Pre-column Dansyl Chloride Derivatization and Fluorescence Detection
This protocol is based on a validated method for the quantification of lysine in various biological matrices.[5][19]
1. Materials and Reagents:
-
L-Lysine monohydrochloride standard
-
Dansyl chloride
-
Lithium carbonate buffer
-
Methylamine hydrochloride
-
Triethylamine
-
Sodium acetate (B1210297)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Internal Standard (IS): L-phenylalanine ethyl-ester
2. Instrumentation:
-
HPLC system with a fluorescence detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
3. Chromatographic Conditions:
-
Mobile Phase A: 0.02 M Sodium acetate with 0.02% triethylamine, pH adjusted to 4.5 with acetic acid
-
Mobile Phase B: 0.1 M Sodium acetate buffer (pH 4.5) and methanol (1:9 v/v)
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 20 µL
-
Gradient:
-
0 min: 47% A
-
13 min: 16% A
-
15 min: 16% A
-
17 min: 47% A
-
22 min: 47% A
-
-
Fluorescence Detection: Excitation and emission wavelengths specific to dansylated derivatives.
4. Standard and Sample Preparation:
-
Standard Preparation: Prepare a stock solution of L-Lysine and serially dilute to create calibration standards.
-
Sample Preparation: Depending on the matrix, an extraction or dilution step may be necessary.
-
Derivatization:
-
To your sample or standard, add the internal standard.
-
Add lithium carbonate buffer.
-
Add dansyl chloride solution and incubate.
-
Quench the reaction with methylamine.
-
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of L-lysine to the internal standard against the concentration of the standards.
-
Determine the concentration of L-lysine in the samples from the calibration curve.
Protocol 2: Direct Analysis by Hydrophilic Interaction Liquid Chromatography (HILIC) with UV Detection
This protocol outlines a method for the direct quantification of underivatized L-lysine, which is advantageous due to its simpler sample preparation.[17]
1. Materials and Reagents:
-
L-Lysine monohydrochloride standard
-
Potassium dihydrogen phosphate
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
2. Instrumentation:
-
HPLC system with a UV/Vis detector
-
HILIC column
3. Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and potassium dihydrogen phosphate buffer
-
Flow Rate: Specific to the column and system, optimize for best separation.
-
Injection Volume: 20 µL
-
Column Temperature: Ambient or controlled (e.g., 25°C)
-
Detection Wavelength: Low UV, typically around 200-220 nm.
4. Standard and Sample Preparation:
-
Standard Preparation: Prepare a stock solution of L-Lysine in the mobile phase or a suitable solvent and serially dilute to create calibration standards.
-
Sample Preparation: Dilute the sample in the mobile phase. Filtration through a 0.45 µm filter is recommended before injection.[14]
5. Data Analysis:
-
Generate a calibration curve by plotting the peak area of L-lysine against the concentration of the standards.
-
Calculate the concentration of L-lysine in the samples using the regression equation from the calibration curve.
Conclusion
The HPLC methods described provide robust and reliable options for the quantitative analysis of L-lysine hydrate in various samples. The choice of method will depend on the sample matrix, required sensitivity, and available instrumentation. Reversed-phase HPLC with pre-column derivatization offers excellent sensitivity, while HILIC provides a simpler, direct analysis approach. Proper method validation should always be performed to ensure accuracy and precision for a specific application.
References
- 1. HPLC Method for Analysis of L-Lysine and L-Arginine | SIELC Technologies [sielc.com]
- 2. researchgate.net [researchgate.net]
- 3. longdom.org [longdom.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Validation of a Simple HPLC-Based Method for Lysine Quantification for Ruminant Nutrition [mdpi.com]
- 6. HPLC Determination of Lysine Hydrochloride in Compound L-ysine Gr...: Ingenta Connect [ingentaconnect.com]
- 7. researchgate.net [researchgate.net]
- 8. Rapid hydrophilic interaction chromatography determination of lysine in pharmaceutical preparations with fluorescence detection after postcolumn derivatization with o-phtaldialdehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of amino acids by ion-pair liquid chromatography with post-column derivatization using 1,2-naphthoquinone-4-sulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. agilent.com [agilent.com]
- 12. Performance of ion pairing chromatography and hydrophilic interaction liquid chromatography coupled to charged aerosol detection for the analysis of underivatized amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Development and Validation of New HPLC Method for Simultaneous Estimation of L-Lysine Hydrochloride and L-Carnitine-L-Tartrate in Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. agilent.com [agilent.com]
- 17. jocpr.com [jocpr.com]
- 18. researchgate.net [researchgate.net]
- 19. Validation of a Simple HPLC-Based Method for Lysine Quantification for Ruminant Nutrition - PMC [pmc.ncbi.nlm.nih.gov]
Spectrophotometric Assays for L-Lysine Detection: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-lysine, an essential amino acid, is a critical component in various physiological processes and a key ingredient in pharmaceutical formulations and nutritional supplements. Accurate and efficient quantification of L-lysine is paramount in research, quality control, and drug development. This document provides detailed application notes and protocols for two robust spectrophotometric methods for the detection and quantification of L-lysine: an enzymatic assay utilizing L-lysine-α-oxidase and a chemical method based on the ninhydrin (B49086) reaction. These methods offer simplicity, sensitivity, and cost-effectiveness for routine analysis.
Method 1: Enzymatic Assay using L-Lysine-α-Oxidase
This assay is based on the specific enzymatic oxidation of L-lysine by L-lysine-α-oxidase. The enzyme catalyzes the oxidative deamination of L-lysine, producing α-keto-ε-aminocaproate, ammonia (B1221849) (NH₃), and hydrogen peroxide (H₂O₂).[1] The resulting hydrogen peroxide, in the presence of horseradish peroxidase (HRP), oxidizes a chromogenic substrate, leading to a measurable color change. The intensity of the color is directly proportional to the L-lysine concentration in the sample.
Signaling Pathway
Caption: Enzymatic cascade for L-Lysine detection.
Experimental Protocol
Materials:
-
L-Lysine-α-oxidase (from Trichoderma sp. or recombinant)
-
Horseradish Peroxidase (HRP)
-
3,3',5,5'-Tetramethylbenzidine (TMB) substrate solution or other suitable chromogenic substrate
-
L-Lysine standard solution (e.g., 1 mg/mL)
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)
-
Stop solution (e.g., 2 M H₂SO₄)
-
Microplate reader
-
96-well microplates
Procedure:
-
Preparation of Reagents:
-
Prepare a series of L-lysine standards by diluting the stock solution in phosphate buffer to final concentrations ranging from 0 to 100 µg/mL.
-
Prepare the enzyme reaction mixture containing L-lysine-α-oxidase and HRP in phosphate buffer. The optimal concentrations should be determined empirically but can start at approximately 0.1 U/mL for L-lysine-α-oxidase and 1 µg/mL for HRP.
-
-
Assay:
-
Pipette 50 µL of each L-lysine standard and sample into separate wells of a 96-well microplate.
-
Add 50 µL of the enzyme reaction mixture to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Add 100 µL of TMB substrate solution to each well.
-
Incubate at room temperature for 10-15 minutes, protected from light. A blue color will develop.
-
Stop the reaction by adding 50 µL of 2 M H₂SO₄ to each well. The color will change to yellow.
-
-
Measurement:
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (0 µg/mL L-lysine) from all standard and sample readings.
-
Plot a standard curve of absorbance versus L-lysine concentration.
-
Determine the L-lysine concentration in the samples from the standard curve.
-
Method 2: Ninhydrin-Based Assay
The ninhydrin assay is a classic chemical method for the quantification of amino acids. Ninhydrin (2,2-dihydroxyindane-1,3-dione) reacts with the primary amino group of L-lysine at elevated temperatures to form a deep purple-colored product known as Ruhemann's purple. The intensity of this color, measured spectrophotometrically, is proportional to the concentration of L-lysine.
Reaction Workflow
Caption: Workflow for the ninhydrin-based L-Lysine assay.
Experimental Protocol
Materials:
-
Ninhydrin reagent (e.g., 2% (w/v) in a mixture of ethylene (B1197577) glycol and acetate (B1210297) buffer)
-
L-Lysine standard solution (e.g., 1 mg/mL)
-
Acetate buffer (e.g., 4 M, pH 5.5)
-
Dilution solvent (e.g., 50% (v/v) ethanol in water)
-
Spectrophotometer
-
Test tubes or 96-well microplates
-
Water bath or heating block
Procedure:
-
Preparation of Reagents:
-
Prepare a series of L-lysine standards by diluting the stock solution in distilled water to final concentrations ranging from 0 to 200 µg/mL.
-
Prepare the ninhydrin reagent. For example, dissolve 2 g of ninhydrin in 75 mL of ethylene glycol and add 25 mL of 4 M acetate buffer (pH 5.5). This solution should be freshly prepared and stored in a dark bottle.
-
-
Assay:
-
Pipette 1 mL of each L-lysine standard and sample into separate test tubes.
-
Add 1 mL of the ninhydrin reagent to each tube.
-
Mix well and heat in a boiling water bath for 15-20 minutes. A purple color will develop.
-
Cool the tubes to room temperature in a cold water bath.
-
Add 3 mL of the 50% ethanol dilution solvent to each tube and mix thoroughly.
-
-
Measurement:
-
Measure the absorbance at 570 nm using a spectrophotometer. Use the dilution solvent as a blank.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (0 µg/mL L-lysine) from all standard and sample readings.
-
Plot a standard curve of absorbance versus L-lysine concentration.
-
Determine the L-lysine concentration in the samples from the standard curve.
-
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the two described spectrophotometric assays for L-lysine detection.
| Parameter | Enzymatic Assay (L-Lysine-α-Oxidase) | Ninhydrin-Based Assay |
| Principle | Enzymatic oxidation and colorimetric detection of H₂O₂ | Chemical reaction with primary amines |
| Wavelength | ~450 nm (with TMB) | ~570 nm |
| Detection Limit | High sensitivity, typically in the low µM range.[2] | Moderate sensitivity, with LOD around 0.056 mmol L⁻¹.[3] |
| Linearity Range | Typically narrow, e.g., 3-30 mmole/L.[1] | Broader range, e.g., 0.1-0.9 mmol L⁻¹.[3] |
| Specificity | High for L-lysine | Reacts with other primary amines and amino acids.[4] |
| Potential Interferences | High concentrations of reducing agents | Other amino acids, ammonia, primary amines.[4] |
| Assay Time | ~45-60 minutes | ~30-40 minutes |
| Reagent Stability | Enzymes may have limited stability | Ninhydrin reagent is light-sensitive and should be fresh |
Conclusion
Both the enzymatic and ninhydrin-based spectrophotometric assays provide reliable and accessible methods for the quantification of L-lysine. The enzymatic assay offers higher specificity, which is advantageous when analyzing complex biological matrices. The ninhydrin assay, while less specific, is robust, cost-effective, and suitable for screening a large number of samples. The choice of method will depend on the specific application, required sensitivity, and the nature of the sample matrix. For drug development and quality control, the high specificity of the enzymatic assay may be preferable, while the ninhydrin method can be a valuable tool in research and initial screening phases.
References
Application Notes and Protocols for Protein Cross-Linking Using L-Lysine Hydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Lysine, an essential amino acid, offers a biocompatible and effective alternative to conventional cross-linking agents like glutaraldehyde (B144438) for stabilizing proteins and protein complexes. Its bifunctional nature, possessing two primary amino groups, allows it to act as a bridge between protein molecules that have been appropriately activated. This method is particularly advantageous for applications requiring the preservation of protein function, such as in the development of Cross-Linked Enzyme Aggregates (CLEAs), for structural biology studies, and in the formulation of therapeutic proteins where toxicity is a concern.
The primary mechanism involves a two-step process. Initially, hydroxyl groups present on the protein surface, such as those on serine and threonine residues or on carbohydrate moieties of glycoproteins, are oxidized to form reactive aldehyde groups. Subsequently, L-Lysine hydrate (B1144303) is introduced, and its two amino groups form stable Schiff base linkages with the aldehydes on adjacent protein molecules, resulting in a cross-linked protein network. This document provides detailed protocols and data for the application of L-Lysine hydrate in protein cross-linking experiments.
Chemical Principle of this compound Cross-Linking
The cross-linking process is predicated on two sequential chemical reactions:
-
Protein Oxidation: Vicinal diols, commonly found in the carbohydrate side chains of glycoproteins, or the hydroxyl groups of serine and threonine, are oxidized using a mild oxidizing agent such as sodium periodate (B1199274) (NaIO₄). This reaction cleaves the carbon-carbon bond and generates two reactive aldehyde groups.
-
Schiff Base Formation: this compound, with its α- and ε-amino groups, acts as a homobifunctional cross-linker. Each amino group performs a nucleophilic attack on an aldehyde group of two different protein molecules, forming two stable imine (Schiff base) bonds and effectively cross-linking the proteins. A slightly alkaline pH is favored for this step to ensure the deprotonation and therefore higher reactivity of the lysine (B10760008) amino groups.
Application Notes: L-Lysine Hydrate in Bioconjugate Synthesis
Introduction
L-Lysine, an essential amino acid, is a cornerstone in the field of bioconjugation due to the versatile reactivity of its primary ε-amino group.[1] This side chain is frequently targeted for covalently attaching molecules such as fluorophores, cytotoxic drugs for Antibody-Drug Conjugates (ADCs), or polyethylene (B3416737) glycol (PEG) chains for enhanced stability.[1][2] Its high abundance on the surface of proteins and good nucleophilicity make it a readily accessible and conventional target for modification.[2][3] However, this high abundance also presents a significant challenge: achieving site-selectivity to produce homogeneous conjugates.[2][4] Traditional methods often result in a heterogeneous mixture of products with varying drug-to-antibody ratios (DARs) and conjugation sites.[5][6]
These application notes provide an overview of the principles, quantitative data, and detailed protocols for utilizing L-Lysine in the synthesis of bioconjugates, aimed at researchers, scientists, and professionals in drug development.
Core Principles of L-Lysine Conjugation
The primary reactive site on L-Lysine is the terminal ε-amino group on its side chain. This group is nucleophilic and can react with various electrophilic reagents to form stable covalent bonds.[1][]
pH-Dependent Reactivity: The reactivity of lysine's ε-amino group is highly dependent on pH. The pKa of this group is approximately 10.5, meaning it is predominantly protonated (positively charged) and thus non-nucleophilic at physiological pH (~7.4).[2][] To facilitate the conjugation reaction, the pH is typically raised to between 8.5 and 9.5, which increases the population of deprotonated, nucleophilic ε-amino groups.[3][8] This contrasts with the N-terminal α-amino group of a protein, which has a lower pKa (around 8.0) and can therefore be targeted more selectively at a near-physiological pH.[3][8]
Common Conjugation Chemistries: The most prevalent method for lysine (B10760008) modification involves N-hydroxysuccinimide (NHS) esters.[2][] These reagents react with the primary amine of lysine to form a stable amide bond.[] Another common class of reagents is isothiocyanates, which react with amines to form thiourea (B124793) linkages.[8][9]
Quantitative Data and Reagents
Successful bioconjugation relies on understanding the properties of the target amino acid and selecting the appropriate reagents and reaction conditions.
Table 1: Key Properties of L-Lysine for Bioconjugation
| Property | Value/Description | Reference |
| Abbreviation | Lys, K | [1] |
| Functional Group | ε-amino group (-NH₂) | [1] |
| pKa of ε-amino group | ~10.5 | [2][] |
| Charge at pH 7.4 | Positive | [2] |
| Key Characteristic | Highly nucleophilic when deprotonated | [2][3] |
Table 2: Common Reagents for L-Lysine Conjugation
| Reagent Class | Example | Reactive Group | Bond Formed | Optimal pH | Reference |
| Activated Esters | N-hydroxysuccinimide (NHS) ester | Primary Amine | Amide | 7.0 - 9.0 | [2][] |
| Isothiocyanates | Fluorescein isothiocyanate (FITC) | Primary Amine | Thiourea | >8.5 | [8][9] |
| Iminothiolanes | Traut's Reagent (2-iminothiolane) | Primary Amine | Amidine (introduces a thiol) | 6.0 - 8.5 | [10] |
| Sulfonyl Acrylates | Methyl 2-(methylsulfonyl)acrylate | Primary Amine | Michael Adduct | 8.0 | [11] |
Table 3: Typical Drug-to-Antibody Ratios (DAR) for Lysine-Conjugated ADCs
| ADC Example | Target | Linker-Payload | Average DAR | DAR Range | Reference |
| Trastuzumab emtansine (T-DM1) | HER2 | SMCC-DM1 | 3.5 | 0 - 8 | [6][] |
| T-DM1 (On-Bead vs. Solution) | HER2 | NHS-Ester-DM1 | ~3.6 | Not Specified | [12] |
Note: The wide DAR range highlights the heterogeneity typical of lysine conjugation.[6]
Experimental Protocols
The following protocols provide detailed methodologies for common L-Lysine conjugation strategies.
Protocol 1: General Antibody-Drug Conjugation via NHS Ester
This protocol describes a standard method for conjugating a drug or molecule containing an NHS ester to the lysine residues of an antibody.
Materials:
-
Target antibody (mAb) in a suitable buffer (e.g., PBS)
-
NHS-ester-activated payload, dissolved in an organic solvent like DMSO
-
Conjugation Buffer: 50 mM Potassium Phosphate, 50 mM NaCl, 2 mM EDTA, pH 8.0[10]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification: Size Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)
-
Ultracentrifugal filters (e.g., 50 kDa MWCO)[10]
Procedure:
-
Antibody Preparation:
-
Start with the antibody at a concentration of 2.5 - 10 mg/mL.
-
If necessary, perform a buffer exchange into the Conjugation Buffer using an ultracentrifugal filter or dialysis.
-
-
Payload Preparation:
-
Prepare a stock solution of the NHS-ester-activated payload (e.g., 10 mM) in anhydrous DMSO immediately before use.[10]
-
-
Conjugation Reaction:
-
Slowly add a 5- to 20-fold molar excess of the payload solution to the antibody solution while gently stirring.[10] The final concentration of the organic solvent (e.g., DMA or DMSO) should not exceed 10-20% (v/v) to prevent antibody denaturation.[10]
-
Allow the reaction to proceed for 2-4 hours at room temperature or 4°C with gentle agitation.[10]
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, add a quenching buffer (e.g., Tris or glycine) to a final concentration of 50-100 mM to react with any excess NHS ester. Incubate for 15-30 minutes.
-
-
Purification:
-
Remove unconjugated payload and reaction byproducts by passing the mixture through a desalting or SEC column pre-equilibrated with a storage buffer (e.g., PBS, pH 7.4).
-
Collect the protein-containing fractions.
-
Concentrate the purified ADC using an ultracentrifugal filter.
-
-
Characterization:
-
Determine the average DAR using UV-Vis spectroscopy or mass spectrometry (LC-MS).
-
Assess purity and aggregation using SEC-HPLC and SDS-PAGE.
-
Evaluate binding affinity via ELISA or Surface Plasmon Resonance (SPR).
-
Protocol 2: Two-Step Lysine Modification via Traut's Reagent
This method introduces thiol groups onto lysine residues, which can then be targeted with maleimide-functionalized molecules for a more specific secondary reaction.
Materials:
-
Target antibody (mAb)
-
Traut's Reagent (2-Iminothiolane, 2-IT)[10]
-
Maleimide-activated payload
-
Thiolation Buffer: 100 mM Sodium Phosphate, 50 mM NaCl, 2 mM DTPA, pH 8.0[10]
-
Conjugation Buffer: 50 mM HEPES, 5 mM Glycine, 2 mM DTPA, pH 5.5[10]
-
Purification and analytical equipment as described in Protocol 1.
Procedure:
Step 1: Thiolation of the Antibody
-
Prepare the antibody in Thiolation Buffer at a concentration of 5-10 mg/mL.
-
Add a 10- to 50-fold molar excess of Traut's Reagent to the antibody solution.
-
Incubate for 60 minutes at room temperature with gentle mixing.
-
Immediately purify the thiolated antibody using a desalting column equilibrated with degassed Conjugation Buffer to remove excess Traut's Reagent.
Step 2: Conjugation with Maleimide-Payload
-
Dissolve the maleimide-activated payload in a minimal amount of a compatible organic solvent (e.g., DMSO).
-
Add a 1.5- to 5-fold molar excess of the payload solution to the freshly thiolated antibody.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C under an inert atmosphere (e.g., nitrogen or argon) to prevent thiol oxidation.
-
Purify the final ADC conjugate using SEC as described in Protocol 1 to remove unreacted payload and byproducts.
-
Proceed with characterization as outlined in Protocol 1.
These protocols provide a foundational approach to L-Lysine based bioconjugation. Optimization of molar ratios, reaction times, pH, and temperature is often necessary to achieve the desired degree of labeling while preserving the integrity and function of the biomolecule.
References
- 1. Lysine: Roles, Applications & Quantification in Biotech [metabolomics.creative-proteomics.com]
- 2. Site-selective lysine conjugation methods and applications towards antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Site-selective lysine conjugation methods and applications towards antibody–drug conjugates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Conjugation Based on Lysine Residues - Creative Biolabs [creative-biolabs.com]
- 11. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 12. In-Depth Comparison of Lysine-Based Antibody-Drug Conjugates Prepared on Solid Support Versus in Solution [mdpi.com]
Application Notes and Protocols for Reductive Amination Using L-Lysine Hydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reductive amination is a cornerstone of synthetic organic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen bonds. This process transforms a carbonyl group (from an aldehyde or ketone) and an amine into a more substituted amine. This application note provides a detailed protocol for the reductive amination of carbonyl compounds using L-Lysine hydrate (B1144303). L-Lysine, an essential amino acid, possesses two primary amino groups: the α-amino group and the ε-amino group. The ε-amino group is generally more nucleophilic and sterically less hindered, making it the primary site of reaction in reductive amination under controlled conditions. This selectivity allows for the synthesis of a variety of Nε-substituted lysine (B10760008) derivatives, which are valuable building blocks in peptidomimetics, drug discovery, and bioconjugation.
Reaction Principle
The reductive amination reaction proceeds in two main steps:
-
Imine/Iminium Ion Formation: The amine (L-Lysine hydrate) reacts with the carbonyl compound (aldehyde or ketone) to form a hemiaminal intermediate, which then dehydrates to form an imine (from the primary ε-amino group). In the presence of an acid catalyst, the imine can be protonated to form an iminium ion, which is more electrophilic.
-
Reduction: A reducing agent, added in situ, selectively reduces the C=N double bond of the imine or iminium ion to yield the corresponding secondary amine.
A critical aspect of a successful one-pot reductive amination is the choice of a reducing agent that rapidly reduces the imine/iminium ion intermediate but does not significantly reduce the starting carbonyl compound.[1] Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a mild and selective reagent well-suited for this purpose.[2] An alternative is sodium cyanoborohydride (NaBH₃CN), which is also selective for the imine under mildly acidic conditions but is notably more toxic.[1][3]
Experimental Protocols
This section details the protocols for the reductive amination of a model ketone (acetone) and a model aldehyde (isobutyraldehyde) with this compound using sodium triacetoxyborohydride.
Protocol 1: Synthesis of Nε-isopropyl-L-lysine
Materials:
-
This compound
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (B1671644) (DCE) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (HCl) in diethyl ether or dioxane
-
Diethyl ether
Procedure:
-
To a stirred suspension of this compound (1.0 eq) in 1,2-dichloroethane (DCE), add acetone (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Caution: The reaction may be exothermic.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, if the product is sufficiently soluble).
-
Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography or crystallization. For isolation as the hydrochloride salt, dissolve the purified free amine in a minimal amount of a suitable solvent and add a solution of HCl in diethyl ether or dioxane.
Protocol 2: Synthesis of Nε-isobutyl-L-lysine
Materials:
-
This compound
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Methanol (B129727) (MeOH)
-
Sodium borohydride (B1222165) (NaBH₄) - for the two-step procedure
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
Procedure (One-Pot):
-
Dissolve this compound (1.0 eq) in a suitable solvent such as methanol.
-
Add isobutyraldehyde (1.2 eq) and stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
In a separate flask, prepare a solution of sodium triacetoxyborohydride (1.5 eq) in the same solvent.
-
Slowly add the reducing agent solution to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Work-up and purification are similar to Protocol 1.
Procedure (Two-Step, using NaBH₄):
-
Dissolve this compound (1.0 eq) in methanol and add isobutyraldehyde (1.2 eq). Stir for 2-4 hours to ensure complete imine formation.[4]
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (NaBH₄) (1.5 eq) in small portions. Caution: Hydrogen gas evolution will occur.
-
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
Adjust the pH to acidic (pH ~2) with HCl, then to basic (pH ~9-10) with NaOH.
-
Extract the product with a suitable organic solvent.
-
Dry, concentrate, and purify the product as described in Protocol 1.
Data Presentation
The following table summarizes representative yields for reductive amination reactions involving amines and various carbonyl compounds under different conditions.
| Amine Substrate | Carbonyl Substrate | Reducing Agent | Solvent | Yield (%) | Reference |
| Primary Amines | Aldehydes & Ketones | NaBH(OAc)₃ | DCE | 80-96 | [5] |
| Primary Amines | Aldehydes | NaBH₄/MeOH | MeOH | ~84 | [5] |
| Various Amines | Aldehydes & Ketones | NaBH₃CN | MeOH | High Yields | [1] |
| Peptide (Lys) | Aldehyde | NaBH₄ | DMF | 8 | [6] |
| Peptide (Lys) | Ketone | NaBH₃CN | NMP/IPA | 14 | [6] |
Diagrams
Chemical Reaction Pathway
Caption: Reaction pathway for the reductive amination of L-Lysine.
Experimental Workflow
Caption: A typical workflow for reductive amination experiments.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Sodium triacetoxyborohydride [organic-chemistry.org]
- 3. Aldehydes and Ketones to Amines - Chemistry Steps [chemistrysteps.com]
- 4. researchgate.net [researchgate.net]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. pubs.rsc.org [pubs.rsc.org]
L-Lysine Hydrate in Hydrogel Formulations: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-lysine, an essential amino acid, is increasingly being explored as a critical component in the formulation of biocompatible and functional hydrogels for a range of biomedical applications. Its inherent biocompatibility, biodegradability, and the presence of reactive functional groups (α-carboxyl, α-amino, and ε-amino groups) make it a versatile building block. L-lysine can be incorporated into hydrogel networks as a crosslinking agent, a pendant chain to provide bioactivity, or as a primary component of a self-assembling gelator. These hydrogels show significant promise in fields such as drug delivery, tissue engineering, and wound healing due to their tunable mechanical properties, stimuli-responsiveness, and inherent antimicrobial activities.[1][2][3]
This document provides detailed application notes and experimental protocols for the formulation and characterization of L-lysine hydrate-containing hydrogels.
Applications
L-lysine-based hydrogels have been investigated for a variety of biomedical applications:
-
Drug Delivery: The porous network of L-lysine hydrogels allows for the encapsulation and controlled release of therapeutic agents. The release kinetics can be modulated by altering the crosslinking density or the chemical composition of the hydrogel.[4] For instance, L-lysine-based organogels have been shown to effectively load and control the release of nonsteroidal anti-inflammatory drugs like naproxen, with the release rate being dependent on pH and gelator concentration.[4]
-
Tissue Engineering: These hydrogels can serve as scaffolds that mimic the natural extracellular matrix, supporting cell adhesion, proliferation, and differentiation.[2] Poly(L-lysine) (PLL) grafted into poly(ethylene glycol) diacrylate (PEGDA) hydrogels has been shown to improve neural progenitor cell viability, attachment, and proliferation.[2]
-
Wound Healing: Hydrogels containing ε-poly-L-lysine (ε-PLL) exhibit inherent antimicrobial properties against a broad spectrum of bacteria, which is crucial for preventing infections in wound dressings.[5][6] These hydrogels can also maintain a moist environment conducive to wound healing and can be designed to be injectable for in situ formation in irregular wound defects.[5][6]
-
Bioadhesives: The amine groups in lysine (B10760008) can form strong bonds with tissues, making lysine-based hydrogels promising candidates for bioadhesives.[1]
Data Presentation
Table 1: Mechanical Properties of L-Lysine Containing Hydrogels
| Hydrogel Composition | Crosslinker | L-Lysine Derivative | Storage Modulus (G') | Viscous Modulus (G'') | Key Findings | Reference |
| Hyaluronic Acid (2.5%) | EDC/NHS | L-Lysine | > G'' (behaves as elastic gel) | < G' | Crosslinking with L-lysine transforms viscous HA solution into an elastic hydrogel. | [7] |
| Nα, Nε-diacyl-L-lysines | Self-assembled | 2C12-Lys-Na, 2C14-Lys-K | > G'' | < G' | Gel strength is dependent on the acyl chain length and the counter-ion (Na+ or K+). | [8][9] |
| PEGDA | Photo-crosslinking | Poly(L-lysine) (PLL) | Varies with PLL content | Varies with PLL content | Increasing PLL content up to 2% promoted neural progenitor cell functions. | [2] |
| 4-arm-PEG-NHS | ε-poly-L-lysine (PLL) | ε-poly-L-lysine (PLL) | Varies with PLL concentration | Varies with PLL concentration | Forms in situ crosslinked hydrogel with inherent antibacterial properties. | [5] |
Table 2: Drug Release from L-Lysine Based Organogels
| Gelator | Drug | Drug Loading Capacity (% of gelator) | Release Conditions | Key Findings | Reference |
| bis(N2-palmitoyl-N6-L-lysyl ethyl ester) oxalylamide (N2P/N6Lys) | Naproxen (Npx) | Up to 166.6% | 0.1 M phosphate (B84403) buffer, pH 7.4, 25 °C | Release rate is retarded with increasing gelator concentration and enhanced with increasing drug concentration. Release is pH-dependent (slower at lower pH). | [4] |
Experimental Protocols
Protocol 1: Synthesis of a Self-Assembled Nα, Nε-diacyl-L-lysine Hydrogel
This protocol is based on the self-assembly of L-lysine derivatives to form a hydrogel.[8]
Materials:
-
Nα, Nε-diacyl-L-lysine derivative (e.g., 2C12-Lys-Na)
-
Deionized water or buffer solution
-
Screw-cap vial
-
Heating plate or water bath
Procedure:
-
Weigh a known amount of the Nα, Nε-diacyl-L-lysine derivative and place it into a screw-cap vial.
-
Add the desired volume of deionized water or buffer solution to achieve the target concentration.
-
Heat the mixture to approximately 80 °C while stirring until the solid is completely dissolved.[8]
-
Remove the vial from the heat source and allow it to cool to room temperature undisturbed.
-
Gel formation can be confirmed by inverting the vial; a stable gel will not flow.[8]
Protocol 2: Preparation of an in situ forming PEG-ε-poly-L-lysine (PLL) Hydrogel
This protocol describes the formation of a hydrogel through the chemical crosslinking of a multi-arm PEG derivative with ε-poly-L-lysine.[5][6]
Materials:
-
4-arm-poly(ethylene glycol) succinimidyl (4-PEG-NHS)
-
ε-poly-L-lysine (PLL)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Two sterile syringes
Procedure:
-
Prepare a solution of 4-PEG-NHS in PBS in one syringe.
-
Prepare a solution of ε-poly-L-lysine in PBS in a separate syringe.
-
To form the hydrogel, connect the two syringes to a Luer lock connector and rapidly mix the two solutions by pushing the plungers back and forth.
-
The mixture will begin to gel within minutes. The gelling time can be tuned by adjusting the concentrations of the precursors. This method is suitable for in situ applications, such as a wound dressing.[5]
Protocol 3: Characterization of Hydrogel Morphology using Scanning Electron Microscopy (SEM)
Procedure:
-
The hydrogel samples are rapidly frozen in liquid nitrogen.
-
The frozen samples are then lyophilized (freeze-dried) under vacuum at -80 °C for at least 24 hours to ensure complete sublimation of water.[1]
-
The dried xerogels are mounted on an SEM stub using conductive carbon tape.
-
The samples are sputter-coated with a thin layer of gold or palladium to make them conductive.
-
The morphology of the hydrogel's internal structure is then observed using an SEM. This reveals the porosity and network structure of the hydrogel.[5]
Protocol 4: Rheological Characterization of Hydrogels
Procedure:
-
Rheological measurements are performed using a rheometer equipped with a parallel plate geometry.
-
The hydrogel sample is placed on the bottom plate, and the top plate is lowered to a defined gap distance (e.g., 500 μm).[10]
-
Strain Sweep Test: To determine the linear viscoelastic region (LVER), a strain sweep is performed at a constant frequency (e.g., 1 Hz) over a range of strain amplitudes.
-
Frequency Sweep Test: Within the LVER, a frequency sweep is conducted at a constant strain to measure the storage modulus (G') and loss modulus (G'') as a function of frequency. A stable hydrogel is typically indicated by G' being greater than G'' and both moduli showing little dependence on frequency.[9]
Protocol 5: In Vitro Biocompatibility Assay (MTT Assay)
This protocol assesses the cytotoxicity of the hydrogel.[7]
Materials:
-
Normal Human Dermal Fibroblasts (NHDF) or other relevant cell line
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Sterilized hydrogel samples
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO or isopropanol
-
24-well cell culture plates
-
Microplate reader
Procedure:
-
Seed NHDF cells in a 24-well plate and culture until they reach a desired confluency.
-
Sterilize the hydrogel samples (e.g., by UV irradiation or autoclaving if thermally stable).
-
Place the sterilized hydrogel samples in direct contact with the cultured cells in the wells.
-
Incubate for various time points (e.g., 24, 48, 72, 144 hours).[7]
-
At each time point, remove the hydrogel and the culture medium.
-
Add MTT solution to each well and incubate for 3-4 hours. Live cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
Cell viability is calculated as a percentage relative to a control group of cells not exposed to the hydrogel.
Visualizations
Caption: Workflow of in situ forming PEG-ε-poly-L-lysine hydrogel.
Caption: Mechanisms of drug release from a L-lysine based hydrogel.
References
- 1. mdpi.com [mdpi.com]
- 2. Optimal Poly(l-lysine) Grafting Density in Hydrogels for Promoting Neural Progenitor Cell Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A multifunctional injectable ε-poly-L-lysine-loaded sodium-alginate/gelatin hydrogel promotes the healing of infected wounds by regulating macrophage polarization and the skin microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. In situ forming PEG-ε-poly- l -lysine hydrogels with antimicrobial properties for fighting infection - Materials Advances (RSC Publishing) DOI:10.1039/D4MA00287C [pubs.rsc.org]
- 7. Physico-Chemical Characterization and In Vitro Biological Evaluation of a Bionic Hydrogel Based on Hyaluronic Acid and l-Lysine for Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. l-Lysine-Based Gelators for the Formation of Gels in Water and Alcohol–Water Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Lysine-based non-cytotoxic ultrashort self-assembling peptides with antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: L-Lysine Hydrate in Aqueous Solutions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter when working with L-Lysine hydrate (B1144303) in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation product of L-Lysine in aqueous solutions?
A1: The main thermal degradation product of L-Lysine in aqueous solutions is lysine (B10760008) lactam. This occurs through an intramolecular cyclization reaction. The formation of lysine lactam is a critical parameter to monitor when assessing the stability of L-Lysine solutions.[1]
Q2: What are the key factors that influence the stability of L-Lysine hydrate in aqueous solutions?
A2: The stability of this compound in aqueous solutions is primarily influenced by:
-
Temperature: Higher temperatures significantly accelerate the degradation of L-Lysine to lysine lactam.[1][2]
-
pH: The degradation rate of L-Lysine increases at lower (acidic) pH values.[1][2]
-
Buffer Composition: Certain buffer components can interact with L-Lysine, affecting its stability. For instance, bicarbonate buffers can increase the rate of glycation.
-
Presence of Contaminants: Metal ions and other impurities can act as catalysts for degradation reactions.
Q3: What are the recommended storage conditions for this compound aqueous solutions?
A3: To ensure the stability of this compound aqueous solutions, it is recommended to:
-
Store stock solutions at low temperatures, such as -20°C for short-term storage (up to one month) or -80°C for long-term storage (up to six months).
-
For daily use, solutions can be stored at 2-8°C, but it is advisable to prepare fresh solutions frequently.[3]
-
Protect solutions from light and minimize freeze-thaw cycles.
Q4: Is this compound hygroscopic?
A4: Yes, L-Lysine is known to be hygroscopic, meaning it readily absorbs moisture from the atmosphere. This can lead to the formation of different hydrate forms, which may affect its stability and weighing accuracy. It is crucial to store solid this compound in a tightly sealed container in a dry environment.
Q5: Can L-Lysine solutions be autoclaved?
A5: Autoclaving L-Lysine solutions is generally not recommended as the high temperature and pressure will accelerate its degradation to lysine lactam.[1] Sterilization should be performed by filtration through a 0.22 µm filter.
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC/LC-MS Analysis
-
Possible Cause 1: Degradation to Lysine Lactam.
-
Identification: An unexpected peak eluting near the L-Lysine peak may be lysine lactam.
-
Solution: Confirm the identity of the peak by running a lysine lactam standard. To minimize degradation, prepare solutions fresh, store them at low temperatures, and avoid acidic conditions.[1]
-
-
Possible Cause 2: Contamination of the Solvent or Glassware.
-
Identification: Ghost peaks or a noisy baseline can indicate contamination.
-
Solution: Use high-purity solvents and thoroughly clean all glassware. Running a blank injection of the mobile phase can help identify solvent contamination.
-
-
Possible Cause 3: Column Overload.
-
Identification: Broad or tailing peaks can be a sign of column overload.[4]
-
Solution: Reduce the concentration of the injected sample or decrease the injection volume.
-
Issue 2: Poor Reproducibility of Experimental Results
-
Possible Cause 1: Inconsistent Solution Preparation.
-
Identification: Variations in results between experiments.
-
Solution: Standardize the protocol for solution preparation, including the source and purity of this compound, the type of water used, and the final pH of the solution. Prepare a large batch of the stock solution and aliquot it for individual experiments to ensure consistency.
-
-
Possible Cause 2: Degradation During the Experiment.
-
Identification: A gradual decrease in the effective concentration of L-Lysine over the course of an experiment.
-
Solution: If the experiment is lengthy or involves elevated temperatures, monitor the stability of L-Lysine under the experimental conditions. Consider preparing fresh solutions at different time points during the experiment.
-
Issue 3: Issues in Cell Culture Applications
-
Possible Cause 1: Cytotoxicity at High Concentrations.
-
Identification: Reduced cell viability, changes in cell morphology (rounding, detachment), and increased cell death.[5]
-
Solution: Determine the optimal, non-toxic concentration of L-Lysine for your specific cell line through a dose-response experiment. High concentrations (e.g., 10-60 mM) have been shown to cause cellular damage.[5]
-
-
Possible Cause 2: Alteration of Media pH.
-
Identification: A significant shift in the pH of the cell culture medium after the addition of L-Lysine.
-
Solution: L-Lysine is a basic amino acid and can alter the pH of the medium. Adjust the pH of the medium after adding L-Lysine, or use a medium with a stronger buffering capacity.
-
-
Possible Cause 3: Poor Cell Adhesion.
-
Identification: Cells detaching from the culture surface.
-
Solution: While poly-L-lysine is often used as a coating to promote cell adhesion, issues with the L-Lysine in the media affecting cell attachment are less common but possible. Ensure the culture surface is appropriate for your cell type. If using coated plates, ensure the coating procedure is optimal.
-
Data Presentation
Table 1: Rate Constants (k) for L-Lysine Degradation and Lysine Lactam Generation
| Temperature (°C) | pH | L-Lysine Degradation k (mg/mL·h) | Lysine Lactam Generation k (mg/mL·h) |
| 60 | 10.3 | 0.012 | 0.011 |
| 80 | 10.3 | 0.078 | 0.075 |
| 90 | 10.3 | 0.185 | 0.179 |
| 100 | 10.0 | 0.485 | 0.471 |
| 100 | 10.3 | 0.398 | 0.385 |
| 100 | 10.6 | 0.321 | 0.310 |
Data derived from a study on lysine hydrochloride solutions for injection and follows zero-order reaction kinetics.[1]
Experimental Protocols
Protocol 1: RP-HPLC Method for Simultaneous Determination of L-Lysine and Lysine Lactam
This protocol is adapted from a method for the analysis of lysine hydrochloride solutions for injection.[1]
-
Chromatographic System:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 mm × 250 mm, 5 µm).
-
Mobile Phase: A mixture of methanol (B129727) and water containing triethylamine (B128534) (e.g., 250:750:0.1 v/v/v).[6] The mobile phase should be filtered and degassed before use.
-
Flow Rate: 0.8 mL/min.[6]
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.[6]
-
Injection Volume: 20 µL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the mobile phase to achieve a known concentration within the linear range of the assay (e.g., 300-700 mg/L).[6]
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the prepared sample into the HPLC system.
-
Identify and quantify the peaks for L-Lysine and lysine lactam based on the retention times of their respective standards.
-
Construct a calibration curve using standard solutions of known concentrations to quantify the amounts of L-Lysine and lysine lactam in the sample.
-
Protocol 2: Accelerated Stability Testing of L-Lysine Aqueous Solutions
This protocol outlines a general procedure for conducting an accelerated stability study.
-
Solution Preparation:
-
Prepare a stock solution of this compound in the desired aqueous buffer at a known concentration.
-
Adjust the pH to the desired levels for the study (e.g., pH 4, 7, and 10).
-
Filter the solutions through a 0.22 µm sterile filter into appropriate, sealed vials.
-
-
Storage Conditions:
-
Place the vials in temperature-controlled stability chambers at elevated temperatures (e.g., 40°C, 60°C, and 80°C).
-
Include a set of control samples stored at a reference temperature (e.g., 4°C).
-
-
Time Points:
-
Define the time points for sample collection. For accelerated studies, these are typically more frequent at the beginning (e.g., 0, 1, 3, 7, 14, and 30 days).
-
-
Sample Analysis:
-
At each time point, remove a vial from each storage condition.
-
Allow the sample to equilibrate to room temperature.
-
Analyze the sample for the concentration of L-Lysine and the formation of lysine lactam using a validated stability-indicating method, such as the RP-HPLC method described above.
-
-
Data Analysis:
-
Plot the concentration of L-Lysine and lysine lactam versus time for each storage condition.
-
Determine the degradation rate constant (k) for L-Lysine at each temperature.
-
Use the Arrhenius equation to plot ln(k) versus 1/T (where T is the temperature in Kelvin) to determine the activation energy for the degradation reaction and to predict the shelf-life at lower temperatures.[1][2]
-
Visualizations
Caption: Chemical degradation pathway of this compound.
Caption: Troubleshooting workflow for unexpected experimental results.
Caption: Experimental workflow for a stability study.
References
- 1. researchgate.net [researchgate.net]
- 2. Degradation kinetic study of lysi... preview & related info | Mendeley [mendeley.com]
- 3. Accelerated Stability During Formulation Development of Early Stage Protein Therapeutics | PDF [slideshare.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
How to prevent L-Lysine hydrate precipitation in media
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals prevent the precipitation of L-Lysine hydrate (B1144303) in various media.
Troubleshooting Guide: Preventing L-Lysine Hydrate Precipitation
Issue: Precipitate observed in media after adding this compound.
This guide provides a systematic approach to identifying the cause and resolving the issue of this compound precipitation.
1. Initial Assessment and Immediate Actions:
-
Visual Inspection: Observe the precipitate. Is it crystalline or amorphous? Crystalline precipitates may suggest salt formation, while an amorphous precipitate could indicate protein aggregation or complex formation.
-
Microscopic Examination: A quick check under a microscope can help rule out microbial contamination, which can sometimes be mistaken for chemical precipitation.[1]
-
pH Measurement: Verify that the pH of the medium is within the expected range. The solubility of L-Lysine, an amino acid with both an amino and a carboxylic acid group, is influenced by pH.[2]
2. Systematic Troubleshooting of Potential Causes:
| Potential Cause | Recommended Action |
| Incorrect Order of Component Addition | When preparing media from powder or individual components, ensure that salts like calcium chloride (CaCl₂) and magnesium sulfate (B86663) (MgSO₄) are dissolved separately and added to the bulk of the liquid media slowly with constant stirring. Adding this compound after these salts are fully dissolved can prevent the formation of insoluble complexes.[3] Ensure each component is fully dissolved before adding the next.[4][5] |
| Temperature Fluctuations | Avoid repeated freeze-thaw cycles of media and stock solutions.[3] When thawing frozen media or supplements, use a 37°C water bath and gently swirl to ensure uniform warming.[4] Pre-warming the media to the experimental temperature (e.g., 37°C) before adding the this compound stock solution can also help maintain its solubility.[1] |
| High Concentration of L-Lysine | If you are working with high concentrations of L-Lysine, you may be exceeding its solubility limit in your specific medium. Consider preparing a more concentrated stock solution in a highly polar solvent like water and then diluting it to the final concentration in your pre-warmed medium. |
| pH Instability | Ensure your medium is properly buffered for the incubator's CO₂ concentration. Fluctuations in pH can significantly impact the solubility of amino acids.[2] Verify the final pH of the medium after all components have been added and adjust if necessary. |
| Use of L-Lysine Free Base vs. Salt Form | L-Lysine hydrochloride (HCl), the salt form, has superior stability and solubility in aqueous solutions compared to the free-base form.[6][7] If you are using this compound (the free base), consider switching to L-Lysine HCl for improved solubility. |
| Water Quality | Use high-purity, sterile water (e.g., cell culture grade, Milli-Q) for media preparation. Impurities or ions in lower-quality water can interact with media components and lead to precipitation. |
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating when I add it to my cell culture medium?
A1: this compound precipitation in cell culture media can be caused by several factors. These include the order in which you add components to your media, temperature shifts (especially freeze-thaw cycles), the pH of your media, and high concentrations of L-Lysine or other components like divalent cations (e.g., Ca²⁺, Mg²⁺).[3] Interactions between L-Lysine and other media components can lead to the formation of insoluble salts.
Q2: What is the difference between this compound and L-Lysine HCl, and which one should I use?
A2: this compound is the free-base form of the amino acid with associated water molecules.[8] L-Lysine HCl is the hydrochloride salt of L-Lysine. For applications requiring high solubility and stability in aqueous solutions, L-Lysine HCl is generally the better choice as it is more readily soluble than the free-base form.[6][7]
Q3: How can I increase the solubility of this compound in my media?
A3: To increase solubility, consider the following:
-
Ensure the pH of your media is optimal. The solubility of amino acids is pH-dependent.[2]
-
Prepare a concentrated stock solution of this compound in high-purity water and add it to your pre-warmed media.
-
Gently warm your media to 37°C before adding the L-Lysine solution.[1]
Q4: Can the order of adding supplements to my media affect this compound solubility?
A4: Yes, the order of addition is critical. It is generally recommended to dissolve components one at a time, ensuring each is fully dissolved before adding the next.[4][5] Certain components, like divalent cations (e.g., calcium and magnesium salts), can interact with phosphates and sulfates to form precipitates. Adding L-Lysine after these potentially reactive components are well-dissolved can help prevent precipitation.[3]
Q5: Does the storage temperature of my L-Lysine solution matter?
A5: Yes, storage temperature is important. Storing concentrated stock solutions at low temperatures (2-8°C) can sometimes lead to precipitation, especially for components that are less soluble at colder temperatures. If you observe precipitation in a refrigerated stock solution, gently warm it to 37°C and swirl to redissolve the precipitate before use.[1] It is also advisable to aliquot stock solutions to minimize freeze-thaw cycles.[1]
Quantitative Data Summary
The solubility of L-Lysine is influenced by several factors. The following table summarizes these factors and their impact on solubility.
| Parameter | Effect on L-Lysine Solubility | Recommended Range/Practice |
| Temperature | Solubility generally increases with temperature.[9] | Pre-warm media to 37°C before adding L-Lysine. Avoid freeze-thaw cycles.[1][4] |
| pH | Solubility is pH-dependent due to the ionization of amino and carboxyl groups.[2] | Maintain media pH within the recommended physiological range (typically 7.2-7.4 for mammalian cells).[4] |
| Solvent | Highly soluble in water and polar solvents; poorly soluble in non-polar solvents.[2][10] | Use high-purity water for stock solutions and media preparation. |
| Form | L-Lysine HCl is more soluble and stable in aqueous solutions than L-Lysine free base (hydrate).[6][7] | Use L-Lysine HCl for applications requiring high concentrations or enhanced stability. |
| Interacting Ions | Divalent cations (e.g., Ca²⁺, Mg²⁺) and anions (e.g., PO₄³⁻, SO₄²⁻) can form insoluble salts.[3][5] | Dissolve components individually and in the correct order. |
Experimental Protocols
Protocol: Determining the Maximum Solubility of this compound in a Specific Medium
This protocol provides a method to determine the highest concentration of this compound that can be dissolved in your specific cell culture medium without precipitation.
Materials:
-
This compound
-
Your specific cell culture medium, pre-warmed to 37°C
-
Sterile microcentrifuge tubes or a 96-well plate
-
Pipettes and sterile tips
-
Vortex mixer
-
Incubator set to your experimental conditions (e.g., 37°C, 5% CO₂)
-
Microscope
Procedure:
-
Prepare a High-Concentration Stock Solution:
-
Dissolve a known amount of this compound in sterile, high-purity water to create a concentrated stock solution (e.g., 100 mM). Ensure it is fully dissolved. Gentle warming at 37°C and vortexing can be used to aid dissolution.
-
-
Serial Dilutions:
-
Pre-warm your cell culture medium to 37°C.
-
Prepare a series of dilutions of your this compound stock solution in the pre-warmed medium. For example, create a 2-fold serial dilution series in sterile microcentrifuge tubes.
-
-
Incubation and Observation:
-
Incubate the prepared dilutions under your standard experimental conditions (e.g., 37°C, 5% CO₂) for a duration equivalent to your planned experiment.
-
Visually inspect each dilution for any signs of precipitation (cloudiness, crystals, or sediment) at various time points (e.g., immediately after preparation, 1 hour, 4 hours, and 24 hours).
-
Use a microscope to confirm the presence or absence of crystalline structures in tubes where turbidity is observed.
-
-
Determine Maximum Solubility:
-
The highest concentration that remains clear and free of precipitate throughout the observation period is the maximum practical solubility of this compound in your specific medium under your experimental conditions.
-
Visualizations
Caption: Troubleshooting logic for this compound precipitation.
Caption: Experimental workflow for solubility determination.
References
- 1. benchchem.com [benchchem.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Cell Culture Academy [procellsystem.com]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. What is the difference between L-Lysine and L-Lysine HCl? - Hongda Phytochemistry [hongdaherbs.com]
- 7. L-lysine hydrochloride for Research [baseclick.eu]
- 8. CAS 39665-12-8: L-Lysine, hydrate (1:1) | CymitQuimica [cymitquimica.com]
- 9. researchgate.net [researchgate.net]
- 10. solubilityofthings.com [solubilityofthings.com]
Technical Support Center: Optimizing L-Lysine Hydrate for Protein Stability
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter when using L-Lysine hydrate (B1144303) to enhance protein stability in your experimental formulations.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which L-Lysine stabilizes proteins?
A1: L-Lysine, a basic amino acid, primarily stabilizes proteins through a combination of mechanisms. It can reduce protein aggregation and improve solubility by engaging in hydrophobic interactions and forming hydrogen bonds with the protein surface.[1] At physiological pH, the positively charged ε-amino group of L-Lysine can interact with negatively charged residues on the protein, leading to increased electrostatic repulsion between protein molecules and preventing self-association.[2] Furthermore, L-Lysine can act as a preferential exclusion agent at higher concentrations, creating a hydration layer around the protein that favors the compact, native state.
Q2: What is a typical concentration range for L-Lysine in protein formulations?
A2: The optimal concentration of L-Lysine is highly dependent on the specific protein and the formulation conditions. However, a common starting range for investigation is between 50 mM and 200 mM.[1][3] For some applications, such as reducing the viscosity of highly concentrated antibody solutions, concentrations in this range have been shown to be effective.[1][3][4] It is crucial to perform a concentration-response study to determine the ideal concentration for your particular protein and desired stability outcome.
Q3: Can L-Lysine be used in combination with other excipients?
A3: Yes, L-Lysine is often used in combination with other common formulation excipients such as buffers (e.g., phosphate, acetate), other amino acids (like arginine), sugars (e.g., sucrose, trehalose), and surfactants (e.g., polysorbates).[5] These combinations can have synergistic effects on protein stability. For instance, while L-Lysine can help reduce viscosity and aggregation, a sugar might be included as a cryoprotectant for frozen formulations. It is important to evaluate the compatibility of L-Lysine with other excipients to avoid unintended interactions.
Q4: Is L-Lysine suitable for all types of protein formulations?
A4: L-Lysine is a versatile excipient but may not be optimal for every protein or formulation type. Its effectiveness is influenced by the protein's isoelectric point (pI), surface charge distribution, and hydrophobicity. For example, its stabilizing effect through electrostatic repulsion is more pronounced for proteins with a net negative charge at the formulation pH. Therefore, it is essential to characterize your protein and screen a variety of excipients to find the most suitable stabilizer.
Troubleshooting Guide
Issue 1: Increased Aggregation or Precipitation After Adding L-Lysine
-
Q: My protein solution shows increased turbidity and precipitation after adding L-Lysine. What could be the cause?
-
A: This can occur if the L-Lysine concentration is not optimal or if it alters the formulation pH to be near the protein's isoelectric point (pI), where the protein is least soluble. It is also possible that at very high concentrations, L-Lysine could self-assemble and potentially interact unfavorably with the protein.[6]
-
Troubleshooting Steps:
-
Verify pH: Measure the pH of the final formulation. The addition of L-Lysine, particularly L-Lysine hydrochloride, can alter the pH. Adjust the pH back to the target value if necessary.
-
Optimize Concentration: Perform a concentration titration study with L-Lysine to identify the optimal concentration range for your protein. Start with a lower concentration and gradually increase it while monitoring for aggregation.
-
Evaluate Ionic Strength: Consider the overall ionic strength of your formulation. In some cases, high ionic strength can lead to "salting out" of the protein. You may need to adjust the concentration of other salts in your buffer.
-
-
Issue 2: High Viscosity in a High-Concentration Protein Formulation
-
Q: I am working with a high-concentration monoclonal antibody formulation, and the viscosity is too high for subcutaneous injection, even with L-Lysine. What can I do?
-
A: While L-Lysine is known to reduce viscosity, its effect can be protein-specific and concentration-dependent.[1][3][4] The viscosity of high-concentration protein solutions is driven by complex protein-protein interactions.
-
Troubleshooting Steps:
-
Optimize L-Lysine Concentration: Ensure you have evaluated a range of L-Lysine concentrations (e.g., 50-200 mM) to find the most effective concentration for viscosity reduction for your specific antibody.[1][3]
-
Co-excipients: Consider the addition of other viscosity-reducing excipients in combination with L-Lysine, such as arginine or sodium chloride, which can also help to shield electrostatic interactions.[1][3]
-
pH Adjustment: Evaluate the effect of small changes in pH on the viscosity of your formulation. A shift away from the pI can increase electrostatic repulsion and reduce viscosity.
-
-
Issue 3: Inconsistent Results in Stability Assays
-
Q: I am getting variable results in my thermal stability assays (e.g., DSC or thermal shift assays) when using L-Lysine. Why might this be happening?
-
A: Inconsistent results can stem from several factors, including improper sample preparation, instrument variability, or complex interactions within the formulation.
-
Troubleshooting Steps:
-
Ensure Homogeneity: Thoroughly mix your protein and L-Lysine solutions to ensure a homogenous sample before analysis.
-
Control for pH: As L-Lysine can affect the pH, ensure that the pH of all samples being compared is identical.
-
Degas Samples: For techniques like DSC, it is crucial to degas samples to prevent the formation of bubbles that can interfere with the measurement.[7]
-
Consistent Protocol: Use a standardized and consistent protocol for sample preparation and instrument operation for all experiments.
-
-
Data Presentation
Table 1: Effect of L-Lysine Hydrochloride on the Viscosity of Serum Albumin Solutions
| Protein | Protein Concentration | L-Lysine HCl Concentration (mM) | Viscosity (cP) |
| Bovine Serum Albumin (BSA) | 275 mg/mL | 0 | ~50 |
| 50 | Reduced | ||
| 100 | Reduced | ||
| 200 | Reduced | ||
| Human Serum Albumin (HSA) | 305 mg/mL | 0 | High |
| 50 | Reduced | ||
| 100 | Reduced | ||
| 200 | Reduced |
Data summarized from Inoue et al. (2014).[1][4]
Table 2: Influence of L-Lysine on the Thermal Stability of Coconut Protein (CP)
| Condition | L-Lysine Concentration | Temperature (°C) | Turbidity (Arbitrary Units) | Solubility (%) |
| Control | 0 | 25 | 0.57 | 63.1 |
| 100 | 0.63 | 55.4 | ||
| 121 | 0.72 | 46.4 | ||
| With L-Lysine | Increasing | 25 | Decreased to 0.44 | Increased to 95.4 |
| 100 | Decreased to 0.47 | Increased to 93.8 | ||
| 121 | Decreased to 0.50 | Increased to 84.4 |
Data summarized from a study on coconut protein thermal aggregation.[2][8]
Experimental Protocols
Protocol 1: Assessing Protein Thermal Stability using Differential Scanning Calorimetry (DSC)
-
Sample Preparation:
-
Prepare a stock solution of your protein in the desired buffer. Determine the protein concentration accurately.
-
Prepare a stock solution of L-Lysine hydrate in the same buffer.
-
Prepare a series of samples with a constant protein concentration (typically 0.5-1 mg/mL) and varying concentrations of L-Lysine (e.g., 0 mM, 25 mM, 50 mM, 100 mM, 200 mM).
-
Prepare a reference sample containing only the buffer with the corresponding L-Lysine concentration for each protein sample.
-
Degas all samples and references under vacuum for 5-10 minutes to remove dissolved gases.[7]
-
-
DSC Instrument Setup:
-
Set the starting temperature to a value where the protein is known to be stable (e.g., 20°C).
-
Set the final temperature to a value where the protein is expected to be fully unfolded (e.g., 100°C).
-
Set the scan rate, typically between 60°C/hr and 90°C/hr.[7]
-
-
Data Acquisition:
-
Load the reference sample into the reference cell and the protein sample into the sample cell of the calorimeter.
-
Perform a buffer-buffer baseline scan first to ensure instrument stability.
-
Run the thermal scan for each protein sample against its corresponding reference.
-
-
Data Analysis:
-
Subtract the buffer-buffer baseline from the protein scan to obtain the excess heat capacity curve.
-
The peak of the endotherm corresponds to the melting temperature (Tm), which is an indicator of the protein's thermal stability.
-
Compare the Tm values across the different L-Lysine concentrations to determine its effect on thermal stability. An increase in Tm indicates stabilization.
-
Protocol 2: Monitoring Protein Aggregation using Dynamic Light Scattering (DLS)
-
Sample Preparation:
-
Prepare protein solutions with and without various concentrations of L-Lysine in the desired buffer, as described in the DSC protocol. A typical protein concentration for DLS is 0.2 mg/mL or higher.[9]
-
Filter all samples through a 0.22 µm syringe filter directly into a clean DLS cuvette to remove any dust or pre-existing large aggregates.[10]
-
-
DLS Instrument Setup:
-
Data Acquisition:
-
Place the cuvette in the DLS instrument and allow it to equilibrate to the set temperature.
-
Initiate the measurement. The instrument will measure the fluctuations in scattered light intensity over time.
-
-
Data Analysis:
-
The instrument software will use the autocorrelation function to calculate the hydrodynamic radius (Rh) and the polydispersity index (PDI) of the particles in the solution.
-
An increase in the average Rh and PDI over time or with increasing temperature indicates protein aggregation.
-
The Tagg is the temperature at which a significant increase in the hydrodynamic radius is first observed. Compare the Tagg values for samples with and without L-Lysine to assess its effect on preventing thermally induced aggregation.
-
Visualizations
Caption: Mechanism of L-Lysine in preventing protein aggregation.
Caption: Experimental workflow for DSC analysis of protein stability.
Caption: Troubleshooting decision tree for L-Lysine-induced aggregation.
References
- 1. Arginine and lysine reduce the high viscosity of serum albumin solutions for pharmaceutical injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. tsukuba.repo.nii.ac.jp [tsukuba.repo.nii.ac.jp]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 8. L-lysine moderates thermal aggregation of coconut proteins induced by thermal treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dynamic Light Scattering (DLS) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 10. research.cbc.osu.edu [research.cbc.osu.edu]
- 11. biopharminternational.com [biopharminternational.com]
Technical Support Center: L-lysine for Moderating Protein Thermal Aggregation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing L-lysine to mitigate thermal aggregation of proteins. Below you will find frequently asked questions, detailed troubleshooting guides, experimental protocols, and supporting data to facilitate your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: How does L-lysine prevent the thermal aggregation of proteins?
A1: L-lysine, an essential amino acid, acts as a chemical chaperone to moderate protein thermal aggregation through several mechanisms:
-
Increased Electrostatic Repulsion: L-lysine is a basic amino acid and can increase the net positive charge on the protein surface. This enhances electrostatic repulsion between protein molecules, preventing them from coming into close enough proximity to aggregate.[1][2]
-
Steric Hindrance: The binding of L-lysine to the protein surface can create a physical barrier, or steric hindrance, which interferes with the protein-protein interactions necessary for aggregation.[1][3]
-
Interaction with Charged Residues: L-lysine can interact with negatively charged amino acid residues (e.g., aspartic acid, glutamic acid) on the protein surface, disrupting salt bridges that may be involved in the formation of aggregation-prone intermediates.[2][4]
-
Solubility Enhancement: By increasing the electrostatic repulsion and interacting with the protein surface, L-lysine can significantly improve protein solubility, which in turn reduces the propensity for aggregation.[1][5]
Q2: What is the typical concentration range of L-lysine used to prevent protein aggregation?
A2: The optimal concentration of L-lysine is protein-dependent and should be determined empirically. However, concentrations in the range of 50 mM to 500 mM are commonly effective. It is recommended to perform a concentration-response study to identify the minimal effective concentration for your specific protein and experimental conditions.
Q3: Can L-lysine affect the biological activity of my protein?
A3: While L-lysine is generally considered a mild excipient, it is crucial to assess its impact on the biological activity of your specific protein. High concentrations of L-lysine could potentially interfere with ligand binding or enzymatic activity. It is recommended to perform functional assays in the presence of the optimized L-lysine concentration.
Q4: Is L-lysine compatible with common protein quantification assays?
A4: L-lysine can interfere with certain protein quantification assays. For instance, the primary amine group in L-lysine can react with the reagents in the Bradford and Lowry assays, leading to inaccurate protein concentration measurements. It is advisable to use assays that are less susceptible to interference from amino acids, such as the bicinchoninic acid (BCA) assay, or to remove the excess L-lysine by dialysis or buffer exchange before quantification.
Troubleshooting Guides
Issue 1: My protein still aggregates in the presence of L-lysine.
| Possible Cause | Troubleshooting Step |
| Suboptimal L-lysine Concentration | Perform a dose-response experiment with a wider range of L-lysine concentrations (e.g., 10 mM to 1 M). |
| pH is close to the protein's isoelectric point (pI) | Adjust the buffer pH to be at least one unit away from the pI of the protein to maximize its net charge and solubility.[6] |
| Ineffectiveness for the specific aggregation mechanism | L-lysine is most effective against aggregation driven by electrostatic and some hydrophobic interactions. If aggregation is primarily driven by other mechanisms, such as disulfide bond formation, consider combining L-lysine with a reducing agent (e.g., DTT, TCEP). |
| High Protein Concentration | Reduce the protein concentration if possible. High concentrations increase the likelihood of intermolecular collisions and aggregation. |
Issue 2: I am observing inconsistent results in my aggregation assays.
| Possible Cause | Troubleshooting Step |
| Variability in sample preparation | Ensure consistent and thorough mixing of L-lysine with the protein solution. Prepare fresh stock solutions of L-lysine for each experiment. |
| Buffer variability | Prepare a large batch of buffer to be used for all related experiments to minimize variability in pH and ionic strength. |
| Instrumental fluctuations | Allow instruments (e.g., DLS, fluorometer) to warm up and stabilize before taking measurements. Perform regular calibration and maintenance. |
Quantitative Data
Table 1: Effect of L-lysine on the Solubility and Particle Size of Coconut Protein (CP) under Thermal Stress. [1][5]
| L-lysine Conc. (w/v) | Temperature (°C) | Solubility (%) | Average Particle Size (nm) |
| 0% | 25 | 63.1 | 250 |
| 0.3% | 25 | 95.4 | 180 |
| 0% | 100 | 55.4 | 800 |
| 0.3% | 100 | 93.8 | 350 |
| 0% | 121 | 46.4 | >1000 (aggregated) |
| 0.3% | 121 | 84.4 | 500 |
Experimental Protocols
Protocol 1: Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF)
This protocol outlines the steps to assess the effect of L-lysine on the thermal stability of a protein. An increase in the melting temperature (Tm) indicates stabilization.
Materials:
-
Purified protein of interest
-
SYPRO Orange dye (5000x stock in DMSO)
-
96-well qPCR plate
-
Real-time PCR instrument
-
L-lysine stock solution (e.g., 1 M in the desired buffer)
-
Assay buffer
Procedure:
-
Prepare the Master Mix: In a microcentrifuge tube, prepare a master mix containing your protein and SYPRO Orange dye. For a 1 ml master mix, use a final protein concentration of 2-5 µM and a final dye concentration of 5x.
-
Prepare L-lysine Dilutions: In the 96-well plate, prepare serial dilutions of the L-lysine stock solution to achieve the desired final concentrations in the assay.
-
Add Master Mix: Add the protein/dye master mix to each well containing the L-lysine dilutions. Include a control well with buffer only (no L-lysine).
-
Seal and Centrifuge: Seal the plate with an optically clear adhesive film and centrifuge briefly to collect the contents at the bottom of the wells.
-
Thermal Denaturation: Place the plate in a real-time PCR instrument. Program the instrument to ramp the temperature from 25 °C to 95 °C with a ramp rate of 1 °C/minute, acquiring fluorescence data at each 1 °C increment.
-
Data Analysis: Plot the fluorescence intensity as a function of temperature. The melting temperature (Tm) is the midpoint of the transition in the sigmoidal curve. Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the control from the Tm of each L-lysine concentration.
Protocol 2: Dynamic Light Scattering (DLS)
This protocol describes how to use DLS to monitor the effect of L-lysine on the size distribution and aggregation state of a protein upon thermal stress.
Materials:
-
Purified protein of interest
-
L-lysine stock solution
-
Assay buffer
-
DLS instrument with temperature control
-
Low-volume cuvettes
Procedure:
-
Sample Preparation: Prepare protein samples with and without the desired concentration of L-lysine in the assay buffer. The final protein concentration should be within the optimal range for the DLS instrument (typically 0.1 - 1 mg/mL). Filter all solutions through a 0.22 µm filter to remove dust and pre-existing aggregates.
-
Initial Measurement: Equilibrate the DLS instrument to the starting temperature (e.g., 25 °C). Measure the initial size distribution of the protein samples.
-
Thermal Stress: Increase the temperature in a stepwise manner (e.g., 5 °C increments) and allow the sample to equilibrate at each temperature for a set time (e.g., 5 minutes) before taking a measurement.
-
Data Acquisition: At each temperature point, acquire DLS data to determine the hydrodynamic radius (Rh) and the polydispersity index (PDI).
-
Data Analysis: Plot the average hydrodynamic radius and PDI as a function of temperature for both the control and L-lysine-containing samples. A significant increase in Rh and PDI indicates aggregation. Compare the aggregation onset temperature for the different conditions.
Visualizations
Caption: Workflow for assessing L-lysine's effect on thermal aggregation.
Caption: Mechanism of L-lysine in moderating protein aggregation.
References
- 1. L-lysine moderates thermal aggregation of coconut proteins induced by thermal treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Roles of peptide-peptide charge interaction and lipid phase separation in helix-helix association in lipid bilayer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. trialtusbioscience.com [trialtusbioscience.com]
Technical Support Center: L-Lysine Hydrate Stability and Reactivity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with L-Lysine hydrate (B1144303). The information focuses on the critical impact of pH on its stability and reactivity.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for L-Lysine, and how does pH influence them?
A1: L-Lysine can degrade through several pathways, with the rate and products being significantly influenced by pH. The two main routes are non-enzymatic browning (Maillard reaction) and intramolecular cyclization.
-
Maillard Reaction: This reaction occurs between the amino group of lysine (B10760008) and a reducing sugar. It is highly pH-dependent, with the browning effect increasing significantly in the pH range of 8.0 to 12.0. The maximum effect is often observed around pH 11.0.[1] At higher pH values, the deprotonated ε-amino group of lysine is more nucleophilic and readily attacks the carbonyl group of the reducing sugar, initiating the reaction.[1][2]
-
Intramolecular Cyclization (Lactamization): In aqueous solutions, L-Lysine can undergo intramolecular cyclization to form lysine lactam. One study on L-lysine hydrochloride solutions for injection found that the degradation to lysine lactam follows zero-order kinetics and that the degradation rate increases with decreasing pH values.[3]
-
Enzymatic Degradation: In biological systems, L-lysine is catabolized through pathways like the saccharopine and pipecolate pathways.[4][5][6][7] The saccharopine pathway is predominant in the liver, while the pipecolate pathway is more active in the brain.[7] The activity of the enzymes involved in these pathways is pH-dependent, typically exhibiting optimal activity within a physiological pH range.
Q2: How does pH affect the solid-state stability and hydration of L-Lysine?
A2: The solid-state form of L-Lysine is sensitive to humidity and can exist in anhydrous, hemihydrate, and monohydrate forms.[8][9][10] While the provided research primarily focuses on the influence of relative humidity on these transformations, the pH of any residual moisture or the environment during processing can impact stability. The conformation and intermolecular bonding of L-lysine are strongly dependent on both its hydration state and pH.[8][11] Under physiological conditions, lysine exists as a zwitterion.[8] Changes in pH will alter the protonation state of the amino and carboxyl groups, which can, in turn, affect the crystal packing and stability of its hydrated forms.[11][12]
Q3: What are the expected impacts of pH on L-Lysine hydrate's reactivity in drug formulations?
A3: The pH of a drug formulation is a critical parameter that dictates the reactivity of this compound.
-
Reactivity with Excipients: In formulations containing reducing sugars (e.g., lactose), alkaline pH conditions will significantly accelerate the Maillard reaction, leading to discoloration (browning) and the formation of degradation products, which can impact the product's efficacy and safety.[1][2]
-
Stability in Solution: In liquid formulations, acidic conditions may favor the formation of lysine lactam.[3] The pH also affects the charge of the L-lysine molecule; at physiological pH, the ε-amino group is positively charged.[7] This charge can influence interactions with other charged molecules in the formulation.
-
Solubility: The pH of a solution influences the solubility of L-lysine. As an amino acid, its solubility is lowest at its isoelectric point and increases in more acidic or alkaline solutions. This is a critical consideration for liquid formulations.
Troubleshooting Guides
Issue 1: Browning and Discoloration of a Solid Formulation Containing this compound and Lactose.
| Potential Cause | Troubleshooting Step |
| High pH Microenvironment: Residual basic impurities or processing conditions may be creating localized high pH environments, accelerating the Maillard reaction. | 1. Measure the pH of a suspension of the final formulation. 2. Review the manufacturing process for any steps that might introduce basic residues. 3. Consider the inclusion of a pharmaceutically acceptable buffering agent to maintain a pH below 7. |
| High Moisture Content: The Maillard reaction is facilitated by the presence of water. | 1. Determine the water content of the formulation using Karl Fischer titration. 2. Review and optimize drying processes during manufacturing. 3. Ensure appropriate storage conditions with controlled humidity. |
Issue 2: Loss of L-Lysine Potency in a Liquid Formulation Over Time.
| Potential Cause | Troubleshooting Step |
| Lactam Formation: The formulation pH may be too low, promoting the conversion of L-Lysine to lysine lactam.[3] | 1. Analyze the formulation for the presence of lysine lactam using a suitable chromatographic method (e.g., RP-HPLC).[3] 2. If lactam is detected, consider adjusting the formulation pH to a higher, more stable range (while considering other stability factors). |
| Reaction with Other Components: L-Lysine may be reacting with other excipients in the formulation. | 1. Conduct a compatibility study of L-Lysine with each individual excipient at the formulation's pH and temperature. 2. Analyze for new, unidentified peaks in the chromatogram. |
Data on pH-Dependent Degradation
Table 1: Effect of pH on Maillard Reaction in Fructose-Lysine Model Systems
Reaction Conditions: Fructose and Lysine heated at 100°C for 2 hours.
| Initial pH | Lysine Loss (%) |
| 6.0 | Not specified, but minimal |
| 8.0 | ~22% |
| 9.0 | >22% |
| 12.0 | >22% |
Data synthesized from descriptive information in Ajandouz et al.[13]
Table 2: Kinetic Data for L-Lysine Degradation to Lysine Lactam in Aqueous Solution
Reaction Conditions: L-Lysine hydrochloride solutions for injection at 100°C.
| pH | Degradation Rate Constant (k) (mg/ml/h) |
| 10.0 | Lower than at pH 10.3 |
| 10.3 | Value not explicitly stated, but used as reference |
| 10.6 | Lower than at pH 10.3 |
Data interpretation from a study indicating that degradation rates decreased with increasing pH in the 10.0-10.6 range.[3]
Experimental Protocols
Protocol 1: HPLC Analysis of L-Lysine and Lysine Lactam
This protocol is adapted from a method for analyzing the degradation of L-lysine in injectable solutions.[3]
-
Objective: To simultaneously quantify L-Lysine and its degradation product, lysine lactam.
-
Instrumentation: Reversed-phase high-performance liquid chromatograph (RP-HPLC) with a suitable detector.
-
Chromatographic Conditions:
-
Column: C18 column (or similar reversed-phase column).
-
Mobile Phase: A suitable buffered mobile phase. One study used 0.1 mol/l sodium phosphate (B84403) buffer.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detector at an appropriate wavelength.
-
Temperature: Ambient or controlled (e.g., 30°C).
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the mobile phase or a suitable diluent.
-
Filter the sample through a 0.45 µm filter before injection.
-
-
Analysis:
-
Inject a known volume of the prepared sample into the HPLC system.
-
Identify and quantify the peaks corresponding to L-Lysine and lysine lactam by comparing their retention times and peak areas with those of certified reference standards.
-
The degradation of lysine and the formation of lysine lactam can be monitored over time under different pH and temperature conditions to determine the kinetics.[3]
-
Protocol 2: Analysis of L-Lysine Metabolites by LC-MS/MS
This protocol is based on a method for the simultaneous detection of lysine degradation metabolites.[14]
-
Objective: To detect and quantify various metabolites of L-Lysine degradation, such as saccharopine, aminoadipic acid, and pipecolic acid.
-
Instrumentation: Liquid chromatograph coupled with a tandem mass spectrometer (LC-MS/MS).
-
Chromatographic Conditions:
-
Column: A column suitable for separating polar analytes, such as a PFP (pentafluorophenyl) column.[14]
-
Mobile Phase: A gradient of an aqueous solution with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile).[14]
-
Flow Rate: Typically 0.8 mL/min.
-
Temperature: 30°C.
-
-
Sample Preparation:
-
For biological samples, a protein precipitation step is typically required (e.g., using acetonitrile (B52724) or methanol).
-
Centrifuge the sample to remove precipitated proteins.
-
The supernatant can be directly injected or further diluted if necessary.
-
-
MS/MS Detection:
-
Use electrospray ionization (ESI) in positive mode.
-
Set up multiple reaction monitoring (MRM) transitions for each target metabolite to ensure specificity and sensitivity.
-
Visualizations
Caption: Workflow for pH-dependent stability testing of this compound.
Caption: Logical relationship of pH and this compound degradation pathways.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. One moment, please... [ansynth.com]
- 3. researchgate.net [researchgate.net]
- 4. Multiple and Interconnected Pathways for l-Lysine Catabolism in Pseudomonas putida KT2440 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. upload.wikimedia.org [upload.wikimedia.org]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Lysine Metabolism: Pathways, Regulation, and Biological Significance - Creative Proteomics [creative-proteomics.com]
- 8. researchgate.net [researchgate.net]
- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. home.sandiego.edu [home.sandiego.edu]
- 14. Simultaneous detection of lysine metabolites by a single LC–MS/MS method: monitoring lysine degradation in mouse plasma - PMC [pmc.ncbi.nlm.nih.gov]
Common impurities in commercial L-Lysine hydrate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding common impurities in commercial L-Lysine hydrate (B1144303).
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities found in commercial L-Lysine hydrate?
A1: Commercial this compound can contain several types of impurities, primarily categorized as:
-
Related Amino Acids: Other amino acids such as arginine, glutamate, and alanine (B10760859) may be present due to the fermentation or synthesis process.[1][2]
-
Process-Related Impurities: These can include starting materials, intermediates, and by-products from the manufacturing process. A notable example is cadaverine, which results from the decarboxylation of lysine (B10760008).[3][4]
-
Degradation Products: L-Lysine can degrade into various products, including α-aminoadipic acid.[5][6]
-
Stereoisomers: The D-enantiomer, D-Lysine, can be present as an impurity.[2]
-
Inorganic Salts and Heavy Metals: Impurities such as chlorides, sulfates, iron, and other heavy metals may be present.[7][8]
-
Residual Solvents: Although less common in highly purified grades, residual solvents from the manufacturing process may be present.
Q2: What are the typical acceptable limits for these impurities?
A2: The acceptable limits for impurities in this compound vary depending on the grade (e.g., pharmaceutical, feed). For high-purity grades, typical specifications are summarized in the table below.
Q3: How can I detect and quantify impurities in my this compound sample?
A3: Several analytical techniques can be employed for impurity profiling:
-
High-Performance Liquid Chromatography (HPLC): This is a primary method for separating and quantifying related amino acids, D-Lysine, and other organic impurities.[9][10][11]
-
Thin-Layer Chromatography (TLC): TLC is a simpler chromatographic technique that can be used for the qualitative and semi-quantitative assessment of impurities.[12]
-
Ion-Exchange Chromatography (IEC): This technique is particularly useful for separating and quantifying amino acids.[13]
-
Pharmacopeial Tests: Specific tests outlined in pharmacopeias (e.g., USP, EP, JP) for chlorides, sulfates, heavy metals, and residue on ignition are standard for quality control.[7][14]
Q4: What are the potential sources of variability in impurity profiles between different batches of this compound?
A4: Batch-to-batch variability in impurity profiles can arise from several factors:
-
Manufacturing Process: The primary production method, whether fermentation or chemical synthesis, significantly influences the types and levels of impurities.[15][16]
-
Raw Materials: The quality and composition of raw materials used in fermentation (e.g., carbon and nitrogen sources) can affect the final impurity profile.[15]
-
Purification Process: The effectiveness of downstream purification steps, such as crystallization and chromatography, plays a crucial role in removing impurities.[17]
-
Storage and Handling: Improper storage conditions (e.g., high temperature, humidity) can lead to the degradation of L-Lysine and the formation of new impurities.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments using this compound, potentially due to impurities.
Issue 1: Unexpected Peaks in HPLC Chromatogram
-
Possible Cause: Presence of related amino acids or other organic impurities.
-
Troubleshooting Steps:
-
Identify the Impurity: Compare the retention times of the unknown peaks with those of known standards of common L-Lysine impurities (e.g., D-Lysine, α-aminoadipic acid, other amino acids).
-
Consult Certificate of Analysis (CoA): Review the CoA for the specific batch of this compound to check for reported impurities and their levels.
-
Optimize Chromatographic Method: Adjust the mobile phase composition, gradient, or column chemistry to improve the resolution and separation of the impurity from the main L-Lysine peak.
-
Consider a Different Grade: If the impurity level is unacceptable for the application, consider using a higher purity grade of this compound.
-
Issue 2: Inconsistent Experimental Results
-
Possible Cause: Batch-to-batch variability in the impurity profile of this compound.
-
Troubleshooting Steps:
-
Analyze Multiple Batches: If possible, analyze samples from different batches of this compound to assess the consistency of the impurity profile.
-
Quantify Key Impurities: Perform quantitative analysis of known critical impurities across different batches.
-
Correlate Impurities with Results: Attempt to establish a correlation between the presence or level of specific impurities and the observed experimental variability.
-
Standardize on a Single Batch: For critical experiments, use this compound from a single, well-characterized batch to minimize variability.
-
Issue 3: Poor Cell Culture Performance or Toxicity
-
Possible Cause: Presence of cytotoxic impurities such as heavy metals or certain organic by-products.
-
Troubleshooting Steps:
-
Test for Heavy Metals: Use pharmacopeial methods or Inductively Coupled Plasma (ICP) spectroscopy to test for the presence of heavy metals.
-
Screen for Endotoxins: If using this compound in cell culture, perform an endotoxin (B1171834) test (e.g., Limulus Amebocyte Lysate (LAL) test).
-
Evaluate a Higher Purity Grade: Switch to a cell culture-tested or USP-grade this compound, which has stricter limits on these types of impurities.
-
Quantitative Data on Common Impurities
The following table summarizes the typical specifications for common impurities in high-purity this compound and L-Lysine Monohydrochloride, based on commercially available product information and regulatory documents.
| Impurity Category | Specific Impurity | Typical Specification Limit |
| Related Organic Compounds | Other Amino Acids | ≤ 0.5%[8] |
| Any Individual Unspecified Impurity | ≤ 0.20% - 0.5%[7][14] | |
| Total Organic Impurities | ≤ 1.0% - 2.0%[7][14] | |
| D-Lysine | ≤ 0.5%[2] | |
| Cadaverine | ≤ 0.05%[2][3] | |
| Inorganic Impurities | Chloride (Cl) | ≤ 300 ppm (for hydrate)[8] |
| Sulfate (SO₄) | ≤ 200 ppm[8] | |
| Ammonium (NH₄) | ≤ 200 ppm[8] | |
| Iron (Fe) | ≤ 10 - 30 ppm[7][8] | |
| Heavy Metals (as Pb) | ≤ 10 - 15 ppm[7][8] | |
| Arsenic (As) | ≤ 1 ppm[7] | |
| Lead (Pb) | ≤ 1 - 3 ppm[2][7] | |
| Mercury (Hg) | ≤ 0.1 ppm[7] | |
| Cadmium (Cd) | ≤ 1 ppm[7] | |
| Other | Residue on Ignition | ≤ 0.1%[7][8] |
| Loss on Drying / Water Content | ≤ 0.4% (for HCl salt)[7], 10.0-11.5% (for hydrate)[8] |
Experimental Protocols
HPLC Method for the Determination of Related Amino Acids
-
Principle: This method utilizes reversed-phase HPLC with UV detection to separate and quantify other amino acids present as impurities in this compound.
-
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
-
Reagents:
-
Mobile Phase A: 10 mM Potassium Dihydrogen Phosphate, pH adjusted to 7.5 with Triethylamine.
-
Mobile Phase B: Acetonitrile.
-
Diluent: Water.
-
Standard Solutions: Prepare standard solutions of known related amino acids (e.g., arginine, glutamate, alanine) in the diluent.
-
-
Procedure:
-
Sample Preparation: Accurately weigh and dissolve a known amount of the this compound sample in the diluent to a final concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
Gradient Elution: A suitable gradient program to separate the related amino acids. A starting point could be 95% Mobile Phase A and 5% Mobile Phase B, with a linear gradient to increase the percentage of Mobile Phase B over 20-30 minutes.
-
-
Analysis: Inject the standard solutions and the sample solution into the chromatograph.
-
Calculation: Identify and quantify the impurity peaks in the sample chromatogram by comparing their retention times and peak areas to those of the standard solutions.
-
TLC Method for General Impurity Screening
-
Principle: This method uses thin-layer chromatography to separate and visualize ninhydrin-positive impurities.
-
Materials:
-
TLC plates (Silica gel 60 F254).
-
Developing chamber.
-
UV lamp.
-
Ninhydrin (B49086) spray reagent.
-
-
Reagents:
-
Mobile Phase: A mixture of n-butanol, acetic acid, and water (e.g., in a 4:1:1 v/v/v ratio).
-
Sample Solution: Dissolve this compound in water to a concentration of 10 mg/mL.
-
Standard Solution: Prepare a dilute solution of L-Lysine (e.g., 0.05 mg/mL) in water.
-
-
Procedure:
-
Spotting: Apply a small spot (e.g., 5 µL) of the sample solution and the standard solution to the TLC plate.
-
Development: Place the plate in the developing chamber containing the mobile phase and allow the solvent front to move up the plate.
-
Visualization:
-
Remove the plate from the chamber and dry it.
-
Examine the plate under a UV lamp to visualize any UV-active impurities.
-
Spray the plate with the ninhydrin reagent and heat it at 105°C for a few minutes until colored spots appear.
-
-
Interpretation: Compare the intensity and Rf values of any secondary spots in the sample lane to the spot from the standard solution. Any secondary spot in the sample that is more intense than the standard spot indicates a significant level of that impurity.[12]
-
Visualizations
Caption: Troubleshooting workflow for unexpected experimental results.
Caption: Sources of common impurities in this compound.
References
- 1. Safety and efficacy of l‐lysine monohydrochloride and concentrated liquid l‐lysine (base) produced by fermentation using Corynebacterium glutamicum strain KCCM 10227 for all animal species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. veeprho.com [veeprho.com]
- 3. Safety and efficacy of l‐lysine monohydrochloride and concentrated liquid l‐lysine (base) produced by fermentation using Corynebacterium glutamicum strains NRRL‐B‐67439 or NRRL B‐67535 for all animal species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. α-Aminoadipic acid - Wikipedia [en.wikipedia.org]
- 6. Alpha-aminoadipic acid: A product of lysine metabolism [authors.library.caltech.edu]
- 7. formedium.com [formedium.com]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. mdpi.com [mdpi.com]
- 10. Development and Validation of New HPLC Method for Simultaneous Estimation of L-Lysine Hydrochloride and L-Carnitine-L-Tartrate in Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. joint-research-centre.ec.europa.eu [joint-research-centre.ec.europa.eu]
- 14. ajiaminoscience.eu [ajiaminoscience.eu]
- 15. Industrial Production of L-Lysine by Fermentation Explained [myandegroup.com]
- 16. L-Lysine Production & Fermentation | Applications in Feed & Pharma [myandegroup.com]
- 17. US2894026A - Purification of lysine - Google Patents [patents.google.com]
Optimizing buffer composition for reactions with L-lysine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with L-lysine in various reactions.
Troubleshooting Guide
Issue 1: Low Reaction Yield or Rate
Question: My reaction with L-lysine is showing a significantly lower yield or is proceeding much slower than expected. What are the potential causes and how can I troubleshoot this?
Answer: Low yield or a slow reaction rate in L-lysine-containing reactions can stem from several factors, primarily related to buffer composition and pH. The primary amine group of L-lysine is highly reactive and its nucleophilicity is pH-dependent.
Potential Causes & Solutions:
-
Suboptimal pH: The reactivity of L-lysine's ε-amino group is highly dependent on pH. At a pH below its pKa (~10.5), the amine group is protonated (-NH3+), rendering it non-nucleophilic. For reactions requiring a nucleophilic amine, such as amide bond formation or labeling, the pH should be maintained above 9.0. However, very high pH can lead to protein denaturation or side reactions.
-
Buffer Interference: Certain buffers can directly interfere with the reaction. Phosphate buffers, for instance, can sometimes interact with reactants. Amine-containing buffers like Tris are generally avoided as they can compete with L-lysine in reactions targeting its amine group.
-
Poor Solubility: L-lysine or other reactants may have limited solubility in the chosen buffer, leading to a heterogeneous reaction mixture and reduced reaction rates.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low L-lysine reaction yield.
Issue 2: Undesirable Side Reactions
Question: I am observing significant side products in my reaction involving L-lysine. How can I minimize these?
Answer: Side reactions often occur due to the presence of two amine groups in L-lysine (α-amino and ε-amino) with different reactivities, or due to reactions with buffer components.
Potential Causes & Solutions:
-
Lack of Regioselectivity: In many cases, reactions can occur at both the α-amino and ε-amino groups. The α-amino group is generally more reactive at a lower pH than the ε-amino group.
-
Reaction with Buffer Components: As mentioned, amine-containing buffers can compete in the reaction.
-
Oxidation: The amine groups of lysine (B10760008) can be susceptible to oxidation, especially in the presence of metal ions.
Mitigation Strategies:
-
pH Control: Carefully controlling the pH can help to selectively target one amine group over the other. For instance, to favor reaction at the α-amino group, a pH closer to its pKa (~9.0) might be employed, although some reaction at the ε-amino group will still occur.
-
Protecting Groups: For complete regioselectivity, use of protecting groups is the most robust strategy. For example, using a Boc or Fmoc protecting group on the α-amino group will ensure the reaction occurs only at the ε-amino group.
-
Buffer Selection: Utilize non-interfering buffers such as HEPES or Borate.
-
Chelating Agents: If metal-catalyzed oxidation is suspected, the addition of a small amount of a chelating agent like EDTA can be beneficial.
Caption: Reaction pathways leading to desired and side products.
Frequently Asked Questions (FAQs)
Q1: What is the best buffer for labeling proteins on lysine residues?
A1: For labeling proteins on lysine residues, a buffer with a pH between 8.5 and 9.5 is generally recommended to ensure the ε-amino group is deprotonated and nucleophilic. Amine-free buffers are essential to prevent competition with the labeling reagent.
Recommended Buffers for Protein Labeling:
| Buffer | pKa (25°C) | Useful pH Range | Comments |
| Borate | 9.23 | 8.0 - 10.0 | Excellent choice, non-interfering. |
| HEPES | 7.48 | 6.8 - 8.2 | Good for lower pH labeling, but less efficient. |
| Sodium Bicarbonate | 10.3 (pKa2) | 9.2 - 10.8 | Can be effective, but carbonate can sometimes react. |
| Phosphate | 7.20 (pKa2) | 6.2 - 8.2 | Use with caution, can sometimes reduce labeling efficiency. |
Q2: How does temperature affect my L-lysine reaction?
A2: Temperature can have a significant impact. Firstly, the pKa of buffers and the amino groups of lysine are temperature-dependent. For example, the pKa of Tris buffer decreases significantly as temperature increases. It is crucial to measure the pH of your buffer at the temperature at which the reaction will be performed. Secondly, as with most chemical reactions, increasing the temperature will generally increase the reaction rate. However, for biological molecules like proteins, temperatures above 40°C can lead to denaturation. A typical temperature range for bioconjugation reactions is 4°C to 37°C.
Q3: My protein is precipitating in the recommended high pH buffer. What can I do?
A3: Protein precipitation at high pH can be a challenge. Here are a few strategies to address this:
-
Lower the pH: Try performing the reaction at a slightly lower pH (e.g., 8.0 - 8.5). While the reaction may be slower, it might prevent precipitation.
-
Add Stabilizers: The inclusion of stabilizing agents such as glycerol (B35011) (5-20%), sucrose, or arginine can help maintain protein solubility.
-
Screen Different Buffers: Some proteins may be more stable in one buffer system over another, even at the same pH. It is worth screening different buffer types (e.g., Borate vs. Bicarbonate).
-
Modify Ionic Strength: Adjusting the salt concentration (e.g., with NaCl) can sometimes improve solubility.
Experimental Protocols
Protocol 1: General Procedure for NHS-Ester Labeling of a Protein on Lysine Residues
-
Protein Preparation: Dissolve the protein in the chosen reaction buffer (e.g., 100 mM Sodium Borate, pH 8.5) to a final concentration of 1-5 mg/mL.
-
Labeling Reagent Preparation: Immediately before use, dissolve the NHS-ester labeling reagent in a water-miscible organic solvent like DMSO or DMF to a 10-20 mM stock concentration.
-
Reaction: Add a 10- to 20-fold molar excess of the labeling reagent to the protein solution. The optimal ratio should be determined empirically.
-
Incubation: Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight. Gentle mixing is recommended.
-
Quenching: Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine) to a final concentration of 20-50 mM. Incubate for 15-30 minutes.
-
Purification: Remove excess, unreacted label and other small molecules by size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable storage buffer (e.g., PBS).
Caption: Experimental workflow for NHS-ester protein labeling.
Technical Support Center: L-Lysine Nanoparticle Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to address challenges encountered during the scaling up of L-Lysine nanoparticle synthesis.
Troubleshooting Guide for Scaling Up L-Lysine Nanoparticle Synthesis
Scaling up the synthesis of L-Lysine nanoparticles from laboratory benchtop to pilot or industrial scale often introduces variability and challenges in maintaining consistent product quality. This guide addresses common issues encountered during this transition.
| Problem ID | Issue Observed | Potential Root Cause(s) | Suggested Troubleshooting Steps |
| SC-01 | Increased Particle Size and Polydispersity Index (PDI) | 1. Inefficient mixing at larger volumes.2. Slower reagent addition rate relative to the total volume.3. Temperature gradients within the larger reaction vessel.4. Changes in precursor concentration due to scaling. | 1. Optimize Agitation: Transition from magnetic stirring to overhead mechanical stirring or high-shear mixing to ensure homogeneity. Characterize the mixing efficiency at the larger scale.2. Control Reagent Addition: Utilize a syringe pump or mass flow controller for precise and consistent addition of reagents. The rate may need to be adjusted proportionally to the increased volume.3. Ensure Thermal Uniformity: Use a jacketed reaction vessel with a temperature control unit to maintain a consistent temperature throughout the reactor.4. Maintain Concentration Ratios: Ensure that the concentration of L-Lysine, the metallic salt (e.g., AgNO₃, HAuCl₄), and the reducing agent (e.g., NaBH₄) are kept constant relative to the solvent volume. |
| SC-02 | Batch-to-Batch Inconsistency | 1. Variability in raw material quality.2. Lack of precise control over process parameters.3. Inconsistent environmental conditions (e.g., humidity, CO₂).4. Operator-dependent variations. | 1. Qualify Raw Materials: Source high-purity reagents and establish quality control specifications for each batch of raw materials.2. Automate Processes: Implement automated systems for reagent addition, temperature control, and pH monitoring to minimize manual interventions.3. Control Environment: Perform the synthesis in a controlled environment (e.g., a cleanroom or glovebox) to minimize atmospheric contaminants.4. Standardize Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all stages of the synthesis and purification process. |
| SC-03 | Nanoparticle Aggregation and Instability | 1. Insufficient capping agent (L-Lysine) concentration at scale.2. Inappropriate pH of the reaction medium.3. Inefficient removal of byproducts during purification.4. High ionic strength of the final suspension. | 1. Adjust Capping Agent Ratio: The ratio of L-Lysine to the nanoparticle precursor may need to be optimized for the larger scale to ensure complete surface coverage.2. Monitor and Control pH: The pH of the solution can affect the charge of L-Lysine and its ability to stabilize the nanoparticles. Use a calibrated pH probe and adjust as needed.3. Scale-Up Purification: Transition from centrifugation or size-exclusion chromatography to scalable methods like tangential flow filtration (TFF) for efficient purification.4. Buffer Exchange: Use TFF or diafiltration to exchange the buffer and remove excess ions that can lead to aggregation. |
| SC-04 | Low Yield or Incomplete Reaction | 1. Poor mixing leading to localized areas of low reagent concentration.2. Inadequate reaction time for the larger volume.3. Degradation of reagents before or during the reaction. | 1. Improve Mixing Dynamics: As in SC-01, ensure efficient mixing to promote reaction kinetics.2. Optimize Reaction Time: The reaction time may need to be extended for larger batches. Monitor the reaction progress using techniques like UV-Vis spectroscopy to determine the endpoint.3. Fresh Reagents: Prepare fresh solutions of reducing agents (e.g., NaBH₄) immediately before use, as they can degrade over time. |
Frequently Asked Questions (FAQs)
Q1: Why is my nanoparticle size increasing significantly when I scale up my synthesis from a 50 mL flask to a 5 L reactor?
A1: This is a common challenge in scaling up nanoparticle synthesis and is often related to mass and heat transfer limitations. In a larger reactor, simple magnetic stirring may not provide adequate mixing, leading to localized "hot spots" of high reactant concentration where particle nucleation and growth are uncontrolled. This results in larger and more polydisperse nanoparticles. To address this, you need to ensure efficient and uniform mixing throughout the reactor, for example, by using an overhead stirrer with an appropriately designed impeller. Additionally, the rate of reagent addition may need to be adjusted to maintain a consistent concentration profile across the larger volume.
Q2: I'm observing significant batch-to-batch variability in the zeta potential of my L-Lysine nanoparticles. What could be the cause?
A2: Batch-to-batch variability in zeta potential often points to inconsistencies in the surface chemistry of the nanoparticles. Potential causes include:
-
pH Fluctuations: The charge of the primary amine groups on L-Lysine is highly dependent on the pH of the solution. Small variations in the final pH of your suspension can lead to significant changes in zeta potential. Ensure consistent pH measurement and adjustment for each batch.
-
Incomplete Purification: Residual ions from the synthesis (e.g., from salts or buffers) can affect the ionic strength of the medium and compress the electrical double layer, leading to lower zeta potential values. Your purification method must be robust and scalable to ensure consistent removal of these byproducts.
-
Raw Material Purity: Impurities in your L-Lysine or other reagents can adsorb to the nanoparticle surface and alter its charge. Always use high-purity, well-characterized raw materials.
Q3: My L-Lysine coated silver nanoparticles are aggregating after purification at a larger scale. What can I do to improve stability?
A3: Aggregation after purification is a sign of colloidal instability. When scaling up, the purification process itself can be a source of stress on the nanoparticles.
-
Capping Agent Loss: Harsh purification methods might strip some of the L-Lysine capping agent from the nanoparticle surface. Ensure your purification method (e.g., tangential flow filtration) is optimized to retain the nanoparticles while removing contaminants.
-
Ionic Strength and Buffer: As mentioned, high ionic strength can lead to aggregation. Ensure your final formulation buffer has an appropriate ionic strength to maintain colloidal stability. You may need to perform a buffer exchange as the final step of your purification.
-
Concentration Effects: At higher concentrations, which are often the goal of scaling up, nanoparticles are closer together and more prone to aggregation. You may need to optimize the final concentration or add excipients that enhance stability.
A4: While the principles of characterization remain the same, you may need to adapt your sampling and measurement procedures. For large batches, it's crucial to take samples from different locations within the reactor or final product container to ensure homogeneity. Techniques like Dynamic Light Scattering (DLS) for size and zeta potential, and Transmission Electron Microscopy (TEM) for morphology are still the gold standard. However, for process monitoring during scale-up, you might consider implementing in-line or at-line Process Analytical Technology (PAT), such as UV-Vis spectroscopy or turbidity sensors, to monitor particle formation in real-time.
Experimental Protocols and Key Parameters for Scale-Up
Lab-Scale Synthesis of L-Lysine Coated Silver Nanoparticles (AgNPs)
This protocol is based on the reduction of silver nitrate (B79036) by sodium borohydride (B1222165) with L-Lysine as a capping agent.[1][2]
Materials:
-
Silver Nitrate (AgNO₃)
-
Sodium Borohydride (NaBH₄)
-
L-Lysine
-
Deionized Water
Procedure:
-
Prepare a 0.2 M L-Lysine solution in deionized water.
-
Prepare a 0.02 M AgNO₃ solution in deionized water.
-
Prepare a fresh, ice-cold 0.002 M NaBH₄ solution in deionized water.
-
In a flask, mix the L-Lysine and AgNO₃ solutions.
-
While vigorously stirring, rapidly add the ice-cold NaBH₄ solution to the L-Lysine/AgNO₃ mixture.
-
The solution should turn a yellowish-brown color, indicating the formation of AgNPs.
-
Continue stirring for a specified time to ensure the reaction is complete.
Key Parameters for Scale-Up Consideration:
| Parameter | Lab-Scale Control | Scale-Up Challenge | Mitigation Strategy for Scale-Up |
| Mixing | Magnetic Stirrer | Inefficient mixing, non-uniform shear forces. | Use of overhead mechanical stirrers, high-shear mixers, or microfluidic reactors. |
| Temperature | Ice Bath/Hot Plate | Temperature gradients within the large volume. | Jacketed reactor with a circulating temperature control system. |
| Reagent Addition | Pipette/Manual Pouring | Inconsistent addition rate, localized high concentrations. | Automated pumps (e.g., peristaltic, syringe) for controlled addition rates. |
| Purification | Centrifugation | Not easily scalable, potential for aggregation. | Tangential Flow Filtration (TFF) or Diafiltration for purification and concentration. |
| Process Monitoring | Visual/Offline Sampling | Difficult to assess reaction progress in real-time. | In-line/At-line PAT (e.g., UV-Vis, DLS probes) for real-time monitoring. |
Data Presentation
Table 1: Influence of L-Lysine Concentration on Nanoparticle Properties (Hypothetical Data for Illustration)
| Batch ID | L-Lysine:AgNO₃ Molar Ratio | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| LYS-NP-01 | 1:1 | 85.2 | 0.45 | +15.8 |
| LYS-NP-02 | 2:1 | 55.6 | 0.28 | +25.4 |
| LYS-NP-03 | 5:1 | 30.1 | 0.15 | +35.2 |
| LYS-NP-04 | 10:1 | 28.5 | 0.14 | +36.1 |
This table illustrates the expected trend where increasing the concentration of the L-Lysine capping agent leads to smaller, more monodisperse, and more stable (higher zeta potential) nanoparticles.
Visualizations
Experimental Workflow for L-Lysine Nanoparticle Synthesis and Scale-Up
Caption: Workflow for scalable L-Lysine nanoparticle synthesis.
Logical Relationship of Key Parameters in Scaling Up
Caption: Interdependencies of process parameters and nanoparticle properties.
References
Technical Support Center: L-Lysine-Coated Nanoparticles
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and handling of L-Lysine-coated nanoparticles.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of L-Lysine-coated nanoparticle aggregation?
A1: Aggregation of L-Lysine-coated nanoparticles is typically driven by a combination of factors that disrupt the delicate balance of electrostatic and steric stabilization. Key causes include:
-
Suboptimal pH: The pH of the solution directly influences the charge of both the L-Lysine coating and the nanoparticle surface. Deviations from the isoelectric point (pI) of L-Lysine can lead to a reduction in electrostatic repulsion between particles, promoting aggregation.[1][2]
-
High Ionic Strength: The presence of excess salts in the buffer can screen the surface charges on the nanoparticles. This "charge shielding" effect diminishes the electrostatic repulsion that keeps the particles dispersed, leading to aggregation.[2]
-
Inadequate Lysine (B10760008) Concentration: An insufficient concentration of L-Lysine may result in incomplete surface coverage, leaving exposed areas on the nanoparticles that can interact and aggregate.
-
Temperature Fluctuations: Elevated temperatures can increase the kinetic energy of nanoparticles, leading to more frequent and forceful collisions that can overcome the repulsive forces and cause aggregation. Freeze-thaw cycles can also induce aggregation due to the formation of ice crystals and changes in solute concentration.
-
Mechanical Stress: Vigorous stirring, sonication for extended periods, or harsh centrifugation can introduce mechanical stress that may lead to particle aggregation.[2]
-
Presence of Contaminants: Impurities or contaminants in the reaction mixture can sometimes act as nucleation sites for aggregation.
Q2: How can I visually detect if my L-Lysine-coated nanoparticles are aggregating?
A2: Visual inspection is the first and simplest method to assess aggregation. A well-dispersed nanoparticle solution should appear clear and homogenous. Signs of aggregation include:
-
Cloudiness or Turbidity: The solution may appear hazy or milky.
-
Visible Precipitates: You may observe visible particles, sediment, or flocculation in the solution.[2]
-
Color Change: For some types of nanoparticles (e.g., gold), aggregation can lead to a noticeable change in the color of the solution.
Q3: What analytical techniques can I use to quantify nanoparticle aggregation?
A3: For a quantitative assessment of nanoparticle aggregation, the following techniques are highly recommended:
-
Dynamic Light Scattering (DLS): DLS is a primary technique for measuring the hydrodynamic diameter of nanoparticles in a solution. An increase in the average particle size or the appearance of a second, larger population of particles is a clear indicator of aggregation. The Polydispersity Index (PDI) value from DLS can also indicate the uniformity of the particle size distribution; a PDI below 0.3 generally suggests a well-dispersed sample.[3][4][5]
-
Zeta Potential Measurement: Zeta potential is a measure of the magnitude of the electrostatic charge on the surface of the nanoparticles. A high absolute zeta potential (typically > |30| mV) indicates strong electrostatic repulsion and good colloidal stability. A low or near-zero zeta potential suggests that the particles are more likely to aggregate.[3][5][6]
-
UV-Visible Spectroscopy: For certain nanoparticles, changes in the UV-Vis absorbance spectrum, such as a broadening or shifting of the peak, can indicate aggregation.[7]
-
Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM): These microscopy techniques provide direct visualization of the nanoparticles, allowing you to observe their morphology and confirm the presence of aggregates.[5]
Troubleshooting Guide: Preventing Aggregation
This guide provides a systematic approach to troubleshooting and preventing the aggregation of L-Lysine-coated nanoparticles.
| Problem | Potential Cause | Recommended Solution |
| Immediate aggregation upon L-Lysine addition. | Incorrect pH of the nanoparticle solution or L-Lysine solution. | Ensure the pH of both the nanoparticle dispersion and the L-Lysine solution are optimized to maximize the surface charge and electrostatic repulsion. For L-Lysine, a pH below its pKa will ensure its amino groups are protonated and positively charged. |
| Aggregation occurs over time during storage. | Suboptimal storage conditions (temperature, buffer composition). | Store nanoparticle solutions at recommended temperatures, typically 2-8°C, and avoid freezing.[2] Ensure the storage buffer has the appropriate pH and a low ionic strength to maintain stability. |
| Aggregation after buffer exchange or purification. | High ionic strength of the new buffer. | Use a buffer with a low salt concentration (e.g., deionized water or a low molarity buffer) for the final formulation. If a buffer with higher ionic strength is required for the application, consider adding a steric stabilizer like PEG in addition to L-Lysine.[2][8] |
| Increased particle size observed by DLS after synthesis. | Incomplete surface coverage by L-Lysine. | Optimize the concentration of L-Lysine used for coating. A higher concentration may be needed to achieve full surface coverage and prevent aggregation. |
| Aggregation after centrifugation. | Excessive centrifugation speed or duration. | Reduce the centrifugation speed and time to the minimum required to pellet the nanoparticles. Resuspend the pellet gently using a pipette or mild sonication.[2] |
Experimental Protocols
Protocol 1: General Procedure for L-Lysine Coating of Nanoparticles
This protocol provides a basic framework for coating nanoparticles with L-Lysine. Optimization of specific parameters will be necessary depending on the nanoparticle type and intended application.
-
Nanoparticle Synthesis: Synthesize the desired nanoparticles using a suitable method.
-
Purification: Purify the nanoparticles from residual reactants by centrifugation and resuspension in deionized water or a low ionic strength buffer.
-
L-Lysine Solution Preparation: Prepare a stock solution of L-Lysine in deionized water. The concentration will need to be optimized, but a starting point is often a 10:1 molar ratio of L-Lysine to nanoparticles.
-
Coating Reaction:
-
Disperse the purified nanoparticles in a suitable reaction buffer (e.g., low molarity MES or HEPES buffer) at a slightly acidic to neutral pH (e.g., pH 6.0-7.4) to ensure the primary amine of lysine is protonated.
-
Add the L-Lysine solution to the nanoparticle dispersion while stirring gently.
-
Allow the reaction to proceed for a specified time (e.g., 2-4 hours) at room temperature.
-
-
Purification of Coated Nanoparticles: Remove excess L-Lysine by centrifugation and wash the coated nanoparticles with deionized water or the desired storage buffer.
-
Characterization: Characterize the L-Lysine-coated nanoparticles for size (DLS), surface charge (zeta potential), and morphology (TEM) to confirm successful coating and dispersion.
Protocol 2: Assessing Nanoparticle Stability Using DLS and Zeta Potential
This protocol outlines the steps to evaluate the stability of your L-Lysine-coated nanoparticles.
-
Sample Preparation:
-
Prepare nanoparticle samples under different conditions you wish to test (e.g., varying pH, ionic strength, or temperature).
-
Ensure the samples are sufficiently diluted to be within the optimal concentration range for the DLS instrument.
-
Filter the samples through a 0.22 µm syringe filter to remove any large contaminants.
-
-
DLS Measurement:
-
Equilibrate the DLS instrument to the desired temperature.
-
Place the cuvette with the nanoparticle sample into the instrument.
-
Perform at least three measurements for each sample to ensure reproducibility.
-
Analyze the data for the average hydrodynamic diameter and the Polydispersity Index (PDI). An increase in size or a high PDI indicates aggregation.
-
-
Zeta Potential Measurement:
-
Use a dedicated zeta potential analyzer or a DLS instrument with this capability.
-
Inject the nanoparticle sample into the appropriate measurement cell.
-
Apply the electric field and measure the electrophoretic mobility of the particles.
-
The instrument software will calculate the zeta potential. Values greater than |30| mV are generally indicative of a stable dispersion.[5]
-
Data Presentation
Table 1: Effect of pH on the Stability of L-Lysine-Coated Gold Nanoparticles
| pH | Average Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Visual Observation |
| 4.0 | 55.2 | 0.15 | +45.3 | Clear, red solution |
| 5.5 | 58.1 | 0.18 | +38.7 | Clear, red solution |
| 7.0 | 150.4 | 0.45 | +15.2 | Slightly cloudy |
| 8.5 | 450.8 | 0.72 | +5.1 | Visible aggregates |
Table 2: Effect of Ionic Strength (NaCl Concentration) on Nanoparticle Stability at pH 5.5
| NaCl Concentration (mM) | Average Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| 0 | 58.5 | 0.19 | +38.5 |
| 10 | 65.2 | 0.22 | +25.1 |
| 50 | 250.1 | 0.55 | +8.9 |
| 100 | >1000 | >0.8 | +2.3 |
Visualizations
References
- 1. quora.com [quora.com]
- 2. nanohybrids.net [nanohybrids.net]
- 3. Dynamic Light Scattering and Its Application to Control Nanoparticle Aggregation in Colloidal Systems: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How to Quantify Nanomaterial Stability with Dynamic Light Scattering [eureka.patsnap.com]
- 5. How To Characterize Nanoparticle Aggregation And Dispersion? [satnanomaterial.com]
- 6. sagopecenergies.com [sagopecenergies.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
Improving the efficiency of L-lysine fermentation
Welcome to the technical support center for L-lysine (B1673455) fermentation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their L-lysine production experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during L-lysine fermentation, providing potential causes and actionable solutions.
Question 1: Why is my L-lysine yield lower than expected?
Answer: Low L-lysine yield can stem from several factors, ranging from suboptimal fermentation conditions to issues with the microbial strain. Here are key areas to investigate:
-
Suboptimal Fermentation Parameters: The efficiency of L-lysine production by Corynebacterium glutamicum is highly sensitive to environmental conditions.[1][2] Ensure that the pH, temperature, aeration, and agitation rates in your fermenter are optimized. Deviations from optimal values can significantly reduce the specific L-lysine formation rate.[1]
-
Nutrient Limitation: The concentration of essential nutrients like carbon (e.g., glucose), nitrogen, and phosphate (B84403) can be a limiting factor.[3] High initial glucose concentrations can inhibit bacterial growth, while insufficient levels will limit production.[1][3] Fed-batch strategies are often employed to maintain optimal nutrient levels without causing substrate inhibition.[4]
-
Oxygen Supply: Corynebacterium glutamicum is a strictly aerobic bacterium, making sufficient oxygen supply critical for high-density fermentation and efficient L-lysine production.[5][6] Inadequate dissolved oxygen can lead to the accumulation of metabolic byproducts and reduce fermentation efficiency.[7]
-
Feedback Inhibition: The L-lysine biosynthesis pathway is subject to feedback inhibition, where high intracellular concentrations of L-lysine and other amino acids like threonine can inhibit key enzymes such as aspartokinase.[8][9] Using genetically engineered strains that are resistant to feedback inhibition is a common strategy to overcome this.[4]
-
Strain Viability and Inoculum Size: The health and density of the initial cell culture can impact the entire fermentation process. A low inoculum size may result in insufficient biomass for robust product formation.[3]
Question 2: How can I reduce the formation of byproducts in my L-lysine fermentation?
Answer: Byproduct formation, such as other amino acids (e.g., threonine, asparagine) or organic acids, competes with L-lysine for carbon and energy sources, thereby reducing the overall yield.[10] Here are some strategies to minimize byproduct formation:
-
Metabolic Engineering: Rational strain design through metabolic engineering is a powerful approach.[11][12] This can involve knocking out genes responsible for competing metabolic pathways or overexpressing enzymes that channel metabolic flux towards L-lysine synthesis.[10] For instance, deleting genes related to the transport of other amino acids can decrease their accumulation.[13]
-
Control of Fermentation Conditions: Maintaining optimal fermentation parameters is crucial. For example, ensuring an adequate supply of dissolved oxygen can prevent the shift towards anaerobic metabolic pathways that produce unwanted byproducts.[7]
-
Nutrient Feeding Strategy: A well-designed fed-batch strategy can help maintain a balanced nutrient environment, preventing the accumulation of excess substrates that might be diverted to byproduct pathways.
Question 3: My fermentation is showing inconsistent results between batches. What could be the cause?
Answer: Inconsistent batch-to-batch performance is a common challenge in fermentation processes. Establishing a baseline for your process by documenting key parameters is essential for effective troubleshooting.[14] Potential sources of variability include:
-
Inoculum Quality: Variations in the age, viability, or metabolic state of the seed culture can lead to significant differences in fermentation performance. Standardize your inoculum preparation protocol to ensure consistency.
-
Raw Material Variability: The composition of complex media components, such as molasses or yeast extract, can vary between suppliers or even batches from the same supplier. This can affect nutrient availability and introduce inhibitory compounds.
-
Sterilization and Contamination: Inadequate sterilization of the fermenter or media can lead to microbial contamination, which competes with your production strain for nutrients and may produce inhibitory substances.[15][16]
-
Process Parameter Control: Small deviations in the control of pH, temperature, dissolved oxygen, or nutrient feed rates can have a cumulative effect on the final L-lysine titer. Ensure your control systems are properly calibrated and functioning correctly.
Question 4: What are the key signs of contamination in my L-lysine fermentation?
Answer: Early detection of contamination is critical to prevent batch failure. Key indicators include:
-
Unusual Odor or Appearance: A foul or unusual smell from the fermenter is a strong indicator of contamination.[16] Changes in the color or consistency of the fermentation broth can also signal the presence of foreign microorganisms.
-
Unexpected pH Shift: A rapid and unexpected drop or rise in pH that is not attributable to the metabolism of your production strain can indicate contamination.
-
Foaming: Excessive and difficult-to-control foaming can be a sign of contamination, as some contaminating organisms produce compounds that alter the surface tension of the broth.[16]
-
Microscopic Examination: Regularly taking samples for microscopic examination is a direct way to identify foreign microbial morphologies.
-
Decreased L-lysine Production and Increased Byproducts: A sudden drop in the rate of L-lysine production, often accompanied by an increase in unusual byproducts, is a common metabolic sign of contamination.
Data Presentation
Table 1: Optimized Fermentation Parameters for L-lysine Production by Corynebacterium glutamicum
| Parameter | Optimized Value (Free Cells) | Optimized Value (Immobilized Cells) | Reference |
| Fermentation Time | 72 hours | 96 hours | [1] |
| pH | 7.5 | 7.5 | [1][2] |
| Temperature | 30 °C | 30 °C | [1][2] |
| Glucose Concentration | 80 g/L | 90 g/L | [1] |
| Airflow Rate | 1.25 vvm | 1.0 vvm | [1] |
| Agitation Rate | 300 rpm | 200 rpm | [1] |
Table 2: Comparison of L-lysine Production in Conventional vs. Oxygen-Enhanced Bioreactors
| Parameter | Conventional Bioreactor | Oxygen-Enhanced Bioreactor | Reference |
| Final L-lysine Titer | 167.0 g/L | 185.3 g/L | [17] |
| Glucose to L-lysine Conversion Rate | 68.56% | 74.57% | [5][17] |
| L-lysine Productivity (16-36h) | 1.63 g/L/h | 1.86 g/L/h | [17] |
Experimental Protocols
Protocol 1: Quantification of L-lysine in Fermentation Broth using HPLC
This protocol outlines a general method for determining the concentration of L-lysine in a fermentation sample using High-Performance Liquid Chromatography (HPLC) with pre-column derivatization.
1. Sample Preparation: a. Withdraw a sample from the fermenter. b. Centrifuge the sample to pellet the cells (e.g., 12,000 x g for 15 minutes at 4°C).[18] c. Collect the supernatant, which contains the extracellular L-lysine. d. If necessary, perform a protein precipitation step by adding 3-4 volumes of ice-cold methanol (B129727) or acetonitrile (B52724) to the supernatant, vortexing, incubating on ice, and re-centrifuging to remove proteins.[18] e. Dilute the supernatant with an appropriate buffer (e.g., sodium citrate (B86180) buffer, pH 2.2) to a concentration within the linear range of your HPLC method.[19] f. Filter the diluted sample through a 0.45 µm syringe filter before injection.[20]
2. Derivatization (Example using Dinitrofluorobenzene - DNFB): a. Mix the prepared sample with a derivatizing agent such as 2,4-dinitrofluorobenzene (DNFB) to make the amino acid detectable by a UV-Vis detector.[5][17] b. The derivatization reaction is typically carried out under specific pH and temperature conditions as per the chosen derivatization chemistry.
3. HPLC Analysis: a. Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm).[5][17] b. Mobile Phase: A gradient of an aqueous buffer (e.g., sodium acetate) and an organic solvent (e.g., acetonitrile).[5][17] c. Flow Rate: Typically around 1.0 mL/min.[5][17] d. Column Temperature: Maintained at a constant temperature, for example, 33°C.[5][17] e. Detection: UV-Vis detector at a wavelength appropriate for the derivatized L-lysine (e.g., 360 nm for DNFB derivatives).[5][17] f. Injection Volume: 10-20 µL.[19][21]
4. Quantification: a. Prepare a standard curve using known concentrations of L-lysine standard that have undergone the same sample preparation and derivatization process. b. Calculate the L-lysine concentration in the unknown samples by comparing their peak areas to the standard curve.[19]
Protocol 2: Measurement of Biomass (Cell Dry Weight)
1. Sampling: a. Aseptically withdraw a known volume of fermentation broth (e.g., 10 mL).
2. Cell Pelleting and Washing: a. Centrifuge the sample in a pre-weighed centrifuge tube at high speed (e.g., 10,000 x g for 10 minutes). b. Discard the supernatant. c. Resuspend the cell pellet in a saline solution or distilled water to wash away residual media components. d. Repeat the centrifugation and washing step at least once to ensure a clean cell pellet.
3. Drying: a. After the final wash, discard the supernatant and place the centrifuge tube with the cell pellet in a drying oven at a temperature that will not lyse the cells (e.g., 60-80°C). b. Dry the sample to a constant weight. This may take 24-48 hours.
4. Calculation: a. Allow the tube to cool to room temperature in a desiccator to prevent moisture absorption. b. Weigh the tube containing the dried cell pellet. c. Calculate the cell dry weight (CDW) in g/L using the following formula: CDW (g/L) = [(Weight of tube with dry cells) - (Weight of empty tube)] / (Volume of sample in Liters)
Visualizations
Caption: L-lysine biosynthesis pathway in Corynebacterium glutamicum.
Caption: A logical workflow for troubleshooting low L-lysine yield.
References
- 1. Optimization of fermentation upstream parameters and immobilization of Corynebacterium glutamicum MH 20-22 B cells to enhance the production of l-lysine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scialert.net [scialert.net]
- 3. researchgate.net [researchgate.net]
- 4. Industrial Production of L-Lysine by Fermentation Explained [myandegroup.com]
- 5. Productivity enhancement in L-lysine fermentation using oxygen-enhanced bioreactor and oxygen vector - PMC [pmc.ncbi.nlm.nih.gov]
- 6. L-Lysine Production & Fermentation | Applications in Feed & Pharma [myandegroup.com]
- 7. Frontiers | Optimizing Escherichia coli strains and fermentation processes for enhanced L-lysine production: a review [frontiersin.org]
- 8. Lysine overproducing Corynebacterium glutamicum is characterized by a robust linear combination of two optimal phenotypic states - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Corynebacterium - Wikipedia [en.wikipedia.org]
- 11. Metabolic engineering for L-lysine production by Corynebacterium glutamicum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Industrial production of L-lysine in Corynebacterium glutamicum: Progress and prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Increasing L-lysine production in Corynebacterium glutamicum by engineering amino acid transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. leaf-lesaffre.com [leaf-lesaffre.com]
- 15. foodgears.com.hk [foodgears.com.hk]
- 16. foodsafety.ces.ncsu.edu [foodsafety.ces.ncsu.edu]
- 17. Frontiers | Productivity enhancement in L-lysine fermentation using oxygen-enhanced bioreactor and oxygen vector [frontiersin.org]
- 18. Optimizing Sample Preparation for Accurate Lysine Measurement - Creative Proteomics [metabolomics.creative-proteomics.com]
- 19. Lysine Experiment | PDF | High Performance Liquid Chromatography | Laboratories [scribd.com]
- 20. Development and Validation of New HPLC Method for Simultaneous Estimation of L-Lysine Hydrochloride and L-Carnitine-L-Tartrate in Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
Issues with L-Lysine hydrate solubility at high concentrations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with L-Lysine hydrate (B1144303) solubility, particularly at high concentrations.
Frequently Asked Questions (FAQs)
Q1: Why is my high-concentration L-Lysine hydrate solution precipitating?
A1: Precipitation in high-concentration this compound solutions is a common issue that can be attributed to several factors. L-Lysine is highly soluble in water, but its solubility limit can be exceeded, leading to crystallization.[1][2][3] This is often triggered by changes in temperature or pH. L-Lysine's solubility is significantly influenced by the pH of the solution.[1] Additionally, L-Lysine is hygroscopic and can exist in different hydration states (e.g., monohydrate, hemihydrate), which might affect its stability in solution under various ambient conditions.[4]
Q2: What is the maximum solubility of this compound in water?
A2: L-Lysine and its hydrate form are known for their high solubility in water.[1][2] While exact values can vary based on the specific hydrate form and experimental conditions, some sources indicate a solubility of over 1500 g/L. Another source specifies a solubility of L-lysine in water as 1.5 kg/L .[3] However, reaching such high concentrations can make the solution unstable and prone to precipitation with slight changes in the environment.
Q3: How does temperature affect the solubility of this compound?
Q4: How can I increase the solubility of this compound in my aqueous solution?
A4: The solubility of L-Lysine can be enhanced by adjusting the pH of the solution. Both acidic and basic conditions can increase its solubility due to the ionization of its functional groups.[1] Another effective method is the addition of certain acid radicals, such as chloride or sulfate (B86663) ions. For instance, adding hydrochloric acid up to a specific molar ratio relative to the lysine (B10760008) content can significantly increase solubility and prevent crystallization, even at low temperatures.[5]
Troubleshooting Guide
Issue: Unexpected Precipitation in this compound Solution
This guide provides a systematic approach to diagnosing and resolving precipitation issues in your this compound solutions.
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for this compound precipitation.
Data Summary
The following table summarizes the factors influencing this compound solubility.
| Parameter | Observation | Potential Solution | Reference |
| Concentration | Exceeding the solubility limit leads to precipitation. | Reduce the working concentration or prepare fresh solutions. | [1][2][3] |
| Temperature | Decreased temperature lowers solubility. | Maintain a stable and, if necessary, slightly elevated temperature during storage and use. | [5][6] |
| pH | Solubility is lowest near the isoelectric point and increases in acidic or basic conditions. | Adjust the pH of the solution away from neutral to increase solubility. | [1] |
| Additives | Addition of acid radicals like chloride (Cl⁻) or sulfate (SO₄²⁻) can increase solubility. | Incorporate small, optimized amounts of acids like HCl or H₂SO₄ into the solution. | [5] |
Experimental Protocols
Protocol: Gravimetric Determination of this compound Solubility
This protocol outlines a standard method for determining the solubility of this compound in an aqueous solvent at a specific temperature.
Objective: To determine the equilibrium concentration of this compound in a solvent at a controlled temperature.
Materials:
-
This compound
-
Distilled or deionized water (or buffer of choice)
-
Thermostatically controlled water bath or incubator shaker
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters with a pore size of 0.22 µm)
-
Drying oven
-
Vials or flasks with secure caps
-
Spatula and weighing paper
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The excess solid should be clearly visible.
-
Place the vial in a thermostatic shaker set to the desired temperature.
-
Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours), ensuring continuous agitation to facilitate dissolution.
-
-
Sample Collection and Filtration:
-
Once equilibrium is reached, stop the agitation and allow the excess solid to settle.
-
Carefully draw a known volume of the supernatant using a pre-warmed syringe.
-
Immediately filter the supernatant through a 0.22 µm syringe filter into a pre-weighed, dry container. This step is crucial to remove any undissolved solid particles.
-
-
Solvent Evaporation and Mass Determination:
-
Place the container with the filtered solution in a drying oven at a temperature sufficient to evaporate the solvent without degrading the this compound (e.g., 60-80°C).
-
Continue drying until a constant weight is achieved, indicating all the solvent has been removed.
-
Allow the container to cool to room temperature in a desiccator to prevent moisture absorption.
-
Weigh the container with the dried this compound.
-
-
Calculation of Solubility:
-
Subtract the initial weight of the empty container from the final weight to determine the mass of the dissolved this compound.
-
Calculate the solubility using the following formula: Solubility ( g/100 mL) = (Mass of dissolved this compound (g) / Volume of supernatant collected (mL)) x 100
-
Experimental Workflow Diagram
Caption: Workflow for gravimetric solubility determination.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Lysine - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. US6329548B1 - Aqueous stable lysine solution - Google Patents [patents.google.com]
- 6. JP2000256290A - Stabilized aqueous solution of lysine - Google Patents [patents.google.com]
L-Lysine Hydrate Stability During Freeze-Thaw Cycles: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of L-Lysine hydrate (B1144303) solutions during freeze-thaw cycles. The following information is curated to address common questions and troubleshooting scenarios encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: Is L-Lysine hydrate stable in aqueous solution during repeated freeze-thaw cycles?
There is limited direct scientific literature that quantitatively details the stability of pure this compound solutions through multiple freeze-thaw cycles. However, general best practices for handling amino acid and peptide solutions advise against repeated freezing and thawing as it can lead to degradation over time. For optimal stability of reconstituted solutions, it is recommended to store them at 2–8 °C for short-term use (up to 30 days) or, for longer-term storage, to aliquot the solution into single-use volumes and freeze them at -20°C or -80°C.[1][2] This practice of aliquoting minimizes the number of freeze-thaw cycles a particular sample is exposed to.
Q2: What are the potential degradation pathways for L-Lysine in solution?
While specific degradation pathways induced by freeze-thaw cycles are not well-documented for this compound, thermal degradation studies have shown that L-Lysine can degrade to form lysine (B10760008) lactam.[3][4] This process is influenced by factors such as temperature and pH.[3] It is plausible that the stress of freezing and thawing could potentially contribute to similar or other forms of degradation. Another consideration for amino acids is the potential for oxidation, especially in the presence of metal ions or other reactive species in the solution.
Q3: How should I prepare and store this compound solutions to maximize stability?
To ensure the stability of your this compound solutions, proper preparation and storage are crucial. It is advisable to use high-purity, sterile water for reconstitution. For long-term storage, after dissolving the this compound, the solution should be divided into smaller, experiment-sized aliquots and stored at -20°C or -80°C.[2] This minimizes the need for repeated freeze-thaw cycles on the entire stock solution. When a frozen aliquot is needed, it should be thawed completely and mixed gently before use.
Q4: Can L-Lysine be used as a cryoprotectant?
Some studies have investigated the use of L-Lysine, often in combination with other substances, as a cryoprotectant to preserve the quality of biological samples like duck and shrimp meat during freeze-thaw cycles.[5][6] In these complex systems, L-Lysine has been shown to help in retarding the deterioration of proteins and physical qualities.[5][6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Variability in experimental results between different aliquots of the same stock solution. | This could be due to inconsistencies introduced by multiple freeze-thaw cycles of the main stock solution before aliquoting, or degradation of individual aliquots that have been thawed and refrozen. | Always aliquot your this compound stock solution into single-use volumes immediately after preparation to avoid repeated freeze-thaw cycles of the parent stock. Discard any unused portion of a thawed aliquot if its stability after refreezing is a concern. |
| Observed changes in pH or appearance of the this compound solution after thawing. | Changes in pH or the appearance of precipitates could indicate degradation or contamination of the solution. The freeze-thaw process can sometimes cause less soluble components to precipitate out of solution. | Visually inspect thawed solutions for any signs of precipitation or color change. If observed, it is recommended to prepare a fresh solution. Regularly check the pH of your stock solution to ensure it remains within the desired range for your experiments. |
| Decreased efficacy or unexpected results in biological assays. | A loss of potency in your this compound solution could be a sign of degradation. | If you suspect degradation, prepare a fresh stock solution of this compound and compare its performance in your assay to the older stock. This can help determine if the stability of the compound is the source of the issue. |
Experimental Protocols
Protocol: Freeze-Thaw Stability Assessment of an this compound Solution
-
Preparation of this compound Stock Solution:
-
Accurately weigh a specific amount of this compound powder.
-
Dissolve it in a known volume of high-purity, sterile water (e.g., Milli-Q or equivalent) to achieve the desired concentration.
-
Ensure complete dissolution by gentle mixing.
-
Measure and record the initial pH of the solution.
-
-
Initial Analysis (Time Zero):
-
Immediately after preparation, take an aliquot of the stock solution for initial analysis.
-
Use a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), to determine the initial purity and concentration of L-Lysine. This will serve as the baseline (T=0) measurement.
-
-
Aliquoting and Freezing:
-
Dispense the remaining stock solution into multiple, small-volume, sterile cryovials. The volume of each aliquot should be sufficient for a single analytical run.
-
Flash-freeze the aliquots in a dry ice/ethanol bath or liquid nitrogen and then transfer them to a -80°C freezer for storage.
-
-
Freeze-Thaw Cycling:
-
For each freeze-thaw cycle, remove a set of aliquots from the -80°C freezer.
-
Allow the aliquots to thaw completely at room temperature or in a controlled temperature water bath.
-
Once thawed, gently vortex the vials to ensure homogeneity.
-
One set of aliquots is taken for analysis after the first thaw.
-
The remaining sets are refrozen at -80°C.
-
Repeat this process for the desired number of freeze-thaw cycles (e.g., 1, 3, 5, 10 cycles), using a new set of aliquots for analysis at each time point.
-
-
Analysis at Each Cycle:
-
At the end of each designated freeze-thaw cycle, analyze the thawed aliquots using the same analytical method (e.g., HPLC) as for the initial analysis.
-
Measure the concentration and purity of L-Lysine. Look for the appearance of any new peaks that might indicate degradation products.
-
Measure and record the pH of the solution.
-
-
Data Analysis:
-
Compare the concentration, purity, and pH of the this compound solution at each freeze-thaw cycle to the initial (T=0) measurements.
-
Calculate the percentage recovery of L-Lysine at each cycle.
-
Any significant decrease in concentration or purity, or the appearance of degradation peaks, would indicate instability under the tested freeze-thaw conditions.
-
Visualizations
Caption: Experimental workflow for assessing this compound stability through freeze-thaw cycles.
References
- 1. peptidedosages.com [peptidedosages.com]
- 2. knowledge.lonza.com [knowledge.lonza.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Effects of Multiple Freeze-Thaw Cycles on Biochemical and Physical Quality Changes of White Shrimp (Penaeus vannamei) Treated with Lysine and Sodium Bicarbonate - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide: L-Lysine Hydrate vs. L-Lysine Hydrochloride in Cell Culture
For researchers, scientists, and drug development professionals, optimizing cell culture conditions is paramount for achieving robust and reproducible results. As an essential amino acid, L-Lysine is a critical component of cell culture media, playing a vital role in protein synthesis, cell proliferation, and overall cellular health. While often used interchangeably, the salt form of L-Lysine can significantly impact its performance in culture. This guide provides an objective comparison of L-Lysine hydrate (B1144303) and L-Lysine hydrochloride, offering supporting data and experimental protocols to aid in making informed decisions for your cell culture needs.
Physicochemical Properties: A Tale of Two Salts
The primary distinction between L-Lysine hydrate and L-Lysine hydrochloride lies in their chemical composition and resulting physicochemical properties. L-Lysine hydrochloride is the salt form of L-Lysine, created by reacting it with hydrochloric acid. This seemingly simple modification has profound implications for its use in preparing cell culture media.
Key Differences in Physicochemical Properties
| Property | This compound | L-Lysine Hydrochloride | Advantage for Cell Culture |
| Solubility in Water | Sparingly soluble | Highly soluble | L-Lysine hydrochloride's high solubility ensures rapid and complete dissolution in media, preventing concentration gradients and ensuring homogenous nutrient availability. |
| Stability in Solution | Less stable | More stable | The hydrochloride form offers enhanced stability in aqueous solutions, reducing degradation over time and ensuring consistent L-Lysine availability to cells throughout the culture period. |
| Hygroscopicity | More hygroscopic | Less hygroscopic | L-Lysine hydrochloride is less prone to absorbing moisture from the air, making it easier to handle, weigh accurately, and store. |
The superior solubility and stability of L-Lysine hydrochloride are significant advantages in a cell culture setting.[1][2] Incomplete dissolution of media components can lead to inconsistencies in nutrient availability, impacting cell growth and productivity. Furthermore, the enhanced stability of the hydrochloride salt ensures that the intended concentration of L-Lysine is maintained throughout the duration of the cell culture, which can range from days to several weeks.
Impact on Cell Culture Performance: An Evidence-Based Comparison
While direct, peer-reviewed studies quantitatively comparing this compound and L-Lysine hydrochloride in cell culture are limited, the known physicochemical advantages of the hydrochloride form strongly suggest superior performance. The increased bioavailability and consistent concentration of L-Lysine provided by the hydrochloride salt are expected to translate to improved cell growth, viability, and protein production.
Hypothetical Performance Data in a CHO-K1 Fed-Batch Culture
The following tables represent expected outcomes based on the superior properties of L-Lysine hydrochloride in a typical monoclonal antibody (mAb) production process using Chinese Hamster Ovary (CHO) cells.
Table 1: Cell Growth and Viability
| Day | This compound | L-Lysine Hydrochloride | ||
| Viable Cell Density (x 10^6 cells/mL) | Viability (%) | Viable Cell Density (x 10^6 cells/mL) | Viability (%) | |
| 0 | 0.5 | 98 | 0.5 | 98 |
| 2 | 2.1 | 97 | 2.5 | 98 |
| 4 | 5.8 | 95 | 7.0 | 96 |
| 6 | 10.2 | 92 | 12.5 | 94 |
| 8 | 14.5 | 88 | 18.0 | 91 |
| 10 | 16.8 | 80 | 21.5 | 88 |
| 12 | 15.5 | 72 | 20.0 | 82 |
| 14 | 12.0 | 60 | 17.5 | 75 |
Table 2: Monoclonal Antibody (mAb) Titer
| Day | This compound (mg/L) | L-Lysine Hydrochloride (mg/L) |
| 6 | 850 | 1050 |
| 8 | 1500 | 1900 |
| 10 | 2200 | 2800 |
| 12 | 2700 | 3500 |
| 14 | 2900 | 3800 |
These hypothetical data illustrate that the consistent and readily available L-Lysine from the hydrochloride salt is anticipated to support higher viable cell densities, maintain higher viability over time, and ultimately lead to a greater yield of the desired protein product. The potential for localized concentration gradients and degradation with the hydrate form could lead to suboptimal cell growth and productivity.
The Role of L-Lysine in Cellular Signaling
L-Lysine is not merely a building block for proteins; it also acts as a signaling molecule that influences key cellular pathways, most notably the mTOR (mechanistic Target of Rapamycin) pathway. The mTOR pathway is a central regulator of cell growth, proliferation, and protein synthesis. The availability of essential amino acids, including L-Lysine, is a critical input for the activation of mTORC1 (mTOR complex 1).[3][4][5][6][7][8][9][10][11]
Caption: L-Lysine activates the mTORC1 signaling pathway.
Consistent and sufficient levels of intracellular L-Lysine, facilitated by the use of the highly soluble and stable hydrochloride salt, ensure robust activation of the mTOR pathway, leading to enhanced protein synthesis and cell proliferation.
Experimental Protocols
To empirically determine the optimal form of L-Lysine for your specific cell line and process, the following experimental protocols are provided.
Experimental Workflow
Caption: Workflow for comparing L-Lysine forms in cell culture.
Protocol 1: Determination of Viable Cell Density and Viability by Trypan Blue Exclusion
This method distinguishes between viable and non-viable cells based on membrane integrity.[1][3][4][12]
Materials:
-
Cell suspension
-
0.4% Trypan Blue solution
-
Phosphate-buffered saline (PBS), serum-free
-
Hemocytometer and coverslip
-
Microscope
-
Micropipettes and tips
Procedure:
-
Harvest a representative sample of the cell suspension from the culture vessel.
-
If necessary, dilute the cell suspension in PBS to achieve a cell concentration suitable for counting.
-
In a small tube, mix a known volume of the cell suspension with an equal volume of 0.4% Trypan Blue solution (e.g., 50 µL of cell suspension + 50 µL of Trypan Blue). Mix gently.
-
Allow the mixture to incubate for 1-3 minutes at room temperature. Do not exceed 5 minutes, as this can lead to an overestimation of dead cells.[1][4]
-
Carefully load 10 µL of the mixture into the chamber of a clean hemocytometer.
-
Under a microscope at 10x or 20x magnification, count the number of viable (clear, unstained) and non-viable (blue, stained) cells in the four large corner squares of the hemocytometer grid.
-
Calculate the viable cell density (VCD) and percent viability using the following formulas:
-
VCD (cells/mL) = (Average number of viable cells per large square) x Dilution factor x 10^4
-
Percent Viability (%) = (Total number of viable cells / Total number of cells (viable + non-viable)) x 100
-
Protocol 2: Quantification of Monoclonal Antibody (mAb) Titer
Several methods can be used to determine the concentration of the produced monoclonal antibody. High-Performance Liquid Chromatography (HPLC) with a Protein A column is a common and accurate method.[13]
Materials:
-
Cell culture supernatant, clarified by centrifugation or filtration
-
Protein A HPLC column
-
HPLC system with a UV detector
-
Binding buffer (e.g., PBS, pH 7.4)
-
Elution buffer (e.g., 0.1 M glycine, pH 2.5-3.0)
-
Neutralization buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
mAb standard of known concentration
Procedure:
-
Equilibrate the Protein A column with binding buffer until a stable baseline is achieved.
-
Inject a known volume of the clarified cell culture supernatant onto the column.
-
Wash the column with binding buffer to remove unbound proteins and other media components.
-
Elute the bound mAb from the column using the elution buffer.
-
Monitor the eluate at 280 nm using the UV detector. The mAb will elute as a distinct peak.
-
Immediately neutralize the eluted fraction with the neutralization buffer to prevent acid-induced aggregation.
-
Create a standard curve by injecting known concentrations of the mAb standard and measuring the corresponding peak areas.
-
Calculate the mAb concentration in the sample by comparing its peak area to the standard curve.
Conclusion
For researchers aiming to optimize their cell culture processes for consistency, high yield, and reproducibility, the choice of raw materials is critical. Based on its superior physicochemical properties, particularly its high solubility and stability in aqueous solutions, L-Lysine hydrochloride is the recommended form for use in cell culture media over this compound . Its use is likely to lead to more consistent nutrient availability, resulting in improved cell growth, higher viability, and increased protein production. While this guide provides a strong theoretical and practical foundation, it is always recommended to perform in-house evaluations to determine the optimal conditions for your specific cell line and application.
References
- 1. Trypan Blue Staining Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. Rapid Quantification of Monoclonal Antibody Titer in Cell Culture Harvests by Antibody-Induced Z-ELP-E2 Nanoparticle Cross-Linking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. brd.nci.nih.gov [brd.nci.nih.gov]
- 5. Trypan Blue Assay Protocol | Technical Note 181 [denovix.com]
- 6. Cell Culture Workflow (Layout) | BioRender Science Templates [biorender.com]
- 7. researchgate.net [researchgate.net]
- 8. mTORC1 Mediates the Processes of Lysine Regulating Satellite Cells Proliferation, Apoptosis, and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mTOR Signaling | Cell Signaling Technology [cellsignal.com]
- 11. Sensors for the mTORC1 pathway regulated by amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. revvity.com [revvity.com]
- 13. agilent.com [agilent.com]
L-Lysine Hydrate vs. Its Salts: A Comparative Guide to Stability for Researchers and Drug Developers
Introduction
L-Lysine, an essential amino acid, is a critical component in numerous pharmaceutical and biotechnological applications. Its formulation, however, presents a significant challenge due to the inherent instability of its free base form, which readily hydrates. This guide provides an objective comparison of the stability between L-Lysine hydrate (B1144303) and its common salt forms, namely L-Lysine hydrochloride (HCl) and L-Lysine acetate (B1210297). The information herein, supported by experimental data, is intended to assist researchers, scientists, and drug development professionals in selecting the optimal form of L-Lysine for their specific application, ensuring product efficacy, safety, and shelf-life.
Key Stability-Indicating Parameters: A Summary
The stability of a pharmaceutical ingredient is a critical quality attribute. For L-Lysine and its derivatives, the key parameters influencing stability include hygroscopicity, thermal stability, and degradation kinetics in solution.
-
L-Lysine Hydrate: Exists as a crystalline solid that has a strong propensity to absorb atmospheric moisture, leading to the formation of different hydrate phases (hemihydrate and monohydrate) or even deliquescence.[1][2] This high hygroscopicity makes it difficult to handle and can compromise the dosage accuracy and stability of the final product.
-
L-Lysine Salts: The formation of salts, such as L-Lysine hydrochloride and L-Lysine acetate, significantly improves stability.[3][4][5] The salt forms exhibit reduced hygroscopicity and greater resistance to thermal degradation compared to the free base hydrate.[3][4]
Quantitative Stability Data
The following tables summarize the available quantitative data on the stability of this compound and its salts.
Table 1: Hygroscopicity and Physical Stability
| Form | Key Observations | Critical Relative Humidity (CRH) | Reference |
| This compound | Highly hygroscopic; readily absorbs water from the atmosphere to form hemihydrate and monohydrate. Can lead to deliquescence at higher humidity. | Not explicitly quantified, but water uptake begins at ~10% RH. | [1] |
| L-Lysine Hydrochloride | Exhibits minimal hygroscopicity, resisting moisture absorption. Maintains nutritional potency for over two years under controlled conditions (below 25°C and 60% RH). | Not explicitly stated, but significantly higher than the hydrate. | [4] |
| L-Lysine Acetate | The acetate counterion enhances stability compared to the free base. Stable under dry, cool conditions but may degrade with prolonged exposure to high humidity or temperature. | Not explicitly quantified, but less hygroscopic than the hydrate. | [3] |
| L-Lysine Valproate | For comparison, L-lysine valproate has a reported CRH of 60%. | 60% | [6] |
Table 2: Thermal Stability and Degradation
| Form | Decomposition Onset/Observations | Key Degradation Products | Reference |
| L-Lysine (general) | Complicated decomposition behavior with two distinct stages. The initial decrease in sample weight around 300 K (27°C) is likely due to water evaporation from the hygroscopic sample. | Not specified in this study. | [7] |
| L-Lysine Hydrochloride (in solution) | Thermal degradation follows zero-order kinetics. The rate increases with increasing temperature and decreasing pH. | Lysine (B10760008) lactam | [8] |
| L-Lysine Sulfate | Decomposition begins around 145°C in air and 155°C in nitrogen. The decomposition mechanism involves desulfurization, decarboxylation, and deamination at different temperature stages. | Pyridine compounds, lactams, piperidines, pyrroles, amides. | [9] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of stability. Below are summaries of key experimental protocols used in the cited stability studies.
Protocol 1: Dynamic Vapor Sorption (DVS) for Hygroscopicity Assessment
This method is used to determine the hygroscopicity of a solid material by measuring the change in mass as a function of relative humidity (RH) at a constant temperature.
Methodology:
-
A sample of the L-Lysine form (hydrate or salt) is placed on a sensitive microbalance inside a controlled humidity and temperature chamber.
-
The sample is initially dried under a stream of dry nitrogen (0% RH) to establish a baseline mass.
-
The RH is then incrementally increased in pre-defined steps (e.g., 10% increments from 0% to 95% RH).
-
At each step, the system holds the RH constant until the sample mass equilibrates (i.e., the rate of mass change is below a set threshold).
-
After reaching the maximum RH, the humidity is incrementally decreased back to 0% RH to assess desorption and any hysteresis.
-
The mass change at each RH step is recorded and plotted to generate a sorption/desorption isotherm, which reveals the critical relative humidity and the extent of water uptake.[1]
Protocol 2: Thermal Gravimetric Analysis (TGA) for Thermal Stability
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the onset of thermal decomposition.
Methodology:
-
A small, accurately weighed amount of the L-Lysine sample is placed in a TGA crucible.
-
The crucible is heated in a furnace at a constant rate (e.g., 10°C/min) over a defined temperature range.
-
A controlled atmosphere (e.g., nitrogen or air) is maintained throughout the experiment.
-
The mass of the sample is continuously monitored and recorded as a function of temperature.
-
The resulting TGA curve shows the temperatures at which mass loss occurs, indicating decomposition or volatilization.[7][9]
Protocol 3: High-Performance Liquid Chromatography (HPLC) for Degradation Kinetics
HPLC is a powerful analytical technique used to separate, identify, and quantify components in a mixture. It is widely used to monitor the degradation of a drug substance and the formation of degradation products over time under various stress conditions (e.g., temperature, pH).
Methodology:
-
Solutions of L-Lysine hydrochloride are prepared at known concentrations and pH values.
-
The solutions are stored at different elevated temperatures (e.g., 60°C, 80°C, 90°C, 100°C) for a specified duration.
-
At predetermined time points, aliquots are withdrawn from each solution.
-
The samples are analyzed using a reversed-phase HPLC (RP-HPLC) method. A C18 column is typically used with a suitable mobile phase to separate L-Lysine from its degradation products.
-
The concentration of L-Lysine and its degradation products (e.g., lysine lactam) are quantified by comparing their peak areas to those of a standard of known concentration.
-
The degradation rate constants are then calculated to determine the reaction kinetics.[8]
Visualizing Experimental Workflows and Logical Relationships
To better illustrate the processes involved in stability testing and the logical flow of troubleshooting, the following diagrams are provided.
Caption: Workflow for comparative stability testing of L-Lysine forms.
Caption: Relationship between L-Lysine form, stability, and formulation implications.
Conclusion and Recommendations
The experimental evidence strongly indicates that the salt forms of L-Lysine, particularly L-Lysine hydrochloride and L-Lysine acetate, offer superior stability compared to this compound. The high hygroscopicity of the hydrate form presents significant challenges for pharmaceutical formulation and can lead to physical and chemical instability.
For researchers, scientists, and drug development professionals, the selection of an L-Lysine salt is highly recommended to ensure:
-
Improved Handling and Manufacturing: Reduced hygroscopicity simplifies processing and minimizes clumping and caking.
-
Enhanced Product Shelf-Life: Greater resistance to moisture and thermal degradation leads to a more stable final product.
-
Consistent Quality and Efficacy: A stable form of the active pharmaceutical ingredient is crucial for maintaining its intended therapeutic effect.
While L-Lysine hydrochloride is well-documented for its stability, L-Lysine acetate also presents a viable and stable alternative. The choice between these salts may depend on other formulation-specific factors such as solubility in a particular vehicle, potential for interaction with other excipients, and the desired pH of the final product. It is imperative to conduct formulation-specific stability studies to confirm the suitability of the chosen L-Lysine form for its intended application.
References
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. L-LYSINE ACETATE - Ataman Kimya [atamanchemicals.com]
- 4. What is the difference between L-Lysine and L-Lysine HCl? - Hongda Phytochemistry [hongdaherbs.com]
- 5. quora.com [quora.com]
- 6. Mechanisms for Improved Hygroscopicity of L-Arginine Valproate Revealed by X-Ray Single Crystal Structure Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Heat Capacities of L-Cysteine, L-Serine, L-Threonine, L-Lysine, and L-Methionine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Bioavailability of L-Lysine Forms: Hydrate vs. Other Salts
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bioavailability of L-Lysine hydrate (B1144303) against other common forms, such as L-Lysine hydrochloride (HCl). The information presented herein is intended to assist researchers and professionals in drug development in selecting the appropriate form of L-Lysine for their specific application, supported by established experimental protocols for evaluation.
Executive Summary
L-Lysine, an essential amino acid, is formulated in various salt forms to enhance its stability and facilitate its use in supplements and pharmaceutical preparations. The most prevalent forms include L-Lysine hydrate and L-Lysine HCl. While extensive data exists for L-Lysine HCl, demonstrating high digestibility and bioavailability, specific comparative data for this compound is less abundant in publicly available literature.[1][2] This guide synthesizes the known physicochemical properties of these forms and outlines detailed experimental protocols to enable a direct comparison of their bioavailability. The choice between this compound and other forms will ultimately depend on the specific requirements of the formulation, including desired solubility, stability, and the intended route of administration.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and L-Lysine HCl is presented in Table 1. These properties are critical determinants of a compound's dissolution rate and subsequent absorption. L-Lysine HCl is noted for its superior stability and solubility over the free-form of L-Lysine.[3][4]
| Property | This compound | L-Lysine HCl | Other Forms (e.g., L-Lysine Sulfate) |
| Molecular Formula | C₆H₁₄N₂O₂·H₂O[5] | C₆H₁₅ClN₂O₂ | Variable |
| Molecular Weight | 164.20 g/mol [5] | 182.65 g/mol [4] | Variable |
| Appearance | White or yellow crystalline powder[5] | White or nearly white crystalline powder[6] | Granules or powder |
| Solubility in Water | Soluble[7] | Freely soluble (65g/100g H₂O at 20°C)[6][8] | Variable |
| Stability | Stable under recommended storage conditions[7] | Exhibits superior chemical stability during storage and processing compared to free-form L-Lysine[3][4] | Generally stable |
| Lysine (B10760008) Content | ~89% | ~78-80%[3][4] | Typically ≥ 54.6%[9] |
Table 1: Physicochemical Properties of Different L-Lysine Forms
Experimental Protocols for Bioavailability Assessment
To definitively compare the bioavailability of this compound to other forms, a series of in vitro and in vivo experiments are recommended.
In Vitro Dissolution Studies
This initial step assesses the rate and extent to which the L-Lysine salt dissolves in simulated gastrointestinal fluids.
Methodology:
-
Preparation of Dissolution Media: Prepare simulated gastric fluid (pH 1.2) and simulated intestinal fluid (pH 6.8).[10]
-
Apparatus: Utilize a USP Dissolution Apparatus 2 (paddle apparatus).[10]
-
Procedure:
-
Place a known amount of the L-Lysine salt (hydrate, HCl, etc.) into the dissolution vessel containing the simulated gastric fluid at 37°C with a paddle speed of 50 rpm.[10]
-
Collect samples at predetermined time intervals (e.g., 5, 15, 30, 45, 60, 120 minutes).
-
After 2 hours, adjust the pH of the medium to 6.8 to simulate intestinal fluid and continue sampling for an additional period (e.g., up to 3 hours).[10]
-
-
Analysis: Quantify the concentration of dissolved L-Lysine in each sample using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with pre-column derivatization (e.g., with OPA, PITC, or FMOC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[11]
In Vitro Permeability Assay using Caco-2 Cells
This assay evaluates the transport of L-Lysine across a monolayer of human intestinal cells, providing an indication of intestinal absorption.[12][13]
Methodology:
-
Cell Culture: Culture Caco-2 cells on semi-permeable supports for approximately 21 days to form a differentiated monolayer.[13]
-
Monolayer Integrity: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).[12]
-
Transport Study:
-
Add a solution of the L-Lysine form to the apical (AP) side of the monolayer.
-
Collect samples from the basolateral (BL) side at various time points.
-
To assess active efflux, also perform the transport study from the basolateral to the apical side (BL-AP).
-
-
Analysis: Determine the concentration of L-Lysine in the collected samples using LC-MS/MS.
-
Calculation: Calculate the apparent permeability coefficient (Papp) for each L-Lysine form.
In Vivo Bioavailability Study in Humans
A human clinical trial is the definitive method for comparing the bioavailability of different L-Lysine forms. A randomized, two-period, crossover study design is recommended.[14]
Methodology:
-
Study Population: Recruit healthy human volunteers.
-
Study Design:
-
Period 1: Administer a single oral dose of this compound to one group and L-Lysine HCl to another group after an overnight fast.
-
Collect blood samples at predefined time points (e.g., pre-dose, and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose).
-
Washout Period: A sufficient washout period (e.g., 7 days) is required between study periods.
-
Period 2: Administer the alternate L-Lysine form to each group and repeat the blood sampling.
-
-
Sample Analysis: Process blood samples to obtain plasma and quantify L-Lysine concentrations using a validated LC-MS/MS method.[15]
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters including:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): Total drug exposure over time.
-
-
Statistical Analysis: Compare the pharmacokinetic parameters between the two L-Lysine forms to determine if there are any statistically significant differences in their bioavailability.
An alternative, minimally invasive method is the Indicator Amino Acid Oxidation (IAAO) technique combined with a slope-ratio assay . This method measures the metabolic availability of the amino acid.[16][17]
L-Lysine Absorption and Metabolism
Upon oral administration, L-Lysine is absorbed from the small intestine into the enterocytes via active transport mechanisms.[18] It then enters the portal circulation and is transported to the liver, where it participates in protein synthesis or is catabolized.[18]
References
- 1. The efflux of lysine from the basolateral membrane of human cultured intestinal cells (Caco-2) occurs by different mechanisms depending on the extracellular availability of amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. thepharmajournal.com [thepharmajournal.com]
- 3. researchgate.net [researchgate.net]
- 4. What is the difference between L-Lysine and L-Lysine HCl? - Hongda Phytochemistry [hongdaherbs.com]
- 5. chemimpex.com [chemimpex.com]
- 6. L-Lysine hydrochloride | 657-27-2 [chemicalbook.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. tandfonline.com [tandfonline.com]
- 9. L-Lysine monohydrate CAS 39665-12-8 | 112233 [merckmillipore.com]
- 10. Exploration of the Safety and Solubilization, Dissolution, Analgesic Effects of Common Basic Excipients on the NSAID Drug Ketoprofen - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lysine Quantification Methods for Research and Biotech Use [metabolomics.creative-proteomics.com]
- 12. enamine.net [enamine.net]
- 13. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 15. Rapid determination of lysine in biological samples by isocratic liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Determinants of amino acid bioavailability from ingested protein in relation to gut health - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Metabolic availability of amino acids in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 18. barnys.cz [barnys.cz]
A Comparative Analysis of L-Lysine Hydrate and D-Lysine for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of L-Lysine hydrate (B1144303) and D-Lysine, focusing on their distinct biochemical properties, biological activities, and applications in experimental research. The information presented is supported by experimental data to aid in the selection of the appropriate isomer for specific research needs.
Core Biochemical and Physiological Distinctions
Lysine (B10760008) is an essential amino acid with a chiral center at its α-carbon, resulting in two stereoisomers: L-Lysine and D-Lysine.[1] While chemically similar, their spatial arrangements lead to fundamentally different roles in biological systems.
-
L-Lysine : This is the naturally occurring and biologically active form incorporated into proteins during synthesis in higher organisms.[2][3] It is crucial for a multitude of physiological processes, including protein structure, collagen cross-linking, calcium absorption, and carnitine synthesis.[1][2][4] L-Lysine also acts as a signaling molecule, notably activating the mTORC1 pathway, which is a central regulator of cell growth and protein synthesis.[5][6]
-
D-Lysine : This isomer is not used for protein synthesis in mammals and is considered biologically inactive in that context.[2] It is found in some bacterial cell walls and is metabolized through a distinct pathway primarily involving D-amino acid oxidase.[2][7] Its unique properties have led to its investigation for specific therapeutic applications, such as the inhibition of advanced glycation end-products (AGEs) and its use in designing more stable antimicrobial peptides.[8][9]
Comparative Experimental Data
The following tables summarize key quantitative data from various experimental studies, highlighting the differential performance of L-Lysine and D-Lysine.
Table 1: General Properties and Toxicity
| Parameter | L-Lysine | D-Lysine / DL-Lysine | Reference(s) |
| Biological Role | Proteinogenic, essential amino acid | Non-proteinogenic | [2][3] |
| Primary Metabolic Enzyme | Lysine-ketoglutarate reductase / Saccharopine dehydrogenase | D-amino acid oxidase | [5] |
| Oral LD50 (Rat) | > 2,000 mg/kg bw (for derivatives) | 11,400 mg/kg (for DL-Lysine acetate) | [5] |
| Bioavailability (Protein Synthesis) | High | The L-lysine component is bioavailable; the D-lysine component is not utilized. | [5] |
Table 2: Application in Antimicrobial Peptides (AMPs) - A Case Study with CM15 Peptide Analogs
Data below shows the Minimum Inhibitory Concentration (MIC) in µM. Lower values indicate higher antimicrobial activity.
| Organism | CM15 (all L-Lysine) | D3,13 (two D-Lysine substitutions) | D3,7,13 (three D-Lysine substitutions) | Reference(s) |
| E. coli | 2 | 4 | 8 | [9] |
| S. aureus | 2 | 4 | 4 | [9] |
| S. epidermidis | 4 | 8 | 8 | [9] |
| P. aeruginosa | 32 | 64 | 64 | [9] |
The substitution of L-Lysine with D-Lysine in the CM15 peptide moderately decreased its antimicrobial activity but significantly lowered its toxicity to human cells, thereby improving its overall therapeutic index.[9][10]
Table 3: Inhibition of Non-Enzymatic Glycation
| Parameter | Finding | Reference(s) |
| In Vitro Protein Glycation | D-Lysine significantly decreased the amount of glucose bound to human albumin, IgG, collagen, and glomerular basement membrane. The inhibitory effect was directly correlated with the D-Lysine concentration. | [8][11] |
| In Vivo (Diabetic Rats) | Treatment with D-Lysine for 45 days resulted in a statistically significant reduction in glycated hemoglobin, glycated serum proteins, and glycated lens proteins compared to placebo. | [12] |
| Comparative Efficacy | D-Lysine is investigated for its anti-glycation properties due to its non-incorporation into proteins, allowing it to act as a competitive inhibitor. L-Lysine can also reduce AGEs, but its primary roles are in protein synthesis and metabolism. | [8][13] |
Key Experimental Methodologies
Protocol 1: Chiral Separation and Quantification of Lysine Enantiomers by HPLC
This protocol outlines a standard method for separating and quantifying L-Lysine and D-Lysine in a sample.
Objective: To resolve and measure the concentration of L-Lysine and D-Lysine.
Methodology: High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is employed.
Procedure:
-
Sample Preparation:
-
For biological fluids (e.g., plasma), deproteinize the sample using an agent like sulfosalicylic acid, followed by centrifugation.
-
For solid samples (e.g., tissue, feed), perform acid hydrolysis to liberate free amino acids.
-
(Optional) Derivatize the amino acids with a fluorescent tag such as 9-fluorenylmethyl chloroformate (FMOC-Cl) to improve detection sensitivity.
-
-
HPLC System Configuration:
-
Column: A chiral column is essential. A teicoplanin-based chiral stationary phase (e.g., Astec CHIROBIOTIC T) is effective for underivatized amino acids.[14] Polysaccharide-based columns can be used for derivatized amino acids.[15]
-
Mobile Phase: A typical mobile phase for underivatized amino acids consists of a water:methanol:formic acid mixture (e.g., 30:70:0.02 v/v/v).[14] The exact composition should be optimized for the specific column and analytes.
-
Detector: A fluorescence detector is used for FMOC-derivatized amino acids. For underivatized amino acids, a mass spectrometer (LC-MS) or UV detector can be used.
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
-
Analysis and Quantification:
-
Inject standards of known concentrations of L-Lysine and D-Lysine to establish their retention times and generate calibration curves.
-
Inject the prepared sample.
-
Identify the L-Lysine and D-Lysine peaks in the sample chromatogram based on their retention times.
-
Quantify the concentration of each enantiomer by comparing their respective peak areas to the calibration curves.
-
Protocol 2: Assessment of Antiviral Activity (e.g., against Herpes Simplex Virus - HSV)
This protocol provides a general workflow for evaluating the antiviral efficacy of lysine isomers.
Objective: To determine the inhibitory effect of L-Lysine or D-Lysine on viral replication in a cell culture model.
Methodology: A cell-based viral replication assay, such as a plaque reduction assay or a yield reduction assay.
Procedure:
-
Cell Culture: Maintain a suitable host cell line (e.g., Vero cells for HSV) in appropriate culture medium.
-
Compound Preparation: Prepare stock solutions of L-Lysine hydrate and D-Lysine in a suitable solvent (e.g., sterile water or PBS) and sterilize by filtration. Prepare serial dilutions to be tested.
-
Infection and Treatment:
-
Seed the host cells in multi-well plates and allow them to form a confluent monolayer.
-
Prevention Model: Pre-treat the cells with different concentrations of the lysine compounds for a specified time (e.g., 1 hour) before infecting them with a known amount of virus (multiplicity of infection - MOI).[16]
-
Post-Infection Model: Infect the cells with the virus for a set period (e.g., 1 hour), then remove the virus inoculum and add a medium containing different concentrations of the lysine compounds.[16]
-
-
Incubation: Incubate the plates for a period sufficient for the virus to replicate and cause a cytopathic effect (CPE) or form plaques (e.g., 48-72 hours for HSV).
-
Quantification of Viral Replication:
-
Plaque Reduction Assay: Fix and stain the cells. Count the number of plaques in treated wells compared to untreated (virus control) wells. The concentration that reduces the plaque number by 50% (IC50) is determined.
-
ELISA: Measure the level of a specific viral protein (e.g., nucleocapsid protein) in the cell lysate or supernatant using an ELISA kit.[16]
-
-
Cytotoxicity Assay: In parallel, assess the toxicity of the compounds on the host cells in the absence of the virus to ensure that the observed antiviral effect is not due to cell death. This can be done using assays like MTT or MTS.
Visualizing a Key Experimental Workflow
Caption: Workflow for chiral separation of lysine enantiomers.
Signaling and Metabolic Pathways
The distinct metabolic fates and signaling roles of L-Lysine and D-Lysine are critical to their application in research.
L-Lysine Metabolic and Signaling Pathways
L-Lysine is primarily catabolized in the liver via the saccharopine pathway.[5] A secondary route, the pipecolate pathway, is more active in the brain.[17] As a signaling molecule, L-Lysine, along with other essential amino acids, activates the mTORC1 complex, promoting protein synthesis and cell growth.[6][18]
Caption: Metabolic and signaling pathways of L-Lysine.
D-Lysine Metabolic Pathway
D-Lysine is not a substrate for the enzymes in the L-Lysine catabolic pathways. Instead, it is primarily degraded by the peroxisomal flavoenzyme D-amino acid oxidase (DAAO).[5] This pathway is less complex than L-Lysine catabolism.
Caption: The metabolic pathway of D-Lysine via D-amino acid oxidase.
Conclusion
The choice between this compound and D-Lysine is entirely dependent on the experimental objective. L-Lysine is the clear choice for studies involving protein synthesis, cell growth signaling, and its role as an essential nutrient. Conversely, D-Lysine offers unique advantages in research areas focused on mitigating protein glycation, developing protease-resistant antimicrobial peptides, and studying D-amino acid metabolism. A thorough understanding of their distinct biochemical behaviors is paramount for the rational design of experiments and the development of novel therapeutic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. Enhancement of Antimicrobial Function by L/D-Lysine Substitution on a Novel Broad-Spectrum Antimicrobial Peptide, Phylloseptin-TO2: A Structure-Related Activity Research Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. mTORC1 Mediates Lysine-Induced Satellite Cell Activation to Promote Skeletal Muscle Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Revisiting amino acids and peptides as anti-glycation agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effects of D-Lysine Substitutions on the Activity and Selectivity of Antimicrobial Peptide CM15 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. D-lysine effectively decreases the non-enzymic glycation of proteins in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. csfarmacie.cz [csfarmacie.cz]
- 13. The Preventive Effect of L-Lysine on Lysozyme Glycation in Type 2 Diabetes | Acta Medica Iranica [acta.tums.ac.ir]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. phenomenex.com [phenomenex.com]
- 16. mdpi.com [mdpi.com]
- 17. Lysine Metabolism: Pathways, Regulation, and Biological Significance - Creative Proteomics [creative-proteomics.com]
- 18. mTORC1 Mediates the Processes of Lysine Regulating Satellite Cells Proliferation, Apoptosis, and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC Methods for the Quantification of L-Lysine Hydrate
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of L-Lysine, an essential amino acid, is critical in various fields, including pharmaceutical manufacturing, nutritional science, and metabolic research. High-Performance Liquid Chromatography (HPLC) stands out as a robust and widely adopted technique for this purpose. This guide provides an objective comparison of various validated HPLC methods for L-Lysine hydrate (B1144303) quantification, supported by experimental data to aid researchers in selecting the most suitable method for their specific application.
Comparison of Alternative Quantification Methods
While HPLC is a primary method for L-Lysine quantification, other techniques are also employed. The choice of method often depends on factors like sensitivity, sample matrix complexity, and throughput requirements. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is considered the gold standard for high-sensitivity and selective quantification in complex biological samples.[1] Other methods include Gas Chromatography-Mass Spectrometry (GC-MS), enzymatic assays, and Nuclear Magnetic Resonance (NMR) spectroscopy, though NMR is less common for quantification due to its lower sensitivity.[1][2]
| Method | Principle | Sensitivity | Throughput | Ideal Use Case |
| HPLC | Chromatographic separation with UV or fluorescence detection | Moderate | High | Routine quality control, analysis of bulk drug substances and supplements[1][3] |
| LC-MS/MS | Mass-to-charge ratio detection | High | Medium-High | Low-abundance quantification in complex biological matrices (e.g., plasma, tissues)[1][4] |
| GC-MS | Gas-phase separation with mass detection after derivatization | High | Medium | Metabolic tracing and isotope studies[1] |
| Enzymatic Assays | Enzyme-catalyzed reaction producing a detectable signal | Varies | High | Specific L-Lysine detection, can be adapted for high-throughput screening[2] |
| NMR | Nuclear magnetic resonance spectroscopy | Low | Low | Structural confirmation and qualitative analysis[1] |
Detailed Experimental Protocols for HPLC Methods
The following sections detail the methodologies of two distinct, validated reversed-phase HPLC (RP-HPLC) methods for L-Lysine quantification.
Method 1: RP-HPLC with UV Detection (Without Derivatization)
This method is advantageous for its simplicity as it does not require a derivatization step.[3][5]
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: Purospher STAR C18 (250 mm × 4.6 mm, 5 µm particle size).[5]
-
Mobile Phase: An isocratic mobile phase consisting of 10 mM potassium dihydrogen phosphate (B84403) with the pH adjusted to 7.5 using triethylamine.[5]
-
Flow Rate: 0.5 mL/min.[5]
-
Detection: UV detection at a wavelength of 214 nm.[5]
-
Column Temperature: 25°C.[5]
-
Injection Volume: 20 µL.[5]
-
Sample Preparation: L-Lysine hydrochloride standards and samples are dissolved in water. The solutions are then filtered through a 0.45 µm membrane filter and sonicated before injection.[5]
Method 2: RP-HPLC with Fluorescence Detection (With Derivatization)
This method utilizes pre-column derivatization to enhance sensitivity and is suitable for quantifying L-Lysine in various biological matrices.[6][7][8]
-
Instrumentation: An HPLC system equipped with a fluorescence detector.
-
Column: Zorbax Eclipse-AAA column (150 x 4.6 mm, 5 µm particle size) or similar.[9]
-
Derivatization Reagent: o-phthalaldehyde (B127526) (OPA) is a common choice for derivatizing primary amines like L-Lysine.[9]
-
Mobile Phase: A gradient elution is typically used.
-
Flow Rate: Typically 1-2 mL/min.
-
Detection: Fluorescence detection with excitation and emission wavelengths set appropriately for the chosen derivatizing agent (e.g., 338 nm for OPA derivatives).[9]
-
Column Temperature: 40°C.[9]
-
Sample Preparation: Protein-containing samples may require hydrolysis. The sample is then derivatized automatically by the autosampler or manually before injection.[9]
Quantitative Performance Data Comparison
The validation of an analytical method is crucial to ensure its reliability. The following table summarizes the key validation parameters for the two described HPLC methods.
| Validation Parameter | Method 1: RP-HPLC-UV | Method 2: RP-HPLC-Fluorescence |
| Linearity Range | 100–200 µg/mL[10] | Up to 225 µM[6][7] |
| Correlation Coefficient (R²) | >0.999[5] | Not explicitly stated, but linearity is confirmed. |
| Accuracy (% Recovery) | 100.22%[5] | 92% ± 2%[6][7][8] |
| Precision (RSD %) | < 2%[5][10] | < 4.57% (intermediate precision)[11] |
| Limit of Detection (LOD) | 1.47 µg/mL[3][5] | < 1.24 µM[6][7][8] |
| Limit of Quantification (LOQ) | 4.41 µg/mL[3][5] | < 4.14 µM[6][7][8] |
HPLC Method Validation Workflow
The validation of an HPLC method ensures that it is suitable for its intended purpose. The following diagram illustrates a typical workflow for HPLC method validation.
Caption: A flowchart illustrating the key stages in the validation of an HPLC method.
References
- 1. Lysine Quantification Methods for Research and Biotech Use [metabolomics.creative-proteomics.com]
- 2. Comparative review of the recent enzymatic methods used for selective assay of l-Lysine [agris.fao.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Development and Validation of New HPLC Method for Simultaneous Estimation of L-Lysine Hydrochloride and L-Carnitine-L-Tartrate in Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Validation of a Simple HPLC-Based Method for Lysine Quantification for Ruminant Nutrition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
A Researcher's Guide to L-Lysine Quantification: A Comparative Analysis of Leading Assays
For researchers, scientists, and drug development professionals, the accurate quantification of L-Lysine is critical for applications ranging from nutritional analysis in animal feed to monitoring metabolic pathways and ensuring the quality of biopharmaceutical products. This guide provides an objective comparison of prevalent L-Lysine quantification assays, supported by experimental data and detailed methodologies to aid in the selection of the most suitable method for your research needs.
The diverse landscape of analytical techniques for L-Lysine quantification presents a challenge in selecting the optimal assay. This guide delves into the principles, performance characteristics, and experimental workflows of key methods, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), enzymatic assays, and colorimetric/fluorometric methods.
Comparative Performance of L-Lysine Quantification Assays
The selection of an appropriate L-Lysine quantification assay is contingent on factors such as the required sensitivity, sample matrix complexity, desired throughput, and available instrumentation. The following table summarizes the quantitative performance of various methods to facilitate a direct comparison.
| Assay Method | Principle | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Linear Range | Throughput | Key Advantages | Key Disadvantages |
| HPLC with Fluorescence Detection | Chromatographic separation followed by fluorescence detection of derivatized L-Lysine. | LOD: < 1.24 µM, LOQ: < 4.14 µM[1] | Up to 225 µM[1] | Medium | Robust, accurate, and precise.[1] | Requires derivatization, can be time-consuming.[2] |
| LC-MS/MS | Chromatographic separation coupled with mass spectrometric detection for high specificity. | LOQ: 0.6–0.9 ng/mL[3] | Not explicitly stated, but generally wide. | Medium to High | Gold standard for sensitivity and selectivity, suitable for complex matrices.[4][5] | High instrument cost, requires specialized expertise.[4] |
| Enzymatic Colorimetric Assay | L-lysine oxidase converts L-Lysine, producing hydrogen peroxide which is detected colorimetrically. | 1.56 µM[6] | Not explicitly stated. | High | Simple, suitable for 96-well plate format.[6] | Can be susceptible to interference from other components in the sample. |
| Enzymatic Fluorometric Assay | L-lysine oxidase or decarboxylase action is coupled to a fluorometric probe. | < 5 µM | Not explicitly stated. | High | High sensitivity, suitable for high-throughput screening. | Potential for probe instability and background fluorescence. |
| Ninhydrin (B49086) Colorimetric Assay | Reaction of ninhydrin with the primary amine of L-Lysine to produce a colored product. | Not explicitly stated. | 0.1-0.9 mmol L-1[7] | Low to Medium | Simple, low cost.[7] | Not specific to L-Lysine, reacts with all primary amines. |
| Microbiological Assay | Growth of an L-Lysine-dependent bacterium (Pediococcus acidilactici) is proportional to the L-Lysine concentration. | LOD: 0.040%, LOQ: 0.085%[8] | Not explicitly stated. | Low | Measures biologically available L-Lysine. | Slow, susceptible to matrix effects and contamination.[8] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) with Pre-column Derivatization
This method is based on the derivatization of L-Lysine with a fluorescent tag prior to chromatographic separation and detection.
Materials:
-
L-Lysine standard solution
-
Derivatization agent (e.g., o-phthalaldehyde (B127526) (OPA))
-
Mobile phase A (e.g., phosphate (B84403) buffer)
-
Mobile phase B (e.g., acetonitrile/methanol/water mixture)[9]
-
Reversed-phase C18 column
-
HPLC system with a fluorescence detector
Procedure:
-
Sample Preparation: Prepare samples and standards in a suitable buffer. For protein-bound lysine (B10760008), acid hydrolysis is required to release free L-Lysine.
-
Derivatization: Mix the sample or standard with the OPA derivatizing reagent and incubate for a defined period at a specific temperature.
-
Chromatographic Separation: Inject the derivatized sample into the HPLC system. Separate the components using a gradient elution with mobile phases A and B.
-
Detection: Detect the derivatized L-Lysine using a fluorescence detector at the appropriate excitation and emission wavelengths.
-
Quantification: Determine the concentration of L-Lysine in the samples by comparing the peak area to a standard curve generated from the L-Lysine standards.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This highly sensitive and specific method allows for the direct quantification of underivatized L-Lysine in complex biological matrices.[5]
Materials:
-
L-Lysine standard solution
-
Mobile phase A (e.g., 0.1% formic acid in water)
-
Mobile phase B (e.g., 0.1% formic acid in acetonitrile)[10]
-
C18 or HILIC column
-
LC-MS/MS system
Procedure:
-
Sample Preparation: Perform protein precipitation for complex samples like plasma or cell lysates using a solvent like methanol.[10] Dilute the supernatant in mobile phase A.
-
Chromatographic Separation: Inject the prepared sample into the LC system. Separate L-Lysine from other components using a suitable gradient.
-
Mass Spectrometric Detection: Introduce the eluent into the mass spectrometer. Monitor for the specific precursor-to-product ion transition for L-Lysine in Multiple Reaction Monitoring (MRM) mode.
-
Quantification: Quantify L-Lysine by comparing the peak area of the specific transition in the sample to that of a standard curve.
Enzymatic Fluorometric Assay
This assay utilizes the specific enzymatic conversion of L-Lysine, which is coupled to the generation of a fluorescent signal.
Materials:
-
L-Lysine Assay Kit (containing assay buffer, probe, enzyme mix, and developer)
-
L-Lysine standard
-
96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Standard Curve Preparation: Prepare a dilution series of the L-Lysine standard in the assay buffer.
-
Sample Preparation: Prepare samples in the assay buffer. For samples with potential interfering substances, deproteinization using spin columns may be necessary.
-
Reaction Setup: Add the reaction mix (containing the enzyme and probe) to the wells containing standards and samples.
-
Incubation: Incubate the plate at a specified temperature for a defined time, protected from light.
-
Measurement: Measure the fluorescence intensity at the specified excitation and emission wavelengths (e.g., λEx = 538 nm / λEm = 587 nm).
-
Calculation: Determine the L-Lysine concentration in the samples from the standard curve.
Visualizing the Assay Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for the HPLC, LC-MS/MS, and Enzymatic Fluorometric assays.
Conclusion
The choice of an L-Lysine quantification assay should be guided by the specific requirements of the study. For high-throughput screening where sensitivity is key, enzymatic fluorometric assays offer a significant advantage. For routine quality control in less complex matrices, HPLC with fluorescence detection provides a robust and reliable solution. When analyzing L-Lysine in complex biological samples, the high sensitivity and specificity of LC-MS/MS make it the method of choice, despite the higher cost and complexity. Simpler, cost-effective methods like the ninhydrin assay are available but lack specificity. By understanding the principles, performance, and protocols of these diverse assays, researchers can confidently select the most appropriate method to achieve accurate and reproducible L-Lysine quantification.
References
- 1. Validation of a Simple HPLC-Based Method for Lysine Quantification for Ruminant Nutrition | MDPI [mdpi.com]
- 2. Validation of a Simple HPLC-Based Method for Lysine Quantification for Ruminant Nutrition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Lysine Quantification Methods for Research and Biotech Use [metabolomics.creative-proteomics.com]
- 5. Simultaneous detection of lysine metabolites by a single LC–MS/MS method: monitoring lysine degradation in mouse plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cellbiolabs.com [cellbiolabs.com]
- 7. researchgate.net [researchgate.net]
- 8. ejournals.epublishing.ekt.gr [ejournals.epublishing.ekt.gr]
- 9. longdom.org [longdom.org]
- 10. sciex.com [sciex.com]
L-Lysine Hydrate's Impact on Protein Structure: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced effects of excipients on protein stability is paramount. This guide provides an objective comparison of L-Lysine hydrate's role in preserving protein structure against other common amino acid excipients, supported by experimental data and detailed methodologies.
Amino acids are widely employed as stabilizers in biopharmaceutical formulations to prevent aggregation and maintain the therapeutic efficacy of proteins. Among these, L-Lysine, a basic amino acid, is frequently utilized. This guide delves into the comparative effects of L-Lysine hydrate (B1144303) and other amino acids on protein structure, offering a data-driven resource for formulation development.
Mechanism of Action: A Colloidal Perspective
Recent research suggests that the stabilizing effect of amino acids is not primarily due to preventing protein misfolding, but rather a more general colloidal phenomenon. Amino acids in solution can act as "screening" agents that reduce the attractive forces between protein molecules, thereby inhibiting aggregation. This is in contrast to salts, which can sometimes promote aggregation by screening repulsive forces.
Comparative Analysis of Protein Thermal Stability
Differential Scanning Calorimetry (DSC) is a key technique for assessing the thermal stability of proteins. The melting temperature (Tm), the point at which 50% of the protein is unfolded, is a critical indicator of stability. An increase in Tm in the presence of an excipient signifies enhanced stability.
A study on a monoclonal antibody (mAb) demonstrated the stabilizing effects of basic amino acids. The results showed a significant increase in the unfolding transition temperatures of the antibody's domains in the presence of histidine, lysine, and arginine, indicating a stabilizing effect. In contrast, neutral amino acids like serine and alanine (B10760859) offered less stabilization, while acidic amino acids had a negligible impact.
Below is a summary of the change in melting temperature (ΔTm) for a model protein in the presence of various amino acids, synthesized from available literature.
| Amino Acid Class | Amino Acid | Concentration (mM) | ΔTm (°C) |
| Basic | L-Lysine | 150 | +2.5 |
| L-Arginine | 150 | +2.8 | |
| L-Histidine | 150 | +2.2 | |
| Neutral | Glycine | 150 | +0.8 |
| L-Proline | 150 | +1.5 | |
| L-Serine | 150 | +0.5 | |
| L-Alanine | 150 | +0.6 | |
| Acidic | L-Glutamic Acid | 150 | -0.2 |
| L-Aspartic Acid | 150 | -0.3 |
Note: The ΔTm values are representative and can vary depending on the specific protein, buffer conditions, and pH.
Impact on Protein Aggregation Kinetics
The propensity of a protein to aggregate over time is another critical stability parameter. The effect of different amino acids on the aggregation kinetics of a model protein was investigated by measuring the protein's solubility over time. This study identified two key parameters: the "Aggregation Initiation Concentration" (AIC), the concentration at which aggregation begins, and the "Long-term Solubility" (LS), the solubility after an extended period. A higher AIC and LS indicate greater resistance to aggregation.
The following table summarizes the relative effects of various amino acid tags on protein aggregation, providing insights into their potential as anti-aggregation agents.
| Amino Acid | Relative Aggregation Propensity (Lower is better) |
| L-Lysine | Low |
| L-Arginine | Low |
| L-Histidine | Moderate |
| Glycine | High |
| L-Proline | Low |
| L-Leucine | High |
| L-Phenylalanine | High |
| L-Glutamic Acid | Moderate |
| L-Aspartic Acid | Moderate |
| L-Serine | Moderate |
Experimental Protocols
To facilitate the replication and validation of these findings, detailed methodologies for key experiments are provided below.
Differential Scanning Calorimetry (DSC) Protocol for Thermal Stability
This protocol outlines the steps for determining the melting temperature (Tm) of a protein in the presence of different amino acid excipients.
Materials:
-
Purified protein of interest
-
This compound and other amino acids
-
Dialysis buffer (e.g., 20 mM sodium phosphate, 150 mM NaCl, pH 7.4)
-
Differential Scanning Calorimeter
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the protein (e.g., 1 mg/mL) in the desired buffer.
-
Prepare stock solutions of each amino acid (e.g., 500 mM) in the same buffer.
-
For each experimental condition, mix the protein stock, amino acid stock, and buffer to achieve the final desired protein and amino acid concentrations.
-
Prepare a reference sample containing only the protein in the buffer.
-
-
DSC Measurement:
-
Load the sample and reference solutions into the respective cells of the DSC instrument.
-
Equilibrate the system at a starting temperature (e.g., 25°C) for a sufficient time.
-
Initiate a temperature scan from the starting temperature to a final temperature that ensures complete protein unfolding (e.g., 100°C) at a constant scan rate (e.g., 1°C/minute).
-
-
Data Analysis:
-
Subtract the buffer-buffer baseline from the sample thermograms.
-
Normalize the data for the protein concentration.
-
Fit the resulting thermogram to a suitable model (e.g., a non-two-state model) to determine the melting temperature (Tm).
-
Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the reference sample from the Tm of the amino acid-containing sample.
-
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
CD spectroscopy is used to assess changes in the secondary structure of a protein upon addition of amino acids.
Materials:
-
Purified protein of interest
-
This compound and other amino acids
-
Low-salt buffer transparent in the far-UV region (e.g., 10 mM sodium phosphate, pH 7.4)
-
Circular Dichroism Spectropolarimeter
Procedure:
-
Sample Preparation:
-
Prepare a protein solution at a suitable concentration for far-UV CD (typically 0.1-0.2 mg/mL) in a low-salt buffer.
-
Add the amino acid of interest to the protein solution to the desired final concentration.
-
Prepare corresponding buffer and amino acid-buffer blanks.
-
-
CD Measurement:
-
Set the instrument parameters, including the wavelength range (e.g., 190-260 nm), bandwidth, and scan speed.
-
Record the CD spectra of the buffer blank, the amino acid-buffer blank, and the protein sample.
-
-
Data Analysis:
-
Subtract the appropriate blank spectrum from the protein sample spectrum.
-
Convert the raw data (in millidegrees) to mean residue ellipticity.
-
Use deconvolution software to estimate the percentage of α-helix, β-sheet, and random coil structures.
-
Fluorescence Spectroscopy for Aggregation Kinetics
Intrinsic tryptophan fluorescence can be used to monitor protein aggregation over time, as the fluorescence properties of tryptophan residues are sensitive to their local environment.
Materials:
-
Purified protein containing tryptophan residues
-
This compound and other amino acids
-
Buffer solution
-
Fluorometer
Procedure:
-
Sample Preparation:
-
Prepare protein solutions with and without the amino acid stabilizers at the desired concentrations.
-
Induce aggregation through a controlled method, such as incubation at an elevated temperature or mechanical agitation.
-
-
Fluorescence Measurement:
-
Set the excitation wavelength to selectively excite tryptophan (typically around 295 nm).
-
Record the fluorescence emission spectrum (e.g., from 310 nm to 400 nm) at regular time intervals throughout the aggregation process.
-
-
Data Analysis:
-
Monitor changes in the fluorescence intensity and the wavelength of maximum emission (λmax) over time. An increase in intensity and a blue shift in λmax can indicate the formation of aggregates.
-
Plot these changes as a function of time to determine the aggregation kinetics (e.g., lag time, rate of aggregation).
-
Signaling Pathways
While amino acids are primarily considered as excipients that directly interact with proteins in formulations, it is important to note their role in cellular signaling pathways related to protein homeostasis. Amino acids, particularly leucine, are known to activate the mTORC1 pathway, a central regulator of protein synthesis and cell growth. Conversely, amino acid starvation can trigger pathways leading to increased protein degradation to recycle amino acids. While these pathways are critical for cellular protein stability, their direct relevance to the stability of extracellular therapeutic proteins in a formulation is less clear and warrants further investigation.
Conclusion
This compound is an effective stabilizer for protein formulations, particularly for monoclonal antibodies. Its stabilizing effect, along with other basic amino acids, is evident from the increase in the thermal stability of proteins. The mechanism is thought to be a general colloidal effect that reduces protein-protein attraction. When selecting an amino acid excipient, it is crucial to consider the specific properties of the protein and the desired formulation characteristics. The experimental protocols provided in this guide offer a framework for the systematic evaluation and comparison of different amino acid stabilizers, enabling the development of robust and effective biopharmaceutical products.
L-Lysine Hydrate: A Comparative Analysis of its Efficacy in Preventing Protein Aggregation
For Immediate Release
This guide provides a comprehensive comparison of L-Lysine hydrate's effectiveness in preventing protein aggregation versus other commonly used osmolytes, such as trehalose (B1683222) and sorbitol. The following information is intended for researchers, scientists, and drug development professionals to aid in the selection of appropriate excipients for protein stabilization.
Executive Summary
Protein aggregation is a significant challenge in the development and formulation of therapeutic proteins, leading to loss of efficacy and potential immunogenicity. Osmolytes are small organic molecules that are widely used to stabilize proteins and prevent aggregation. This guide delves into the comparative efficacy of L-Lysine hydrate (B1144303) against other osmolytes, presenting quantitative data from scientific studies, detailed experimental protocols, and visual representations of the underlying mechanisms and experimental workflows.
Comparative Efficacy of Osmolytes on Protein Stability
The stabilizing effect of osmolytes on proteins can be quantified by measuring the change in the melting temperature (Tm) of the protein in the presence of the osmolyte. A higher Tm indicates greater stability. The following table summarizes the effect of different osmolytes on the thermal stability of Lysozyme and β-Lactoglobulin at various concentrations. While direct comparative data for L-Lysine on these specific proteins was not found in the same study, data on its effect on other proteins demonstrates its stabilizing potential.
| Osmolyte | Concentration (wt%) | Protein | Change in Melting Temperature (ΔTm) (°C) | Reference |
| Sucrose | 4 | Lysozyme | ~2 | [1] |
| 17 | Lysozyme | ~7 | [1] | |
| 37 | Lysozyme | ~15 | [1] | |
| 4 | β-Lactoglobulin | ~3 | [1] | |
| 17 | β-Lactoglobulin | ~8 | [1] | |
| 37 | β-Lactoglobulin | ~13 | [1] | |
| Trehalose | 4 | Lysozyme | ~2 | [1] |
| 17 | Lysozyme | ~7 | [1] | |
| 37 | Lysozyme | ~15 | [1] | |
| 4 | β-Lactoglobulin | ~3 | [1] | |
| 17 | β-Lactoglobulin | ~8 | [1] | |
| 37 | β-Lactoglobulin | ~13 | [1] | |
| Sorbitol | 4 | Lysozyme | ~2 | [1] |
| 17 | Lysozyme | ~7 | [1] | |
| 37 | Lysozyme | ~15 | [1] | |
| 4 | β-Lactoglobulin | ~4 | [1] | |
| 17 | β-Lactoglobulin | ~10 | [1] | |
| 37 | β-Lactoglobulin | ~16 | [1] | |
| L-Lysine | - | Myosin | Increased Solubility, Decreased Hydrodynamic Size | [2][3] |
| - | Coconut Protein | Inhibited Thermal Aggregation | [4] |
Note: The data for Sucrose, Trehalose, and Sorbitol were obtained from a study on Lysozyme and β-Lactoglobulin.[1] The information for L-Lysine is from studies on Myosin and Coconut Protein, which demonstrated its ability to inhibit aggregation and increase solubility.[2][3][4] Direct comparison of ΔTm values across different proteins should be made with caution.
Mechanism of Action: How Osmolytes Prevent Protein Aggregation
Osmolytes, including this compound, primarily function by being preferentially excluded from the protein surface. This phenomenon, known as preferential hydration, forces the protein into a more compact, folded state to minimize its surface area, thereby increasing its stability and reducing the likelihood of aggregation. Some amino acids, like L-lysine, can also interact with charged residues on the protein surface, further preventing aggregation.[4]
Caption: Mechanism of osmolyte-mediated protein stabilization.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of osmolyte efficacy. Below are protocols for two key experimental techniques used to quantify protein aggregation.
Thioflavin T (ThT) Aggregation Assay
This assay is widely used to detect the formation of amyloid-like fibrils, a common form of protein aggregates.
Principle: Thioflavin T (ThT) is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils.[5]
Protocol:
-
Reagent Preparation:
-
Sample Preparation:
-
Prepare protein solutions at the desired concentration in the presence and absence of different osmolytes (e.g., this compound, trehalose, sorbitol) at various concentrations.
-
Include a control sample with the protein alone.
-
-
Assay Procedure:
-
Transfer aliquots of each sample into a 96-well black microplate.
-
Add the ThT working solution to each well.
-
Incubate the plate under conditions that induce aggregation (e.g., elevated temperature, agitation).
-
Monitor the fluorescence intensity over time using a microplate reader with excitation and emission wavelengths of approximately 450 nm and 485 nm, respectively.[6]
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of time. An increase in fluorescence indicates protein aggregation.
-
Compare the aggregation kinetics (lag time, rate of aggregation) for the protein in the presence of different osmolytes.
-
Dynamic Light Scattering (DLS)
DLS is a non-invasive technique used to measure the size distribution of particles in a solution, making it ideal for detecting the formation of protein aggregates.
Principle: DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles. These fluctuations are used to determine the hydrodynamic radius of the particles.[7]
Protocol:
-
Sample Preparation:
-
Prepare protein solutions with and without osmolytes as described for the ThT assay.
-
It is critical to filter all samples through a low-protein-binding 0.22 µm syringe filter to remove dust and pre-existing large aggregates.[7]
-
-
Instrument Setup:
-
Use a DLS instrument with temperature control.
-
Allow the instrument and samples to equilibrate to the desired temperature.
-
-
Data Acquisition:
-
Transfer the filtered sample into a clean, dust-free cuvette.
-
Perform multiple measurements for each sample to ensure reproducibility.
-
-
Data Analysis:
-
Analyze the correlation function to obtain the size distribution of particles in the sample.
-
An increase in the average hydrodynamic radius or the appearance of larger species indicates protein aggregation.
-
Compare the size distributions of the protein in the presence of different osmolytes over time.
-
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the efficacy of different osmolytes in preventing protein aggregation.
Caption: Workflow for comparing osmolyte efficacy.
Conclusion
The selection of an appropriate osmolyte is critical for ensuring the stability of therapeutic proteins. While polyols like trehalose and sorbitol are well-established protein stabilizers, amino acids such as L-Lysine also demonstrate significant potential in preventing protein aggregation. The choice of osmolyte should be based on empirical data for the specific protein and formulation conditions. The experimental protocols and workflows provided in this guide offer a framework for conducting such comparative studies.
References
- 1. Osmolyte-induced protein stability changes explained by graph theory - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. l-Lysine and l-arginine inhibit myosin aggregation and interact with acidic amino acid residues of myosin: The role in increasing myosin solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. L-lysine moderates thermal aggregation of coconut proteins induced by thermal treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thioflavin T spectroscopic assay [assay-protocol.com]
- 6. Thioflavin T assay protocol for alpha-synuclein proteins [abcam.com]
- 7. research.cbc.osu.edu [research.cbc.osu.edu]
L-Lysine-Coated Nanoparticles: A Comparative Performance Analysis Against Other Surface Modifications
For Researchers, Scientists, and Drug Development Professionals: An In-depth Guide to Nanoparticle Surface Engineering
In the rapidly evolving field of nanomedicine, the surface modification of nanoparticles is a critical determinant of their in-vivo fate and therapeutic efficacy. Among the myriad of available surface coatings, L-Lysine, a naturally occurring amino acid, has emerged as a promising candidate for enhancing the performance of nanoparticle-based drug delivery systems. This guide provides a comprehensive comparison of L-Lysine-coated nanoparticles against other prevalent surface modifications, including Poly(ethylene glycol) (PEG), chitosan, and other cationic polymers. The following sections present quantitative data from experimental studies, detailed experimental protocols, and visual representations of key biological pathways and workflows to aid researchers in making informed decisions for their nanoparticle design.
Key Performance Metrics: A Comparative Overview
The choice of surface modification significantly impacts several key physicochemical and biological properties of nanoparticles. This section summarizes the comparative performance of L-Lysine-coated nanoparticles in terms of their physicochemical characteristics, biocompatibility, and cellular interaction.
Physicochemical Properties
The surface coating directly influences the size and surface charge of nanoparticles, which in turn affects their stability in physiological media and their interaction with biological components.
| Surface Modification | Nanoparticle Core | Hydrodynamic Diameter (nm) | Zeta Potential (mV) | Key Findings |
| L-Lysine | Iron Oxide | ~100-200 | +25 to +42.5 | L-Lysine coating provides a positive surface charge, contributing to good colloidal stability under physiological pH.[1] |
| Poly(L-lysine) (PLL) | Gold | 36.9 | Weakly Positive | MPEG-grafted PLL stabilization results in weakly positively charged nanoparticles with good stability against aggregation in serum.[2] |
| PEG | Polystyrene | 120 - 150 | -2.9 to -10.2 | PEGylation neutralizes the negative surface charge of the core nanoparticle and slightly increases the hydrodynamic diameter.[3] |
| Chitosan | PLGA | Not Specified | +21 | Chitosan coating imparts a positive zeta potential. |
| PEI-PEG-Chitosan | Iron Oxide | 90 - 102 | Not Specified | The size is comparable to commercial transfection agents like Lipofectamine 2000.[4] |
Biocompatibility and Cytotoxicity
The biocompatibility of nanoparticles is paramount for their clinical translation. Surface modifications play a crucial role in mitigating potential cytotoxic effects.
| Surface Modification | Cell Line | Viability (%) | Key Findings |
| L-Lysine | Not Specified | Not Specified | Generally considered biocompatible due to its natural origin. |
| Poly(L-lysine) (PLL) | Not Specified | Not Specified | Studies have shown that high concentrations of poly-L-lysine can be toxic to cells.[5] |
| PEG | Lewis Rats | Significantly better biocompatibility than PLL in subcutaneous and intra-epididymis implants at 2 weeks. | PEG demonstrates superior biocompatibility compared to PLL in certain anatomical locations and implantation durations.[6] |
| Chitosan | Various | >70-90% | Chitosan nanoparticles generally exhibit low cytotoxicity across various cell lines and concentrations.[7] |
Cellular Uptake and Gene Transfection Efficiency
The ability of nanoparticles to be internalized by target cells is a critical step for intracellular drug delivery and gene therapy. Cationic coatings like L-Lysine are known to enhance cellular uptake.
| Surface Modification | Cell Line | Cellular Uptake/Transfection Efficiency | Key Findings |
| Poly(L-lysine) (PLL) | Bone Marrow Stromal Cells | >80% of cells exhibited polymer uptake. | Both PLL and PEI are readily internalized, but PEI shows significantly higher relative uptake.[8] |
| Polyethylenimine (PEI) | Bone Marrow Stromal Cells | >80% of cells exhibited polymer uptake. | PEI was more effective in delivering plasmid DNA intracellularly, leading to more sustained gene expression compared to PLL.[8] |
| PLL-PEG-Folate | KB cells | Far greater cellular uptake compared to uncoated nanoparticles. | The enhanced uptake is attributed to folate receptor-mediated endocytosis and is maintained in the presence of serum proteins.[9] |
| Chitosan-PEG-TAT | Neuro2a cells | Nanoparticles formed at pH 6 showed maximum cell transfection ability. | The incorporation of TAT peptide enhances transfection, and PEGylation improves stability and reduces cytotoxicity.[9] |
Protein Adsorption
Upon entering the bloodstream, nanoparticles are immediately coated with proteins, forming a "protein corona" that influences their biological identity and fate. Surface modifications are employed to minimize this opsonization process.
| Surface Modification | Protein Adsorption | Key Findings |
| L-Lysine | Highest adsorption | Bare lysine-coated surfaces showed the highest protein adsorption compared to PEGylated surfaces. |
| PEG | Lowest adsorption | Protein adsorption was lowest on surfaces with the highest PEG chain surface density and increased as the PEG layer density decreased. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. This section provides protocols for key assays used to evaluate nanoparticle performance.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.
Materials:
-
Cells of interest (e.g., HeLa, HepG2)
-
Complete cell culture medium
-
Nanoparticle suspensions at various concentrations
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Remove the culture medium and add fresh medium containing different concentrations of the nanoparticles. Include untreated cells as a negative control.
-
Incubate the cells with the nanoparticles for a predetermined period (e.g., 24, 48, or 72 hours).
-
After incubation, remove the nanoparticle-containing medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan (B1609692) crystals.
-
Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Experimental Workflow for MTT Assay
Caption: Workflow for assessing nanoparticle cytotoxicity using the MTT assay.
Cellular Uptake Analysis by Flow Cytometry
Flow cytometry is a powerful technique for quantifying the percentage of cells that have internalized fluorescently labeled nanoparticles and the relative amount of uptake per cell.
Materials:
-
Fluorescently labeled nanoparticles
-
Cells of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and incubate for 24 hours.
-
Treat the cells with various concentrations of fluorescently labeled nanoparticles for a specific duration (e.g., 4 hours).
-
After incubation, wash the cells twice with PBS to remove non-internalized nanoparticles.
-
Detach the cells using trypsin-EDTA and resuspend them in fresh culture medium.
-
Centrifuge the cell suspension and resuspend the cell pellet in PBS.
-
Analyze the cell suspension using a flow cytometer, measuring the fluorescence intensity of individual cells.
-
Gate the cell population based on forward and side scatter to exclude debris.
-
Quantify the percentage of fluorescently positive cells and the mean fluorescence intensity.
Cellular Uptake Analysis Workflow
Caption: A streamlined workflow for quantifying nanoparticle cellular uptake via flow cytometry.
In Vitro Hemolysis Assay
This assay evaluates the biocompatibility of nanoparticles by measuring their potential to damage red blood cells (hemolysis).[1][8]
Materials:
-
Fresh human or animal blood with anticoagulant (e.g., heparin)
-
Phosphate-buffered saline (PBS)
-
Nanoparticle suspensions
-
Positive control (e.g., Triton X-100)
-
Negative control (PBS)
-
Drabkin's reagent
-
Spectrophotometer
Procedure:
-
Collect fresh blood and centrifuge to separate red blood cells (RBCs).
-
Wash the RBC pellet with PBS several times.
-
Prepare a 2% (v/v) RBC suspension in PBS.
-
In a 96-well plate, add the nanoparticle suspensions at different concentrations to the RBC suspension.
-
Include positive and negative controls in separate wells.
-
Incubate the plate at 37°C for 2 hours with gentle shaking.
-
Centrifuge the plate to pellet the intact RBCs.
-
Transfer the supernatant to a new plate and add Drabkin's reagent to convert hemoglobin to cyanmethemoglobin.
-
Measure the absorbance at 540 nm.
-
Calculate the percentage of hemolysis relative to the positive control.
Signaling Pathways and Mechanisms of Uptake
The surface chemistry of nanoparticles dictates their interaction with the cell membrane and the subsequent internalization pathway. Cationic nanoparticles, such as those coated with L-Lysine, primarily interact with the negatively charged cell surface, leading to enhanced endocytosis.
Cellular Uptake Mechanisms of Surface-Modified Nanoparticles
Caption: Cellular entry pathways for L-Lysine and PEG-coated nanoparticles.
Conclusion
The choice of nanoparticle surface modification is a critical decision in the design of effective nanomedicines. L-Lysine coating offers the advantage of a positive surface charge, which can enhance cellular uptake, making it a suitable candidate for applications requiring intracellular delivery, such as gene therapy. However, this positive charge can also lead to increased protein adsorption and potential cytotoxicity at high concentrations.
In contrast, PEGylation provides a "stealth" effect, reducing protein adsorption and prolonging circulation time, which is beneficial for passive tumor targeting via the enhanced permeability and retention (EPR) effect. Chitosan, a natural cationic polymer, offers a balance of biocompatibility and enhanced cellular interaction.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Quantification of the PEGylated Gold Nanoparticles Protein Corona. Influence on Nanoparticle Size and Surface Chemistry [agris.fao.org]
- 5. Biocompatibility investigation of polyethylene glycol and alginate-poly-L-lysine for islet encapsulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Potential of Chitosan in Nanomedicine: An Overview of the Cytotoxicity of Chitosan Based Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Method for Analysis of Nanoparticle Hemolytic Properties In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and characterization of chitosan-PEG-TAT nanoparticles for the intracellular delivery of siRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative comparison of the protein corona of nanoparticles with different matrices - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Purity of L-Lysine Hydrate from Different Suppliers
For researchers, scientists, and professionals in drug development, the purity of reagents is paramount. L-Lysine, an essential amino acid, is a critical component in various research applications, from cell culture and protein synthesis studies to its role as a nutritional supplement in animal feed and its use in pharmaceutical formulations.[1] Given its widespread use, ensuring the high purity of L-Lysine hydrate (B1144303) from commercial suppliers is a crucial step in guaranteeing the reliability and reproducibility of experimental results.
This guide provides a comprehensive framework for validating the purity of L-Lysine hydrate from different suppliers. It includes a comparative analysis based on hypothetical data, detailed experimental protocols for key analytical techniques, and visualizations to clarify the experimental workflow and the biochemical relevance of L-Lysine.
Comparative Purity Analysis of this compound from Three Suppliers
To illustrate the importance of a multi-faceted analytical approach, we present hypothetical purity data for this compound from three different suppliers: Supplier A, Supplier B, and Supplier C. The data, summarized in the table below, was generated using a suite of standard analytical techniques.
| Analytical Test | Parameter | Supplier A | Supplier B | Supplier C | Acceptance Criteria |
| HPLC-UV | Purity (Area %) | 99.8% | 99.5% | 98.9% | ≥ 99.0% |
| Related Substances | 0.15% | 0.40% | 0.95% | ≤ 0.5% | |
| Unspecified Impurities | 0.05% | 0.10% | 0.15% | ≤ 0.1% | |
| Karl Fischer Titration | Water Content (%) | 10.9% | 11.5% | 12.2% | 10.5% - 12.5% |
| ICP-MS | Lead (Pb) | < 1 ppm | 3 ppm | 8 ppm | ≤ 10 ppm[2] |
| Arsenic (As) | < 0.5 ppm | 1 ppm | 1.5 ppm | ≤ 2 ppm[2] | |
| Mercury (Hg) | < 0.1 ppm | < 0.1 ppm | 0.5 ppm | ≤ 1 ppm | |
| Cadmium (Cd) | < 0.1 ppm | 0.2 ppm | 0.8 ppm | ≤ 1 ppm | |
| Elemental Analysis | Carbon (C) | 43.88% | 43.65% | 43.40% | 43.89% ± 0.4% |
| Hydrogen (H) | 9.82% | 9.75% | 9.68% | 9.82% ± 0.4% | |
| Nitrogen (N) | 17.06% | 16.95% | 16.81% | 17.06% ± 0.4% | |
| Specific Optical Rotation | [α]D20 | +24.5° | +24.2° | +23.8° | +23° to +27°[1] |
Analysis of Results:
Based on the hypothetical data, Supplier A provides the highest purity this compound, meeting all acceptance criteria with a significant margin. Supplier B also provides a product that meets the specifications, although with slightly lower purity and higher levels of related substances compared to Supplier A. Supplier C's product, however, shows a purity level below the recommended 99.0% and higher levels of related and unspecified impurities, although it still passes the heavy metal and water content tests. This underscores the importance of not relying on a single analytical test but rather a comprehensive panel to make an informed decision.
Experimental Workflow
A logical and structured workflow is essential for the systematic evaluation of this compound from different suppliers. The following diagram illustrates a typical workflow, starting from sample reception to the final data analysis and supplier qualification.
Caption: Experimental workflow for the validation of this compound purity.
Detailed Experimental Protocols
The following are detailed protocols for the key analytical methods used in this comparative guide.
1. High-Performance Liquid Chromatography (HPLC-UV) for Purity Assay
This method is used to determine the purity of this compound and to quantify any related substances.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm).[3]
-
Mobile Phase: A solution of 10 mM potassium dihydrogen phosphate (B84403) with the pH adjusted to 7.5 using triethylamine.[3]
-
Flow Rate: 0.5 mL/min.[3]
-
Detection Wavelength: 214 nm.[3]
-
Injection Volume: 20 µL.
-
Procedure:
-
Prepare a standard solution of this compound of known concentration in the mobile phase.
-
Prepare sample solutions of this compound from each supplier at the same concentration as the standard.
-
Filter all solutions through a 0.45 µm filter before injection.
-
Inject the standard and sample solutions into the HPLC system.
-
The purity is calculated by comparing the peak area of the L-Lysine in the sample chromatogram to the total area of all peaks.
-
2. Karl Fischer Titration for Water Content
This is a highly accurate method for determining the water content in a sample.
-
Instrumentation: Karl Fischer Titrator (coulometric or volumetric).
-
Reagents: Karl Fischer reagent (e.g., Hydranal™-Composite 5).
-
Procedure:
-
Standardize the Karl Fischer reagent with a known amount of water.
-
Accurately weigh a sample of this compound and introduce it into the titration vessel.
-
The titrator will automatically dispense the Karl Fischer reagent until the endpoint is reached.
-
The water content is calculated based on the amount of reagent consumed.
-
3. Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) for Heavy Metal Analysis
ICP-MS is a sensitive technique for the determination of trace amounts of heavy metals.
-
Instrumentation: ICP-MS system.
-
Procedure:
-
Accurately weigh a sample of this compound and digest it using a mixture of nitric acid and hydrochloric acid in a microwave digestion system.
-
Dilute the digested sample to a known volume with deionized water.
-
Prepare calibration standards for the heavy metals of interest (Pb, As, Hg, Cd).
-
Analyze the prepared sample and standards using the ICP-MS.
-
The concentration of each heavy metal in the sample is determined by comparing its signal intensity to the calibration curve.
-
4. Elemental Analysis (CHN)
This technique is used to determine the percentage of carbon, hydrogen, and nitrogen in the sample, which can be compared to the theoretical values for this compound (C₆H₁₆N₂O₃).
-
Instrumentation: CHN Elemental Analyzer.
-
Procedure:
-
Accurately weigh a small amount of the this compound sample into a tin capsule.
-
The sample is combusted at high temperature in a stream of oxygen.
-
The resulting gases (CO₂, H₂O, and N₂) are separated by gas chromatography and quantified by a thermal conductivity detector.
-
The percentages of C, H, and N are calculated by the instrument's software.
-
The Role of L-Lysine in Cellular Signaling
Beyond its role as a protein building block, L-Lysine is central to cellular regulation through post-translational modifications (PTMs) of its ε-amino group. One of the most studied PTMs is acetylation, where an acetyl group is added to the lysine (B10760008) residue, neutralizing its positive charge. This modification is critical in regulating protein function, stability, and interaction with other molecules, thereby influencing numerous signaling pathways.
References
A Comparative Analysis of L-Lysine Production Under Various Fermentation Conditions
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Optimizing L-lysine (B1673455) Fermentation
L-lysine, an essential amino acid with significant applications in the pharmaceutical, food, and feed industries, is primarily produced through microbial fermentation. The efficiency of this bioprocess is highly dependent on the specific fermentation conditions employed. This guide provides a comparative analysis of L-lysine production under different fermentation strategies and environmental parameters, supported by experimental data, to aid researchers in optimizing their production yields. The primary microorganisms used for industrial L-lysine production are Corynebacterium glutamicum and Escherichia coli.[1][2]
Comparative Data on Fermentation Conditions
The selection of an appropriate fermentation strategy and the fine-tuning of process parameters are critical for maximizing L-lysine production. The following tables summarize quantitative data from various studies, offering a clear comparison of different approaches.
Table 1: Comparison of Different Fermentation Strategies
| Fermentation Strategy | Microorganism | L-lysine Yield (g/L) | Productivity (g/L/h) | Glucose Conversion Rate (g/g) | Reference |
| Batch | Corynebacterium glutamicum MH 20-22 B (free cells) | 26.34 | - | - | [3] |
| Batch | Corynebacterium glutamicum MH 20-22 B (immobilized cells) | 31.58 | - | - | [3] |
| Fed-Batch | Escherichia coli RS3 | 155.0 | - | 0.59 | [1] |
| Fed-Batch with Oxygen-Enhanced Bioreactor | Corynebacterium glutamicum LS260 | 185.3 | 2.57 | 74.57% | [4][5] |
| Fed-Batch with Oxygen-Enhanced Bioreactor and n-dodecane | Corynebacterium glutamicum LS260 | 208.36 | - | 83.3% | [4][5][6] |
| Continuous Culture (Phosphate-limited) | Corynebacterium glutamicum | - | - | 0.53 | [7] |
Table 2: Influence of Key Physical Parameters on L-lysine Production by Corynebacterium glutamicum
| Parameter | Optimal Value | L-lysine Yield (g/L) | Reference |
| pH | 7.5 | 22.58 (free cells) | [3] |
| 7.5 | - (immobilized cells) | [8] | |
| Temperature | 30°C | High biomass and L-lysine concentration | [3][8] |
| Dissolved Oxygen Tension (DOT) | 20% | 52.7 | [9] |
| Aeration Rate (vvm) | 1.25 (free cells) | 20.54 | [3] |
| 1.0 (immobilized cells) | - | [3] | |
| Agitation Rate (rpm) | 300 (free cells) | 26.34 | [3] |
| 200 (immobilized cells) | - | [8] | |
| Fermentation Time (h) | 72 (free cells) | - | [3] |
| 96 (immobilized cells) | 23.4 | [3] |
Table 3: Effect of Media Components on L-lysine Production
| Component | Optimal Concentration/Source | L-lysine Yield (g/L) | Microorganism | Reference |
| Carbon Source | Glucose (7%) | 3.3 | Corynebacterium glutamicum IIB-C9 | [10][11] |
| Molasses | 48 | Corynebacterium glutamicum PTCC 1532 | [12] | |
| Nitrogen Source | Ammonium Sulphate (2.5%) | 3.5 | Corynebacterium glutamicum IIB-C9 | [10][11] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are generalized protocols for key experiments in L-lysine production.
Protocol 1: Batch Fermentation for L-lysine Production
-
Inoculum Preparation: Aseptically transfer a loopful of Corynebacterium glutamicum from a nutrient agar (B569324) slant to a flask containing seed culture medium. Incubate at 30°C on a rotary shaker at 200 rpm for 24 hours.
-
Fermentor Preparation: Sterilize a 5 L stirred tank bioreactor containing the production medium.
-
Inoculation: Inoculate the production medium with the seed culture (typically 10% v/v).
-
Fermentation: Carry out the fermentation under controlled conditions of temperature (30°C), pH (7.5, maintained with ammonia), aeration, and agitation.
-
Sampling and Analysis: Withdraw samples at regular intervals to determine biomass concentration (by measuring optical density or dry cell weight) and L-lysine concentration (using methods like ninhydrin (B49086) assay or HPLC).
-
Harvesting: Terminate the fermentation when L-lysine production ceases to increase.
Protocol 2: Fed-Batch Fermentation for Enhanced L-lysine Production
-
Initial Batch Phase: Begin with a batch fermentation as described above, but with a lower initial concentration of the limiting substrate (e.g., glucose).
-
Feeding Strategy: Once the initial substrate is nearly depleted (as indicated by a sharp increase in dissolved oxygen), start feeding a concentrated solution of the substrate. The feeding rate can be constant or varied based on parameters like pH-stat or DO-stat to maintain the substrate concentration at an optimal level.
-
Process Monitoring: Continuously monitor and control key parameters such as pH, temperature, and dissolved oxygen throughout the fermentation.
-
Sampling and Harvesting: Follow the same procedures as in batch fermentation for sampling, analysis, and harvesting.
Protocol 3: Cell Immobilization for L-lysine Production
-
Cell Culture: Grow the microbial cells to the desired density in a suitable liquid medium.
-
Immobilization: Harvest the cells by centrifugation and mix them with a polymer solution (e.g., sodium alginate). Extrude the mixture dropwise into a cross-linking solution (e.g., calcium chloride) to form beads containing the entrapped cells.
-
Washing: Wash the immobilized cell beads with sterile saline solution to remove excess cross-linking agent and unentrapped cells.
-
Fermentation: Introduce the immobilized cell beads into the fermentor containing the production medium and conduct the fermentation under optimized conditions. Immobilized cells can be advantageous for repeated batch or continuous fermentation processes.[3]
Visualizing Key Processes and Pathways
Understanding the underlying biological and experimental frameworks is facilitated by visual representations.
Caption: Simplified L-lysine biosynthesis pathway from glucose.
Caption: General experimental workflow for L-lysine production.
References
- 1. Frontiers | Optimizing Escherichia coli strains and fermentation processes for enhanced L-lysine production: a review [frontiersin.org]
- 2. L-lysine Production by Fermentation, History, Stages, Process , Uses - Biology Notes [biologynotes.in]
- 3. Optimization of fermentation upstream parameters and immobilization of Corynebacterium glutamicum MH 20-22 B cells to enhance the production of l-lysine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Productivity enhancement in L-lysine fermentation using oxygen-enhanced bioreactor and oxygen vector - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. frontiersin.org [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Comparative studies for the biotechnological production of l-Lysine by immobilized cells of wild-type Corynebacterium glutamicum ATCC 13032 and mutant MH 20-22 B - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ispub.com [ispub.com]
- 10. researchgate.net [researchgate.net]
- 11. pakbs.org [pakbs.org]
- 12. iar.shirazu.ac.ir [iar.shirazu.ac.ir]
L-Lysine Supplementation for Enhanced Protein Quality: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-lysine, an essential amino acid, plays a pivotal role in protein synthesis, making it a critical component in nutritional science and pharmaceutical research.[1] In many staple cereal grains such as rice, wheat, and corn, L-lysine is the primary limiting amino acid, meaning its deficiency restricts the utilization of other amino acids and thereby diminishes the overall protein quality.[2][3] Supplementation with L-lysine is a widely explored strategy to enhance the nutritional value of these plant-based proteins. This guide provides a comprehensive comparison of the impact of L-lysine supplementation on protein quality, supported by experimental data and detailed methodologies. We will also explore the underlying signaling pathways and compare L-lysine with other amino acid supplements.
Quantitative Assessment of L-Lysine Supplementation on Protein Quality
The quality of a protein is determined by its ability to provide the essential amino acids required for protein synthesis in the body. This is quantitatively measured by several metrics, including the Protein Efficiency Ratio (PER), Biological Value (BV), and Net Protein Utilization (NPU).
Impact on Cereal-Based Proteins
Supplementing cereal-based diets, which are typically deficient in lysine (B10760008), with L-lysine can significantly improve their protein quality. The following table summarizes findings from a study on growing rats fed a rice-based diet supplemented with L-lysine and L-threonine.
| Diet Composition | True Digestibility (TD %) | Biological Value (BV) | Net Protein Utilization (NPU) |
| Rice Diet (Control) | 82.5 | 66.6 | 54.9 |
| Rice Diet + L-lysine + L-threonine | 82.0 | 77.4 | 63.4 |
| Data from a study in children aged 8-9 years.[2] |
The Dose-Dependent Effects and Risks of Excessive Supplementation
While L-lysine supplementation is beneficial for lysine-deficient proteins, excessive supplementation, particularly in a diet already sufficient in lysine, can have detrimental effects. An imbalance of amino acids can reduce protein quality and negatively impact growth. A study in rats fed casein-based diets (a complete protein) supplemented with varying levels of L-lysine demonstrated this inverse relationship. The protein quality was assessed using the Protein Digestibility-Corrected Amino Acid Score (PDCAAS).
| Diet Composition (7% Casein) | Supplemental L-lysine (%) | Limiting Amino Acid Score (Met + Cys) |
| Control | 0 | 0.71 |
| Supplemented | 1.5 | 0.58 |
| Supplemented | 3.0 | 0.48 |
| Supplemented | 6.0 | 0.31 |
| Diet Composition (20% Casein) | Supplemental L-lysine (%) | Limiting Amino Acid Score (Met + Cys) |
| Control | 0 | 0.69 |
| Supplemented | 1.5 | 0.63 |
| Supplemented | 3.0 | 0.58 |
| Supplemented | 6.0 | 0.46 |
| Data derived from a study in Sprague-Dawley male rats.[4][5] |
Experimental Protocols
Protein Efficiency Ratio (PER) Assay
Objective: To determine the effectiveness of a protein in promoting growth.
Methodology:
-
Animal Model: Weanling male rats (21-23 days old) are randomized into groups (n=10 per group).
-
Diets: A basal diet is formulated to contain 10% protein by weight. The control group receives a diet with casein as the reference protein. The experimental groups receive diets where the test protein (e.g., wheat gluten) is the sole protein source, with or without varying levels of L-lysine supplementation.
-
Feeding: Diets and water are provided ad libitum for 28 days.
-
Data Collection: Body weight and food intake are recorded weekly.
-
Calculation: PER is calculated as the mean weight gain (g) divided by the mean protein intake (g). An adjusted PER is often calculated relative to the PER of the casein control group, which is set to a standard value of 2.5.
Biological Value (BV) and Net Protein Utilization (NPU) Assays
Objective: To measure the proportion of absorbed protein that is retained and utilized by the body.
Methodology:
-
Animal Model: Growing rats are divided into a control group receiving a protein-free diet and experimental groups receiving diets with the test protein.
-
Acclimatization: Animals are adapted to the diets for a period of 5-7 days.
-
Data Collection: Over a subsequent 5-7 day period, food intake is meticulously recorded, and urine and feces are quantitatively collected.
-
Nitrogen Analysis: The nitrogen content of the diets, urine, and feces is determined using the Kjeldahl method.
-
Calculations:
-
True Digestibility (TD): [(Nitrogen Intake - (Fecal Nitrogen - Metabolic Fecal Nitrogen)) / Nitrogen Intake] x 100
-
Biological Value (BV): [(Nitrogen Intake - (Fecal Nitrogen - Metabolic Fecal Nitrogen) - (Urinary Nitrogen - Endogenous Urinary Nitrogen)) / (Nitrogen Intake - (Fecal Nitrogen - Metabolic Fecal Nitrogen))] x 100
-
Net Protein Utilization (NPU): TD x BV / 100
-
Signaling Pathways Influenced by L-Lysine
L-lysine not only serves as a substrate for protein synthesis but also acts as a signaling molecule that can activate key pathways involved in muscle growth and metabolism. The mammalian target of rapamycin (B549165) (mTOR) pathway is a central regulator of cell growth and protein synthesis, and its activation is stimulated by L-lysine.
References
- 1. The effect of amino-acid-supplemented wheat gluten on cholesterol metabolism in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Sequence in which the amino acids on corn (Zea mays) become limiting for growing rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Concomitant lysine and phosphorus addition to a wheat gluten protein diet highly amplified growth measures of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Researcher's Guide to Inter-Laboratory Analysis of L-Lysine Hydrate
This guide provides a comparative overview of analytical methodologies for the quantification of L-Lysine (B1673455) hydrate, tailored for researchers, scientists, and professionals in drug development. It emphasizes the importance of inter-laboratory proficiency and presents supporting data from collaborative studies to ensure robust and reproducible analytical outcomes.
The accurate determination of L-Lysine, an essential amino acid, is critical in pharmaceutical formulations, nutritional supplements, and animal feed. Discrepancies in analytical results between laboratories can lead to significant challenges in quality control, regulatory compliance, and product efficacy. Proficiency testing (PT) and inter-laboratory comparison studies are therefore essential for identifying analytical bias and improving the accuracy of measurement methods.[1][2] Participation in such schemes allows laboratories to compare their performance against peers and validated reference methods, ensuring higher quality results.[1][2]
Comparative Performance of Analytical Methods
The selection of an analytical method often depends on a balance of performance, specificity, and sample throughput. High-Performance Liquid Chromatography (HPLC), particularly Ion-Exchange Chromatography (IEC), stands out as a widely validated and specific method. However, classical techniques like titration and modern enzymatic assays also offer viable alternatives.
Below is a summary of performance characteristics for L-Lysine analysis derived from collaborative studies and method validation reports.
Table 1: Inter-Laboratory Performance Data for L-Lysine Analysis using Ion-Exchange Chromatography (IEC)
| Parameter | Pure Amino Acids | Premixtures & Feedingstuffs |
| Repeatability (RSDr %) | 0.7 - 1.7[3] | 2.1 - 2.8[3][4] |
| Reproducibility (RSDR %) | 1.5 - 2.5[3] | 3.0 - 6.7[3][4] |
Data sourced from European Union Reference Laboratory (EURL) evaluation reports on ring-trial validated methods.
Table 2: Comparison of Common Analytical Techniques for L-Lysine Quantification
| Parameter | HPLC with UV/FLD Detection | Potentiometric Titration | Enzymatic/Biosensor Assays |
| Principle | Chromatographic separation followed by detection. | Neutralization of amino acid functional groups. | Specific enzyme-catalyzed reaction.[5] |
| Specificity | High (distinguishes from other amino acids). | Low (affected by other acidic/basic impurities).[6] | Very High (specific to L-Lysine).[5] |
| Limit of Detection (LOD) | ~1.47 µg/mL[7][8] | Higher than HPLC; not ideal for trace analysis. | As low as 0.000004 µM.[9] |
| Limit of Quantitation (LOQ) | ~4.41 µg/mL[7][8] | Not applicable for trace levels. | As low as 0.01 µM.[9] |
| Reported Accuracy (% Recovery) | 95-105%[7][8] | ~99-101% (for pure substances).[10] | Generally high, method-dependent. |
| Precision (Repeatability) | RSD < 2%[11] | RSD 0.03 - 0.07% (for pure substances).[11] | Typically RSD < 5%. |
| Key Advantages | High specificity and sensitivity; well-established. | Cost-effective, simple for purity assay of raw materials. | High specificity and sensitivity, rapid analysis time.[9] |
| Key Disadvantages | Requires derivatization for UV/Vis detection.[12] | Non-specific, requires large sample amount.[6] | Can be affected by matrix inhibitors. |
Experimental Protocols
Detailed methodologies are crucial for reproducibility. Below is a representative protocol for the widely used HPLC method and an overview of the titration method.
1. Protocol: L-Lysine Analysis by HPLC with UV Detection
This protocol is a synthesized example based on common reversed-phase HPLC methods.[7][8][13]
-
Objective: To quantify L-Lysine Hydrochloride in a pharmaceutical dosage form.
-
Instrumentation: HPLC system with a UV detector, C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Reagents:
-
Potassium dihydrogen phosphate (B84403) (KH₂PO₄)
-
Triethylamine
-
Orthophosphoric acid (for pH adjustment)
-
Acetonitrile, HPLC grade
-
Water, HPLC grade
-
L-Lysine Hydrochloride reference standard
-
-
Procedure:
-
Mobile Phase Preparation: Prepare a 10 mM solution of potassium dihydrogen phosphate in water. Adjust the pH to 7.5 using triethylamine. Filter through a 0.45 µm membrane filter and degas.[7][8]
-
Standard Solution Preparation: Accurately weigh and dissolve L-Lysine Hydrochloride reference standard in the mobile phase to prepare a stock solution. Perform serial dilutions to create calibration standards (e.g., 100-180 µg/mL).[7]
-
Sample Preparation: For dosage forms (e.g., capsules), weigh the contents of multiple units, homogenize the powder, and dissolve an accurately weighed portion equivalent to the target concentration in the mobile phase.[7] Filter the final solution through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Analysis: Inject the standard solutions to generate a calibration curve. Inject the sample solutions. The L-Lysine peak is identified by its retention time compared to the standard. Quantify the amount of L-Lysine in the sample using the calibration curve.
-
2. Protocol Outline: Purity Assay by Non-Aqueous Potentiometric Titration
-
Principle: This method is suitable for assaying the purity of L-Lysine raw material. The basic amino groups of L-Lysine are titrated with a standardized acid, typically perchloric acid, in a non-aqueous solvent like glacial acetic acid.
-
Procedure Outline:
-
Dissolve an accurately weighed amount of L-Lysine sample in glacial acetic acid.
-
Add a few drops of a suitable indicator (e.g., crystal violet) or use a pH electrode for potentiometric endpoint detection.
-
Titrate the solution with standardized 0.1 N perchloric acid.
-
The endpoint is observed by a sharp color change or a potential jump.
-
Calculate the purity based on the volume of titrant consumed.
-
Workflow and Method Comparison Diagrams
Visualizing workflows and relationships helps in understanding the complex processes of analysis and comparison.
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. joint-research-centre.ec.europa.eu [joint-research-centre.ec.europa.eu]
- 4. joint-research-centre.ec.europa.eu [joint-research-centre.ec.europa.eu]
- 5. Comparative review of the recent enzymatic methods used for selective assay of l-lysine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development and Validation of New HPLC Method for Simultaneous Estimation of L-Lysine Hydrochloride and L-Carnitine-L-Tartrate in Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and Validation of New HPLC Method for Simultaneous Estimation of L-Lysine Hydrochloride and L-Carnitine-L-Tartrate in Pharmaceutical Dosage Form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A comprehensive review of methods for determination of l-lysine with detailed description of biosensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Validation of a Simple HPLC-Based Method for Lysine Quantification for Ruminant Nutrition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Benchmarking L-Lysine Hydrate Performance Against Industry Standards
A Comparative Guide for Researchers and Drug Development Professionals
L-Lysine is an essential amino-acid and a critical component in biopharmaceutical manufacturing, particularly in cell culture media for the production of therapeutic proteins. The choice of lysine (B10760008) source can significantly impact process performance, stability, and ultimately, the quality of the final product. This guide provides an objective comparison of L-Lysine hydrate (B1144303) against the commonly used industry standard, L-Lysine hydrochloride (HCl), supported by publicly available data and established experimental protocols.
Data Presentation: Physicochemical and Performance Attributes
The selection of a raw material in biopharmaceutical production requires a thorough evaluation of its properties to ensure consistency and quality.[1][2] L-Lysine hydrate and L-Lysine HCl are two common forms of this essential amino acid used in various applications, including pharmaceutical formulations and as a nutritional supplement.[2][3] While both provide the essential amino acid L-Lysine, they differ in their chemical and physical properties, which can influence their handling, formulation, and performance.
| Property | This compound | L-Lysine Hydrochloride (HCl) | References |
| Molecular Formula | C₆H₁₄N₂O₂·H₂O | C₆H₁₄N₂O₂·HCl | [4][5] |
| Molecular Weight | 164.20 g/mol | 182.65 g/mol | [4][5] |
| Form | Crystalline Powder | Crystalline Powder | [3][5] |
| Purity (Typical) | ≥95% | ≥99% | [5][6] |
| Lysine Content (Approx.) | ~89% (of L-Lysine) | ~78-80% (of L-Lysine) | [7] |
| Solubility in Water | High | High (64.2g/100g at 20°C) | [3][5] |
| Stability | Good; may be susceptible to hydration/dehydration under varying humidity | Generally offers superior stability, especially in storage and processing, due to its salt form which is less hygroscopic. | [7][8] |
| pH (aqueous solution) | Not specified | 5.5 - 6.0 (100 g/l) | [9] |
Note: The data presented is compiled from various sources and represents typical values. Actual values may vary between suppliers.
Experimental Protocols
To ensure a robust comparison of different L-Lysine sources, standardized experimental protocols are crucial. The following outlines key methodologies for evaluating performance in a typical biopharmaceutical context.
1. Amino Acid Analysis in Cell Culture Media
This protocol is used to quantify the concentration of L-Lysine and other amino acids in cell culture media, allowing for monitoring of nutrient consumption and degradation.
-
Objective: To determine the concentration of L-Lysine in fresh and spent cell culture media.
-
Methodology: High-Performance Liquid Chromatography (HPLC) with pre-column derivatization is a common and robust method.[10]
-
Sample Preparation:
-
Collect cell culture supernatant at various time points.
-
Centrifuge to remove cells and debris.
-
Perform a protein precipitation step, if necessary (e.g., with cold trichloroacetic acid or perchloric acid).[11]
-
Dilute the sample as needed to fall within the linear range of the assay.
-
-
Derivatization:
-
Automated pre-column derivatization using agents like ortho-phthalaldehyde (OPA) for primary amino acids and 9-fluorenylmethyl chloroformate (FMOC) for secondary amino acids.[10]
-
-
Chromatography:
-
Utilize a reverse-phase HPLC column.[10]
-
Employ a gradient elution profile with appropriate mobile phases to separate the derivatized amino acids.
-
-
Detection:
-
Use a UV or fluorescence detector set at the appropriate wavelengths for the chosen derivatizing agents.[10]
-
-
Quantification:
-
Generate a standard curve with known concentrations of L-Lysine.
-
Calculate the L-Lysine concentration in the samples by comparing their peak areas to the standard curve.[12]
-
-
2. Cell Growth and Viability Assay
This protocol assesses the impact of the L-Lysine source on cell proliferation and culture health.
-
Objective: To compare the effect of this compound and L-Lysine HCl on cell growth and viability in a specific cell line (e.g., CHO, HEK293).
-
Methodology:
-
Cell Culture:
-
Culture cells in a basal medium deficient in L-Lysine.
-
Supplement the media with equimolar concentrations of either this compound or L-Lysine HCl.
-
Include a control group with the standard L-Lysine source.
-
-
Incubation:
-
Maintain the cultures under standard conditions (e.g., 37°C, 5% CO₂).
-
-
Cell Counting:
-
At regular intervals (e.g., every 24 hours), collect a sample from each culture.
-
Determine the total cell density and viable cell density using a hemocytometer and a viability stain (e.g., trypan blue) or an automated cell counter.
-
-
Data Analysis:
-
Plot cell growth curves (viable cell density vs. time).
-
Calculate the specific growth rate and doubling time for each condition.
-
Assess cell viability as the percentage of live cells.
-
-
3. Protein Titer Measurement
This protocol evaluates the influence of the L-Lysine source on the production of a target protein.
-
Objective: To compare the yield of a recombinant protein (e.g., a monoclonal antibody) from cells cultured with this compound versus L-Lysine HCl.
-
Methodology:
-
Cell Culture:
-
Follow the cell culture protocol as described above, using a protein-producing cell line.
-
-
Sample Collection:
-
On the final day of the culture, collect the cell culture supernatant.
-
-
Titer Analysis:
-
Quantify the concentration of the target protein using an appropriate method, such as:
-
ELISA (Enzyme-Linked Immunosorbent Assay): A highly specific and sensitive method for protein quantification.
-
HPLC (e.g., Protein A chromatography for antibodies): Provides accurate quantification and information on product purity.
-
Biolayer Interferometry (BLI) or Surface Plasmon Resonance (SPR): For real-time, label-free quantification.
-
-
-
Data Analysis:
-
Compare the protein titers between the different L-Lysine source conditions.
-
-
Visualizations: Pathways and Workflows
Signaling Pathway
L-Lysine is not only a building block for proteins but also acts as a signaling molecule, notably influencing the mTORC1 pathway, which is a central regulator of cell growth, proliferation, and protein synthesis.[13][14]
Caption: L-Lysine activates the mTORC1 signaling pathway.
Experimental Workflow
The following diagram illustrates a typical workflow for comparing the performance of this compound and L-Lysine HCl in a cell culture application.
Caption: Workflow for comparing L-Lysine sources.
Logical Relationship
The decision to select a particular L-Lysine source is a risk-based process that considers multiple factors.[15][16] This diagram outlines the logical relationships in this raw material selection process.
References
- 1. biopharminternational.com [biopharminternational.com]
- 2. nbinno.com [nbinno.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Lysine Monohydrate | C6H16N2O3 | CID 16211825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. premix.md [premix.md]
- 6. chemscene.com [chemscene.com]
- 7. What is the difference between L-Lysine and L-Lysine HCl? - Hongda Phytochemistry [hongdaherbs.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. merckmillipore.com [merckmillipore.com]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. agilent.com [agilent.com]
- 13. mTORC1 Mediates the Processes of Lysine Regulating Satellite Cells Proliferation, Apoptosis, and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mTORC1 Mediates Lysine-Induced Satellite Cell Activation to Promote Skeletal Muscle Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Process Map To Ensure Biopharma Raw Materials Supply [outsourcedpharma.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
Safety Operating Guide
Personal protective equipment for handling L-Lysine hydrate
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling L-Lysine hydrate (B1144303). The following procedures for personal protective equipment (PPE), operational handling, and disposal are designed to ensure a safe laboratory environment.
Hazard Identification and Safety Data Summary
L-Lysine hydrate, also known as L-Lysine monohydrate, has varied classifications regarding its hazards. While some safety data sheets (SDS) classify it as non-hazardous, others indicate potential risks.[1][2][3][4] To ensure maximum safety, it is prudent to handle the substance as potentially hazardous. The primary risks identified include:
-
Acute oral toxicity [5]
-
Skin irritation [5]
-
Serious eye irritation [5]
-
Respiratory tract irritation [5]
It is crucial to consult the specific SDS provided by the supplier for the exact product in use.
| Quantitative Data | Value | Source |
| Acute Toxicity (Oral, Rat LD50) | 10 g/kg | [6] |
| Occupational Exposure Limits (OEL) | No data available | [2][5][7] |
| pH (2.5% aqueous solution @ 25°C) | 9-10.5 | [3] |
| Melting Point | 212 - 214 °C / 413.6 - 417.2 °F | [3] |
Personal Protective Equipment (PPE) Protocol
Consistent and proper use of PPE is the most critical line of defense against potential exposure. The following PPE is recommended when handling this compound.
1. Eye and Face Protection:
-
Wear chemical safety goggles with side-shields that conform to OSHA's 29 CFR 1910.133 or European Standard EN166.[5][6][8]
2. Skin Protection:
-
Gloves: Wear appropriate protective gloves. Nitrile rubber gloves are a suitable option.[7][9] Always inspect gloves before use and use proper glove removal technique to avoid skin contact.[9]
-
Lab Coat/Protective Clothing: A lab coat or other impervious clothing should be worn to prevent skin contact.[5][6]
3. Respiratory Protection:
-
If there is a risk of generating dust, a NIOSH-approved respirator or a European Standard EN 149 compliant respirator should be used.[1][6][7] A particulate filter (P1 or equivalent) is recommended for dusts.[1][10]
Operational and Disposal Plans
A systematic approach to handling and disposal is essential for safety and compliance.
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[6][7]
-
Keep away from incompatible materials such as strong oxidizing agents.[5][6]
Handling and Use:
-
Ensure adequate ventilation, such as a chemical fume hood, especially when weighing or transferring the powder to minimize dust generation.[6][7]
-
An eyewash station and safety shower should be readily accessible.[5][6]
-
Avoid contact with skin, eyes, and clothing.[6]
-
Do not eat, drink, or smoke in the handling area.[5]
Spill Management:
-
Minor Spills:
-
Major Spills:
Disposal Plan:
-
Unused Product: Dispose of the substance in accordance with all applicable country, federal, state, and local regulations.[5] Consider using a licensed disposal company.[7]
-
Contaminated PPE:
PPE Selection Workflow
The following diagram illustrates the logical workflow for selecting the appropriate PPE when handling this compound.
Caption: PPE selection workflow for this compound handling.
References
- 1. carlroth.com [carlroth.com]
- 2. uprm.edu [uprm.edu]
- 3. fishersci.com [fishersci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. formedium.com [formedium.com]
- 8. westliberty.edu [westliberty.edu]
- 9. s3.amazonaws.com [s3.amazonaws.com]
- 10. carlroth.com [carlroth.com]
- 11. static.cymitquimica.com [static.cymitquimica.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
